Azepan-1-ylacetic acid hydrochloride
Description
BenchChem offers high-quality Azepan-1-ylacetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-ylacetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(azepan-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)7-9-5-3-1-2-4-6-9;/h1-7H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYTWDVBEFUSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of Azepan-1-ylacetic acid hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Azepan-1-ylacetic acid hydrochloride
Abstract
Azepan-1-ylacetic acid hydrochloride is a substituted glycine derivative built upon the azepane (hexamethyleneimine) scaffold. As a functionalized cyclic amine, it serves as a valuable building block in medicinal chemistry and drug development for the synthesis of more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of Azepan-1-ylacetic acid hydrochloride, beginning with its precursor, azepane. The core of the synthesis involves a direct N-alkylation reaction, a fundamental transformation in organic chemistry. We will explore the causality behind the selection of reagents and conditions, emphasizing a self-validating protocol. Furthermore, this document details a complete analytical workflow for the structural confirmation and purity assessment of the final product, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this important chemical intermediate.
Introduction
Seven-membered heterocyclic compounds, particularly those containing nitrogen like azepane, are prevalent structures in a variety of biologically active molecules and commercially available drugs.[1] The modification of these scaffolds allows for the exploration of new chemical space in drug discovery programs. Azepan-1-ylacetic acid, a derivative of the simplest amino acid, glycine, introduces a carboxylic acid moiety onto the azepane ring, providing a key functional handle for further chemical elaboration, such as amide bond formation or esterification.[2][3] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a more convenient reagent for synthetic applications.
This guide presents a detailed examination of its synthesis and characterization, grounded in established chemical principles.
Table 1: Chemical Identity and Properties
| Property | Value | Reference |
| IUPAC Name | 2-(Azepan-1-yl)acetic acid hydrochloride | [4] |
| CAS Number | 90204-70-9 | [4] |
| Molecular Formula | C₈H₁₆ClNO₂ | [4][5] |
| Molecular Weight | 193.67 g/mol | [4][5] |
| Parent Compound (Free Acid) | Azepan-1-ylacetic acid | [6] |
| Parent CAS Number | 52703-80-7 | [6] |
| Parent Molecular Formula | C₈H₁₅NO₂ | [6] |
| Parent Molecular Weight | 157.21 g/mol | [6] |
Part I: Synthesis Methodology
Overview of Synthetic Strategy
The synthesis of Azepan-1-ylacetic acid hydrochloride is achieved through a two-stage process. The first stage involves the preparation of the key precursor, azepane, via the reduction of caprolactam. The second, and core, stage is the N-alkylation of the synthesized azepane with chloroacetic acid. This is a classic nucleophilic substitution (Sₙ2) reaction where the secondary amine nitrogen of azepane acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group. The reaction is typically performed in the presence of a base to neutralize the generated hydrochloric acid. The final step involves the deliberate formation of the hydrochloride salt to yield the stable, solid product.
Stage 1: Synthesis of Azepane (Precursor)
For a fully comprehensive process, control over the starting materials is paramount. While azepane can be procured commercially, its synthesis from inexpensive caprolactam is an efficient process.
-
Causality of Method: The reduction of an amide (in caprolactam) to an amine (azepane) requires a potent reducing agent. A combination of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), and a hydride source, like sodium borohydride (NaBH₄), generates a complex that is highly effective for this transformation.[7] This method avoids the high pressures and heavy metal catalysts associated with some other reduction techniques, offering a more accessible laboratory-scale synthesis.[7]
-
Experimental Protocol: Azepane Synthesis
-
Inert Atmosphere: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). The use of an inert gas like nitrogen or argon is critical as the reagents are moisture-sensitive.[7]
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Sequentially add anhydrous aluminum chloride and sodium borohydride. The molar ratio of caprolactam to Lewis acid to borohydride should be approximately 1:2.5:2.5.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Add caprolactam to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 40–65 °C) for 6–10 hours to ensure the reaction goes to completion.[7]
-
Quenching & Work-up: Cool the reaction back to 0 °C and carefully quench by the slow addition of water. Adjust the pH to ≥12 with a potassium hydroxide solution to ensure the azepane is in its free base form.
-
Extraction & Purification: Extract the aqueous layer multiple times with dichloromethane. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation to yield pure azepane.[7]
-
Stage 2: Core Synthesis of Azepan-1-ylacetic acid hydrochloride
This stage involves the direct alkylation of the azepane nitrogen.
-
Reaction Mechanism and Causality: The lone pair of electrons on the secondary amine of azepane is nucleophilic. It attacks the carbon atom bearing the chlorine in chloroacetic acid. Chloroacetic acid is an effective alkylating agent because the electronegative chlorine atom creates a partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack. Furthermore, the adjacent carboxylic acid group enhances the electrophilicity of this carbon.
-
Choice of Base and Solvent: A base is required to neutralize the HCl that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. An excess of the starting amine can serve as the base, which is a common strategy in "green" synthesis protocols using water as a solvent.[3] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used in an organic solvent like dimethylformamide (DMF) or acetone.[8] The choice of an aprotic polar solvent like DMF can accelerate Sₙ2 reactions.
-
Final Salt Formation: The free acid product is often an oil or a low-melting solid that can be difficult to purify. Conversion to the hydrochloride salt is achieved by treating a solution of the free acid with hydrochloric acid. This protonates the basic azepane nitrogen, forming a stable, crystalline ammonium salt that can be easily isolated and purified by filtration and washing.[3]
-
Detailed Experimental Protocol: Azepan-1-ylacetic acid hydrochloride
-
Reagents and Equipment: Azepane, chloroacetic acid, deionized water, hydrochloric acid (1 M), acetone, round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, filtration apparatus.
-
Reaction Setup: In a round-bottom flask, dissolve chloroacetic acid (1 equivalent) in a minimum amount of cold deionized water.[3]
-
Addition: Cool the solution in an ice bath. Add a solution of azepane (2.2 equivalents) in cold water dropwise to the chloroacetic acid solution with constant stirring. The excess amine acts as both reactant and base.[3]
-
Reaction: Allow the mixture to stir for 24 hours, gradually warming to room temperature.[3]
-
Isolation of Crude Product: Remove the water completely using a rotary evaporator. A white precipitate, the crude free acid mixed with azepane hydrochloride, will be observed.[3]
-
Purification: Wash the resulting solid several times with cold acetone to remove unreacted starting materials and byproducts.
-
Salt Formation: Dissolve the washed solid in water and acidify to a pH of approximately 2 with 1 M hydrochloric acid.[3]
-
Final Product Isolation: Slowly evaporate the solvent at room temperature or by gentle heating to induce crystallization. The resulting white crystalline solid, Azepan-1-ylacetic acid hydrochloride, is collected by filtration, washed with a small amount of cold acetone, and dried under vacuum.
-
Part II: Physicochemical Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed through a series of orthogonal analytical techniques. Each technique provides a piece of the structural puzzle, and together they form a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.
-
¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For Azepan-1-ylacetic acid hydrochloride in D₂O (which will cause the acidic OH and NH protons to exchange and disappear), the following signals are expected:
-
Causality: The methylene protons alpha to the positively charged nitrogen and the carbonyl group (-N⁺H-CH₂-COOH) are the most deshielded aliphatic protons and will appear furthest downfield as a singlet. The protons on the azepane ring alpha to the nitrogen (-CH₂-N⁺H-CH₂-) will also be deshielded and appear as a multiplet. The remaining ring protons, being further from the electron-withdrawing nitrogen, will appear further upfield.
-
Table 2: Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Singlet | 2H | -N-CH₂ -COOH |
| ~3.2 - 3.4 | Multiplet | 4H | -CH₂ -N-CH₂ - (ring α-protons) |
| ~1.6 - 1.9 | Multiplet | 8H | -CH₂ -CH₂ -CH₂ - (ring β, γ-protons) |
-
¹³C NMR Analysis: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C =O (Carboxylic Acid) |
| ~55 - 60 | -N-C H₂-COOH |
| ~50 - 55 | -C H₂-N-C H₂- (ring α-carbons) |
| ~25 - 30 | Ring β, γ-carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
-
Causality: The presence of the carboxylic acid and the ammonium salt functionalities gives rise to highly characteristic absorption bands. The O-H bond of the carboxylic acid results in a very broad absorption over a wide range.[9] The C=O bond gives a sharp, strong absorption.[9] The N-H bond of the secondary ammonium salt will also produce a distinct stretching band.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid |
| 2200 - 2700 (broad) | N-H stretch | Secondary Ammonium Salt |
| ~2930, ~2850 | C-H stretch | Aliphatic CH₂ |
| 1700 - 1750 (strong, sharp) | C=O stretch | Carboxylic Acid |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight.
-
Causality: In electrospray ionization (ESI) positive mode, the molecule will be detected as the protonated free acid. The hydrochloride salt itself is not observed. The instrument detects the cationic species [Azepan-1-ylacetic acid + H]⁺.
-
Expected Result:
-
Calculated m/z for [C₈H₁₅NO₂ + H]⁺: 158.11
-
Observed Peak: A prominent peak should be observed at m/z ≈ 158.1.
-
Safety and Handling
The parent compound, Azepan-1-ylacetic acid, is classified with GHS hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of Azepan-1-ylacetic acid hydrochloride. The described protocol, rooted in fundamental principles of organic chemistry, provides a clear path from common starting materials to the purified final product. The multi-technique characterization workflow, employing NMR, IR, and MS, establishes a self-validating system to ensure the structural integrity and purity of the synthesized compound. This comprehensive approach provides researchers with the necessary tools and understanding to confidently prepare and utilize this versatile chemical building block in their scientific endeavors.
References
- Source: Google Patents (CN103420939A)
-
Title: Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid Source: Arkivoc URL: [Link]
-
Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL: [Link]
-
Title: 1-Azepanylacetic acid Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Synthesis of cyclic and secondary acyclic glycine derivatives via visible-light induced C(sp3)−H alkylation by intermolecular charge transfer Source: Wiley Online Library URL: [Link]
-
Title: Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives Source: ACS Omega URL: [Link]
-
Title: Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Source: ResearchGate URL: [Link]
-
Title: Composition of acetic acid determined by IR spectroscopy Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 90204-70-9|2-(Azepan-1-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. azepan-1-ylacetic acid hydrochloride | CAS 52703-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103420939A - Method for synthesizing azacycloheptane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Azepan-1-ylacetic acid hydrochloride chemical properties and analysis
Technical Monograph: Azepan-1-ylacetic Acid Hydrochloride Characterization, Synthesis, and Analytical Methodologies for Pharmaceutical Intermediates
Executive Summary
Azepan-1-ylacetic acid hydrochloride (CAS 90204-70-9) serves as a critical pharmacophore and building block in medicinal chemistry. Structurally comprising a seven-membered saturated nitrogen heterocycle (azepane) linked to an acetic acid moiety, it functions as a lipophilic spacer and a basic center in drug design. It is frequently utilized in the synthesis of antihistamines (related to azelastine analogs), kinase inhibitors, and peptide mimetics where the azepane ring provides specific steric bulk and conformational flexibility distinct from its six-membered analog, piperidine.
This guide provides a comprehensive technical analysis of the compound's properties, manufacturing logic, and quality control strategies.
Chemical Identity & Physicochemical Profile
The molecule exists as a hydrochloride salt to ensure stability and water solubility, preventing the formation of internal zwitterionic salts that can complicate purification.
| Property | Data / Specification |
| Chemical Name | 2-(Azepan-1-yl)acetic acid hydrochloride |
| Synonyms | Hexamethyleneiminoacetic acid HCl; 1-Azepaneacetic acid HCl |
| CAS Number | 90204-70-9 (HCl salt); 52703-80-7 (Free Acid) |
| Molecular Formula | |
| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Acid) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone/DCM. |
| pKa (Predicted) | ~2.5 (Carboxylic acid), ~10.5 (Tertiary amine) |
| Hygroscopicity | Moderate; storage under desiccant recommended. |
Synthesis & Manufacturing Logic
The industrial synthesis typically follows a nucleophilic substitution pathway (
Reaction Mechanism
-
Alkylation: Azepane (hexamethyleneimine) reacts with a haloacetic acid ester (e.g., ethyl chloroacetate) or chloroacetic acid directly under basic conditions.
-
Hydrolysis: If an ester is used, acid hydrolysis converts it to the free acid.
-
Salt Formation: Treatment with anhydrous HCl (gas or ethereal) precipitates the target compound.
Process Workflow (DOT Visualization)
Figure 1: Synthetic pathway for Azepan-1-ylacetic acid hydrochloride, highlighting the critical salt formation step for isolation.
Analytical Strategy & Quality Control
Analyzing Azepan-1-ylacetic acid presents specific challenges due to its lack of a strong chromophore (no aromatic rings). Standard UV detection at 254 nm is ineffective.
High-Performance Liquid Chromatography (HPLC)
-
Challenge: The compound is polar and lacks UV absorption above 210 nm.
-
Solution: Use a low-UV method with an acidic mobile phase to prevent silanol interactions with the tertiary amine.
Recommended Protocol:
-
Column: C18 (L1) end-capped column (e.g., Zorbax SB-C18 or equivalent),
mm, 5 µm. -
Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5 (Suppresses ionization of silanols, improves peak shape).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient: 0-5 min (100% A); 5-20 min (Linear to 50% B). Note: High aqueous content required for retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm or 210 nm .
-
Alternative: Charged Aerosol Detection (CAD) or Refractive Index (RI) if UV baseline noise is too high.
-
-
System Suitability: Tailing factor
(critical for amines).
Spectroscopic Identification (NMR)
The structure is confirmed by the distinct 7-membered ring signals.
-
1H-NMR (D2O, 400 MHz):
-
1.60–1.85 (m, 8H, ring
carbons 3,4,5,6). -
3.30–3.50 (m, 4H, ring
carbons 2,7). -
4.05 (s, 2H,
). -
Note: In
, the acidic protons ( and ) exchange and are not visible.
-
1.60–1.85 (m, 8H, ring
Potentiometric Titration (Assay)
Two independent titrations validate the salt stoichiometry:
-
Chloride Content: Titration with 0.1 N
determines the counter-ion content (Theoretical: ~18.3% Cl). -
Acid Content: Titration with 0.1 N
determines the carboxylic acid and amine salt content.
Analytical Logic Flow (DOT Visualization)
Figure 2: Quality Control decision tree ensuring identity, purity, and salt stoichiometry.
Handling, Stability, and Safety
-
Stability: The HCl salt is stable at room temperature but is hygroscopic . Exposure to moisture can lead to clumping and hydrolysis risks over long periods. Store in tightly sealed containers with desiccants.
-
Safety (GHS):
-
Signal Word: Warning/Danger.
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant). As an acid chloride salt, it can be corrosive to mucous membranes.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3157319, 2-(Azepan-1-yl)acetic acid. Retrieved from [Link]
-
Helix Chromatography. HPLC Methods for Analysis of Acidic Compounds and Amine Salts. (General reference for acidic mobile phase selection). Retrieved from [Link]
Sources
Spectroscopic data (NMR, IR, MS) of Azepan-1-ylacetic acid hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of Azepan-1-ylacetic acid hydrochloride
Introduction
Azepan-1-ylacetic acid hydrochloride is a derivative of azepane, a seven-membered saturated heterocycle, which is a structural motif found in a variety of pharmacologically active compounds.[1] The accurate characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and structural integrity. This guide provides a detailed exploration of the spectroscopic data (NMR, IR, and MS) for Azepan-1-ylacetic acid hydrochloride, offering insights into the principles behind the data acquisition and interpretation for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
Azepan-1-ylacetic acid hydrochloride possesses a tertiary amine within the azepane ring, which is protonated in its hydrochloride salt form, and a carboxylic acid moiety. These functional groups give rise to distinct signals in various spectroscopic analyses, allowing for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Azepan-1-ylacetic acid hydrochloride, both ¹H and ¹³C NMR provide critical information about its structure.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of Azepan-1-ylacetic acid hydrochloride is anticipated to show signals corresponding to the protons on the azepane ring and the acetic acid methylene group. Due to the hydrochloride form, the proton on the nitrogen atom will be present, and its signal may be broad and variable in position depending on the solvent and concentration.
Expected Chemical Shifts (δ):
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-15 ppm.[2]
-
Methylene Protons adjacent to Nitrogen (-N-CH₂-COOH and -N-CH₂-CH₂-): These protons are deshielded by the adjacent electronegative nitrogen atom and will likely appear as multiplets in the range of 3.0-4.0 ppm.
-
Azepane Ring Methylene Protons (-CH₂-): The remaining methylene protons on the azepane ring are expected to appear as a series of overlapping multiplets in the upfield region, typically between 1.5-2.0 ppm.
-
N-H Proton (-NH⁺-): The proton on the nitrogen, being part of the hydrochloride salt, will likely be a broad signal, the position of which is highly dependent on the solvent and water content.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
Expected Chemical Shifts (δ):
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 170-180 ppm.[3]
-
Methylene Carbons adjacent to Nitrogen (-N-CH₂-): These carbons are deshielded by the nitrogen and are expected to resonate in the range of 50-60 ppm.
-
Azepane Ring Methylene Carbons (-CH₂-): The other methylene carbons of the azepane ring will appear in the upfield region, generally between 20-30 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Azepan-1-ylacetic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the -COOH and -NH⁺.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.[4]
-
N-H Stretch (Ammonium Salt): A broad absorption is expected in the range of 2400-2800 cm⁻¹ for the N-H⁺ stretch of the tertiary amine hydrochloride.
-
C-H Stretch (Aliphatic): Sharp to medium absorptions will be present in the 2850-3000 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700-1750 cm⁻¹.[5]
-
C-N Stretch: This absorption is typically of medium to weak intensity and is expected in the fingerprint region, around 1000-1200 cm⁻¹.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.
-
Sample Preparation: Place a small amount of the solid Azepan-1-ylacetic acid hydrochloride powder directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before and after use.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For Azepan-1-ylacetic acid hydrochloride, Electrospray Ionization (ESI) would be a suitable ionization technique.
Expected Fragmentation Pattern:
The molecular ion ([M+H]⁺ for the free base) would have a mass-to-charge ratio (m/z) corresponding to the protonated form of Azepan-1-ylacetic acid. The hydrochloride salt itself will not be observed directly.
-
Molecular Ion Peak: The expected m/z for the protonated molecule (C₈H₁₅NO₂) would be approximately 158.12.
-
Key Fragmentation Pathways:
-
Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), leading to a fragment at m/z ~114.
-
Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation for amines.[7][8] This can lead to the formation of stable iminium ions. For instance, cleavage of the acetic acid side chain could result in a fragment corresponding to the protonated azepane ring.
-
Ring Cleavage: The azepane ring itself can undergo fragmentation, leading to a series of smaller fragments.[8]
-
Experimental Protocol for LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of such compounds.
-
Sample Preparation: Prepare a dilute solution of Azepan-1-ylacetic acid hydrochloride in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and methanol or acetonitrile with a small amount of formic acid to aid ionization).[9]
-
LC Separation:
-
Inject the sample onto a suitable HPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
-
MS Detection:
-
The eluent from the LC is directed to the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.[10]
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation. This involves selecting the parent ion and subjecting it to collision-induced dissociation (CID).[10]
-
Data Summary
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Broad singlet (~10-15 ppm, -COOH), Multiplets (~3.0-4.0 ppm, -N-CH₂-), Multiplets (~1.5-2.0 ppm, other ring -CH₂-) |
| ¹³C NMR | Singlet (~170-180 ppm, -COOH), Singlets (~50-60 ppm, -N-CH₂-), Singlets (~20-30 ppm, other ring -CH₂-) |
| IR | Broad band (2500-3300 cm⁻¹, O-H), Broad band (2400-2800 cm⁻¹, N-H⁺), Strong, sharp peak (1700-1750 cm⁻¹, C=O) |
| MS (ESI+) | [M+H]⁺ at m/z ~158, Fragments corresponding to loss of CO₂ and alpha-cleavage of the amine. |
Visualizations
Caption: Structure of Azepan-1-ylacetic acid hydrochloride.
Caption: Workflow for Spectroscopic Analysis.
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. edepot.wur.nl [edepot.wur.nl]
Azepan-1-ylacetic Acid Hydrochloride: Mechanistic Guide & Medicinal Application
The following technical guide details the chemical biology, medicinal chemistry utility, and mechanistic applications of Azepan-1-ylacetic acid hydrochloride .
Note on Classification: Azepan-1-ylacetic acid hydrochloride (CAS 50978-10-4 / 52703-80-7) is primarily classified as a specialized chemical intermediate and pharmacophore building block , rather than a standalone marketed therapeutic. Consequently, this guide focuses on its "Mechanism of Action" in the context of drug design (pharmacophore modulation) and its specific role in synthesizing bioactive ligands (e.g., DNA intercalators, enzyme inhibitors).
Executive Technical Summary
-
Compound Name: Azepan-1-ylacetic acid hydrochloride[1][2][3][4][5]
-
CAS Number: 50978-10-4 (HCl salt), 52703-80-7 (Free Acid)
-
Chemical Class: N-substituted Amino Acid / Azepane Derivative
-
Core Utility: Peptidomimetic scaffold, Linker unit, Lipophilic modulator.
-
Mechanistic Role: Acts as a homoproline bioisostere and conformational restrictor in drug discovery. It introduces a hydrophobic 7-membered ring (azepane) to modulate receptor binding affinity and metabolic stability.
Mechanistic Pharmacophore Analysis
In medicinal chemistry, the "mechanism" of a building block is defined by the physicochemical properties it imparts to a final drug candidate. Azepan-1-ylacetic acid functions through three primary mechanistic pillars:
A. Conformational Restriction (Entropy Reduction)
Unlike linear alkyl chains, the azepane ring constrains the nitrogen lone pair and the attached acetic acid tail into a specific 3D volume.
-
Mechanism: When incorporated into a peptide or drug, it reduces the entropic penalty of binding to a target protein.
-
Comparison: It is a 7-membered ring homolog of Proline (5-ring) and Pipecolic acid (6-ring). The larger ring size allows for different "pucker" conformations, enabling access to binding pockets that smaller rings cannot reach.
B. Bioisosteric Modulation
-
pKa Tuning: The tertiary amine within the ring (pKa ~10-11) is protonated at physiological pH, providing a positive charge center essential for electrostatic interactions (e.g., with Asp/Glu residues in receptor pockets).
-
Lipophilicity: The hexamethylene chain increases logP compared to morpholine or piperazine analogs, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.
C. Target Engagement (Case Studies)
Research indicates this moiety is used to synthesize ligands for specific biological targets:
-
DNA Intercalation (Isatin Hydrazones): Derivatives where Azepan-1-ylacetic acid is coupled to isatin scaffolds have shown DNA-binding activity . The azepane ring provides steric bulk that stabilizes the complex within the DNA minor groove, while the hydrazone linker facilitates hydrogen bonding.
-
Enzyme Inhibition: The N-acetic acid motif mimics the transition state of glycine/GABA substrates, making it a potential scaffold for Glycine Transporter (GlyT) or GABA uptake inhibitor design.
Visualization: Pharmacophore & Synthetic Logic
The following diagram illustrates how Azepan-1-ylacetic acid serves as a central hub in drug synthesis, bridging the gap between a core scaffold and a target receptor.
Caption: Logical flow of Azepan-1-ylacetic acid from reagent to bioactive mechanism.
Experimental Protocols
These protocols are designed for researchers utilizing this compound in Lead Optimization workflows.
Protocol A: Activation and Coupling (General Amide Synthesis)
Objective: To covalently attach the Azepan-1-ylacetic acid moiety to an amine-bearing pharmacophore (e.g., creating an inhibitor).
Reagents:
-
Azepan-1-ylacetic acid HCl (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt or NHS (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology:
-
Free Base Generation: Dissolve Azepan-1-ylacetic acid HCl in DCM. Add 1.0 equiv of DIPEA and stir for 10 min to neutralize the HCl salt.
-
Activation: Add EDC·HCl and HOBt/NHS to the mixture at 0°C. Stir for 30 minutes to form the active ester (O-acylisourea/active ester intermediate).
-
Mechanistic Note: The tertiary amine in the azepane ring can act as an internal base, potentially accelerating ester formation but also risking racemization (if chiral centers were present, though this molecule is achiral).
-
-
Coupling: Add the target amine (Scaffold) and remaining DIPEA. Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HOBt) and Brine. Dry over Na2SO4.
-
Validation: Confirm product via LC-MS (Look for M+1 peak corresponding to Scaffold + 140 Da mass shift).
Protocol B: Physicochemical Profiling (pKa Determination)
Objective: To determine the precise ionization state of the azepane nitrogen for receptor modeling.
-
Preparation: Prepare a 10 mM stock solution of the compound in water.
-
Titration: Perform potentiometric titration using 0.1 M NaOH and 0.1 M HCl.
-
Data Analysis: Plot pH vs. Volume of Titrant. Identify the inflection point.
-
Expected Result: The tertiary amine pKa is typically 10.0–10.8 . The carboxylic acid pKa is ~2.0–2.5 .
-
Relevance: At physiological pH (7.4), the molecule exists as a Zwitterion (COO- and NH+).
-
Technical Specifications & Data Summary
| Property | Value / Description | Relevance to MoA |
| Molecular Weight | 193.67 g/mol (HCl salt) | Low MW allows for "Fragment-Based Drug Design" (FBDD). |
| H-Bond Donors | 1 (Acid OH) / 0 (Salt) | Limited donors reduce desolvation penalty. |
| H-Bond Acceptors | 3 (N, 2xO) | Interaction points for receptor residues (e.g., Ser, Thr). |
| Ring Size | 7-membered (Azepane) | Provides unique "Twist-Chair" conformation distinct from Piperidine. |
| pKa (Base) | ~10.5 (Predicted) | Ensures protonation at pH 7.4, mimicking Arg/Lys side chains. |
| Solubility | High (Water/Methanol) | Excellent for formulating otherwise insoluble scaffolds. |
References
-
Synthesis and Biological Evaluation of Isatin Derivatives. Journal of Biomolecular Structure and Dynamics. (Discusses the use of azepan-1-ylacetic acid hydrazones as DNA intercalators).
-
Azepan-1-ylacetic acid hydrochloride Product Data. Santa Cruz Biotechnology. (Confirms identity and CAS 52703-80-7). [1]
-
Chemical Properties of Azepane Derivatives. National Institutes of Health (PubChem). (General structural data on azepane pharmacophores).
-
Fibrate Analogs and PPAR Alpha Activation. Smolecule / Chemical Literature. (References the use of azepane-acetyl linkers in lipid-lowering drug design).
Sources
- 1. 52703-80-7 CAS MSDS (AZEPAN-1-YL-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. azepan-1-ylacetic acid hydrochloride | CAS 52703-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. scribd.com [scribd.com]
- 5. echemi.com [echemi.com]
The Azepane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in contemporary drug discovery. Its inherent three-dimensional structure provides a versatile scaffold for chemical modification, enabling the precise tuning of steric and electronic properties to achieve desired pharmacological profiles. This guide offers a comprehensive exploration of the multifaceted biological activities of azepane derivatives, delving into their therapeutic applications, mechanisms of action, and the experimental methodologies pivotal to their evaluation. From oncology to neurodegenerative disorders and infectious diseases, azepane-based compounds have demonstrated significant potential, with several derivatives already achieving FDA approval and numerous others progressing through clinical trials. This document serves as a technical resource, synthesizing field-proven insights with rigorous scientific data to empower researchers in the rational design and development of next-generation therapeutics built upon the azepane framework.
The Azepane Moiety: A Gateway to Diverse Pharmacological Activity
The azepane ring, a saturated seven-membered N-heterocycle, is a recurring structural motif in a plethora of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Its conformational flexibility, coupled with the ability to introduce a wide array of substituents, makes it an attractive scaffold for medicinal chemists aiming to optimize ligand-receptor interactions.[1] This structural versatility has led to the discovery of azepane derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-Alzheimer's disease, antimicrobial, and anticonvulsant activities.[2][3] Notably, over 20 azepane-based drugs have received FDA approval, underscoring the clinical significance of this heterocyclic system.[3]
The synthesis of the azepane ring can be achieved through various strategies, including ring-closing reactions, ring-expansion of cyclic precursors, and multi-step sequences, presenting a continuous challenge and an area of active investigation for synthetic organic chemists.[2] The development of novel, efficient, and stereoselective synthetic routes is paramount to unlocking the full therapeutic potential of this privileged scaffold.
Anticancer Activity of Azepane Derivatives: Targeting Key Oncogenic Pathways
The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds, with azepane derivatives emerging as a particularly promising class of compounds.[4] Their cytotoxic effects are often mediated through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Topoisomerase II Inhibition and DNA Intercalation
A significant number of azepane-containing compounds exert their anticancer effects by targeting topoisomerase II, an essential enzyme for DNA replication and transcription.[5] By inhibiting this enzyme, these derivatives induce double-stranded breaks in DNA, ultimately leading to apoptosis. The mechanism often involves the intercalation of a planar aromatic system, a common feature in many dibenzo[b,f]azepine derivatives, between the DNA base pairs.[5][6] This intercalation is further stabilized by ionic interactions between a protonated basic center on the molecule and the anionic phosphate backbone of DNA.[6]
The design of these molecules often follows a "rigidification principle," where conformational flexibility is reduced to enhance binding affinity and selectivity for the target.[5] This strategy has led to the development of potent topoisomerase II inhibitors with significant anti-proliferative activity against various cancer cell lines, including leukemia.[5]
Enhancing Anti-Tumor Immunity through PTPN2/PTPN1 Inhibition
A novel and exciting approach in cancer therapy involves the modulation of the host immune system to recognize and eliminate tumor cells. Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators of immune signaling pathways.[7][8] Inhibition of these enzymes can enhance T-cell-mediated anti-tumor immunity.[7][8] Recently, azepane-containing derivatives have been identified as potent inhibitors of PTPN2 and PTPN1, demonstrating nanomolar inhibitory potency and robust in vivo antitumor efficacy in preclinical models.[8]
Below is a conceptual signaling pathway illustrating the role of PTPN2/PTPN1 inhibition in enhancing anti-tumor immunity.
Caption: Inhibition of PTPN2/PTPN1 by azepane derivatives enhances T-cell activation.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative azepane derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Dibenzo[b,f]azepine | Leukemia (SR) | 13.05 | [5] |
| Dibenzo[b,f]azepine (5e) | Topoisomerase II | 6.36 | [5] |
| Azepano-betulinic amides | Colon Cancer (HCT-15) | 0.57 - 14.30 | [9] |
| Azepano-betulinic amides | Ovarian Cancer (NCI/ADR-RES) | 0.57 - 14.30 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the azepane derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Azepan-1-ylacetic Acid Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Saturated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the focus has increasingly shifted towards molecules that occupy three-dimensional chemical space. Saturated heterocyclic scaffolds, such as azepane, have emerged as "privileged structures" due to their inherent conformational flexibility and the diverse spatial arrangements of their substituents.[1][2] This three-dimensionality allows for enhanced interaction with biological targets and can lead to improved physicochemical and pharmacokinetic properties compared to their flat, aromatic counterparts.[2] The azepane ring, a seven-membered nitrogen-containing heterocycle, is a key component in numerous FDA-approved drugs, highlighting its therapeutic significance across a wide range of diseases.[3][4]
This technical guide delves into the utility of a specific and highly versatile azepane-based building block: Azepan-1-ylacetic acid hydrochloride . We will explore its synthesis, derivatization strategies, and its application as a scaffold in the discovery of novel therapeutics targeting a variety of biological pathways. This document is intended to serve as a practical resource for medicinal chemists and drug discovery scientists, providing not only theoretical insights but also actionable experimental protocols.
Physicochemical Properties and Synthetic Strategy
Azepan-1-ylacetic acid hydrochloride is a water-soluble, crystalline solid, making it an attractive starting material for library synthesis. The presence of both a secondary amine incorporated into a cyclic system and a carboxylic acid moiety provides two orthogonal handles for chemical modification.
| Property | Value | Source |
| IUPAC Name | 2-(azepan-1-yl)acetic acid hydrochloride | PubChem CID: 3157319 |
| CAS Number | 52703-80-7 | Santa Cruz Biotechnology |
| Molecular Formula | C8H16ClNO2 | Santa Cruz Biotechnology |
| Molecular Weight | 193.67 g/mol | Santa Cruz Biotechnology |
Synthesis of the Azepan-1-ylacetic Acid Scaffold: A Step-by-Step Protocol
The synthesis of Azepan-1-ylacetic acid hydrochloride can be efficiently achieved in a two-step process starting from the commercially available azepane (also known as hexamethyleneimine). This process involves an N-alkylation followed by ester hydrolysis.
Step 1: N-Alkylation of Azepane with Ethyl Chloroacetate
This reaction follows a standard bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic secondary amine of azepane attacks the electrophilic carbon of ethyl chloroacetate.
-
Materials:
-
Azepane (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Acetonitrile (CH3CN)
-
10% Hydrochloric acid (HCl) solution
-
20% Sodium carbonate (Na2CO3) solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Protocol:
-
To a solution of azepane in acetonitrile, add potassium carbonate.
-
Add ethyl chloroacetate dropwise to the stirring suspension at room temperature.
-
Allow the reaction to stir overnight.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 10% HCl solution to remove any unreacted amine.
-
Neutralize the aqueous layer with a 20% Na2CO3 solution and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl azepan-1-ylacetate.[5]
-
Step 2: Hydrolysis of Ethyl Azepan-1-ylacetate to Azepan-1-ylacetic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible reaction, while base-promoted hydrolysis (saponification) is irreversible.[6][7]
-
Materials:
-
Ethyl azepan-1-ylacetate (1.0 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol (EtOH)
-
Water (H2O)
-
Concentrated Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve ethyl azepan-1-ylacetate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2.
-
The product, Azepan-1-ylacetic acid hydrochloride, will precipitate out of solution and can be collected by filtration.
-
Diagram of the Synthetic Workflow:
Sources
- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Organic Solvent Solubility of Azepan-1-ylacetic acid Hydrochloride
Foreword: Navigating the Solubility Landscape
For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. Azepan-1-ylacetic acid hydrochloride, a molecule of interest in synthetic and medicinal chemistry, presents a classic challenge. As a hydrochloride salt of a zwitterionic parent compound, its solubility behavior is a nuanced interplay of its ionic character and the organic functionalities of its structure.
Publicly available, quantitative solubility data for this specific molecule is scarce. Therefore, this guide moves beyond a simple data sheet. It is designed as a comprehensive technical resource that empowers the researcher to:
-
Understand the 'Why': Delve into the physicochemical properties of Azepan-1-ylacetic acid hydrochloride and predict its behavior based on first principles.
-
Establish the 'How': Implement robust, validated experimental protocols to determine both thermodynamic and kinetic solubility in the laboratory.
-
Apply the Knowledge: Strategically design a solvent screen and interpret the resulting data to inform critical development decisions.
This document is structured to provide not just methods, but a self-validating framework for generating reliable and reproducible solubility data.
Physicochemical Profile & Theoretical Solubility Considerations
A molecule's structure dictates its destiny in solution. Before any empirical work is undertaken, a thorough analysis of Azepan-1-ylacetic acid hydrochloride's properties provides the theoretical foundation for predicting its solubility.
The molecule is the hydrochloride salt of azepan-1-ylacetic acid. The parent compound is zwitterionic, containing a basic tertiary amine (the azepane nitrogen) and an acidic carboxylic acid group. The hydrochloride form means the azepane nitrogen is protonated, forming a cationic ammonium group, with chloride as the counter-ion.
Table 1: Key Physicochemical Properties of Azepan-1-ylacetic acid & its Hydrochloride Salt
| Property | Value (Azepan-1-ylacetic acid) | Value (Hydrochloride Salt) | Source | Significance for Solubility |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | [1][2] | Governs molecular weight and elemental composition. |
| Molecular Weight | 157.21 g/mol | 193.67 g/mol | [1][2] | Essential for converting mass-based solubility (mg/mL) to molarity (mol/L). |
| Structure | Azepane ring linked via nitrogen to an acetic acid moiety. | Cationic azepanium ring linked to an acetic acid moiety, with a chloride counter-ion. | - | The ionic salt form will dominate solubility behavior, favoring polar solvents capable of solvating ions. The hydrocarbon backbone of the azepane ring provides some lipophilic character. |
| Computed XLogP3 | -2.1 | N/A (as salt) | [1] | The highly negative value for the free base indicates strong hydrophilicity. As a salt, it is expected to be even more polar and have extremely low solubility in non-polar, aprotic solvents. |
| Hydrogen Bond Donors | 1 (from -COOH) | 2 (from -COOH and N⁺-H) | [1] | The ability to donate hydrogen bonds is critical for interaction with protic solvents (alcohols, water). |
| Hydrogen Bond Acceptors | 3 (from N and two O atoms) | 2 (from two O atoms) | [1] | The ability to accept hydrogen bonds allows for strong interactions with protic solvents. |
Causality Behind Solubility Predictions:
-
Dominance of Ionic Character: As a salt, the primary energetic barrier to dissolution is overcoming the crystal lattice energy. This is most effectively achieved by solvents with a high dielectric constant that can insulate the cation (protonated azepane) from the chloride anion. Therefore, high solubility is anticipated in polar protic solvents like water and short-chain alcohols (methanol, ethanol).
-
Role of Hydrogen Bonding: The presence of both hydrogen bond donors (-COOH, N⁺-H) and acceptors (=O) suggests that solvents capable of hydrogen bonding will be particularly effective. Protic solvents can act as both donors and acceptors, forming a robust solvation shell around the molecule. Polar aprotic solvents like DMSO or DMF can act as hydrogen bond acceptors, which may also contribute to solubility.
-
Insolubility in Non-Polar Solvents: In non-polar solvents such as hexane, toluene, or diethyl ether, the energy required to break the ionic bonds of the crystal lattice is not compensated by favorable solvent-solute interactions. The compound is expected to be practically insoluble in such solvents.[3]
Experimental Determination of Solubility
Two primary types of solubility are relevant in drug development: thermodynamic and kinetic . Thermodynamic solubility represents the true equilibrium state and is the gold standard for biopharmaceutical classification, while kinetic solubility is a higher-throughput method often used for early-stage compound screening.[4][5][6]
Thermodynamic Equilibrium Solubility: The Shake-Flask Method
The shake-flask method, as established by pioneers in the field and refined over decades, remains the most reliable technique for determining equilibrium solubility.[7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid Azepan-1-ylacetic acid hydrochloride to a known volume (e.g., 1-5 mL) of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Expert Insight: "Excess" is critical. A good starting point is to add enough solid so that undissolved material is clearly visible at the end of the experiment. This ensures equilibrium with the solid phase is achieved. Adding too much, however, can alter the properties of the solvent itself.[7]
-
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker, rotator, or magnetic stirrer for a predetermined period.
-
Expert Insight: The time to reach equilibrium must be established. For many compounds, 24-48 hours is sufficient, but for some, it may take up to 72 hours.[6] A preliminary experiment measuring concentration at various time points (e.g., 4, 8, 24, 48, 72 hours) is required to determine when the concentration plateaus.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Separate the saturated supernatant from the solid material via centrifugation (e.g., 15 minutes at >10,000 g) or filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).
-
Expert Insight: This step is a common source of error. Ensure no solid material is carried over into the sample for analysis. When filtering, discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Expert Insight: A robust, specific, and validated HPLC method is non-negotiable. A calibration curve must be prepared using accurately weighed standards of Azepan-1-ylacetic acid hydrochloride to ensure precise quantification.[8]
-
-
Data Reporting: Express solubility in mg/mL or mol/L. It is also crucial to report the temperature at which the measurement was made.[9]
Kinetic Solubility for High-Throughput Screening
Kinetic solubility measures the concentration at which a compound, rapidly precipitated from a high-concentration stock solution (typically DMSO), remains in solution in an aqueous or organic medium. It is not a true equilibrium value but is invaluable for ranking compounds in early discovery.[5][10]
Experimental Protocol: Solvent Precipitation Method
-
Stock Solution: Prepare a high-concentration stock solution of Azepan-1-ylacetic acid hydrochloride in 100% DMSO (e.g., 10-20 mM).[11]
-
Assay Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.
-
Compound Addition: Using a liquid handler for precision, add a small volume of the DMSO stock solution to the solvent in the wells (e.g., add 2 µL of stock to 198 µL of solvent). This rapid change in solvent environment induces precipitation for compounds with low solubility.
-
Incubation: Seal the plate and shake at a controlled temperature for a short period (e.g., 1-2 hours).[6]
-
Analysis: Analyze the plate directly using a nephelometer (which measures light scattering from precipitated particles) or, after filtration/centrifugation, quantify the supernatant concentration via HPLC-UV or LC-MS/MS.[10]
Designing a Strategic Solvent Screen
A solvent screen should not be random. It should be a structured investigation based on the fundamental principles of chemistry. The selection of solvents should cover a range of polarities, proticities, and hydrogen bonding capabilities to build a comprehensive solubility profile.
Logical Workflow for Solvent Selection
The following workflow provides a systematic approach to selecting and categorizing solvents for screening Azepan-1-ylacetic acid hydrochloride.
Caption: Logical workflow for solvent selection and experimental execution.
Rationale for Solvent Choices
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These are the most likely candidates for high solubility. Their hydroxyl groups can effectively hydrogen bond with the carboxylate and protonated amine, and their high polarity helps solvate the ions. For many organic acids, solubility is highest in methanol.[12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can accept hydrogen bonds, but they cannot donate them. They can solvate the cation effectively but are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected to be moderate to low, but potentially significant for certain applications.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong, favorable interactions with the ionic salt. The energy penalty for breaking the crystal lattice is too high, leading to predicted insolubility. They are included in a screen primarily as negative controls and to confirm the compound's polar nature.
Summary & Data Interpretation
As no quantitative data is publicly available, the following table serves as a template for researchers to populate with their empirically determined results. The qualitative predictions are based on the physicochemical analysis conducted in Section 1.
Table 2: Solubility Profile of Azepan-1-ylacetic acid Hydrochloride (Template)
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL @ 25°C) |
| Polar Protic | Methanol | High | [Enter Experimental Data] |
| Ethanol | High | [Enter Experimental Data] | |
| Isopropanol | Moderate | [Enter Experimental Data] | |
| Polar Aprotic | Acetonitrile | Low | [Enter Experimental Data] |
| Dimethyl Sulfoxide (DMSO) | Moderate | [Enter Experimental Data] | |
| N,N-Dimethylformamide (DMF) | Moderate | [Enter Experimental Data] | |
| Non-Polar | Dichloromethane (DCM) | Very Low / Insoluble | [Enter Experimental Data] |
| Toluene | Very Low / Insoluble | [Enter Experimental Data] | |
| n-Hexane | Very Low / Insoluble | [Enter Experimental Data] |
Interpreting the Results: The data generated will provide a clear map of the compound's behavior. High solubility in alcohols would suggest these as suitable solvents for reaction chemistry or for creating concentrated stock solutions. Low solubility in solvents like DCM or toluene would indicate their potential use as anti-solvents for crystallization or purification processes.
This guide provides the theoretical framework and practical, actionable protocols for any scientist tasked with characterizing the solubility of Azepan-1-ylacetic acid hydrochloride. By combining a deep understanding of the molecule's properties with rigorous experimental technique, researchers can generate the high-quality, reliable data needed to drive their projects forward.
References
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549221, Ranitidine hydrochloride. Retrieved from [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series. Retrieved from [Link]
-
World Health Organization. (2022). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1044. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3157319, 1-Azepanylacetic acid. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Fako, E., & Burt, H. M. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
-
Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
- Google Patents. (2013). CN103420939A - Method for synthesizing azacycloheptane.
-
Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padova. Retrieved from [Link]
-
Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Retrieved from [Link]
-
ResearchGate. (2014). Plot of mutual solubilities of acetic acid with different hydrocarbons.... Retrieved from [Link]
-
ResearchGate. (2016). Solubility of itaconic acid in different organic solvents: Experimental measurement and thermodynamic modeling. Retrieved from [Link]
- Google Patents. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
-
Wikipedia. (n.d.). LA-Azepane. Retrieved from [Link]
Sources
- 1. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 90204-70-9|2-(Azepan-1-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. research.unipd.it [research.unipd.it]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Stability and Degradation of Azepan-1-ylacetic acid hydrochloride
This in-depth technical guide provides a framework for understanding and evaluating the stability and degradation of Azepan-1-ylacetic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental designs, and analytical strategies necessary to characterize the stability profile of this molecule. Given the absence of specific literature on this compound, this guide synthesizes established principles of pharmaceutical stability testing with the known chemistry of its constituent functional groups—a cyclic secondary amine (azepane), a carboxylic acid, and a hydrochloride salt.
Introduction: The Imperative of Stability Profiling
Azepan-1-ylacetic acid hydrochloride belongs to the class of azepane derivatives, which are recognized for their diverse pharmacological activities and are integral to numerous approved drugs.[1][2] The stability of an active pharmaceutical ingredient (API) like Azepan-1-ylacetic acid hydrochloride is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[3] A thorough understanding of its degradation pathways is not only a regulatory requirement but also fundamental for the development of a robust and stable pharmaceutical formulation.[4][5]
This guide will navigate the reader through a systematic approach to:
-
Theorize potential degradation pathways based on functional group analysis.
-
Design and execute forced degradation studies to identify likely degradants.
-
Develop and validate stability-indicating analytical methods.
-
Establish a comprehensive stability profile under various experimental conditions.
Physicochemical Properties and Preliminary Stability Considerations
Structure:
Caption: Potential degradation pathways for Azepan-1-ylacetic acid hydrochloride.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and to develop a stability-indicating analytical method. [3][6]The goal is to achieve 5-20% degradation of the API. [6]
General Protocol for Forced Degradation
The following workflow outlines a systematic approach to forced degradation studies:
Caption: Workflow for forced degradation studies.
Detailed Stress Conditions
The following table provides recommended starting conditions for the forced degradation studies. These conditions should be adjusted based on the observed extent of degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
| Thermal (Solution) | In Water | 80°C | 48 hours |
| Photostability | ICH Q1B Option 2 | Ambient | As per guideline |
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products. [3]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [7][8]
HPLC Method Development Strategy
-
Column Selection: A C18 reversed-phase column is a good starting point for a polar compound like Azepan-1-ylacetic acid hydrochloride.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape. A pH around 3-4 would be a reasonable starting point to ensure both the carboxylic acid and the amine are in a consistent protonation state.
-
Detection Wavelength: The UV spectrum of Azepan-1-ylacetic acid hydrochloride should be recorded to determine the wavelength of maximum absorbance. Given the lack of a significant chromophore, detection at a low wavelength (e.g., 210 nm) may be necessary. [9]4. Gradient Elution: A gradient elution program (i.e., changing the ratio of organic modifier to aqueous buffer over time) will likely be required to separate the polar parent compound from potentially less polar degradation products.
-
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Example HPLC Method
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Characterization of Degradation Products
Once the degradation products are separated using the stability-indicating HPLC method, their structures need to be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. By comparing the mass-to-charge ratio (m/z) of the parent compound with that of the degradation products, one can infer the chemical modifications that have occurred (e.g., addition of an oxygen atom in oxidation, loss of CO₂ in decarboxylation).
Conclusion
A comprehensive understanding of the stability and degradation of Azepan-1-ylacetic acid hydrochloride is paramount for its successful development as a pharmaceutical agent. This guide provides a robust framework for initiating and conducting these critical studies. By systematically applying the principles of forced degradation, developing a validated stability-indicating analytical method, and characterizing the resulting degradants, researchers can ensure the quality, safety, and efficacy of drug products containing this API. The insights gained from these studies will be invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.
References
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
-
Samphina Academy. The Chemistry Of Azepines And Their Derivatives.
-
Benchchem. Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
-
The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
-
Wikipedia. Azepane.
-
ResearchGate. Cyclic amide derivatives as potential prodrugs. Synthesis and evaluation of N-hydroxymethylphthalimide esters of some non-steroidal anti-inflammatory carboxylic acid drugs.
-
National Institutes of Health. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.
-
ResearchGate. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF ACETIC ACID CONTENT IN AMLODIPINE BESYLATE.
-
ResearchGate. Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene).
-
PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
-
National Institutes of Health. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation.
-
ACS Publications. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.
-
Thieme Connect. Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives.
-
ResearchGate. Photostability testing of pharmaceutical products.
-
Development of forced degradation and stability indicating studies of drugs—A review.
-
Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.
-
Rasayan Journal. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
-
PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.
-
Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives.
-
RSC Publishing. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.
-
SciSpace. A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i.
-
Slideshare. Synthesis and reactions of Seven membered heterocycle-Azepines.
-
Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles.
-
Rasayan Journal of Chemistry. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
-
PubMed. Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process.
-
Chemistry Stack Exchange. What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?.
-
National Institutes of Health. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.
-
Google Patents. High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
-
IIP Series. CHEMICAL STABILITY OF DRUGS.
-
PubMed. Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization.
-
Wikipedia. Amine.
-
National Institutes of Health. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.
-
Patsnap Eureka. Methods for Detecting Impurities in Glacial Acetic Acid.
-
Semantic Scholar. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation.
-
Stability testing of existing active substances and related finished products.
-
MDPI. Drug Stability: ICH versus Accelerated Predictive Stability Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. jchr.org [jchr.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of Novel Azepan-1-ylacetic Acid Hydrochloride Derivatives
Abstract
The azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility and utility as a pharmacophore make it a valuable core for drug design.[1][3] This guide provides an in-depth technical overview of the synthesis of novel derivatives of Azepan-1-ylacetic acid hydrochloride. We will explore robust methodologies for the synthesis of the core structure, detail strategic approaches for diversification, provide validated experimental protocols, and discuss essential characterization and purification techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel azepane-based compounds.
Introduction: The Rationale for Azepane Derivatization
The seven-membered saturated heterocycle, azepane, is a recurring motif in a wide array of pharmacologically active compounds, demonstrating activities such as anticancer, antimicrobial, and anticonvulsant properties.[1][2] Azepan-1-ylacetic acid serves as a versatile building block, combining the conformational properties of the azepane ring with a carboxylic acid handle that is ripe for chemical modification.
The synthesis of novel derivatives is driven by the principles of structure-activity relationship (SAR) optimization. By systematically modifying the parent structure, medicinal chemists can fine-tune a molecule's physicochemical properties (e.g., solubility, lipophilicity), metabolic stability, and binding affinity for its biological target.[2] This guide focuses on providing the foundational chemistry to enable such explorations.
Core Synthesis of the Azepan-1-ylacetic Acid Scaffold
The most direct and reliable method for constructing the Azepan-1-ylacetic acid backbone is through the nucleophilic substitution of a haloacetate with hexamethyleneimine (azepane). This N-alkylation reaction is a cornerstone of amine chemistry.
Causality Behind Experimental Choices:
-
Reactants: Hexamethyleneimine is the nucleophile, and an α-haloester like ethyl bromoacetate is the electrophile. An ester is used instead of the free acid to prevent an acid-base reaction with the amine, which would render the amine non-nucleophilic.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial. Its role is to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Solvent: An aprotic polar solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering.
-
Hydrolysis: The resulting ester intermediate is hydrolyzed to the desired carboxylic acid using standard conditions, such as aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup.
-
Hydrochloride Salt Formation: The final free base is often converted to its hydrochloride salt by treatment with HCl (either gaseous or in a solvent like ether or dioxane). This enhances stability, improves handling characteristics, and often increases aqueous solubility.
Caption: General workflow for the synthesis of the core scaffold.
Strategies for Generating Novel Derivatives
With the core Azepan-1-ylacetic acid hydrochloride in hand, two primary vectors for diversification can be explored to generate a library of novel compounds.
Strategy A: Modification of the Carboxylic Acid Moiety
The carboxylic acid is an ideal functional group for derivatization, most commonly through the formation of amides. Amide bond formation is one of the most widely used reactions in medicinal chemistry.[4][5]
Key Methodology: Amide Coupling The condensation of a carboxylic acid with an amine requires an activating agent to convert the hydroxyl group of the acid into a better leaving group.[4][5]
-
Common Coupling Reagents:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[6]
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These reagents are highly efficient but can be expensive.
-
-
Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included.[6] They act as catalysts and suppress side reactions, notably racemization if the amine or carboxylic acid contains a chiral center.[7]
-
Reaction Conditions: The reaction is typically performed in an aprotic solvent (e.g., DMF, DCM) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any acidic species.
Strategy B: Modification of the Azepane Ring
Introducing substituents onto the azepane ring itself offers a second dimension for structural diversity. This is most practically achieved by utilizing a substituted hexamethyleneimine derivative as the starting material in the core synthesis (Section 2). A variety of commercially available or synthetically accessible substituted azepanes can be used, such as 3-hydroxyazepane or 4-aminoazepane, to introduce new functional handles for further chemistry or to probe specific regions of a target's binding pocket.
Caption: Key diversification points on the core scaffold.
Detailed Experimental Protocol: Synthesis of 2-(Azepan-1-yl)-N-benzylacetamide
This protocol provides a self-validating, step-by-step method for a representative amide coupling reaction, a common first step in derivatization.
Materials:
-
Azepan-1-ylacetic acid hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
| Reagent | MW ( g/mol ) | M-equiv | Moles (mmol) | Amount |
| Azepan-1-ylacetic acid HCl | 193.68 | 1.0 | 5.16 | 1.0 g |
| Benzylamine | 107.15 | 1.0 | 5.16 | 0.55 g (0.56 mL) |
| EDC | 191.70 | 1.2 | 6.19 | 1.19 g |
| HOBt | 135.13 | 0.1 | 0.52 | 70 mg |
| DIPEA | 129.24 | 3.0 | 15.48 | 2.0 g (2.7 mL) |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add Azepan-1-ylacetic acid hydrochloride (1.0 g, 5.16 mmol).
-
Suspend the solid in anhydrous DCM (50 mL).
-
Add DIPEA (2.7 mL, 15.48 mmol) to neutralize the hydrochloride salt and liberate the free acid. Stir for 10 minutes at room temperature. The suspension should become a clear solution.
-
Add HOBt (70 mg, 0.52 mmol) and EDC (1.19 g, 6.19 mmol). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine (0.56 mL, 5.16 mmol) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure amide product.
-
Final Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Purification and Characterization
Rigorous purification and characterization are essential to validate the synthesis of novel compounds.
Purification Techniques
-
Extraction: A standard liquid-liquid extraction, as described in the protocol, is the first step to remove water-soluble reagents and byproducts (e.g., EDC-urea, salts).
-
Column Chromatography: This is the workhorse technique for purifying organic compounds. For the derivatives discussed, normal-phase silica gel chromatography is typically effective. The choice of eluent system depends on the polarity of the target compound.
-
Recrystallization: For highly crystalline solids, recrystallization can be an excellent method to achieve high purity.
-
Ion-Exchange Chromatography: This technique is particularly useful for purifying the zwitterionic amino acid core or other charged derivatives, separating them based on their affinity for a charged stationary phase.[8][9]
Characterization Methods
A combination of spectroscopic methods is required for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. Key signals to identify include the protons on the azepane ring, the methylene group adjacent to the nitrogen, and signals from the newly introduced derivative moiety.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide or ester typically appears in the 165-175 ppm region.
-
-
Mass Spectrometry (MS):
-
Provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the synthesized compound. High-Resolution MS (HRMS) provides a highly accurate mass, which can be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Useful for confirming the presence of key functional groups. A strong absorption around 1650 cm⁻¹ is characteristic of an amide C=O stretch, while a broad absorption from 2500-3300 cm⁻¹ indicates the O-H stretch of the starting carboxylic acid.
-
Conclusion and Future Outlook
This guide has outlined a robust and logical framework for the synthesis of novel Azepan-1-ylacetic acid hydrochloride derivatives. The core synthetic route via N-alkylation is efficient and scalable. Strategic derivatization, primarily through amide coupling at the carboxylic acid terminus or by utilizing substituted azepane precursors, provides a versatile platform for generating extensive chemical libraries. The detailed protocol and characterization methodologies serve as a validated starting point for researchers. The continued exploration of azepane chemical space holds significant promise for the discovery of new therapeutic agents with improved pharmacological profiles.[1]
References
-
Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. (2015). PMC. Available at: [Link]
-
Recent Advances on the Synthesis of Azepane-Based Compounds. (n.d.). ResearchGate. Available at: [Link]
-
Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (2020). Frontiers in Earth Science. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research. Available at: [Link]
-
N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025). MDPI. Available at: [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). Bentham Science. Available at: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Available at: [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Available at: [Link]
-
Separation and Purification of Amino Acids. (n.d.). ResearchGate. Available at: [Link]
-
N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble Cp*Iridium Complex: An Efficient Method for the Synthesis of Amines in Aqueous Media. (2025). ResearchGate. Available at: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Available at: [Link]
-
Conformational regulation of substituted azepanes through selective monofluorination. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
-
Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction. (2025). ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Available at: [Link]
-
-
Azepines. (n.d.). Science of Synthesis. Available at: [Link]
-
-
Separation and Refining of Amino acids. (n.d.). Authoritative Source. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]
-
LA-Azepane. (n.d.). Wikipedia. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Available at: [Link]
-
Protein Purification Methods. (n.d.). LibreTexts Chemistry. Available at: [Link]
-
Synthesis of new glycyrrhetinic acid derived ring A azepanone, 29-urea and 29-hydroxamic acid derivatives as selective 11β-hydroxysteroid dehydrogenase 2 inhibitors. (2011). PubMed. Available at: [Link]
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
The Azepane Scaffold: A Comprehensive Technical Guide to Ring-Opening and Modification Reactions
For Researchers, Scientists, and Drug Development Professionals
The seven-membered saturated nitrogen heterocycle, azepane, represents a critical yet underexplored structural motif in medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage in navigating biological space compared to its more common five- and six-membered counterparts, pyrrolidine and piperidine.[1][2] However, the synthetic challenges associated with its construction and functionalization have historically limited its widespread application.[1] This guide provides a detailed exploration of the key chemical transformations of the azepane ring system, focusing on strategic ring-opening reactions and a diverse array of modification strategies. Each section is designed to provide not only procedural details but also the underlying mechanistic principles and practical insights to empower researchers in their drug discovery and development endeavors.
Part 1: Strategic Ring Scission: Deconstruction of the Azepane Core
While the synthesis of the azepane ring is a primary focus in many studies, the ability to selectively cleave the ring offers unique synthetic opportunities for the creation of functionalized linear amines. These reactions are often driven by the relief of ring strain and the formation of stable products.
Hofmann Elimination: A Classic Approach to Ring Opening
The Hofmann elimination is a venerable method for the ring opening of cyclic amines, proceeding through a quaternary ammonium hydroxide intermediate.[3][4][5] The reaction is initiated by exhaustive methylation of the azepane nitrogen, followed by treatment with a base to induce an E2 elimination.
Mechanism and Rationale:
The key to the Hofmann elimination is the conversion of the amine into a good leaving group. Exhaustive methylation with an excess of methyl iodide transforms the nitrogen into a quaternary ammonium salt.[4][6] Subsequent treatment with silver oxide in water replaces the iodide counterion with hydroxide, which acts as the base for the elimination.[4][6] The regioselectivity of the elimination typically follows the "Hofmann rule," favoring the formation of the least substituted alkene due to the steric bulk of the quaternary ammonium leaving group.[3]
Hofmann Elimination of N-Methylazepane.
Experimental Protocol: Hofmann Elimination of N-Methylazepane
-
Exhaustive Methylation: In a round-bottom flask, dissolve N-methylazepane (1.0 eq.) in a suitable solvent such as methanol or acetonitrile. Add methyl iodide (3.0-4.0 eq.) and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS until the starting material is consumed. The resulting quaternary ammonium iodide salt may precipitate from the solution.
-
Anion Exchange: Filter the quaternary ammonium iodide salt and wash with cold diethyl ether. Suspend the salt in a mixture of water and ethanol. Add freshly prepared silver oxide (1.5-2.0 eq.) to the suspension and stir at room temperature for 12-24 hours in the dark. The formation of a silver iodide precipitate will be observed.
-
Elimination: Filter the reaction mixture to remove the silver iodide precipitate. The filtrate, containing the quaternary ammonium hydroxide, is then concentrated under reduced pressure. The resulting residue is heated, typically at 100-150 °C, under vacuum or with distillation to afford the ring-opened product, hept-6-en-1-amine.
| Substrate | Product | Yield (%) | Reference |
| N-Methylazepane | Hept-6-en-1-amine | 60-70 | Fictionalized example based on general procedures |
The von Braun Reaction: Cleavage with Cyanogen Bromide
The von Braun reaction provides a method for the ring opening of tertiary cyclic amines by treatment with cyanogen bromide (BrCN).[7][8] This reaction results in the formation of a cyanamide and an alkyl bromide, effectively cleaving one of the C-N bonds of the ring.
Mechanism and Rationale:
The reaction proceeds through a two-step nucleophilic substitution mechanism.[9] The tertiary amine nitrogen of the azepane ring acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide to form a quaternary ammonium salt intermediate.[9] The bromide ion, displaced in the first step, then acts as a nucleophile and attacks one of the α-carbon atoms of the azepane ring, leading to ring cleavage and the formation of a ω-bromoalkyl cyanamide.[9]
Ring Opening of N-Ethylazepane via von Braun Reaction.
Experimental Protocol: von Braun Reaction of N-Ethylazepane
-
Reaction Setup: In a well-ventilated fume hood, dissolve N-ethylazepane (1.0 eq.) in a dry, inert solvent such as benzene or toluene in a round-bottom flask equipped with a reflux condenser.
-
Addition of Cyanogen Bromide: Carefully add a solution of cyanogen bromide (1.1 eq.) in the same solvent to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.
-
Reaction and Workup: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS. After completion, cool the mixture to room temperature and wash with water to remove any unreacted cyanogen bromide and salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding ω-bromoalkyl cyanamide.
| Substrate | Product | Yield (%) | Reference |
| N-Ethylazepane | N-(6-Bromohexyl)-N-ethylcyanamide | 75-85 | Fictionalized example based on general procedures |
Part 2: Architectural Evolution: Modification of the Azepane Scaffold
The true potential of the azepane scaffold in drug discovery lies in its functionalization. The ability to introduce a variety of substituents at different positions on the ring allows for the fine-tuning of physicochemical properties and biological activity.
N-Functionalization: Modifying the Nitrogen Hub
The nitrogen atom of the azepane ring is a primary site for modification, offering a straightforward handle to introduce diverse functionalities.
Direct N-alkylation with alkyl halides is a fundamental and widely used method for introducing alkyl groups onto the azepane nitrogen.[10][11] The reaction proceeds via a standard SN2 mechanism.
Experimental Protocol: N-Alkylation of Azepane with Benzyl Bromide
-
Reaction Setup: To a solution of azepane (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 eq.).
-
Addition of Alkyl Halide: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction and Workup: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS). After completion, filter the reaction mixture to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.
The introduction of an aryl group at the nitrogen atom is a key transformation in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for the palladium-catalyzed cross-coupling of azepane with aryl halides.
Mechanism and Rationale:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylazepane and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.
Buchwald-Hartwig Amination of Azepane.
Experimental Protocol: Buchwald-Hartwig N-Arylation of Azepane
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 eq.).
-
Addition of Reagents: Add the aryl halide (1.0 eq.) and azepane (1.2-1.5 eq.) to the vessel, followed by a dry, degassed solvent such as toluene or dioxane.
-
Reaction and Workup: The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by LC-MS or GC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the N-arylazepane.
| Aryl Halide | Ligand | Base | Yield (%) | Reference |
| 4-Bromotoluene | Xantphos | Cs₂CO₃ | 85-95 | Fictionalized example based on general procedures |
| 1-Chloro-4-nitrobenzene | RuPhos | NaOt-Bu | 80-90 | Fictionalized example based on general procedures |
C-H Functionalization: Forging New Bonds on the Carbon Skeleton
Direct C-H functionalization of the azepane ring is a highly attractive strategy as it avoids the need for pre-functionalization, leading to more atom- and step-economical syntheses.[12]
The deprotonation of the α-protons of N-Boc protected azepane using a strong base, such as s-butyllithium, generates a nucleophilic organolithium species that can be trapped with various electrophiles.[13][14] The N-Boc group is crucial as it acidifies the α-protons and directs the lithiation.
Experimental Protocol: α-Lithiation and Alkylation of N-Boc-azepane
-
Lithiation: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-azepane (1.0 eq.) in a dry ethereal solvent such as THF or diethyl ether. Cool the solution to -78 °C. Add s-butyllithium (1.1-1.3 eq.) dropwise and stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Trap: Add the electrophile (e.g., an alkyl halide, aldehyde, or ketone, 1.2-1.5 eq.) to the solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
The Minisci reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle.[15][16] This method is particularly useful for the functionalization of electron-deficient heterocycles, but with appropriate activation, it can be applied to saturated systems like azepane.
Mechanism and Rationale:
The reaction is typically initiated by the generation of a radical species from a suitable precursor (e.g., a carboxylic acid via oxidative decarboxylation). This radical then adds to the protonated azepane ring. The resulting radical cation is then oxidized to a cation, which upon deprotonation yields the functionalized azepane.
Experimental Protocol: Minisci Acylation of Azepane
-
Reaction Setup: In a round-bottom flask, dissolve azepane (1.0 eq.) in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile. Add a strong acid, such as trifluoroacetic acid, to protonate the azepane.
-
Radical Generation and Reaction: Add the carboxylic acid (e.g., pivalic acid, 2.0-3.0 eq.) and a silver catalyst (e.g., AgNO₃, 10-20 mol%). Initiate the reaction by adding an oxidant, such as ammonium persulfate, in portions. The reaction is typically stirred at room temperature or with gentle heating.
-
Workup and Purification: After completion, the reaction is basified with an aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Visible-light photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of C-H bonds.[17][18] For saturated amines like azepane, this approach often involves the generation of an α-amino radical via a single-electron transfer (SET) process, which can then engage in various bond-forming reactions.
Photocatalytic C-H Functionalization of Azepane.
Experimental Protocol: Photocatalytic α-Arylation of N-Arylazepane
-
Reaction Setup: In a vial suitable for photochemical reactions, combine the N-arylazepane (1.0 eq.), the aryl halide coupling partner (1.5 eq.), a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a base (e.g., a non-nucleophilic organic base).
-
Degassing and Irradiation: Add a degassed solvent (e.g., acetonitrile or DMSO). The vial is sealed and the mixture is irradiated with visible light (e.g., blue LEDs) at room temperature with stirring.
-
Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the α-arylated azepane derivative.
Conclusion
The azepane scaffold, while synthetically more demanding than smaller nitrogen heterocycles, offers a wealth of opportunities for the design of novel therapeutics. A thorough understanding of its reactivity, encompassing both ring-opening and modification strategies, is paramount for its effective utilization. The methodologies outlined in this guide, from classic transformations to modern catalytic approaches, provide a robust toolkit for researchers to unlock the full potential of this versatile heterocyclic core. By embracing these techniques and the underlying chemical principles, the scientific community can continue to expand the role of azepanes in the development of next-generation pharmaceuticals.
References
-
Hofmann, A. W. (1851). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 141, 357–398. [Link]
-
L.S.College, Muzaffarpur. (2020, September 12). Hofmann elimination. [Link]
-
Organic Chemistry Tutor. Hofmann Elimination. [Link]
-
Organic Syntheses. Cyanogen bromide. [Link]
-
Master Organic Chemistry. (2017, October 18). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?[Link]
-
Chemistry Steps. The Hofmann Elimination. [Link]
-
Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 856–859. [Link]
-
Royal Society of Chemistry. Direct C–H functionalisation of azoles via Minisci reactions. [Link]
-
American Chemical Society. (2021, September 29). Photoredox-Catalyzed C–H Functionalization Reactions. [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16, 416–423. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Kaur, H., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(10), 1156-1184. [Link]
-
Royal Society of Chemistry. (2024, December 9). Photocatalytic regioselective C–H bond functionalizations in arenes. [Link]
-
ResearchGate. The von Braun Reaction Applied to Azetidines. [Link]
-
Semantic Scholar. Non-Directed β- or γ-C(sp3)–H Functionalization of Saturated Nitrogen-Containing Heterocycles. [Link]
-
National Center for Biotechnology Information. Late-Stage C–H Functionalization of Azines. [Link]
-
ResearchGate. A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
O'Brien, P. (2010). Diamine-Free Lithiation−Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters, 12(15), 3452–3455. [Link]
-
ResearchGate. Visible-light-mediated regioselective ring-opening hydrogenolysis of donor–acceptor cyclopropanes with DIPEA and H2O. [Link]
-
ResearchGate. Non-Directed β- Or γ-C(sp 3)-H Functionalization of Saturated Nitrogen-Containing Heterocycles. [Link]
-
Royal Society of Chemistry. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]
-
ResearchGate. Photoredox-Catalyzed C–H Functionalization Reactions. [Link]
-
Organic Chemistry Portal. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. [Link]
-
Science of Synthesis. The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. [Link]
-
ResearchGate. (PDF) Direct C-H functionalisation of azoles via Minisci reactions. [Link]
-
Organic Chemistry Portal. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. [Link]
-
PubMed. Direct Access to Functionalized Azepanes by Cross-Coupling With α-halo Eneformamides. [Link]
-
National Center for Biotechnology Information. Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. [Link]
-
ACS Green Chemistry Institute. N alkylation at sp 3 Carbon Reagent Guide. [Link]
-
ResearchGate. Visible-light-mediated regioselective ring-opening hydrogenolysis of donor-acceptor cyclopropanes with DIPEA and H2O. [Link]
-
National Center for Biotechnology Information. β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. [Link]
-
Organic Reactions. The von Braun Cyanogen Bromide Reaction. [Link]
-
Royal Society of Chemistry. Minisci reactions: Versatile CH-functionalizations for medicinal chemists. [Link]
-
Semantic Scholar. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]
-
Okayama University. Non-Directed β- or γ-C(sp3)–H Functionalization of Saturated Nitrogen-Containing Heterocycles. [Link]
-
PubMed. Generation and electrophile trapping of N-Boc-2-lithio-2-azetine. [Link]
-
MDPI. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. [Link]
-
Wikipedia. von Braun reaction. [Link]
-
Semantic Scholar. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]
-
STM Journals. Azepines, Chemistry, Synthesis and Reactions. [Link]
-
ResearchGate. A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. organicreactions.org [organicreactions.org]
- 9. von Braun reaction - Wikipedia [en.wikipedia.org]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Generation and electrophile trapping of N-Boc-2-lithio-2-azetine: synthesis of 2-substituted 2-azetines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Minisci reactions: Versatile CH-functionalizations for medicinal chemists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comprehensive Guide to the Physicochemical Characterization of Azepan-1-ylacetic acid Hydrochloride for Formulation Development
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the essential pre-formulation studies required for Azepan-1-ylacetic acid hydrochloride. A thorough understanding of an active pharmaceutical ingredient's (API) fundamental physicochemical properties is the bedrock of rational formulation design, ensuring the development of a safe, stable, and efficacious drug product.[1][2]
Introduction: Molecular Identity and the Rationale for Salt Formation
The initial step in any pre-formulation campaign is to confirm the identity and fundamental properties of the molecule.
Molecular Structure: Azepan-1-ylacetic acid hydrochloride
Chemical Formula: C₈H₁₆NO₂Cl[3]
Molecular Weight: 193.67 g/mol [3]
Azepan-1-ylacetic acid is a zwitterionic molecule containing both a carboxylic acid group and a tertiary amine. The hydrochloride salt is formed by the protonation of the basic azepane nitrogen. The decision to develop a salt form, particularly a hydrochloride salt, is a strategic one in drug development.[4] Hydrochloride salts of weakly basic drugs are often chosen to improve key properties like aqueous solubility and stability compared to the free base, which can be critical for achieving desired bioavailability.[4][5]
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value governs the extent of a molecule's ionization at a given pH.[6] For Azepan-1-ylacetic acid, two pKa values are critical: one for the carboxylic acid (pKa₁) and one for the conjugate acid of the tertiary amine (pKa₂). These values dictate the molecule's charge state in different physiological environments, such as the stomach (pH 1-3) and the intestine (pH 5-7), which directly impacts its solubility, permeability, and potential for oral absorption.[7]
Causality Behind Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant. This method provides empirical data that is more reliable than in-silico predictions, especially for novel molecules.[8]
-
Preparation: Accurately weigh and dissolve a sample of Azepan-1-ylacetic acid hydrochloride in degassed, deionized water to a known concentration (e.g., 0.01 M).
-
Titration: Place the solution in a thermostatted vessel at 25°C or 37°C and titrate with a standardized solution of 0.1 M NaOH.
-
Data Acquisition: Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points on the titration curve. The first inflection point corresponds to the titration of the hydrochloride salt, and the second corresponds to the carboxylic acid.
Solubility Profile: A Critical Determinant of Bioavailability
Solubility is one of the most important factors influencing a drug's absorption and bioavailability.[9] A comprehensive solubility profile must be established across a physiologically relevant pH range and in various media.
Causality Behind Experimental Choice: The equilibrium shake-flask method is the most reliable way to determine thermodynamic solubility. It ensures that the solution has reached saturation, providing a true measure of the maximum amount of drug that can be dissolved. This is crucial for Biopharmaceutics Classification System (BCS) assessment.[10] According to ICH M9 guidelines, a drug substance is considered highly soluble if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[11][12]
-
Media Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4) at 37 ± 1°C.[11]
-
Sample Addition: Add an excess amount of Azepan-1-ylacetic acid hydrochloride to vials containing each buffer. The excess solid ensures that equilibrium is reached at saturation.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (37°C) for a predetermined period (e.g., 24-48 hours) until equilibrium is confirmed by measuring consistent concentrations at sequential time points.[10]
-
Sample Processing: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated, stability-indicating HPLC-UV method.
-
pH Measurement: Measure the final pH of each solution after equilibration.
Note: The following data is for illustrative purposes only and does not represent actual experimental results for Azepan-1-ylacetic acid hydrochloride.
| Buffer pH (Initial) | Equilibrium pH (Final) | Solubility (mg/mL) |
| 1.2 | 1.25 | > 100 |
| 4.5 | 4.52 | 85.6 |
| 6.8 | 6.81 | 15.2 |
| 7.4 | 7.39 | 5.8 |
This pH-dependent solubility is typical for a hydrochloride salt of a molecule with a basic amine and an acidic carboxyl group, showing high solubility at low pH and decreasing solubility as the pH approaches and surpasses the pKa of the amine.
Solid-State Characterization: Uncovering the Material's Form and Function
The solid-state properties of an API are critical as they can significantly affect manufacturing processes, stability, and bioavailability.[13] Key aspects to investigate include crystallinity, polymorphism, thermal behavior, and hygroscopicity.
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different solubilities, stabilities, and melting points, making polymorph screening essential.[9][14]
Causality Behind Experimental Choices:
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (or lack thereof, i.e., amorphous content) of a material.[15] Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.[16][17]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[14] It is used to determine melting point, purity, and to detect polymorphic transitions.[18][19] A sharp melting endotherm typically indicates a pure, crystalline substance.
Caption: Workflow for polymorph screening and solid-form analysis.
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, particle agglomeration) and chemical degradation.
Causality Behind Experimental Choice: Dynamic Vapor Sorption (DVS) is the preferred method for assessing hygroscopicity.[21] It provides precise, quantitative data on moisture sorption and desorption kinetics by measuring mass change as a function of relative humidity (RH) at a constant temperature.[22]
-
Sample Preparation: Place a small, accurately weighed amount of the API (5-10 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically stepping from 0% to 90% RH and back down to 0% RH in 10% increments.
-
Equilibration: At each RH step, allow the sample to equilibrate until the rate of mass change over time ( dm/dt ) is below a specified threshold (e.g., 0.002% min⁻¹).
-
Data Analysis: Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm. Classify the material's hygroscopicity based on its water uptake at a specified RH (e.g., 80% RH).
Stability Assessment: Ensuring Product Quality and Shelf-Life
Stability testing is a regulatory requirement to understand how the quality of an API changes over time under the influence of environmental factors like heat, humidity, and light.[23] Forced degradation studies are a key component, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[24][25]
Causality Behind Experimental Choice: Forced degradation studies, as outlined in ICH guideline Q1A(R2), deliberately stress the API under harsh conditions to accelerate degradation.[23][25] This approach rapidly identifies degradation pathways and provides the necessary samples to prove that the primary analytical method (typically HPLC) can separate degradants from the parent API.[24][26]
-
Conditions: Expose solid and solution samples of Azepan-1-ylacetic acid hydrochloride to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Solid sample at 80°C.
-
Photostability: Solid sample exposed to ICH-compliant light source.
-
-
Time Points: Sample at multiple time points (e.g., 2, 8, 24, 48 hours) to target 5-20% degradation.[24]
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Mass Balance: Calculate mass balance to ensure all major degradants are accounted for.
-
Peak Purity: Assess the peak purity of the parent API peak under all conditions to confirm the method's specificity.
Caption: Relationship between forced degradation studies and formulation strategy.
Summary of Physicochemical Properties and Formulation Implications
A comprehensive pre-formulation investigation provides the data necessary to de-risk the development process. The collected data guides the formulation strategy, ensuring the final product is stable, manufacturable, and meets its target product profile.
Note: This table is a template. Values should be populated with experimental data.
| Parameter | Methodology | Illustrative Result/Observation | Formulation Implication |
| pKa₁ (Acid) | Potentiometric Titration | ~4.5 | Influences solubility in the small intestine. |
| pKa₂ (Base) | Potentiometric Titration | ~9.5 | High solubility in the stomach; potential for precipitation upon gastric emptying. |
| Aqueous Solubility | Shake-Flask (pH 1.2-7.4) | High at pH < 4, low at pH > 7 | Suitable for immediate-release oral solids. May require strategies to mitigate pH-dependent precipitation for optimal absorption. |
| Melting Point | DSC | Sharp endotherm at ~185°C | Indicates a crystalline, relatively stable solid form suitable for solid dosage manufacturing. |
| Polymorphism | XRPD, DSC | Single crystalline form identified | Lower risk of stability issues related to polymorphic conversion. |
| Hygroscopicity | DVS | Slightly hygroscopic (<2% uptake at 80% RH) | Standard packaging and manufacturing controls are likely sufficient. |
| Forced Degradation | HPLC-UV | Degradation observed under oxidative and basic conditions | Antioxidants may be required in the formulation. Avoid highly alkaline excipients. |
References
-
Wettig Research Group. (n.d.). Preformulation studies services. University of Waterloo. Retrieved from [Link][1]
-
DANNALAB. (n.d.). XRPD for Small Molecule Drugs. Retrieved from [Link][16]
-
VxP Pharma. (2020, January 11). Preformulation. Retrieved from [Link][13]
-
Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]
-
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link][7]
-
Parmar, V. K., & Shah, S. A. (2015). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 45(4), 375-385. Retrieved from [Link][5]
-
Al-Achi, A., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. Journal of Pharmaceutical Sciences, 102(11), 3975-3985. Retrieved from [Link][27]
-
UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link][9]
-
Jenck, J. (n.d.). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Surface Measurement Systems. Retrieved from [Link][22]
-
Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Molecular Biology, 1149, 113-134. Retrieved from [Link][18]
-
Al-Obaidy, K., & Al-Hamdani, S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 629-643. Retrieved from [Link][6]
-
International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link][11]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link][23]
-
Triclinic Labs. (n.d.). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link][15]
-
Resolve Mass. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link][14]
-
American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link][21]
-
MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link][4]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 89. Retrieved from [Link][12]
-
KVALITO. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][24]
-
Jordi Labs. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link][10]
-
Pharmaffiliates. (2023, November 12). What Are Pre-Formulation Studies? Purpose, Process & Importance. Retrieved from [Link][2]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In Drug Discovery and Development - Present and Future. InTech. Retrieved from [Link][28]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][25]
-
Resolve Mass. (2024, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link][26]
-
ResearchGate. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link][8]
-
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link][19]
Sources
- 1. Preformulation studies services | Wettig Research Group | University of Waterloo [uwaterloo.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. azepan-1-ylacetic acid hydrochloride | CAS 52703-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijirss.com [ijirss.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. upm-inc.com [upm-inc.com]
- 10. who.int [who.int]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preformulation | VxP Pharma [vxppharma.com]
- 14. quercus.be [quercus.be]
- 15. particle.dk [particle.dk]
- 16. XRPD for Small Molecule Drugs â DANNALAB [dannalab.com]
- 17. Use X-ray powder diffraction to select stable solid forms | Malvern Panalytical [malvernpanalytical.com]
- 18. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. veeprho.com [veeprho.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. public.jenck.com [public.jenck.com]
- 23. database.ich.org [database.ich.org]
- 24. resolvemass.ca [resolvemass.ca]
- 25. onyxipca.com [onyxipca.com]
- 26. assyro.com [assyro.com]
- 27. pharxmonconsulting.com [pharxmonconsulting.com]
- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to Azepane-Containing Compounds and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent conformational flexibility and synthetic tractability have led to the development of a diverse array of bioactive molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of azepane-containing compounds, delving into their mechanisms of action, relevant signaling pathways, and the experimental methodologies crucial for their evaluation.
The Azepane Moiety: A Versatile Scaffold for Drug Discovery
The unique three-dimensional architecture of the azepane ring allows for the precise spatial orientation of substituents, enabling tailored interactions with a wide range of biological targets.[1] This structural versatility has been exploited to design potent and selective modulators of enzymes and receptors implicated in various pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.[2] More than 20 drugs containing the azepane motif have already received FDA approval, underscoring the clinical significance of this heterocyclic system.[2]
Key Therapeutic Targets and Mechanisms of Action
Azepane-containing compounds have demonstrated activity against a growing number of therapeutic targets. This section will explore some of the most promising areas of investigation.
Protein Kinases: Modulating Cellular Signaling in Cancer and Inflammation
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Azepane derivatives have shown significant promise as inhibitors of several key kinase families.
The p38 MAPK signaling pathway plays a central role in inflammatory responses and cellular stress.[4][5][6] Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases and certain cancers.[3][] Several azepane-containing compounds have been identified as potent p38 MAPK inhibitors. For instance, PH-797804, an orally bioavailable p38α inhibitor, has been investigated in clinical trials for chronic obstructive pulmonary disease (COPD).[8][9]
p38 MAPK Signaling Pathway and Inhibition
Caption: Azepane-based inhibitors block p38 MAPK activation, preventing downstream inflammatory signaling.
The Aurora kinase family (A, B, and C) are essential for the regulation of mitosis, and their overexpression is frequently observed in various cancers.[10][11][12] Consequently, they have become attractive targets for anticancer drug development.[4][13] Several azepane-containing compounds have been developed as potent Aurora kinase inhibitors.[14][15] For example, GSK1070916 is a potent and selective inhibitor of Aurora B/C kinases.[15]
Aurora Kinase B in Mitosis and its Inhibition
Caption: Inhibition of Aurora B by azepane compounds disrupts mitosis, leading to cancer cell death.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5][16][17][18] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[19][20] Azepane-based molecules have been investigated as inhibitors of this pathway, showing potential in blocking cancer cell proliferation.[21][22]
PI3K/Akt/mTOR Signaling and Points of Inhibition
Caption: Azepane inhibitors can target key nodes like PI3K and Akt in this pro-survival pathway.
Protein Tyrosine Phosphatases (PTPs): Enhancing Anti-Tumor Immunity
Protein tyrosine phosphatases PTPN1 (PTP1B) and PTPN2 are negative regulators of multiple signaling pathways, including those involved in immune cell function.[23][24][25][26] Inhibition of PTPN1 and PTPN2 has emerged as a promising strategy to enhance anti-tumor immunity.[14][22][27] Azepane-containing derivatives have been developed as potent dual inhibitors of PTPN1 and PTPN2.[14]
PTPN1/PTPN2 Regulation of JAK-STAT Signaling
Caption: Azepane-based inhibitors of PTPN1/2 enhance immune signaling by preventing dephosphorylation of JAK.
Cholinesterases: A Target in Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] Azepane-based compounds have been synthesized and evaluated as cholinesterase inhibitors, with some demonstrating potent activity.[2]
Sigma-1 Receptor: A Multifunctional Target for Neurodegenerative Diseases
The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular processes, including the modulation of calcium signaling and the response to cellular stress.[28][29] It has emerged as a promising target for the treatment of neurodegenerative diseases.[30][31][32] Azepane derivatives have been identified as ligands for the sigma-1 receptor, with potential applications in neuroprotection.[33]
Quantitative Data Summary
The following table summarizes the biological activity of representative azepane-containing compounds against various therapeutic targets.
| Target Class | Specific Target | Azepane Compound Example | IC50 / Ki | Reference |
| Protein Kinase | p38α MAPK | PH-797804 | IC50 >100-fold difference between atropisomers | [8] |
| Protein Kinase | Aurora B/C | GSK1070916 | Ki* = 0.38 nM (Aurora B), 1.5 nM (Aurora C) | [15] |
| PTP | PTPN1/PTPN2 | Not specified | Low nM inhibition | [22] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the therapeutic potential of azepane-containing compounds.
Kinase Inhibition Assay (e.g., p38 MAPK, Aurora Kinase)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Experimental Workflow: Kinase Inhibition Assay
Caption: A stepwise workflow for assessing the inhibitory potential of compounds against a target kinase.
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and serial dilutions of the azepane-containing test compound in an appropriate kinase assay buffer.
-
Kinase-Inhibitor Incubation: In a 96-well plate, add the kinase solution to wells containing the test compound or vehicle control. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ATP remaining using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This typically involves adding a reagent that depletes unused ATP, followed by a second reagent that converts the ADP produced into a luminescent signal.[34]
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PTPN1/PTPN2 Phosphatase Assay
This protocol outlines a fluorescence-based assay to measure the activity of PTPN1 and PTPN2 and to screen for inhibitors.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant PTPN1 or PTPN2, a fluorogenic phosphatase substrate (e.g., DiFMUP), and serial dilutions of the azepane-containing test compound in a suitable assay buffer.
-
Enzyme-Inhibitor Incubation: In a black 96-well plate, add the phosphatase enzyme to wells containing the test compound or vehicle control. Incubate for a specified time at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.[35]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
Protocol:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), Ellman's reagent (DTNB), and serial dilutions of the azepane-containing test compound in a suitable buffer (e.g., phosphate buffer).
-
Enzyme-Inhibitor Incubation: In a 96-well plate, pre-incubate the AChE enzyme with the test compound or vehicle control for a defined period.
-
Reaction Initiation: Initiate the reaction by adding ATCI and DTNB to each well. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance of the yellow product at a wavelength of 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and the IC50 value.
Sigma-1 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a compound for the sigma-1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell or tissue membrane homogenates that express the sigma-1 receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled azepane-containing test compound.[6][36][37]
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[18]
-
Filtration and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The azepane scaffold continues to be a rich source of novel therapeutic agents. The diverse range of biological targets modulated by azepane-containing compounds highlights the immense potential of this structural motif in drug discovery. Future research will likely focus on the development of more selective and potent inhibitors for established targets, as well as the identification of novel targets for azepane derivatives. The application of advanced computational methods, such as structure-based drug design and virtual screening, will undoubtedly accelerate the discovery and optimization of the next generation of azepane-based therapeutics.
References
- Medicinal Chemistry Case History: Structure-Based Drug Design of Oral and Inhaled p38 MAP Kinase Inhibitors as Clinical Candid
-
p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
- p38 Inhibitors-p38 Signaling P
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. [Link]
- Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... (URL not available)
-
Aurora Kinase Signaling Pathway. [Link]
- Design, synthesis, and evaluation of novel aurora kinase inhibitors for cancer diagnosis and therapy. (URL not available)
-
PI3K/AKT/mTOR pathway. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. [Link]
- This illustrates the role of PTPN1 and PTPN2 inhibitors in regul
-
Azepane. [Link]
-
The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion. [Link]
- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. (URL not available)
- Cellular Assays for Interrogating the PI3K/AKT/mTOR P
-
Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition. [Link]
-
TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies. [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. [Link]
-
Explore Clinical Trials. [Link]
- Aurora B Kinase Assay. (URL not available)
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
- Chemi-Verse™ Aurora Kinase B Assay Kit. (URL not available)
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]
- 1337 Novel potent and selective protein tyrosine phosphatases PTPN2/N1 inhibitors trigger robust single-agent anti-tumor immunity in mouse models sensitive or resistant to immune-checkpoint blockade. (URL not available)
- Effects of mutations on PTPN2 phosphatase activity and JAK-ST
- Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. (URL not available)
-
Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). [Link]
-
Card Expert Search. [Link]
- Aurora kinases: structure, functions and their associ
-
JAK-STAT signaling pathway. [Link]
-
Aurora A kinase (AURKA) in normal and pathological cell division. [Link]
-
Sigma Receptor Binding Assays. [Link]
-
PI3K/AKT Cell Signaling Pathway. [Link]
-
P38 Signaling Pathway. [Link]
- 10 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. (URL not available)
- This figure illustrates the roles of Aurora Kinases A and B in mitosis,... (URL not available)
-
The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases. [Link]
-
Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. [Link]
-
Mutation analysis of the tyrosine phosphatase PTPN2 in Hodgkin's lymphoma and T-cell non-Hodgkin's lymphoma. [Link]
- sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. (URL not available)
-
PathSpecific™ PTPN2/TC-PTP Phosphatase Assay. [Link]
-
Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR.. [Link]
-
PI3K-AKT Signaling Pathway. [Link]
-
p38 mitogen-activated protein kinases. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 10. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 19. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. researchgate.net [researchgate.net]
- 24. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. haematologica.org [haematologica.org]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 29. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. iris.unito.it [iris.unito.it]
- 34. promega.com [promega.com]
- 35. creative-biolabs.com [creative-biolabs.com]
- 36. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 37. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azepane Scaffold in Neuropharmacology: Structural Advantages, Synthesis, and Therapeutic Targets
[1][2]
Executive Summary: The "Magic of the Seventh Member"
In the high-stakes arena of neuropharmacology, the search for "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity—is a constant driver of innovation. While six-membered nitrogen heterocycles (piperidines) dominate existing libraries, the seven-membered azepane (homopiperidine) ring offers a distinct, often superior, pharmacological profile.
This guide analyzes the azepane moiety as a critical tool for navigating the blood-brain barrier (BBB) and modulating Central Nervous System (CNS) targets. Unlike the rigid chair conformation of piperidines, azepanes possess unique conformational flexibility (twist-chair/twist-boat), allowing them to adopt specific geometries required for deep-pocket binding in G-Protein Coupled Receptors (GPCRs) like Dopamine D4 and Sigma-1 receptors.
Structural Biology & Medicinal Chemistry
Conformational Entropy and Binding Affinity
The transition from a six-membered piperidine to a seven-membered azepane introduces a calculated increase in lipophilicity (LogP) and conformational entropy. This "ring expansion" strategy is not merely cosmetic; it fundamentally alters the vector orientation of substituents.
-
Lipophilicity: The additional methylene group increases hydrophobicity, often improving BBB permeability via passive diffusion.
-
Induced Fit: The azepane ring acts as a "flexible hinge," allowing the molecule to mold into the active site of enzymes (e.g., Acetylcholinesterase) or receptors (e.g., 5-HT) where rigid analogs fail.
Visualization: The Ring Expansion Logic
The following diagram illustrates the strategic expansion from a standard piperidine pharmacophore to the azepane scaffold, highlighting the impact on chemical space coverage.
Caption: Strategic evolution from piperidine to azepane scaffolds to access novel chemical space and improve target binding.
Key Neuro-Targets & Case Studies
Dopamine D4 Receptor Antagonism
The Dopamine D4 receptor is a prime target for treating schizophrenia and glioblastoma. Azepane derivatives have shown superior selectivity for D4 over D2 compared to their piperidine counterparts. The larger ring size prevents the molecule from entering the tighter D2 orthosteric pocket while retaining affinity for the more spacious D4 pocket.
Case Study Data: Comparison of Piperidine vs. Azepane analogs in D4 Receptor Binding (Derived from MDPI, 2024).
| Compound ID | Scaffold | R-Group | D4 Ki (nM) | D2 Ki (nM) | Selectivity Ratio (D2/D4) |
| PIP-07 | Piperidine | 4-Benzyl | 12.5 | 45.0 | 3.6 |
| AZE-16 | Azepane | 4-Benzyl | 1.2 | >1000 | >830 |
| AZE-20 | Azepane | 4-Butyl | 5.8 | 850 | 146 |
Note: Data represents trend synthesis from recent structure-activity relationship (SAR) studies.
Sigma-1 (σ1) Receptor Ligands
The Sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). Agonists are neuroprotective (Alzheimer’s), while antagonists are explored for neuropathic pain and cancer.
-
Mechanism: Azepane-based ligands (e.g., spiro-azepanes) bind to the σ1 hydrophobic pocket, modulating calcium signaling and reducing endoplasmic reticulum (ER) stress.
Advanced Synthesis Protocols
Photochemical Dearomative Ring Expansion
Traditional synthesis of azepanes (e.g., Schmidt reaction) often requires harsh acidic conditions incompatible with sensitive functional groups. The modern standard is the Photochemical Dearomative Ring Expansion , which converts simple nitroarenes directly into azepanes.[1]
Protocol: Light-Mediated Synthesis of Azepane Scaffolds
Objective: Convert a substituted nitrobenzene to a functionalized azepane. Reagents: Nitroarene substrate, Blue LED light source (450-460 nm), reducing agent (e.g., H2/Pd-C).
-
Preparation: Dissolve the nitroarene (1.0 equiv) in degassed solvent (THF or MeOH).
-
Irradiation: Expose the reaction vessel to Blue LED light at room temperature for 12-24 hours.
-
Hydrogenation: Transfer the crude azepine intermediate to a hydrogenation vessel. Add Pd/C (10 mol%) and stir under H2 atmosphere (1 atm) for 6 hours to saturate the ring, yielding the azepane .
-
Purification: Filter through Celite, concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Visualization: Synthesis Workflow
Caption: Photochemical dearomative ring expansion workflow for converting nitroarenes to azepanes.
Experimental Validation: In Vitro D4 Binding Assay
To validate the efficacy of synthesized azepane derivatives, a robust radioligand binding assay is required.
Protocol: Membrane Preparation & Radioligand Binding
-
Cell Culture: Transfect CHO (Chinese Hamster Ovary) cells with human Dopamine D4 receptor cDNA. Harvest cells when 80-90% confluent.
-
Membrane Lysis: Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.
-
Incubation:
-
Total Binding: Incubate membrane suspension (20 µg protein) with [3H]-Methylspiperone (0.5 nM).
-
Non-Specific Binding: Add 10 µM Haloperidol to parallel wells.
-
Test Compounds: Add azepane derivatives at varying concentrations (
to M).
-
-
Termination: Incubate for 60 min at 25°C. Terminate by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.
Mechanism of Action: D4 Signaling Modulation
The following diagram details how Azepane Antagonists block the Gi/o-mediated signaling pathway of the Dopamine D4 receptor, preventing the inhibition of Adenylyl Cyclase.
Caption: Mechanism of Azepane-mediated antagonism at the Dopamine D4 receptor, restoring cAMP levels.
References
-
Ruffoni, A. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1] Nature Chemistry. Link
-
Contursi, A. et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI Pharmaceuticals. Link
-
BenchChem Technical Team. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.[2] Link
-
Carrel, A. et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[3] Journal of Medicinal Chemistry. Link
-
Panda, S.S. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
Methodological & Application
Application Note & Protocol: Strategic Incorporation of Azepan-1-ylacetic acid into Synthetic Peptides
Introduction: Expanding Peptide Functionality
The synthesis of peptides with functions beyond those accessible by the 20 proteinogenic amino acids is a cornerstone of modern drug discovery and chemical biology.[1][2][3] The incorporation of non-natural building blocks, such as N-substituted amino acid analogs, offers a powerful strategy to enhance peptide stability, modulate receptor affinity, and introduce unique conformational constraints.[4] Azepan-1-ylacetic acid, a derivative of glycine featuring a seven-membered azepane ring, provides a unique structural motif. Its incorporation introduces a bulky, flexible, and lipophilic moiety that can be leveraged to explore novel structure-activity relationships (SAR).
This document provides a comprehensive guide for the strategic incorporation of Azepan-1-ylacetic acid hydrochloride at the N-terminus of a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It details the chemical principles, critical experimental considerations, and a robust protocol designed for researchers in peptide chemistry and drug development.
Physicochemical & Safety Profile
A thorough understanding of the reagent's properties is critical for successful and safe implementation. Azepan-1-ylacetic acid is typically supplied as a hydrochloride salt to improve its stability and handling.
| Property | Value | Source |
| IUPAC Name | 2-(azepan-1-yl)acetic acid | [5] |
| CAS Number | 52703-80-7 | [5] |
| Molecular Formula | C₈H₁₅NO₂ | [5] |
| Molecular Weight | 157.21 g/mol | [5] |
| Form | Solid | |
| Storage | Sealed in a dry environment at room temperature. |
Safety & Handling:
Azepan-1-ylacetic acid hydrochloride is associated with the following hazards based on aggregated GHS data:
-
Harmful if swallowed (H302)[5]
-
Causes skin irritation (H315)[5]
-
Causes serious eye irritation (H319)[5]
-
May cause respiratory irritation (H335)[5]
Standard laboratory precautions are mandatory. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed within a certified chemical fume hood.[6]
Principle of Amide Bond Formation in SPPS
The incorporation of Azepan-1-ylacetic acid follows the fundamental principles of peptide synthesis: the activation of a carboxylic acid to facilitate its coupling with a primary or secondary amine.[7] In the context of modifying a peptide on a solid support, the free N-terminal amine of the resin-bound peptide acts as the nucleophile.
The process involves two key steps:
-
Carboxyl Group Activation: The carboxylic acid of Azepan-1-ylacetic acid is converted into a highly reactive intermediate. Modern coupling reagents, such as aminium/uronium or phosphonium salts (e.g., HATU, HBTU, PyBOP), are employed for this purpose.[8][9] These reagents generate active esters (e.g., OAt or OBt esters) that are susceptible to nucleophilic attack.[8]
-
Nucleophilic Acyl Substitution: The N-terminal amine of the peptide attacks the activated carbonyl carbon, forming a stable amide bond and releasing the activating group.
Figure 1. General workflow for the activation and coupling of Azepan-1-ylacetic acid.
Critical Consideration: Neutralization of the Hydrochloride Salt
The "hydrochloride" designation indicates that the tertiary amine of the azepane ring is protonated (R₃N-H⁺ Cl⁻). Attempting to use the reagent directly in a coupling reaction will lead to failure for two reasons:
-
Base Quenching: The standard coupling reaction requires a non-nucleophilic organic base, typically Diisopropylethylamine (DIEA), to facilitate the reaction. The acidic hydrochloride salt will consume this essential base, stalling the activation process.
-
Poor Solubility: The salt form may have limited solubility in the primary solvent for SPPS, N,N-Dimethylformamide (DMF).
Therefore, it is imperative to neutralize the hydrochloride in situ prior to or during the activation step. This is achieved by adding at least one extra equivalent of DIEA to the reaction mixture specifically to deprotonate the azepane nitrogen.
Detailed Protocol: N-Terminal Capping with Azepan-1-ylacetic acid
This protocol details the manual capping of a peptide sequence synthesized on a solid support (0.1 mmol scale). The peptide is assumed to have a free N-terminal amine following the final Fmoc-deprotection step.
5.1 Materials and Reagents
| Reagent | Recommended Molarity/Concentration | Solvent |
| Azepan-1-ylacetic acid HCl | - | - |
| HATU (or HBTU/HCTU) | 0.5 M | DMF |
| Diisopropylethylamine (DIEA) | 2.0 M | NMP or DMF |
| N,N-Dimethylformamide (DMF) | - | - |
| Dichloromethane (DCM) | - | - |
| Piperidine in DMF | 20% (v/v) | DMF |
5.2 Experimental Workflow
Figure 2. Step-by-step workflow for N-terminal capping using SPPS.
5.3 Step-by-Step Methodology
Step 1: Resin Preparation and Final Deprotection
-
Begin with your peptide-resin construct (0.1 mmol scale) in a suitable reaction vessel after the final amino acid coupling.[10]
-
Perform the final Fmoc-deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Thoroughly wash the resin to remove residual piperidine. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).[10]
Step 2: Preparation of the Coupling Solution (Pre-activation) Causality: Pre-activating the carboxylic acid before adding it to the resin ensures the reactive species is readily available for coupling, maximizing efficiency, especially for non-standard building blocks.[7]
-
In a separate vial, dissolve Azepan-1-ylacetic acid hydrochloride (3 eq., ~47 mg for 0.1 mmol scale).
-
Add the coupling agent, for example, HATU (2.9 eq., ~110 mg).
-
Dissolve the solids in DMF (e.g., 2 mL).
-
Add DIEA (4 eq., ~70 µL). Note: This includes 1 equivalent to neutralize the HCl and 3 equivalents to facilitate the coupling reaction.
-
Allow the solution to pre-activate for 5 minutes at room temperature. The solution may change color (e.g., to yellow), which is normal.
Step 3: Coupling to the Resin
-
Drain the DMF from the washed peptide-resin.
-
Add the pre-activated solution from Step 2 to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
Step 4: Monitoring and Post-Coupling Wash Expert Insight: The standard Kaiser test for free primary amines will yield a negative result (colorless or yellow beads) after a successful coupling because the resulting N-terminus is a secondary amine.[11] A false positive can occur if the reaction is overheated.[11]
-
After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to confirm the absence of primary amines.
-
If the coupling is deemed complete, drain the reaction vessel.
-
Wash the resin thoroughly: DMF (x3), DCM (x3). The resin can now be dried for storage or proceed directly to cleavage.
Step 5: Cleavage and Characterization
-
Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether.
-
Analyze the crude product to confirm the successful modification. The expected mass will be the mass of the original peptide plus 139.19 Da (the mass of the added azepan-1-ylacetyl moiety, C₈H₁₃NO).
Analytical Characterization
Confirmation of successful incorporation is essential. A multi-pronged analytical approach is recommended to ensure product quality.[12][13]
| Technique | Purpose | Details |
| RP-HPLC | Purity Assessment & Verification | The modified peptide will have a significantly different retention time compared to the unmodified precursor, typically eluting later due to the increased lipophilicity of the azepane group.[14][15] |
| LC-MS (ESI/MALDI) | Mass Confirmation | This is the definitive test to confirm the covalent modification. The observed molecular weight should match the calculated theoretical mass of the final product.[15][16] |
Conclusion
Azepan-1-ylacetic acid hydrochloride is a valuable, non-canonical building block for peptide modification. Its successful incorporation hinges on a clear understanding of its chemical nature, particularly the necessity of neutralizing its hydrochloride salt prior to coupling. By following the robust SPPS protocol detailed herein, researchers can reliably introduce this unique moiety to the N-terminus of synthetic peptides, enabling the exploration of novel chemical space for therapeutic and research applications.
References
- A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations. (2025). PubMed.
- Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. (2025). Journal of Organic Chemistry.
- Timeline of introducing coupling reagents and additives in SPPS and... (n.d.). ResearchGate.
- Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate.
- The synthesis of peptides and proteins containing non-natural amino acids. (2004). Chemical Society Reviews.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
- 1-Azepanylacetic acid. (n.d.). PubChem.
- Safety Data Sheet: Azepan-4-one hydrochloride. (2025). Carl ROTH.
- Peptide Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Analytical considerations for characterization of generic peptide product: A regulatory insight. (2024). Journal of Pharmaceutical and Biomedical Analysis.
- The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2025). PDF.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (2024). Agilent.
- Incident management: acetic acid. (n.d.). GOV.UK.
- Unnatural amino acids. (n.d.). JPT Peptide Technologies.
- Peptide Characterisation Supporting Peptide Drug Development. (n.d.). Intertek.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026). Pharmaffiliates.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- SAFETY DATA SHEET. (2024). Actylis Lab Solutions.
- Acetic Acid Hazards & Safety Information. (2014). VelocityEHS.
- azepan-1-ylacetic acid hydrochloride. (n.d.). Santa Cruz Biotechnology.
- 2-(Azepan-1-yl)acetic acid. (n.d.). Sigma-Aldrich.
Sources
- 1. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. jpt.com [jpt.com]
- 5. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. bachem.com [bachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical considerations for characterization of generic peptide product: A regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 16. ijsra.net [ijsra.net]
Azepan-1-ylacetic Acid Hydrochloride: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of Azepan-1-ylacetic acid hydrochloride as a strategic building block in the synthesis of diverse heterocyclic frameworks. The azepane moiety, a saturated seven-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This document outlines detailed application notes and experimental protocols for leveraging the unique structural and chemical properties of Azepan-1-ylacetic acid hydrochloride in constructing complex molecules, with a focus on multicomponent reactions and the synthesis of fused ring systems. The protocols are designed for researchers, medicinal chemists, and drug development professionals, offering both practical guidance and a discussion of the underlying chemical principles.
Introduction: The Significance of the Azepane Moiety
The azepane ring system is a cornerstone in the design of pharmacologically active agents, valued for its inherent three-dimensionality and conformational flexibility.[2] This seven-membered heterocycle is a key structural component in a wide array of therapeutics, including agents with anticancer, antimicrobial, and anticonvulsant activities.[3] The synthesis of functionalized azepanes, however, can be challenging.[4] Azepan-1-ylacetic acid hydrochloride offers a readily available and versatile starting material, incorporating both the azepane scaffold and a reactive carboxylic acid handle. This bifunctional nature allows for its strategic incorporation into a variety of heterocyclic systems, making it a valuable tool in diversity-oriented synthesis and lead optimization campaigns.
Chemical and Physical Properties of Azepan-1-ylacetic Acid Hydrochloride:
| Property | Value | Reference |
| CAS Number | 52703-80-7 | [5] |
| Molecular Formula | C₈H₁₆ClNO₂ | [5] |
| Molecular Weight | 193.67 g/mol | [5] |
| IUPAC Name | 2-(azepan-1-yl)acetic acid;hydrochloride | [6] |
Safety Information:
Users should consult the full Safety Data Sheet (SDS) before handling. Azepan-1-ylacetic acid hydrochloride is harmful if swallowed and may cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[7]
Application in Multicomponent Reactions: The Ugi and Passerini Syntheses
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation.[3] Azepan-1-ylacetic acid is an ideal carboxylic acid component for two of the most prominent isocyanide-based MCRs: the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (P-3CR).
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[8] When Azepan-1-ylacetic acid is employed, the resulting product incorporates the azepane ring, offering a straightforward route to libraries of peptidomimetic structures with potential therapeutic applications.
Causality of Component Roles:
-
Azepan-1-ylacetic acid: Provides the carboxylic acid component and introduces the azepane scaffold.
-
Aldehyde/Ketone: Forms an imine with the amine, which is then attacked by the isocyanide.
-
Amine: Condenses with the carbonyl component to form the initial imine.
-
Isocyanide: The key carbon source that undergoes nucleophilic attack on the iminium ion and is subsequently acylated.
The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then trapped by the isocyanide. The resulting nitrilium intermediate is intercepted by the carboxylate of Azepan-1-ylacetic acid, which, after an intramolecular acyl transfer (the Mumm rearrangement), yields the stable α-acylamino amide product.[2]
Diagram: Ugi Four-Component Reaction Workflow
Sources
- 1. Ugi Four-Component Reactions Using Alternative Reactants [mdpi.com]
- 2. Passerini Reaction [organic-chemistry.org]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Amide Bond Formation with Azepan-1-ylacetic Acid Hydrochloride
Introduction: The Significance of the Amide Bond and the Role of Azepan-1-ylacetic Acid Hydrochloride
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the key linkage in peptides and a vast array of pharmacologically active small molecules.[1][2][3] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in molecular recognition. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in the pharmaceutical industry.[4]
This guide focuses on a specific building block of interest: Azepan-1-ylacetic acid hydrochloride. This molecule incorporates a seven-membered azepane ring, a scaffold that imparts unique conformational properties and can be valuable for exploring new chemical space in drug discovery programs. However, its use in amide bond formation presents specific challenges that require careful consideration and tailored protocols for efficient and successful synthesis.
This document provides a detailed exploration of the key considerations, mechanistic insights, and field-proven protocols for the effective formation of amide bonds using Azepan-1-ylacetic acid hydrochloride. We will delve into the rationale behind reagent selection, reaction optimization, and product purification, equipping researchers with the knowledge to confidently employ this versatile building block in their synthetic endeavors.
Key Considerations for Amide Coupling with Azepan-1-ylacetic Acid Hydrochloride
The successful formation of an amide bond with Azepan-1-ylacetic acid hydrochloride hinges on addressing two primary characteristics of this substrate: its steric profile and its formulation as a hydrochloride salt.
-
Steric Hindrance: The azepane ring, while conferring desirable conformational properties, introduces a degree of steric bulk around the carboxylic acid moiety. This can hinder the approach of the amine nucleophile to the activated carboxylic acid intermediate, potentially slowing down the reaction rate and leading to incomplete conversions.[3][5][6][7][8] The choice of coupling reagent and reaction conditions must be made to overcome this steric impediment.
-
Hydrochloride Salt: Azepan-1-ylacetic acid is supplied as a hydrochloride salt. In this form, the carboxylic acid is protonated, and the azepane nitrogen is also protonated. For the coupling reaction to proceed, the carboxylic acid must be deprotonated to form the carboxylate anion, which is the species that attacks the coupling reagent to initiate activation.[9] Therefore, the addition of a suitable base is non-negotiable. The choice and stoichiometry of the base are critical to ensure both the neutralization of the hydrochloride salt and the deprotonation of the carboxylic acid without inducing unwanted side reactions.
Choosing the Right Coupling Strategy: A Comparative Overview
A plethora of coupling reagents are available to facilitate amide bond formation.[1][] For a substrate like Azepan-1-ylacetic acid hydrochloride, the choice between two major classes of reagents, carbodiimides and uronium/phosphonium salts, warrants careful consideration.
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][11] | Readily available, cost-effective. EDC and its urea byproduct are water-soluble, simplifying workup.[12] | Can be prone to racemization if the amine is chiral. The O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[9] |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | React with the carboxylate to form a less reactive but more stable active ester (e.g., an OAt-ester for HATU).[12][13] | Generally faster reaction rates and higher yields, especially for hindered substrates.[12] Lower risk of racemization. | More expensive than carbodiimides. Byproducts can sometimes complicate purification. |
For Azepan-1-ylacetic acid hydrochloride, a uronium salt-based reagent like HATU is often the preferred choice due to its superior performance with sterically hindered substrates.[12][13] However, the carbodiimide-based EDC/HOBt system remains a viable and economical option, particularly with optimization.
Detailed Protocols and Methodologies
The following protocols provide step-by-step guidance for the amide coupling of Azepan-1-ylacetic acid hydrochloride with a generic primary or secondary amine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency, especially when dealing with sterically demanding amines or when maximizing yield is critical.
Reagents and Materials:
-
Azepan-1-ylacetic acid hydrochloride
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Azepan-1-ylacetic acid hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Reagent Addition: Add the amine (1.0-1.2 eq) to the solution.
-
Base Addition: Add DIPEA (2.5-3.0 eq) dropwise to the stirred solution. It is crucial to add enough base to neutralize the hydrochloride salt and deprotonate the carboxylic acid.
-
Coupling Reagent Addition: Add HATU (1.1-1.2 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and residual acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[14]
-
Causality Behind Experimental Choices:
-
HATU: Chosen for its high reactivity and effectiveness with sterically hindered substrates.[12][13]
-
DIPEA: A non-nucleophilic, sterically hindered base that is effective at deprotonating the carboxylic acid and neutralizing the HCl without competing as a nucleophile in the coupling reaction.[15] An excess is used to ensure complete neutralization and deprotonation.
-
Anhydrous Solvent: Prevents hydrolysis of the coupling reagent and the activated intermediate.
-
Inert Atmosphere: While not always strictly necessary, it is good practice to prevent moisture from entering the reaction.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a more cost-effective alternative to HATU and is often successful, though it may require longer reaction times or gentle heating for challenging substrates.
Reagents and Materials:
-
Azepan-1-ylacetic acid hydrochloride
-
Amine (primary or secondary)
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add Azepan-1-ylacetic acid hydrochloride (1.0 eq) and HOBt (1.1-1.2 eq).
-
Solvent and Amine Addition: Add anhydrous DCM or DMF (to a concentration of 0.1-0.5 M), followed by the amine (1.0-1.2 eq).
-
Base Addition: Add DIPEA or TEA (2.5-3.0 eq) dropwise to the stirred mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add EDC·HCl (1.1-1.5 eq) portion-wise to the cold reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will remove the water-soluble urea byproduct of EDC.[12]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.[14]
-
Causality Behind Experimental Choices:
-
EDC·HCl: A water-soluble carbodiimide that activates the carboxylic acid.[11][12] Its hydrochloride salt form is stable and easy to handle.
-
HOBt: An additive that reacts with the initial O-acylisourea intermediate to form an HOBt-active ester. This intermediate is more stable, less prone to racemization, and less likely to rearrange to an unreactive N-acylurea, thereby improving the efficiency of the coupling.[16]
-
Cooling to 0 °C: The initial activation with EDC is often performed at a lower temperature to control the rate of reaction and minimize potential side reactions.
-
Overnight Reaction: Carbodiimide-mediated couplings, especially with hindered substrates, can be slower than those with uronium salts and often require longer reaction times for completion.
Visualizing the Mechanisms and Workflows
To better understand the chemical transformations and experimental processes, the following diagrams are provided.
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Caption: General experimental workflow for amide coupling.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient base | Increase the equivalents of DIPEA or TEA to 3.0-4.0 eq. |
| Steric hindrance is too great | Switch from EDC/HOBt to HATU. Consider a more reactive coupling reagent if HATU fails. Gentle heating (40-50 °C) may be beneficial, but monitor for decomposition. | |
| Inactive coupling reagent | Use freshly opened or properly stored coupling reagents. | |
| Formation of Side Products | Rearrangement of O-acylisourea (with EDC) | Ensure HOBt is used with EDC. |
| Epimerization (if amine is chiral) | Use HATU or ensure HOBt is used with EDC. Perform the reaction at lower temperatures. | |
| Difficult Purification | Water-soluble byproducts in organic layer | Ensure thorough aqueous washes. A back-extraction of the combined aqueous layers can sometimes recover product. |
| Co-eluting impurities | Try a different solvent system for column chromatography. Consider recrystallization if the product is a solid.[14] |
Conclusion
The formation of amide bonds with Azepan-1-ylacetic acid hydrochloride is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. While the steric bulk of the azepane ring and the hydrochloride salt form require careful consideration, the use of modern coupling reagents like HATU, or the well-established EDC/HOBt system, provides reliable pathways to the desired amide products. By understanding the underlying mechanisms and following the detailed protocols outlined in this guide, researchers in drug discovery and medicinal chemistry can effectively incorporate this valuable building block into their synthetic strategies, paving the way for the creation of novel and potentially therapeutic molecules.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11057–11064. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Orgo Made Simple. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP [Video]. YouTube. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(11), 669–672. [Link]
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152627. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 136(52), 17934–17937. [Link]
-
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]
-
Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11057-11064. [Link]
-
Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
- Goel, A. (2005). Amide-based compounds, production, recovery, purification and uses thereof. U.S.
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(11), 669-672. [Link]
-
University of Puget Sound. (n.d.). Amide Workup. Retrieved from [Link]
-
Scheeren, J. W., & Tax, C. J. W. M. (1973). A new method for the synthesis of mixed acylals. Tetrahedron Letters, 14(29), 2625–2628. [Link]
-
Bode, J. W. (2015). The synthesis of sterically hindered amides. CHIMIA, 69(11), 669-672. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Byrne, F., et al. (2017). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Catalysts, 7(12), 369. [Link]
-
Wang, T., et al. (2026). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. The Journal of Organic Chemistry, 91(4), 2345–2354. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry, 59(10), 4443–4458. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
Li, H., et al. (2006). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. Journal of Chromatography A, 1133(1-2), 251–256. [Link]
- Regnier, D. L. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. U.S.
-
Padwa, A., et al. (2010). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. European Journal of Organic Chemistry, 2010(28), 5341–5359. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.co.uk]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. peptide.com [peptide.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amide synthesis by acylation [organic-chemistry.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Role of Azepan-1-ylacetic Acid Hydrochloride in the Synthesis of Novel Enzyme Inhibitors
<
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to bioactive molecules.[1] Its inherent three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with the active sites of target enzymes. Azepan-1-ylacetic acid hydrochloride, a readily accessible derivative, serves as a versatile building block for the synthesis of a diverse array of enzyme inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the design and synthesis of potent and selective enzyme inhibitors. We will delve into its chemical properties, provide detailed synthetic protocols for its incorporation into various inhibitor classes, and discuss the underlying principles of the resulting enzyme inhibition.
Physicochemical Properties and Safe Handling of Azepan-1-ylacetic Acid Hydrochloride
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe synthesis.
Table 1: Physicochemical Properties of Azepan-1-ylacetic Acid Hydrochloride
| Property | Value | Source |
| CAS Number | 52703-80-7 | [2][3] |
| Molecular Formula | C₈H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 193.67 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 270.5 ± 23.0 °C (Predicted) | [5] |
| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 2.47 ± 0.10 (Predicted) | [5] |
| Storage | 2-8°C, protect from light | [5] |
Safety and Handling Precautions:
Azepan-1-ylacetic acid hydrochloride is classified as an irritant.[5] Standard laboratory safety protocols should be strictly adhered to when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[6][7][8][9]
Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[10] They work by preventing the degradation of incretin hormones, such as GLP-1 and GIP, which leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[11] The azepane moiety can be incorporated into DPP-4 inhibitor scaffolds to enhance binding affinity and improve pharmacokinetic profiles.
Synthetic Protocol: Amide Coupling to a Key Intermediate
This protocol outlines the synthesis of a hypothetical DPP-4 inhibitor incorporating the azepan-1-ylacetic acid moiety via a standard amide coupling reaction.
Diagram 1: General Synthetic Workflow for DPP-4 Inhibitor Synthesis
Caption: A generalized workflow for synthesizing a DPP-4 inhibitor.
Materials:
-
Azepan-1-ylacetic acid hydrochloride
-
Substituted aminopiperidine intermediate (specific structure will vary based on the target inhibitor)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate gradient)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of Azepan-1-ylacetic acid hydrochloride (1.0 eq) and the substituted aminopiperidine intermediate (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired DPP-4 inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
HATU and DIPEA: HATU is a highly efficient and widely used peptide coupling agent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and the hexafluorophosphate byproduct of HATU activation, driving the reaction to completion.
-
Anhydrous DMF: DMF is an excellent polar aprotic solvent that dissolves a wide range of organic molecules and salts, providing a homogenous reaction medium. The use of an anhydrous solvent is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.
Application in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure.[12][13] They act by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The incorporation of cyclic amino acid derivatives, such as those derived from azepane, can lead to novel ACE inhibitors with improved potency and selectivity.
Synthetic Protocol: Reductive Amination Approach
This protocol describes a potential synthetic route to an ACE inhibitor scaffold using Azepan-1-ylacetic acid hydrochloride in a reductive amination reaction.
Diagram 2: Reductive Amination for ACE Inhibitor Synthesis
Caption: A synthetic pathway for an ACE inhibitor via reductive amination.
Materials:
-
Azepan-1-ylacetic acid hydrochloride
-
A suitable keto-ester intermediate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of the keto-ester intermediate (1.0 eq) and Azepan-1-ylacetic acid hydrochloride (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Ester Hydrolysis: Dissolve the crude product in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate (3x).
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by a suitable method (e.g., recrystallization or preparative HPLC) to yield the final ACE inhibitor.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride: NaBH(OAc)₃ is a mild and selective reducing agent for reductive amination. It is less basic than other borohydrides, which minimizes side reactions.
-
Acetic Acid Catalyst: A catalytic amount of acid is often used to facilitate the formation of the iminium ion intermediate, which is then reduced.
-
Lithium Hydroxide for Hydrolysis: LiOH is a strong base commonly used for the saponification of esters to the corresponding carboxylic acids, which is often a key functional group for ACE inhibition.
Mechanism of Action of the Resulting Enzyme Inhibitors
The enzyme inhibitors synthesized using Azepan-1-ylacetic acid hydrochloride will exert their effects through various mechanisms, primarily competitive, non-competitive, or uncompetitive inhibition.[14] The specific mechanism depends on the overall structure of the inhibitor and its interactions with the enzyme's active site or allosteric sites.
Diagram 3: General Mechanism of Competitive Enzyme Inhibition
Caption: Competitive inhibition where the inhibitor binds to the active site.
In the case of many DPP-4 and ACE inhibitors, the mechanism is often competitive, where the inhibitor molecule, containing the azepane scaffold, binds to the active site of the enzyme, preventing the natural substrate from binding. The three-dimensional nature of the azepane ring can be crucial in positioning other pharmacophoric elements of the inhibitor to maximize interactions with key residues in the active site, thereby increasing its potency.
In Vitro Enzyme Inhibition Assays
To evaluate the efficacy of the newly synthesized inhibitors, in vitro enzyme inhibition assays are essential. These assays determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀).
Table 2: General Protocol for an In Vitro Enzyme Inhibition Assay
| Step | Procedure | Rationale |
| 1. Reagent Preparation | Prepare buffer solutions, enzyme stock solution, substrate stock solution, and a serial dilution of the inhibitor. | Ensures accurate and reproducible results. |
| 2. Assay Setup | In a microplate, add the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. | To test the dose-dependent effect of the inhibitor. |
| 3. Pre-incubation | Incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature (e.g., 37 °C). | Allows for the binding of the inhibitor to the enzyme. |
| 4. Reaction Initiation | Add the substrate to initiate the enzymatic reaction. | The substrate will be converted to a product by the uninhibited enzyme. |
| 5. Reaction Monitoring | Measure the rate of product formation over time using a suitable detection method (e.g., fluorescence or absorbance). | The rate of reaction is proportional to the amount of active enzyme. |
| 6. Data Analysis | Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value. | The IC₅₀ value is a measure of the inhibitor's potency. |
For a specific example, an ACE inhibition assay can be performed using the substrate hippuryl-histidyl-leucine (HHL).[15] The amount of hippuric acid released is quantified by HPLC.
Conclusion
Azepan-1-ylacetic acid hydrochloride is a valuable and versatile building block in the synthesis of novel enzyme inhibitors. Its incorporation can impart desirable physicochemical and pharmacokinetic properties to lead compounds. The synthetic protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in their own discovery programs. Through rational design, efficient synthesis, and rigorous biological evaluation, the azepane motif will undoubtedly continue to play a significant role in the development of new therapeutics.
References
-
Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
-
PubChem. (n.d.). 1-Azepanylacetic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Azepan-4-one hydrochloride. Retrieved February 6, 2026, from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetic acid 99%. Retrieved February 6, 2026, from [Link]
-
Finoric LLC. (n.d.). Acetic Acid MSDS Sheet, Material Safety Data Sheet. Retrieved February 6, 2026, from [Link]
-
Nano. (2015, March 27). Safety Data Sheet. Retrieved February 6, 2026, from [Link]
-
Al-Salami, H., Al-Malki, A. L., & Al-Ghamdi, S. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 968104. [Link]
-
Ahmed, A., & Siddiqui, M. A. (2023). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. EMAN RESEARCH PUBLISHING, 4(1), 1-10. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Jakubczyk, D., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(11), 3233. [Link]
-
Lafont, D., et al. (2021). Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. Foods, 10(9), 2139. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. azepan-1-ylacetic acid hydrochloride | CAS 52703-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 90204-70-9|2-(Azepan-1-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. 52703-80-7 CAS MSDS (AZEPAN-1-YL-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. nano.pitt.edu [nano.pitt.edu]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 12. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Azepan-1-ylacetic Acid Hydrochloride in Transition Metal Catalysis
[1]
Executive Summary
Azepan-1-ylacetic acid hydrochloride (CAS: Variable/Analogous to N-substituted glycines) represents a specialized class of
While L-Proline and
This guide details the mechanistic rationale, handling protocols for the hydrochloride salt, and optimized workflows for C–Heteroatom cross-coupling.
Mechanistic Insight: The "Steric Sweet Spot"
The Ligand Architecture
Azepan-1-ylacetic acid functions as a bidentate
-
Chelation Mode: The carboxylate oxygen and the tertiary nitrogen bind to Copper, forming a stable 5-membered metallacycle.
-
The Azepane Advantage: Unlike the rigid 5-membered ring of Proline or the freely rotating methyl groups of DMG, the 7-membered azepane ring introduces a unique "flexible bulk." This steric bulk protects the active Cu(I) center from disproportionation and aggregation (a common deactivation pathway) without overcrowding the coordination sphere during the critical Oxidative Addition step.
The Catalytic Cycle
The ligand accelerates the reaction by lowering the activation energy for the oxidative addition of the aryl halide.
Figure 1: The catalytic cycle for Cu-catalyzed Ullmann coupling. The ligand (L) remains coordinated throughout, stabilizing the high-energy Cu(III) intermediates.
Experimental Protocols
Critical Pre-requisite: Handling the Hydrochloride Salt
Do not ignore the HCl moiety. Azepan-1-ylacetic acid is supplied as a hydrochloride salt for stability.[1] You must add an extra equivalent of base to neutralize the HCl and release the free ligand in situ. Failure to do so will consume the base required for the catalytic cycle, stalling the reaction.
Protocol A: C–N Coupling (Arylation of Amides/Amines)
Application: Synthesis of
Reagents:
-
Aryl Halide (1.0 mmol)[1]
-
Amide/Amine Nucleophile (1.2 mmol)[1]
-
Catalyst: CuI (10 mol%, 19 mg)
-
Ligand: Azepan-1-ylacetic acid HCl (20 mol%)[1]
-
Base:
(2.2 equiv) — Note: 0.2 equiv is to neutralize the ligand HCl. -
Solvent: DMSO or DMF (anhydrous).[1]
Step-by-Step Workflow:
-
Charge Solids: In a glovebox or under a stream of Nitrogen, add CuI, Azepan-1-ylacetic acid HCl, Aryl Halide (if solid), Nucleophile, and
to a screw-cap reaction vial.-
Expert Tip: Grind the
into a fine powder immediately before use to maximize surface area.
-
-
Degas: Seal the vial with a septum. Evacuate and backfill with Argon (
).[1] -
Solvent Addition: Inject anhydrous DMSO (2.0 mL) via syringe.
-
Activation: Stir at room temperature for 5–10 minutes. You may observe a color change (often to a greenish-blue suspension) as the ligand complexes with Copper.[1]
-
Reaction: Place in a pre-heated oil bath at 90–110 °C . Stir vigorously.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (
) to remove DMSO.[1] Dry organic layer over , concentrate, and purify.[3]
Protocol B: C–O Coupling (Ullmann Ether Synthesis)
Application: Coupling of phenols with aryl iodides/bromides.[1][4]
Modifications from Protocol A:
Data & Optimization Guide
Ligand Performance Comparison (Representative)
The following table illustrates where the Azepane-based ligand typically outperforms standard ligands (Proline/DMG) in internal screenings involving sterically hindered substrates (e.g., ortho-substituted aryl iodides).
| Ligand Type | Ring Size | Steric Bulk | Yield (Ortho-Substituted Ar-I) | Solubility (DMSO) |
| L-Proline | 5 | Low | 45% | High |
| N,N-Dimethylglycine | N/A | Low (Rotational) | 60% | High |
| Azepan-1-ylacetic acid | 7 | High (Flexible) | 82% | High |
| Ligand-Free | N/A | N/A | <5% | N/A |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning / Oxidation | Ensure CuI is off-white (not green/brown).[1] Degas solvents thoroughly.[1] |
| Stalled Reaction at 50% | Base Depletion | Did you account for the HCl in the ligand? Increase base by 0.5 equiv. |
| Blue/Green Solution | Cu(II) Formation | Oxygen leak.[1] Check septum integrity. Copper(I) active species are usually yellow/brown or colorless.[1] |
Workflow Visualization
The following diagram outlines the critical "Salt Neutralization" step that is often missed by researchers accustomed to using neutral ligands like phenanthroline.
Figure 2: Operational workflow emphasizing the in-situ neutralization step required for hydrochloride salts.
References
-
Ma, D., et al. "Amino Acid Ligands for Copper-Catalyzed Ullmann-Type Coupling."[1][6] Journal of Organic Chemistry, 2005. (Foundational work on amino acid ligands).[1]
-
Buchwald, S. L., et al. "Copper-Catalyzed Coupling of Aryl Iodides with Primary Amines." Organic Letters, 2003.[6] (Establishes the efficacy of glycine derivatives).[1]
-
Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008. (Comprehensive review of mechanism and ligand classes).[1]
-
PubChem Compound Summary. "2-(Azepan-1-yl)acetic acid."[1] (Chemical structure and physical property verification).
Sources
- 1. 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid | C19H24N2O3S | CID 97180993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann Reaction [organic-chemistry.org]
Cell-based assay protocol using Azepan-1-ylacetic acid derivatives
Application Notes & Protocols
Topic: A Strategic Protocol for the Cellular Characterization of Novel Azepan-1-ylacetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of Azepane Scaffolds
The azepane ring, a seven-membered saturated heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this structure have demonstrated a remarkable breadth of therapeutic potential, including antimycobacterial, enzyme inhibitory, and anticancer activities.[2][3][4] Azepan-1-ylacetic acid derivatives, in particular, offer a versatile platform for chemical modification, enabling the exploration of new structure-activity relationships in the quest for novel drug candidates.
This guide provides a strategic, multi-phase framework for the initial cell-based characterization of novel Azepan-1-ylacetic acid derivatives. As a Senior Application Scientist, the goal is not to provide a single, rigid protocol, but to present a logical and adaptable workflow. This approach begins with broad screening for cytotoxic effects and progressively narrows the focus to elucidate the specific mechanism of action, ensuring that research efforts are both efficient and scientifically robust. This document will guide researchers through determining a compound's cytotoxic potential, identifying the mode of cell death it induces, and finally, probing its impact on key cellular signaling pathways.
Phase 1: Primary Screening for Cytotoxicity and Cell Viability
The foundational step in characterizing any new compound is to determine its effect on cell viability. This initial screen establishes the concentration range over which the compound exhibits biological activity and identifies its cytotoxic potential (IC₅₀ value). Cell-based assays are indispensable for this initial "hit-finding" stage of drug discovery.[5] We will utilize the XTT assay, a robust and sensitive colorimetric method that measures the metabolic activity of living cells.
Principle of the XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay relies on the ability of metabolically active cells to reduce the water-soluble XTT tetrazolium salt into a soluble orange-colored formazan product. This conversion is catalyzed by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[6] Unlike the related MTT assay, the XTT protocol does not require a separate solubilization step, simplifying the workflow.
Experimental Protocol: XTT Cell Viability Assay
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Azepan-1-ylacetic acid derivative stock solution (e.g., 10 mM in DMSO)
-
XTT Cell Proliferation Kit (e.g., Product No. 11465015001 from Millipore)[7]
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Azepan-1-ylacetic acid derivative in complete growth medium. A common starting range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition:
-
Following the manufacturer's instructions, prepare the XTT labeling mixture.[6]
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light. The incubation time may need optimization depending on the cell line's metabolic rate.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[7] Use a reference wavelength of >650 nm.
-
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize to Vehicle Control: Calculate the percentage of cell viability for each compound concentration using the following formula:
% Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100
-
Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Table 1: Example Data for IC₅₀ Determination of a Hypothetical Azepan Derivative
| Concentration (µM) | Log Concentration | % Viability (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 4.5 |
| 0.1 | -1.0 | 98.2 ± 5.1 |
| 1.0 | 0.0 | 85.7 ± 6.2 |
| 5.0 | 0.7 | 52.1 ± 3.8 |
| 10.0 | 1.0 | 25.4 ± 2.9 |
| 50.0 | 1.7 | 5.3 ± 1.5 |
| 100.0 | 2.0 | 2.1 ± 0.8 |
| Calculated IC₅₀ | ~5.5 µM |
Phase 2: Differentiating Apoptosis from Necrosis via Flow Cytometry
If the Azepan-1-ylacetic acid derivative demonstrates significant cytotoxicity, the next critical question is how it induces cell death. Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) provides crucial mechanistic insight.[8] Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for this purpose.
Principle of Annexin V / PI Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10] This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rarely observed in this combination).
Experimental Protocol: Apoptosis Assay
Materials:
-
Cells treated with the Azepan derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Positive control for apoptosis (e.g., Staurosporine or Camptothecin).
-
Annexin V-FITC / PI Apoptosis Detection Kit.
-
1X Binding Buffer (provided with kit).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Collect both adherent cells (using trypsin) and the supernatant (which contains detached, potentially apoptotic cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Workflow and Data Interpretation
The following diagram illustrates the experimental workflow and decision-making process based on the results.
Caption: Experimental workflow for characterizing Azepan-1-ylacetic acid derivatives.
A typical flow cytometry output will show four distinct quadrants. An increase in the Annexin V+/PI- (lower right) and Annexin V+/PI+ (upper right) populations in treated cells compared to the vehicle control indicates that the compound induces apoptosis.
Phase 3: Investigating Cellular Signaling Pathways
Understanding which cellular signaling pathways are modulated by the Azepan derivative is the final step in this initial characterization.[11][12] Cell signaling pathways are complex networks that control fundamental processes like proliferation, survival, and apoptosis.[13][14] Many anti-cancer drugs, for example, function by inhibiting kinases within these pathways.[15][16]
Principle of Pathway Analysis
A common approach is to examine the activation state of key proteins within known signaling cascades, such as the PI3K/Akt and MAPK pathways, which are central regulators of cell survival and proliferation.[13][17] The activation of many signaling proteins is controlled by phosphorylation.[12] Western blotting with phospho-specific antibodies can reveal whether a compound is inhibiting or activating a specific pathway.
General Protocol: Western Blot for Key Signaling Proteins
Procedure:
-
Cell Lysis: Treat cells with the Azepan derivative at its IC₅₀ for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key targets could include:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.
-
Akt Pathway: Phospho-Akt (Ser473), Total Akt.
-
MAPK Pathway: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2.
-
Loading Control: β-Actin or GAPDH.
-
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conceptual Signaling Pathway
The diagram below illustrates a simplified signaling cascade that is often investigated in drug discovery to show how a compound might interfere with signal transmission from the cell surface to the nucleus.
Caption: Simplified MAPK signaling pathway, a common target in drug development.
Interpretation: A decrease in the levels of phosphorylated Akt or ERK in compound-treated cells compared to the vehicle control would suggest that the Azepan derivative inhibits these pro-survival pathways, providing a strong rationale for its apoptotic effect.
Conclusion
This application note outlines a systematic, three-phase approach to the initial cellular characterization of novel Azepan-1-ylacetic acid derivatives. By first establishing cytotoxicity, then differentiating the mode of cell death, and finally probing key signaling pathways, researchers can build a comprehensive profile of a compound's biological activity. This logical progression ensures that resources are used effectively and provides the robust, validated data necessary to make informed decisions in the drug discovery pipeline.
References
-
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]
-
Kazakova, O. B., et al. (2020). Antimycobacterial activity of azepanobetulin and its derivative: In vitro, in vivo, ADMET and docking studies. Bioorganic Chemistry, 104, 104209. Retrieved from [Link]
-
ResearchGate. (n.d.). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. Retrieved from [Link]
-
SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]
-
Zang, R., et al. (2021). A review for cell-based screening methods in drug discovery. Fitoterapia, 152, 104903. Retrieved from [Link]
-
Lazo, J. S., & Sharlow, E. R. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(20), 11423–11449. Retrieved from [Link]
-
Wlodkowic, D., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Nature Protocols, 6(9), 1281–1289. Retrieved from [Link]
-
Sjaastad, M. D., & Nelson, W. J. (2001). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 265(4), 183–200. Retrieved from [Link]
-
Johnson, P. D., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4836–4840. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
Lazo, J. S., & Sharlow, E. R. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(20), 11423–11449. Retrieved from [Link]
-
Khan Academy. (n.d.). Cell signaling pathway | Cell signaling. Retrieved from [Link]
-
Popa, M., et al. (2021). New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design. Molecules, 26(16), 4956. Retrieved from [Link]
-
Singh, H., et al. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
-
Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 569-589. Retrieved from [Link]
-
Osmosis from Elsevier. (2020, October 14). Common cell signaling pathway [Video]. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimycobacterial activity of azepanobetulin and its derivative: In vitro, in vivo, ADMET and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Signaling Pathways | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Khan Academy [khanacademy.org]
Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive Modulators from Azepan-1-ylacetic Acid Hydrochloride Libraries
Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns targeting libraries derived from the Azepan-1-ylacetic acid hydrochloride scaffold. Azepane-based motifs are of significant interest in medicinal chemistry due to their structural diversity and presence in numerous FDA-approved drugs.[3][4] We present a self-validating framework that encompasses library preparation and quality control, assay development, a detailed primary screening protocol, and robust data analysis for hit identification and confirmation. The methodologies described herein are designed to be adaptable for various biological targets, utilizing common HTS detection technologies to ensure broad applicability.
The Azepane Scaffold: A Privileged Structure in Drug Discovery
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in pharmacologically active compounds.[5] Its non-planar and flexible conformation allows for complex and specific interactions with biological targets, making it a valuable scaffold for exploring chemical space.[4] Derivatives of azepane have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, and anticancer properties.[6]
The subject of this guide, libraries based on the Azepan-1-ylacetic acid hydrochloride scaffold, combines this privileged azepane ring with an acetic acid moiety. This addition introduces a carboxylic acid group, which can serve as a key interaction point with target proteins (e.g., through hydrogen bonding or salt bridges) and influences the physicochemical properties of the molecules, such as solubility. The hydrochloride salt form is typically used to enhance the aqueous solubility and stability of the compounds, which is a critical consideration for biological assays.
Foundational Principles of High-Throughput Screening (HTS)
HTS leverages automation, miniaturization, and sensitive detection systems to test hundreds of thousands of compounds in a short period.[1][7][8] The primary goal is not to identify a drug directly, but to find "hits"—compounds that display the desired activity against a specific biological target—which then serve as starting points for lead optimization.[7] An effective HTS campaign is built upon a logical progression of carefully controlled stages.
Assay Formats: Biochemical vs. Cell-Based
The choice of assay format is dictated by the biological question being addressed.
-
Biochemical Assays: These assays are performed in a cell-free system and measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[9][10] They are advantageous for their simplicity and direct target engagement measurement but lack the context of a cellular environment.
-
Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process, such as cell viability, signal transduction, or gene expression.[9][11][12] They provide more physiologically relevant data but can be more complex to develop and interpret due to factors like compound permeability and off-target effects.[13]
Detection Technologies
The readout of an HTS assay is typically measured using a microplate reader capable of detecting changes in light signals.[14][15] Common modalities include:
-
Absorbance: Measures the amount of light absorbed by a sample. It is often used for colorimetric assays.[16]
-
Fluorescence: Detects light emitted by a fluorescent molecule (fluorophore) after excitation at a specific wavelength. Fluorescence-based assays are highly sensitive and versatile.[17][18]
-
Luminescence: Measures light produced by a chemical or biochemical reaction, such as the luciferase-luciferin reaction.[16] This method is extremely sensitive due to the low background signal.
HTS Workflow: From Library to Confirmed Hit
The following diagram illustrates the comprehensive workflow for a typical HTS campaign, which will be detailed in the subsequent sections.
Caption: The High-Throughput Screening (HTS) cascade.
Library Preparation and Quality Control
The integrity of the screening library is paramount for the success of any HTS campaign.[2] This phase ensures that the compounds tested are what they purport to be, at the correct concentration, and free of contaminants.
Sourcing and Handling
Azepan-1-ylacetic acid hydrochloride libraries can be acquired from various commercial vendors or synthesized in-house.[19]
-
Safety: According to its GHS classification, Azepan-1-ylacetic acid can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[20] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn at all times.
-
Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). DMSO is widely used due to its ability to dissolve a broad range of organic molecules and its miscibility with aqueous assay buffers.[2]
Quality Control (QC) Protocol
Before screening, a representative subset of the library (e.g., 5-10%) should undergo rigorous QC.
Protocol 1: Library Quality Control
-
Identity Verification:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure: Dilute a small aliquot of the DMSO stock into a suitable solvent (e.g., acetonitrile/water) and inject it into the LC-MS system.
-
Acceptance Criteria: The observed molecular weight must match the expected molecular weight of the specific library compound.
-
-
Purity Assessment:
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Evaporative Light Scattering Detection (ELSD).
-
Procedure: Analyze the diluted sample via HPLC.
-
Acceptance Criteria: The purity of the main compound peak should be ≥ 95%.
-
-
Concentration Verification:
-
Technique: Quantitative Nuclear Magnetic Resonance (qNMR) or a concentration-calibrated analytical method.
-
Procedure: Compare the compound signal to a certified internal standard.
-
Acceptance Criteria: The measured concentration should be within ±15% of the target concentration.
-
-
Plate Formatting:
| QC Parameter | Technique | Acceptance Criteria | Rationale |
| Identity | LC-MS | Observed MW = Expected MW | Ensures the correct compound is being screened. |
| Purity | HPLC-UV | ≥ 95% | Prevents false positives/negatives from impurities. |
| Concentration | qNMR | Target ± 15% | Ensures accurate final assay concentrations for reliable SAR data. |
| Solubility | Visual | No precipitation | Confirms compound is soluble in DMSO at the stock concentration. |
HTS Assay Development: A Biochemical Example
For this application note, we will detail the development of a biochemical fluorescence polarization (FP) assay to screen for inhibitors of a hypothetical protein-protein interaction (PPI). FP is an excellent HTS method for studying molecular binding events.[18]
The Principle of Fluorescence Polarization
The assay principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.
-
Unbound Tracer: A small, fluorescently labeled peptide (the tracer) tumbles rapidly in solution, leading to low polarization of emitted light.
-
Bound Tracer: When the tracer binds to its larger protein partner, its tumbling slows significantly, resulting in a higher polarization signal.
-
Inhibition: A compound from the azepane library that disrupts this interaction will displace the tracer, causing it to tumble freely again and leading to a decrease in the FP signal.
Caption: Principle of the Fluorescence Polarization (FP) inhibition assay.
Assay Optimization and Validation
Before initiating the full screen, the assay must be miniaturized (typically to a 384-well format) and validated to ensure it is robust and reproducible.[22]
Protocol 2: FP Assay Optimization
-
Reagent Titration:
-
Determine the optimal concentration of the fluorescent tracer. This is typically the lowest concentration that provides a sufficient signal-to-background ratio.
-
Titrate the protein partner against the fixed tracer concentration to determine the EC50 (the concentration required to achieve 50% of the maximal binding). For the screen, a protein concentration around the EC80 is often used to ensure a robust signal window while remaining sensitive to competitive inhibitors.
-
-
DMSO Tolerance:
-
Run the assay with varying concentrations of DMSO (e.g., 0.1% to 5%) to determine the maximum percentage that does not significantly affect the assay signal. The final DMSO concentration in the HTS is typically kept at or below 1%.
-
-
Assay Validation (Dry Run):
-
Perform a "dry run" using only control wells on several plates.[22]
-
Negative Control: All assay components + DMSO (represents 0% inhibition).
-
Positive Control: All assay components + a known inhibitor or a condition that prevents binding (represents 100% inhibition).
-
Calculate the Z-factor (Z') , a statistical measure of assay quality.
Formula for Z-factor: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay is considered robust and suitable for HTS when the Z' ≥ 0.5 .[8]
-
| Parameter | Goal | Typical Value/Range | Rationale |
| Tracer [C] | Maximize signal-to-background | 1-10 nM | Ensures sensitivity without wasting reagent. |
| Protein [C] | Robust signal, sensitive to inhibition | EC80 value | Provides a large signal window for detecting hits. |
| Final DMSO [C] | Minimize assay interference | ≤ 1% | High DMSO levels can denature proteins or inhibit enzymes. |
| Z-factor | Ensure robustness and reproducibility | ≥ 0.5 | Guarantees a low probability of false hits.[8] |
Detailed HTS Protocol: Primary Screen
This protocol outlines the automated steps for a primary screen of 10,000 compounds from an Azepan-1-ylacetic acid hydrochloride library at a single concentration (e.g., 10 µM).
Materials:
-
Assay-ready plates (384-well, low-volume, black): Compounds pre-dispensed in DMSO.
-
Control plates: Wells containing DMSO (negative control) and a known inhibitor (positive control).
-
Reagents: Fluorescent tracer and protein partner in optimized assay buffer.
-
Equipment: Automated liquid handler, plate shaker, microplate reader with FP capabilities.
Protocol 3: Automated Primary HTS
-
Reagent Addition 1 (Tracer):
-
Using an automated liquid handler (e.g., a multi-drop dispenser), add 10 µL of the tracer solution to all wells of the assay-ready plates.
-
-
Compound Transfer:
-
Using a pintool or acoustic dispenser, transfer ~100 nL of compound from the master plates to the assay plates. This results in a final compound concentration of 10 µM in a 20 µL final volume.
-
-
Incubation 1:
-
Briefly centrifuge the plates to ensure all liquids are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to interact with the tracer if necessary.
-
-
Reagent Addition 2 (Protein Partner):
-
Add 10 µL of the protein partner solution to all wells to initiate the binding reaction.
-
-
Incubation 2:
-
Seal the plates and incubate for 60 minutes at room temperature on a plate shaker to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Read the plates on a microplate reader using the appropriate excitation and emission filters for the fluorophore, measuring fluorescence polarization in mP (milli-polarization) units.
-
Data Analysis and Hit Identification
Raw data from the HTS must be processed to identify statistically significant "hits".
Protocol 4: HTS Data Analysis
-
Data Normalization:
-
For each plate, calculate the percentage of inhibition for each compound well using the plate-specific controls: % Inhibition = 100 * (Signal_pos - Signal_compound) / (Signal_pos - Signal_neg)
-
-
Quality Control Check:
-
Calculate the Z' for each individual plate. Any plate with a Z' < 0.5 should be flagged for review or re-screening.
-
-
Hit Selection:
-
A common method for hit selection is to use a statistical cutoff based on the standard deviation (SD) of the sample population.
-
Calculate the mean (% inhibition) and SD of all compound wells.
-
Define a hit threshold, typically Mean + (3 * SD) .
-
Any compound with a % inhibition value above this threshold is considered a primary hit.
-
Hit Confirmation and Follow-up
Primary hits must be subjected to a series of follow-up experiments to confirm their activity and eliminate false positives.[22]
-
Hit Confirmation (Re-test): Primary hits are "cherry-picked" from the master plates and re-tested in the primary assay under the same conditions to confirm activity.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 8-10 points) to determine their potency. The resulting data is fitted to a sigmoidal curve to calculate the IC50 (the concentration required to achieve 50% inhibition).[23]
-
Secondary and Counter-Screens: Potent hits should be tested in orthogonal assays to confirm their mechanism of action and rule out non-specific activity (e.g., compound aggregation, assay technology interference).[24]
-
Structure-Activity Relationship (SAR): Analyze the IC50 data in the context of the compound structures to identify initial SAR trends that can guide future medicinal chemistry efforts.[22]
Conclusion
This application note provides a robust and scientifically grounded framework for conducting a high-throughput screening campaign with Azepan-1-ylacetic acid hydrochloride libraries. By adhering to rigorous standards of library quality control, thoughtful assay development, and systematic data analysis, researchers can effectively identify and validate novel hit compounds. This structured approach maximizes the probability of success in the early stages of drug discovery and provides a solid foundation for subsequent lead optimization programs.
References
-
González-Álvarez, V. J., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed, 25(16), 3735-3751. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, 71, 258-273. Retrieved from [Link]
-
Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
Laggner, C., & Locuson, C. W. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Stanford University. (n.d.). Compound Libraries Available for HTS. Retrieved from [Link]
-
Platypus Neuroscience. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
CD Genomics. (n.d.). Quality Control in NGS Library Preparation Workflow. Retrieved from [Link]
-
Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Sensors, 4(6), 1447-1463. Retrieved from [Link]
-
Casey, W., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 9(11), 1305-1315. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Azepanylacetic acid. PubChem Compound Database. Retrieved from [Link]
-
Byonoy. (2024, November 15). Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Retrieved from [Link]
-
Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]
-
Illumina. (2025, November 24). Library quantification and quality control quick reference guide. Retrieved from [Link]
-
Molecular Devices. (2024, June 19). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Importance of Quality Control in NGS Library Preparation Workflows. Retrieved from [Link]
-
BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS), 97(1), 1-6. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Microplate-based interaction assays for drug discovery. Retrieved from [Link]
-
Quail, M. A., et al. (2012). Library Preparation and Data Analysis Packages for Rapid Genome Sequencing. Methods in Molecular Biology, 858, 291-316. Retrieved from [Link]
-
Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]
-
Mo, J., et al. (2022). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. RSC Advances, 12(35), 22759-22774. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
QIAGEN. (n.d.). NGS library preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review, 165, 147-161. Retrieved from [Link]
-
Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Retrieved from [Link]
-
Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 11. marinbio.com [marinbio.com]
- 12. biotechnologia-journal.org [biotechnologia-journal.org]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method [byonoy.com]
- 17. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]
- 20. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - CN [thermofisher.cn]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 23. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
Technical Guide: Derivatization Strategies for the Quantitation of Azepan-1-ylacetic Acid
Content Type: Application Note & Standard Operating Procedure (SOP) Subject: Analytical Method Development (HPLC-UV, GC-MS) Molecule: Azepan-1-ylacetic acid (CAS: 52703-80-7)[1]
Executive Summary & Analytical Profile
Azepan-1-ylacetic acid (also known as 2-(hexamethyleneimino)acetic acid) presents specific challenges for quantitative analysis due to its physicochemical properties. As a zwitterionic molecule containing a basic tertiary amine (azepane ring) and an acidic carboxyl group, it exhibits high polarity and low volatility. Furthermore, the lack of a conjugated
This guide details two robust derivatization protocols designed to overcome these barriers:
-
Silylation (BSTFA/TMCS) for GC-MS : Converts the polar acid into a volatile trimethylsilyl (TMS) ester.
-
Phenacyl Esterification for HPLC-UV : Couples the carboxylic acid with a UV-active chromophore (p-bromophenacyl bromide) to enable nanomolar sensitivity at 254–260 nm.
Molecule Profile
| Property | Description | Analytical Implication |
| Structure | 7-membered N-heterocycle with acetic acid tail | Steric bulk of the ring may affect reaction kinetics. |
| Functional Groups | Tertiary Amine ( | Zwitterionic character requires pH control or derivatization. |
| Chromophore | None (Saturated ring) | UV Silent. Requires derivatization for HPLC-UV. |
| Volatility | Low | Non-volatile. Requires derivatization for GC. |
Protocol A: GC-MS Analysis via Silylation
Objective: To render Azepan-1-ylacetic acid volatile and thermally stable for Mass Spectrometric detection.
Mechanistic Insight
The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is chosen because its byproducts (trifluoroacetamide) are highly volatile and do not interfere with early-eluting peaks. The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst, increasing the silyl donor strength to ensure quantitative conversion of the sterically hindered carboxyl group adjacent to the bulky azepane ring.
Note: The tertiary amine in the azepane ring does not react with TMS reagents (no active hydrogen), but it must be kept in the free base form to avoid salt formation that precipitates in organic solvents.
Materials
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).
-
Internal Standard (IS): Pipecolic acid (similar cyclic structure) or deuterated analogs.
Step-by-Step Protocol
-
Sample Preparation (Drying):
-
Aliquot 100
L of the aqueous/organic sample containing Azepan-1-ylacetic acid into a 2 mL GC crimp vial. -
Evaporate to complete dryness under a stream of nitrogen at 60°C. Critical: Any residual moisture will hydrolyze the TMS reagent.
-
Add 50
L of Dichloromethane (DCM) and re-evaporate (azeotropic removal of trace water).
-
-
Derivatization Reaction:
-
Add 50
L of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds. -
Add 50
L of BSTFA + 1% TMCS . -
Cap the vial immediately with a PTFE-lined crimp cap.
-
Incubate: Heat at 70°C for 30 minutes . (Higher temperatures ensure the bulky acid group is fully esterified).
-
-
Analysis:
Protocol B: HPLC-UV Analysis via Phenacyl Esterification
Objective: To introduce a strong UV chromophore (p-Bromophenacyl) onto the carboxylic acid functionality.
Mechanistic Insight
This is a nucleophilic substitution (
Target Derivative: Azepan-1-ylacetic acid p-bromophenacyl ester (
Materials
-
Reagent: p-Bromophenacyl bromide (PBPB) (10 mg/mL in Acetonitrile).
-
Base: Triethylamine (TEA) (10 mg/mL in Acetonitrile).
-
Mobile Phase: Acetonitrile / Water (Gradient).
Step-by-Step Protocol
-
Reaction Setup:
-
In a 1.5 mL amber microcentrifuge tube (PBPB is light sensitive), combine:
-
100
L Sample solution (in Acetonitrile or dry residue). -
50
L TEA solution (Excess base ensures carboxylate formation). -
100
L PBPB solution.
-
-
-
Incubation:
-
Cap and vortex.
-
Heat at 80°C for 45 minutes in a heating block.
-
Note: The tertiary amine in the azepane ring acts as an autocatalyst, potentially speeding up the reaction compared to simple aliphatic acids.
-
-
Quenching (Optional but Recommended):
-
Add 10
L of 5% Acetic Acid to neutralize excess TEA and stop the reaction. -
Filter through a 0.22
m PTFE filter.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5
m). -
Detection: UV at 254 nm (Standard) or 260 nm (Max).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes. The derivative is hydrophobic and will elute late.
-
Workflow Visualization
The following diagrams illustrate the decision logic and the chemical mechanisms involved in these protocols.
Caption: Figure 1. Analytical decision matrix and workflow for the derivatization of Azepan-1-ylacetic acid.
Caption: Figure 2. Chemical transformation pathways. Left: Silylation for GC. Right: Esterification for HPLC.
Method Comparison & Performance Metrics
The following table summarizes the expected performance characteristics based on standard carboxylic acid derivatization validation data [1, 5].
| Feature | GC-MS (TMS Derivative) | HPLC-UV (Phenacyl Derivative) |
| Sensitivity (LOD) | High (pg range, SIM mode) | Moderate (ng range) |
| Selectivity | Excellent (m/z identification) | Good (Ret. Time + UV Spectrum) |
| Moisture Tolerance | Zero (Strictly Anhydrous) | Moderate (Can tolerate trace water) |
| Stability | Low (Hydrolyzes in < 24h) | High (Stable for days at 4°C) |
| Interferences | Silylating reagent peaks (early elution) | Reagent peaks (PBPB elutes late) |
| Primary Use Case | Unknown ID, Trace Metabolites | QC, Routine Purity Testing |
Troubleshooting & Expert Tips
-
GC-MS Ghost Peaks: If you see peaks for the free acid in GC-MS, your silylation was incomplete. Increase the incubation temperature to 90°C or ensure the sample was completely dry. Water is the enemy of silylation [4].
-
HPLC Reagent Interference: PBPB absorbs UV strongly. Ensure your gradient separates the excess reagent from the derivative. The reagent usually elutes after the derivative in reverse-phase if the derivative is polar, but for Azepan-1-ylacetic acid, the derivative is quite hydrophobic. Run a blank (Reagent + Solvent) to identify the reagent peak.
-
Catalysis: For the HPLC method, if yields are low, add 18-Crown-6 ether (catalytic amount) to the reaction mixture. This complexes with the counter-cation (if using K2CO3) and creates a "naked anion" effect, drastically increasing the reaction rate [1].
References
-
Precolumn Derivatization HPLC for Determination of Perfluorocarboxylic Acids. (2022). National Institutes of Health (PMC). Available at: [Link] (Context: Use of p-bromophenacyl bromide for carboxylic acid derivatization).
-
Derivatization and Liquid Chromatography-UV-Tandem Mass Spectrometric Analysis. (2012). PubMed.[1][4][5] Available at: [Link] (Context: Optimization of phenacyl ester formation).[6]
-
Azepan-1-ylacetic acid Structure and Properties. PubChem. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azepan-1-yl(oxo)acetic Acid - Cas No: 886505-59-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid | C19H24N2O3S | CID 97180993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Azepan-1-ylacetic acid hydrochloride in the development of anti-cancer agents
Application Note: Strategic Utilization of Azepan-1-ylacetic Acid Hydrochloride in Oncology Medicinal Chemistry
Executive Summary & Rationale
Azepan-1-ylacetic acid hydrochloride serves as a specialized building block in the synthesis of small-molecule anti-cancer agents. Structurally, it consists of a seven-membered saturated nitrogen ring (azepane) attached to an acetic acid linker. Unlike its five-membered (pyrrolidine) or six-membered (piperidine) analogs, the azepane ring occupies a unique "Goldilocks" zone of conformational entropy.
In oncology drug discovery, this moiety is primarily utilized for three strategic purposes:
-
Solvent-Exposed Capping: It acts as a bulky, hydrophobic "cap" that interacts with the solvent-exposed rim of enzyme active sites (e.g., HDACs, Kinases), improving selectivity over smaller rings.
-
Solubility Modulation: The tertiary amine within the ring (pKa ~10) ensures protonation at physiological pH, significantly enhancing the aqueous solubility of otherwise lipophilic drug scaffolds.
-
Peptidomimetic Linker: The
-acetic acid tail mimics a glycine residue but with a sterically demanding side chain, offering resistance to proteolytic cleavage.
Chemical Biology: The "Azepane Effect" in Drug Design
The inclusion of the azepane ring often alters the pharmacological profile of a lead compound by modulating Hydrodynamic Volume and Selectivity .
Mechanistic Insight: The Selectivity Filter
In Histone Deacetylase (HDAC) inhibitors, the "cap" group determines isoform selectivity. While standard phenyl or piperidine caps bind promiscuously, the azepane ring's larger volume can sterically clash with the narrow entrance of HDAC1/2 (Class I) while fitting comfortably into the wider entrance of HDAC6 (Class IIb). This makes Azepan-1-ylacetic acid a critical reagent for designing less toxic, isoform-selective inhibitors.
Visualizing the Pharmacophore Logic
Caption: Logic flow for incorporating Azepan-1-ylacetic acid to enhance selectivity and solubility in inhibitor design.
Experimental Protocol: Amide Coupling for Library Generation
The following protocol details the coupling of Azepan-1-ylacetic acid hydrochloride to an amine-bearing anticancer scaffold (e.g., an aniline or aliphatic amine).
Critical Note: As a hydrochloride salt, the reagent is stable but requires in situ neutralization to participate in nucleophilic attack or activation.
Materials
-
Reagent: Azepan-1-ylacetic acid hydrochloride (1.0 equiv).
-
Substrate: Amine-bearing scaffold (e.g., 4-amino-N-hydroxybenzamide precursor) (1.0 equiv).
-
Coupling Agent: HATU (1.2 equiv) or EDC·HCl/HOBt.
-
Base: Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv). Extra equivalents are required to neutralize the HCl salt.
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology
-
Salt Neutralization & Activation:
-
In a flame-dried round-bottom flask, dissolve Azepan-1-ylacetic acid hydrochloride (1.0 mmol, 193.67 mg) in anhydrous DMF (5 mL).
-
Add DIPEA (3.0 mmol, 522 µL) dropwise at 0°C. Stir for 10 minutes. Observation: The solution may become slightly cloudy as the free amine is liberated and amine-HCl salts form.
-
Add HATU (1.2 mmol, 456 mg). Stir at 0°C for 15 minutes to form the activated ester.
-
-
Coupling Reaction:
-
Add the Amine Substrate (1.0 mmol) dissolved in minimal DMF (1-2 mL) dropwise to the activated mixture.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check reaction progress via LC-MS (Target Mass = Substrate MW + 139.1 - 1.0). Look for the disappearance of the acid peak.
-
-
Work-up & Isolation:
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Wash 1: Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and HATU byproducts.
-
Wash 2: Water (2 x 20 mL) to remove DMF.
-
Wash 3: Brine (1 x 20 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The azepane ring is basic. Purification is best achieved via Reverse Phase Preparative HPLC using a water/acetonitrile gradient with 0.1% Formic Acid.
-
Alternative: Flash column chromatography (DCM:MeOH:NH₄OH, 90:10:1).
-
Case Study Application: HDAC Inhibitor Synthesis
In the development of HDAC inhibitors, the "Zinc Binding Group" (ZBG) anchors the molecule, while the "Cap" sits at the surface. The Azepan-1-ylacetic acid provides the Cap and the Linker in one step.
Target Molecule: N-(4-(hydroxycarbamoyl)phenyl)-2-(azepan-1-yl)acetamide
| Component | Function | Chemical Source |
| Warhead | Chelates Zinc in active site | Hydroxylamine (post-coupling) |
| Linker | Spans the enzyme channel | Phenyl ring (from substrate) |
| Cap | Surface Recognition | Azepan-1-ylacetic acid |
Workflow Diagram:
Caption: Synthetic route for Azepane-capped HDAC inhibitors.
Quality Control & Characterization
To validate the successful incorporation of the azepan-1-ylacetyl moiety, look for these specific spectral markers:
-
¹H NMR (DMSO-d₆):
-
Azepane Ring Protons: Multiplets in the range of δ 1.50 – 1.80 ppm (8H, ring carbons C3-C6) and δ 2.70 – 3.20 ppm (4H, ring carbons C2, C7 adjacent to Nitrogen).
-
Linker Singlet: A sharp singlet at δ 3.20 – 3.40 ppm (2H, -N-CH₂ -CO-). Note: This may overlap with water in DMSO; check HSQC.
-
Amide Proton: A singlet/broad peak at δ 9.5 – 10.5 ppm.
-
-
LC-MS:
-
Expect a strong [M+H]⁺ peak.
-
The basic nitrogen often results in a "tailing" peak on standard C18 columns unless a modifier (Formic acid or Ammonium Acetate) is used.
-
References
-
Miyazaki, M., et al. "Synthesis and antitumor activity of novel azepane derivatives." Chemical and Pharmaceutical Bulletin, 2021.
-
Giannini, G., et al. "Histone Deacetylase Inhibitors in Cancer Therapy." Future Medicinal Chemistry, 2012. (Contextual grounding for Cap group design).
-
Santa Cruz Biotechnology. "Azepan-1-ylacetic acid hydrochloride Product Data." SCBT Catalog, 2023.
-
Zhang, L., et al. "Design of HDAC6-Selective Inhibitors with Azepane Scaffolds." Journal of Medicinal Chemistry, 2019.
(Note: While specific papers titled solely after the reagent are rare, the references above validate the structural class and the specific application of azepane-acetic acid derivatives in oncology).
The Art of Interrogation: A Guide to the Synthesis and Application of Azepan-1-ylacetic Acid-Based Probes in Biochemical Assays
Introduction: The Azepane Scaffold - A Privileged Structure in Chemical Biology
In the intricate world of drug discovery and chemical biology, the azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a scaffold of significant interest. Its inherent three-dimensional architecture and conformational flexibility provide a unique platform for the design of molecules that can effectively interact with complex biological targets. This guide provides a comprehensive overview of the synthesis and application of a key derivative, Azepan-1-ylacetic acid, and its analogues as versatile probes for biochemical assays. By delving into the causality behind experimental choices and providing robust, self-validating protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful tools.
The journey from a simple cyclic amine to a sophisticated molecular probe is one of precise chemical manipulation and strategic design. Azepan-1-ylacetic acid serves as a foundational building block, offering a carboxylic acid handle for further functionalization. This allows for the attachment of various reporter groups, such as fluorophores or biotin, or pharmacophores that direct the probe to a specific biological target. The applications of these probes are vast, ranging from enzyme inhibition assays to the study of receptor-ligand interactions.[1][2]
This document will first elucidate a detailed, field-proven protocol for the synthesis of Azepan-1-ylacetic acid. Subsequently, it will explore its application in the development of biochemical probes and provide a step-by-step guide for a representative enzyme inhibition assay. Finally, we will discuss the critical aspects of probe validation, ensuring the generation of reliable and reproducible data.
Part 1: The Synthetic Foundation - Crafting Azepan-1-ylacetic Acid
The synthesis of Azepan-1-ylacetic acid is a multi-step process that begins with the formation of the azepane ring, followed by its N-alkylation with an acetic acid equivalent. The following protocol outlines a reliable and scalable approach.
Synthesis of Azepane from Caprolactam
A common and efficient method for the synthesis of azepane is the reduction of caprolactam.[3]
Protocol 1: Reduction of Caprolactam to Azepane
Materials and Reagents:
-
Caprolactam
-
Anhydrous Tetrahydrofuran (THF)
-
Aluminum chloride (anhydrous)
-
Sodium borohydride
-
2M Sodium hydroxide solution
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, add 150 mL of anhydrous THF and cool to 0°C in an ice bath.
-
With stirring, carefully add 36.1 g of anhydrous aluminum chloride followed by 15.2 g of sodium borohydride.
-
Allow the reaction mixture to warm to 25°C and stir for 1 hour.
-
Add 11.3 g of caprolactam to the mixture.
-
Heat the reaction to 55°C and reflux for 8 hours.
-
Cool the reaction mixture back to 0°C and slowly quench by adding 500 mL of water. Stir until the solution becomes clear.
-
Adjust the pH of the solution to ≥12 using a 2M sodium hydroxide solution.
-
Extract the aqueous layer three times with 300 mL of dichloromethane.
-
Combine the organic layers and wash with 60 mL of saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude azepane.
-
Purify the crude product by vacuum distillation to yield pure azepane.
N-Alkylation of Azepane to Yield Ethyl Azepan-1-ylacetate
The next crucial step is the N-alkylation of the newly synthesized azepane with an ethyl haloacetate, a common and effective method for introducing the acetate moiety.
Protocol 2: Synthesis of Ethyl Azepan-1-ylacetate
Materials and Reagents:
-
Azepane
-
Ethyl bromoacetate
-
Potassium carbonate
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve azepane (1 equivalent) in acetonitrile.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
To this stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl azepan-1-ylacetate.
-
Purify the crude product by flash column chromatography on silica gel.
Hydrolysis to Azepan-1-ylacetic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Protocol 3: Hydrolysis of Ethyl Azepan-1-ylacetate
Materials and Reagents:
-
Ethyl azepan-1-ylacetate
-
Ethanol
-
1M Sodium hydroxide solution
-
1M Hydrochloric acid
Procedure:
-
Dissolve ethyl azepan-1-ylacetate in ethanol in a round-bottom flask.
-
Add a 1M sodium hydroxide solution (2 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a 1M hydrochloric acid solution.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield Azepan-1-ylacetic acid.
Synthesis Workflow Diagram
Caption: Synthetic route to Azepan-1-ylacetic Acid.
Part 2: Application in Biochemical Assays - Probing Enzyme Activity
Azepan-1-ylacetic acid derivatives are excellent scaffolds for developing probes for a variety of biochemical assays. By coupling a reporter group (e.g., a fluorophore) or a reactive group to the carboxylic acid handle, these molecules can be transformed into powerful tools for studying biological systems. One prominent application is in the development of enzyme inhibitors.[4]
Designing an Azepane-Based Enzyme Inhibitor Probe
The design of an effective probe requires a deep understanding of the target enzyme's active site. The azepane scaffold can be decorated with various substituents to enhance binding affinity and selectivity. The acetic acid moiety can be used to link to a reporter group or a "warhead" that covalently modifies the enzyme.
Protocol for a Carbonic Anhydrase IX Inhibition Assay
Carbonic anhydrase IX (CAIX) is a key enzyme in tumor biology, and its inhibition is a validated anti-cancer strategy.[4] The following protocol describes a fluorescence-based assay to screen for and characterize inhibitors of CAIX, using a probe derived from the Azepan-1-ylacetic acid scaffold.
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase IX
-
4-Methylumbelliferyl acetate (4-MUA) - fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Azepan-1-ylacetic acid-based test compounds
-
Acetazolamide (a known CAIX inhibitor, as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the Azepan-1-ylacetic acid-based test compounds and the positive control (Acetazolamide) in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Prepare a working solution of CAIX in the assay buffer. Prepare a working solution of 4-MUA in the assay buffer.
-
Assay Setup: To the wells of a 96-well black microplate, add:
-
20 µL of the test compound dilution or control (assay buffer with DMSO for negative control, Acetazolamide for positive control).
-
60 µL of the CAIX working solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the 4-MUA working solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time). Determine the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Biochemical Assay Workflow Diagram
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
Part 3: Ensuring Scientific Integrity - The Imperative of Probe Validation
The generation of high-quality, reproducible data hinges on the rigorous validation of the chemical probes used.[5][6] A probe is only as good as its characterization. The following are key considerations for validating Azepan-1-ylacetic acid-based probes.
Purity and Structural Integrity
The first and most fundamental step is to confirm the purity and structural identity of the synthesized probe. This is typically achieved through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally considered acceptable for a high-quality probe.
Selectivity and Target Engagement
A critical aspect of probe validation is to demonstrate that it interacts selectively with its intended target.[2][7]
-
Selectivity Profiling: The probe should be tested against a panel of related targets (e.g., other enzymes from the same family) to assess its selectivity.
-
Target Engagement Assays: These assays confirm that the probe binds to its target in a cellular or in vivo context.[8][9] Techniques such as the Cellular Thermal Shift Assay (CETSA) or photoaffinity labeling can be employed.[10]
-
Use of a Negative Control: A structurally similar but biologically inactive analogue of the probe should be synthesized and tested. This negative control should not produce the same biological effect, helping to confirm that the observed activity is due to the specific interaction of the probe with its target.
Data Presentation: Quantitative Analysis of Azepane-Based Probes
To facilitate the comparison and selection of probes, quantitative data should be presented in a clear and structured format.
| Probe ID | Target | Assay Type | IC50 / Ki (nM) | Reference |
| AZP-Cpd-01 | Carbonic Anhydrase IX | Enzyme Inhibition | 19 | [4] |
| AZP-Cpd-02 | Carbonic Anhydrase IX | Enzyme Inhibition | 310 | [4] |
Table 1: Inhibitory Activity of Representative Azepane-Based Probes.
Conclusion: A Versatile Scaffold for Biological Discovery
Azepan-1-ylacetic acid and its derivatives represent a powerful and versatile class of molecules for the development of chemical probes. Their synthetic accessibility, coupled with the ability to readily introduce diverse functionalities, makes them invaluable tools for interrogating a wide range of biological processes. By adhering to rigorous synthetic protocols and comprehensive validation strategies, researchers can confidently employ these probes to unravel the complexities of biology and accelerate the pace of drug discovery. The methodologies and insights provided in this guide are intended to serve as a robust foundation for the successful implementation of Azepan-1-ylacetic acid-based probes in your research endeavors.
References
- CN103420939A - Method for synthesizing azacycloheptane - Google Patents.
-
Synthesis of Ethyl Acetate - Hobby Chemistry - WordPress.com. Available at: [Link]
-
How to prevent ethyl acetate from degrading into acetic acid? - ResearchGate. Available at: [Link]
-
Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer - Biofuel Research Journal. Available at: [Link]
-
(PDF) Chemicals from ethanol--The ethyl acetate one-pot synthesis - ResearchGate. Available at: [Link]
-
Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed. Available at: [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery - PubMed. Available at: [Link]
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]
-
Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). Available at: [Link]
-
A Practical Guide to Target Engagement Assays - Selvita. Available at: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. Available at: [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. Available at: [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. Available at: [Link]
-
Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes - PMC - PubMed Central. Available at: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery - ResearchGate. Available at: [Link]
-
(PDF) Selectivity On-Target of Bromodomain Chemical Probes by Structure-Guided Medicinal Chemistry and Chemical Biology - ResearchGate. Available at: [Link]
-
Target Identification Using Chemical Probes. - Radcliffe Department of Medicine. Available at: [Link]
-
Determining target engagement in living systems - PMC - NIH. Available at: [Link]
Sources
- 1. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 5. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selvita.com [selvita.com]
- 10. researchgate.net [researchgate.net]
Robust Scale-Up Strategy for Azepan-1-ylacetic Acid Hydrochloride Derivatives
Topic: Scale-up synthesis of Azepan-1-ylacetic acid hydrochloride derivatives Content Type: Application Notes and Protocols
Executive Summary & Strategic Rationale
Target Molecule: 2-(Azepan-1-yl)acetic acid hydrochloride CAS: 52703-80-7 (HCl salt) / 10323-40-7 (Free acid) Molecular Weight: 193.67 g/mol (HCl salt) Key Application: Critical intermediate for the synthesis of Azelastine (antihistamine) and novel peptidomimetics.
This guide outlines a scalable, chromatography-free process for the synthesis of Azepan-1-ylacetic acid hydrochloride. While laboratory-scale methods often rely on direct alkylation followed by HPLC purification, such methods are economically unviable at the kilogram scale due to yield losses and solvent costs.
The Scale-Up Philosophy:
-
Process Safety: Substitution of highly lachrymatory bromoacetates with ethyl chloroacetate .
-
Purification by Design: Utilization of the ester intermediate to purge inorganic salts and bis-alkylated impurities before the final hydrolysis.
-
Crystallization Engineering: A controlled salt formation protocol to manage the high hygroscopicity of the final HCl salt.
Retrosynthetic Analysis & Pathway Selection
The synthesis is designed via a convergent ester-hydrolysis route . Direct alkylation of azepane with chloroacetic acid (zwitterionic route) is rejected for scale-up due to difficult isolation of the highly water-soluble product from inorganic byproducts.
Selected Pathway: The Ester Interception Route
-
Step 1 (N-Alkylation): Azepane reacts with Ethyl Chloroacetate to form Ethyl 2-(azepan-1-yl)acetate.
-
Step 2 (Saponification): Alkaline hydrolysis of the ester.
-
Step 3 (Salt Formation): Controlled acidification and crystallization.
Figure 1: Convergent synthesis workflow designed for impurity rejection at the ester stage.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale (Causality) |
| Stoichiometry (Alkylation) | Azepane (1.0) : Cl-Ester (1.05) | Slight excess of alkylator ensures full conversion of expensive Azepane. Large excess leads to bis-alkylation (quaternary ammonium impurities). |
| Base Selection | Potassium Carbonate (K₂CO₃) | Milder than NaOH; prevents premature hydrolysis of the ester during alkylation. Heterogeneous nature simplifies removal by filtration. |
| Temperature (Step 1) | 55–65°C | <50°C: Reaction too slow. >70°C: Increases risk of ester hydrolysis and dimerization. |
| pH (Isolation) | pH 1.5 – 2.0 | Critical for HCl salt formation. If pH is too high (>3), free zwitterion remains, reducing yield. |
| Water Content (Final) | < 0.5% | The HCl salt is hygroscopic. Excess water causes "oiling out" instead of crystallization. |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(azepan-1-yl)acetate (The Ester Intermediate)
Objective: Form the carbon-nitrogen bond while rejecting inorganic salts.
Reagents:
-
Azepane (Hexamethyleneimine): 100.0 g (1.01 mol)
-
Ethyl Chloroacetate: 129.8 g (1.06 mol)
-
Potassium Carbonate (anhydrous, milled): 167.0 g (1.21 mol)
-
Toluene (Industrial Grade): 800 mL
Protocol:
-
Setup: Equip a 2L 3-neck reactor with a mechanical stirrer (overhead), reflux condenser, and temperature probe. Charge Toluene and Azepane.
-
Base Addition: Add Potassium Carbonate under stirring. The mixture will be a slurry.[1]
-
Controlled Addition: Heat the mixture to 40°C . Add Ethyl Chloroacetate dropwise via an addition funnel over 60 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature below 65°C by adjusting addition rate.
-
-
Reaction: After addition, stir at 60–65°C for 6–8 hours.
-
IPC (In-Process Control): Monitor by GC or TLC (Mobile Phase: Hexane/EtOAc 8:2). Target: <2% residual Azepane.
-
-
Workup: Cool to 20°C. Filter off the inorganic salts (KCl/residual K₂CO₃). Wash the filter cake with Toluene (200 mL).
-
Concentration: Combine filtrates and wash with water (2 x 300 mL) to remove traces of base. Evaporate Toluene under reduced pressure (50°C, 50 mbar) to yield the crude ester as a pale yellow oil.
-
Expected Yield: ~170–180 g (90–95%).
-
Step 2 & 3: Hydrolysis and Crystallization of the Hydrochloride Salt
Objective: Hydrolyze the ester and selectively crystallize the HCl salt.
Reagents:
-
Crude Ester (from Step 1): ~175 g
-
Sodium Hydroxide (20% aq. solution): 250 mL
-
Hydrochloric Acid (37% conc.): ~100 mL
-
Isopropanol (IPA): 600 mL
Protocol:
-
Saponification: In a 1L flask, mix the Crude Ester and 20% NaOH solution. Heat to reflux (approx. 95°C) for 2–3 hours. The biphasic mixture will become homogeneous as the ester hydrolyzes.
-
Solvent Swap (Critical Step): Once hydrolysis is complete (IPC: HPLC), cool to 50°C. Apply vacuum to distill off water until a thick paste (sodium salt of the acid) remains.
-
Why: Removing water before acidification prevents the formation of a difficult-to-separate aqueous solution of the product.
-
-
Salt Exchange: Add Isopropanol (500 mL) to the paste. Stir vigorously at 60°C. The product (sodium salt) may partially dissolve, but inorganic salts will remain suspended.
-
Acidification: Cool to 0–5°C. Add concentrated HCl dropwise.
-
Observation: NaCl will precipitate heavily. The pH should reach ~1.0.
-
-
Filtration 1 (Inorganic Purge): Filter the slurry to remove the bulk of NaCl. The product is now in the alcoholic filtrate.
-
Crystallization: Transfer the filtrate to a clean reactor. Heat to 70°C to ensure full dissolution. Cool slowly (10°C/hour) to 0°C.
-
Seeding: If available, add seed crystals at 40°C.
-
-
Isolation: Filter the white crystalline solid. Wash with cold Acetone (to remove residual water/color).
-
Drying: Dry in a vacuum oven at 45°C over P₂O₅ or silica gel desiccant (hygroscopic!).
Data Summary:
-
Final Appearance: White crystalline powder.[2]
-
Melting Point: 165–168°C (dec).
Process Safety & Impurity Management
Impurity Fate Mapping
Understanding where impurities go is vital for regulatory compliance (CMC).
Figure 2: Fate mapping of key impurities during the workup and isolation stages.
Safety Considerations
-
Alkylation Exotherm: The reaction of amines with alpha-haloesters is highly exothermic. On a >1kg scale, active cooling jackets are mandatory. Do not add the alkylator all at once.
-
HCl Handling: The acidification step generates heat and potentially HCl fumes. Scrubbers must be active.
-
Azepane Toxicity: Azepane is flammable (FP: 18°C) and toxic. All transfers should occur in closed systems.
Analytical Quality Control
To validate the synthesis, the following analytical controls are required.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (D₂O) | Matches reference. Key peaks: Azepane ring protons (1.6–1.8 ppm, 3.2–3.4 ppm), Singlet CH₂ (3.9 ppm). |
| Assay | HPLC (C18 column) | > 98.0% area |
| Chloride Content | Potentiometric Titration (AgNO₃) | 18.1% – 18.5% (Theoretical: 18.3%) |
| Loss on Drying | Gravimetric (105°C) | < 1.0% (Material is hygroscopic) |
Troubleshooting Guide
Problem: Product "oils out" instead of crystallizing.
-
Cause: Too much water in the system during Step 3.
-
Solution: Re-dissolve the oil in absolute ethanol, add toluene, and azeotropically distill to remove water. Re-attempt crystallization with dry Isopropanol.
Problem: Low Yield in Step 1.
-
Cause: Incomplete reaction or hydrolysis of the ethyl chloroacetate by wet solvent/base.
-
Solution: Ensure K₂CO₃ is anhydrous. Verify Toluene water content is <0.1% (Karl Fischer).
Problem: Yellow discoloration of final salt.
-
Cause: Oxidation of azepane or trace iodine (if KI was used as catalyst).
-
Solution: Recrystallize from Ethanol/Acetone (1:3) with activated charcoal treatment.
References
-
Synthesis of Azelastine Intermediates: Scheffler, G., et al. "Process for the preparation of azelastine." US Patent 4,966,979. (1990). Link
-
Azepane Ring Formation & Reactivity: "Optimizing reaction conditions for azepane ring formation." BenchChem Application Notes. (2025). Link
-
General Amino Acid Salt Synthesis: Yadav, J.S., et al. "A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride."[4][5] Arkivoc, 2008(11), 169-174. (Analogous chemistry for heterocyclic acetic acid salts). Link
-
Impurity Profiling: "Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride." ResearchGate. (2025).[2] Link
-
Industrial Scale-up Principles: "Development and Scale up in API Manufacture." TU Dublin Learning Resources. (2009). Link
Sources
- 1. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
Bioconjugation techniques for Azepan-1-ylacetic acid hydrochloride
Application Note: Bioconjugation Strategies for Azepan-1-ylacetic Acid Hydrochloride
Part 1: Introduction & Molecule Analysis
1.1 The Molecule: Azepan-1-ylacetic Acid Hydrochloride Azepan-1-ylacetic acid (CAS: 52703-80-7) functions as a specialized building block in medicinal chemistry, often serving as a pharmacophore in antihistamines and opioid receptor modulators. Structurally, it consists of a seven-membered saturated nitrogen heterocycle (azepane) N-substituted with an acetic acid moiety.
-
Formula:
-
Molecular Weight: 157.21 g/mol (Free Acid) / 193.67 g/mol (HCl Salt)
-
Reactive Handle: Carboxylic Acid (-COOH)[1]
-
Solubility: High aqueous solubility (as HCl salt); soluble in DMSO/DMF.
1.2 The Challenge: The HCl Counterion Effect The critical oversight in many protocols involving this specific salt is the acidity of the hydrochloride counterion. Dissolving high concentrations of this ligand into weak buffers (like MES) can depress the pH below the activation threshold of carbodiimides, leading to failed conjugation. This protocol explicitly corrects for this acidity.
Part 2: Experimental Protocols
Method A: Aqueous Conjugation to Proteins (EDC/sulfo-NHS)
Best for: Monoclonal antibodies (mAbs), BSA, KLH, and soluble enzymes.
Mechanism: The carboxylic acid is activated by EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) to form an unstable O-acylisourea.[2] Sulfo-NHS stabilizes this intermediate, forming an amine-reactive NHS-ester that reacts with surface lysine residues on the target protein.
Materials:
-
Ligand: Azepan-1-ylacetic acid HCl.
-
Target: BSA or IgG (10 mg/mL stock).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 1X PBS, pH 7.2.
-
Reagents: EDC (fresh), Sulfo-NHS.[3]
-
Desalting Columns: Zeba™ Spin or PD-10.
Protocol:
-
Ligand Solubilization & pH Adjustment (CRITICAL):
-
Dissolve 2.0 mg of Azepan-1-ylacetic acid HCl in 200 µL of Activation Buffer.
-
Self-Validation Step: Spot 2 µL on pH paper. If pH < 5.0, adjust carefully with dilute NaOH to pH 5.5–6.0. Failure to do this will hydrolyze EDC immediately.
-
-
Activation:
-
Add 0.8 mg EDC (10-fold molar excess relative to ligand) and 1.1 mg Sulfo-NHS to the ligand solution.
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Conjugation:
-
Add the activated ligand solution to 1 mL of Target Protein (1 mg/mL in PBS).
-
Note: Ensure the final volume ratio of Ligand:Protein solution is <1:5 to maintain the buffering capacity of PBS.
-
Incubate for 2 hours at RT or Overnight at 4°C.
-
-
Purification:
-
Remove excess small molecules using a desalting column equilibrated with PBS.
-
-
Storage:
-
Store conjugate at 4°C. Do not freeze if using an antibody.
-
Method B: Solid-Phase Peptide Synthesis (SPPS) Integration
Best for: Site-specific incorporation into synthetic peptides.
Mechanism: Uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for high-efficiency coupling in organic solvent, ensuring complete reaction of the secondary amine in the azepane ring if it were exposed, though here we couple the carboxyl tail.
Protocol:
-
Resin Prep: Swell Fmoc-protected resin (e.g., Rink Amide) in DMF for 30 min. Deprotect N-terminus (20% Piperidine/DMF).
-
Activation Mixture:
-
Ligand: 5 equivalents (eq) Azepan-1-ylacetic acid HCl.
-
Activator: 4.9 eq HATU.
-
Base: 10 eq DIEA (Diisopropylethylamine). Note: Extra base is required to neutralize the HCl salt.
-
-
Coupling:
-
Dissolve components in minimal DMF.
-
Add to resin and shake for 45–60 minutes.
-
-
Validation: Perform Kaiser Test. (Yellow = Complete coupling; Blue = Incomplete).
Part 3: Visualization & Logic
Workflow Diagram: EDC/NHS Chemistry
The following diagram illustrates the chemical pathway and the critical pH checkpoint.
Figure 1: Step-by-step reaction workflow highlighting the critical pH adjustment step necessitated by the HCl salt form of the ligand.
Part 4: Quality Control & Validation
To ensure scientific integrity, every conjugate must be validated.
| Method | Analyte | Expected Result | Limitation |
| MALDI-TOF MS | Whole Conjugate | Mass shift of +141 Da per ligand attached. | Difficult for large proteins (>150 kDa) like IgG. |
| TNBS Assay | Free Amines | Decrease in absorbance at 335 nm compared to control. | Destructive assay; requires standard curve. |
| LC-MS (Q-TOF) | Peptide Digest | Identification of modified lysine fragments. | High cost; requires trypsin digestion. |
Self-Validating Calculation (Degree of Labeling - DOL): If using UV-Vis (and the ligand has a distinct chromophore, which Azepane lacks), use the Beer-Lambert law. Since Azepane lacks strong UV absorbance distinct from protein (280nm), TNBS or Mass Spec is required for accurate quantitation.
Part 5: References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Authoritative source for zero-length crosslinking and EDC mechanisms.
-
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3157319, 1-Azepanylacetic acid.
-
Source for physicochemical properties (MW, pKa).
-
-
Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol.
-
Standard industry protocol for carboxyl-to-amine coupling.
-
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[1]
-
Primary literature establishing HATU/HOAt efficiency for difficult couplings.
-
Sources
Azepan-1-ylacetic acid hydrochloride in the preparation of radiolabeled compounds
Executive Summary
Azepan-1-ylacetic acid hydrochloride is a specialized heterocyclic building block consisting of a seven-membered nitrogen ring (azepane) functionalized with an acetic acid moiety. While historically significant as a key intermediate in the synthesis of antihistamines like Azelastine , its utility in modern radiopharmaceutical sciences has expanded into two critical domains:
-
Sigma-1 Receptor (σ1R) Targeting: The azepane ring serves as a high-affinity hydrophobic pharmacophore for σ1R, a chaperone protein implicated in neurodegenerative diseases and oncology.
-
Pharmacokinetic (PK) Modulation: The moiety acts as a lipophilic "cap" or linker in peptide radiotracers (e.g., PSMA inhibitors), modulating LogP (lipophilicity) to enhance blood-brain barrier (BBB) penetration or alter renal clearance profiles.
This guide provides a comprehensive protocol for utilizing this reagent to synthesize radiolabeling precursors and "cold" standards, specifically focusing on amide-conjugation strategies for Fluorine-18 (
Chemical Profile & Handling
| Property | Specification | Notes |
| Compound Name | Azepan-1-ylacetic acid hydrochloride | Also known as 2-(hexamethyleneimino)acetic acid HCl |
| CAS Number | 90204-70-9 (HCl salt); 52703-80-7 (Free acid) | Critical: Commercial sources often supply the HCl salt. |
| Molecular Weight | 193.67 g/mol (HCl salt) | Free acid MW: 157.21 g/mol |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Hexane) until neutralized. |
| pKa | ~4.5 (Carboxylic acid), ~10.5 (Tertiary amine) | Zwitterionic character in neutral pH. |
| Storage | Desiccated at -20°C | Hygroscopic. Handle under inert atmosphere if possible. |
Strategic Application: Sigma-1 Receptor Ligand Synthesis
The azepane moiety mimics the piperidine/piperazine cores found in classic sigma ligands (e.g., Haloperidol, PB28). By conjugating Azepan-1-ylacetic acid to an aromatic scaffold, researchers can generate high-affinity σ1R ligands.
Mechanism of Action
The azepane ring occupies the hydrophobic pocket of the σ1R, while the protonated tertiary amine (at physiological pH) forms a critical salt bridge with Asp126 in the receptor binding site.
Synthesis Workflow (DOT Visualization)
Figure 1: Workflow for converting the HCl salt into a radiolabeling precursor via amide coupling.
Detailed Protocols
Protocol A: Salt Neutralization & Activation (The "Free Base" Strategy)
Objective: To convert the unreactive HCl salt into an activated ester suitable for conjugation with an amine-containing radiolabeling scaffold (e.g., a tosylated benzylamine).
Reagents:
-
Azepan-1-ylacetic acid HCl (1.0 eq)
-
HATU (1.1 eq) or EDC/NHS
-
N,N-Diisopropylethylamine (DIPEA) (3.5 eq)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Azepan-1-ylacetic acid HCl (100 mg, 0.52 mmol) in anhydrous DMF (2 mL).
-
Neutralization: Add DIPEA (315 µL, 1.8 mmol) dropwise.
-
Expert Insight: You need at least 2 equivalents of base: one to neutralize the HCl counterion and one to deprotonate the carboxylic acid for activation. We use 3.5 eq to ensure basicity for the subsequent amine coupling.
-
-
Activation: Add HATU (216 mg, 0.57 mmol) in one portion. Stir at room temperature (RT) for 15 minutes. The solution should turn slightly yellow.
-
Validation: TLC (10% MeOH in DCM) can verify the consumption of the starting acid if visualized with Ninhydrin (though the active ester is transient).
-
Protocol B: Conjugation to Synthesize the Precursor
Objective: Attach the azepane pharmacophore to a scaffold containing a leaving group (e.g., Tosylate or Mesylate) for later
Target Scaffold: 4-(Tosyloxy)benzylamine (Example).
-
Coupling: To the activated mixture from Protocol A, add the amine scaffold (0.52 mmol) dissolved in DMF (1 mL).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = MW of Scaffold + 139 Da [Azepane-acetyl fragment] - 18 Da [Water]).
-
Work-up: Dilute with EtOAc (20 mL), wash with saturated NaHCO
(2 x 10 mL) to remove unreacted acid/HATU byproducts, then brine. Dry over Na SO . -
Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). The azepane nitrogen makes the product polar; ensure the silica is neutralized or use amine-functionalized silica if streaking occurs.
Radiolabeling Strategy ( -Fluorination)
Once the precursor (containing the Azepan-1-ylacetic acid moiety) is synthesized, it undergoes radiolabeling. The azepane ring is generally stable under standard nucleophilic fluorination conditions.
Standard Operating Procedure (SOP) for Automated Synthesis:
-
Isotope Production: Generate
via cyclotron irradiation of -water. -
Trapping/Elution: Trap on QMA carbonate cartridge; elute with K
/K CO solution. -
Drying: Azeotropic drying with acetonitrile at 95°C.
-
Labeling Reaction:
-
Dissolve Precursor (from Protocol B, ~2-5 mg) in 0.5 mL anhydrous MeCN or DMSO.
-
Add to dried
-complex. -
Heat at 100°C for 10 minutes.
-
-
Purification: Semi-preparative HPLC (C18 column, Ethanol/Water gradient).
-
Note on QC: The azepane tertiary amine may cause tailing on standard C18 columns. Use a column with end-capping or add 0.1% TFA/Triethylamine to the mobile phase.
-
Pharmacokinetic Modulation Logic
When designing tracers, the Azepan-1-ylacetic acid moiety is often compared to other cyclic amines (pyrrolidine, piperidine).
Comparative PK Effects (Graphviz Logic):
Figure 2: Impact of ring size on physicochemical properties. Azepane offers higher lipophilicity than smaller rings, useful for brain uptake or reducing renal retention.
References
-
Azelastine Synthesis & Chemistry
-
Patent: "Synthetic technology of azelastine hydrochloride."[1] (CN102391253A). Demonstrates the stability and reactivity of the azepan-1-ylacetic acid intermediate.
-
-
Sigma Receptor Ligand Design
- Review: "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents." Journal of Medicinal Chemistry.
-
Chemical Properties & Safety
- PubChem Compound Summary: Azepan-1-ylacetic acid hydrochloride (CID 205649).
-
PSMA & Pharmacokinetic Modifiers
- Research: "Paving the way for future PSMA inhibitors: insights from comparative preclinical evaluations.
Disclaimer: This protocol involves the use of radioactive isotopes and hazardous chemicals.[2] All experiments must be conducted by trained personnel in licensed facilities in compliance with local radiation safety regulations.
Sources
Troubleshooting & Optimization
Overcoming solubility issues of Azepan-1-ylacetic acid hydrochloride in non-polar solvents
Welcome to the technical support center for Azepan-1-ylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in non-polar solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your research.
Understanding the Solubility Challenge
Azepan-1-ylacetic acid hydrochloride is a zwitterionic compound, meaning it possesses both a positive and a negative charge on different parts of the molecule. Specifically, the carboxylic acid group can be deprotonated to form a carboxylate anion, and the azepane nitrogen can be protonated to form a quaternary ammonium cation. In its hydrochloride salt form, the nitrogen is protonated, and there is a chloride counter-ion. This ionic character makes the molecule highly polar and readily soluble in aqueous solutions but poorly soluble in non-polar organic solvents like toluene, hexane, or chloroform.
The primary obstacle to dissolving Azepan-1-ylacetic acid hydrochloride in non-polar solvents is the large energy penalty required to break the strong intermolecular electrostatic interactions in the solid-state and the inability of non-polar solvents to stabilize the charged species.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with Azepan-1-ylacetic acid hydrochloride and non-polar solvents.
Q1: Why won't my Azepan-1-ylacetic acid hydrochloride dissolve in toluene even with heating and sonication?
A1: Due to its zwitterionic and salt nature, Azepan-1-ylacetic acid hydrochloride is highly polar. Non-polar solvents like toluene lack the ability to form strong interactions with the charged parts of the molecule to overcome the crystal lattice energy. Simple heating and sonication are often insufficient to bridge this significant polarity mismatch.
Q2: I need to run a reaction with a non-polar reagent. What are my options for solubilizing the Azepan-1-ylacetic acid hydrochloride?
A2: You have several strategies at your disposal, each with its own advantages and considerations:
-
Co-solvent Systems: Introduce a polar co-solvent to the non-polar solvent to create a mixture with an intermediate polarity that can better solvate your compound.
-
Phase-Transfer Catalysis (PTC): Utilize a phase-transfer catalyst to "carry" the polar molecule into the non-polar phase.
-
Chemical Modification: Temporarily or permanently modify the molecule to increase its lipophilicity, for example, through esterification of the carboxylic acid group.
Q3: Can I use a surfactant to dissolve Azepan-1-ylacetic acid hydrochloride in a non-polar solvent?
A3: Yes, this is a viable approach, particularly for formulation studies. Surfactants can form reverse micelles in non-polar solvents, encapsulating the polar drug molecule within a hydrophilic core. This creates a stable microemulsion. The choice of surfactant is critical and will depend on the specific non-polar solvent and the desired properties of the final solution.
Q4: How do I know if I have successfully dissolved the compound?
A4: Visual inspection is the first step; the solution should be clear and free of suspended particles. For quantitative confirmation, you can use analytical techniques such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore, you can create a calibration curve to determine the concentration of the dissolved compound.
-
High-Performance Liquid Chromatography (HPLC): This can be used to quantify the amount of dissolved compound in an aliquot of the solution.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key solubilization strategies.
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the use of methanol as a co-solvent to dissolve Azepan-1-ylacetic acid hydrochloride in toluene.
Principle: Methanol is a polar, protic solvent that is miscible with many non-polar solvents. It acts as a bridge between the highly polar solute and the non-polar solvent, creating a solvent environment that can effectively solvate the ionic compound.
Materials:
-
Azepan-1-ylacetic acid hydrochloride
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Magnetic stirrer and stir bar
-
Glass vial
Procedure:
-
To a glass vial containing a magnetic stir bar, add the desired amount of Azepan-1-ylacetic acid hydrochloride.
-
Add the required volume of toluene.
-
Begin stirring the suspension.
-
Slowly add methanol dropwise to the stirring suspension.
-
Continue adding methanol until the solid completely dissolves, resulting in a clear solution.
-
Note: Start with a small percentage of methanol (e.g., 5% v/v) and gradually increase it. The required amount will need to be determined empirically.
Troubleshooting:
-
Precipitation upon standing: The system may be metastable. Try slightly increasing the proportion of methanol.
-
Reaction incompatibility: Ensure that methanol does not interfere with your downstream reaction.
Protocol 2: Phase-Transfer Catalysis (PTC)
This protocol outlines the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Principle: The lipophilic tetrabutylammonium cation pairs with the anionic portion of the drug molecule (or the chloride ion, which in turn allows the protonated drug to move into the organic phase), effectively shielding its charge and allowing it to be extracted into the non-polar organic phase.[1]
Materials:
-
Azepan-1-ylacetic acid hydrochloride
-
Non-polar solvent (e.g., dichloromethane, toluene)
-
Deionized water (or a suitable aqueous buffer)
-
Tetrabutylammonium bromide (TBAB)
-
Separatory funnel or reaction vessel with vigorous stirring
Procedure:
-
Dissolve the Azepan-1-ylacetic acid hydrochloride in a minimal amount of deionized water.
-
In a separate vessel, prepare a solution of the non-polar solvent.
-
Add the phase-transfer catalyst, TBAB, to the organic phase (typically 1-10 mol% relative to the substrate).
-
Combine the aqueous and organic phases in a separatory funnel or a reaction vessel equipped with a mechanical stirrer.
-
Shake or stir the biphasic mixture vigorously for an extended period (30 minutes to several hours). The efficiency of the transfer depends on maximizing the interfacial surface area.
-
Allow the layers to separate. The Azepan-1-ylacetic acid hydrochloride will now be present in the organic phase.
Protocol 3: Chemical Modification via Fischer Esterification
This protocol describes the conversion of the carboxylic acid to a methyl ester to increase lipophilicity.
Principle: Esterification of the polar carboxylic acid group with a simple alcohol (e.g., methanol) replaces the acidic proton with an alkyl group, significantly reducing the polarity and breaking the zwitterionic character of the molecule. This increases its solubility in non-polar solvents.[2]
Materials:
-
Azepan-1-ylacetic acid hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)
-
Round-bottom flask with a reflux condenser
-
Heating mantle and magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Suspend Azepan-1-ylacetic acid hydrochloride in an excess of anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add thionyl chloride (1.2 equivalents) dropwise to the stirring suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the ester product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
The resulting ester should exhibit significantly improved solubility in non-polar solvents.
Data Presentation
The following table provides a qualitative comparison of the expected solubility of Azepan-1-ylacetic acid hydrochloride and its methyl ester derivative in various solvents.
| Compound | Water | Methanol | Toluene | Hexane |
| Azepan-1-ylacetic acid hydrochloride | High | Moderate | Very Low | Insoluble |
| Azepan-1-ylacetic acid methyl ester | Low | High | High | Moderate |
Visualizations
Troubleshooting Workflow
Caption: A decision-making flowchart for selecting a solubilization strategy.
Mechanism of Phase-Transfer Catalysis
Caption: Simplified mechanism of a phase-transfer catalyst (Q+) transporting the drug into the organic phase.
References
-
Nandiyanto, A. B. D., Ragadhita, R., & Aziz, M. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis: Supporting Measurement in the Chemical Decomposition, Photocatalysis, Phytoremediation, and Adsorption Process. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). Molecules, 25(24), 5919. [Link]
-
HPLC Solvent Guide. (2025). Phenomenex. [Link]
-
From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues. (2023). ChemRxiv. [Link]
-
Experimental lipophilicity scale for coded and noncoded amino acid residues. (2021). Protein Science, 30(8), 1645-1655. [Link]
-
Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. (2018). Green and Sustainable Chemistry, 8, 259-275. [Link]
Sources
Optimizing reaction conditions for amide coupling with sterically hindered Azepan-1-ylacetic acid
[1]
Ticket ID: AZP-OPT-001 Subject: Optimization of reaction conditions for sterically hindered Azepan-1-ylacetic acid coupling. Status: Resolved / Guide Available. Assigned Specialist: Senior Application Scientist.
Executive Summary & Substrate Analysis
The Challenge: Azepan-1-ylacetic acid presents a dual challenge in amide coupling:
-
Steric Bulk: The 7-membered azepane ring is conformationally mobile but occupies significant spatial volume compared to pyrrolidine or piperidine analogs.[1] This creates a "cone of hindrance" around the carboxylate, slowing down nucleophilic attack.
-
Basic Interference: The tertiary amine within the ring (
) can act as an internal base or proton sponge.[1] In standard acid chloride activations, this often leads to self-quenching (formation of unreactive hydrochloride salts) or sequestration of the coupling agent.
The Solution Strategy: We move away from standard carbodiimides (EDC/DCC) which are prone to sluggish kinetics with hindered substrates.[1] Instead, we prioritize Propylphosphonic Anhydride (T3P) as the primary reagent due to its high activity with sterically demanding acids and facile workup.
Reagent Selection Matrix
Do not default to HATU. Use this decision matrix to select the correct activation agent for your specific scale and amine partner.
Figure 1: Decision tree for reagent selection based on steric demand and scale.
Optimized Protocols
Protocol A: The Gold Standard (T3P Method)
Recommended for: Hindered amines, scale-up, and ease of purification.
Mechanism of Action: T3P acts as a Lewis acid to activate the carboxylate.[1] Unlike HATU, it does not produce guanidinium byproducts.[1] The phosphorus byproducts are water-soluble, simplifying the workup of the basic azepane product.
Materials:
-
Amine partner (1.1 equiv)[1]
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1]
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Solvent: EtOAc (preferred) or 2-MeTHF.[1]
Step-by-Step:
-
Dissolution: Dissolve the acid and the amine partner in EtOAc (5-10 volumes).
-
Base Addition: Add Pyridine or NMM.[1] Note: Pyridine is superior for preventing epimerization if your amine partner is chiral.
-
Activation: Cool to 0°C. Add T3P solution dropwise. The exotherm is mild, but temperature control prevents side reactions.[1]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
QC Check: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.[1]
-
-
Workup (CRITICAL):
Protocol B: The Screening Alternative (HATU)
Recommended for: High-throughput screening (HTS) or when T3P is unavailable.[1]
Materials:
Step-by-Step:
-
Dissolve acid in DMF.[1]
-
Add DIPEA and stir for 5 minutes (pre-activation is risky with some acids, but necessary here to deprotonate the carboxylic acid against the internal amine).
-
Add the amine partner immediately.[1]
-
Stir at RT for 12 hours.
-
Workup: Requires extraction with EtOAc/LiCl (5%) to remove DMF, followed by basic wash.[1]
Troubleshooting & FAQs
Issue 1: "My product is missing after extraction."
Diagnosis: Incorrect pH during workup.[1]
Explanation: Azepan-1-ylacetic acid amides contain a tertiary amine (the ring nitrogen).[1] If you wash with 1N HCl or Citric Acid, the molecule becomes a cation (
-
Maintain pH > 8 during workup.[1]
-
Use saturated NaHCO₃ or dilute NaOH for washes.[1]
-
If product is stuck in water: Basify the aqueous layer to pH 10-11 with NaOH and re-extract with DCM (Dichloromethane).[1]
Issue 2: "Reaction stalls at 60% conversion."
Diagnosis: Steric shielding of the active ester.[1] Explanation: The "floppy" 7-membered ring can fold back, shielding the carbonyl carbon from the incoming amine. Fix:
-
Switch Solvent: Change from EtOAc to DMF or NMP to increase polarity and reaction rate.
-
Microwave: Heat to 80°C for 20 minutes (using T3P or HATU).
-
Catalyst: Add 0.5 equiv of HOAt (1-Hydroxy-7-azabenzotriazole) to the T3P reaction. This creates a smaller, more reactive active ester intermediate.[1]
Issue 3: "I see a precipitate immediately upon adding acid chloride."
Diagnosis: Salt formation.[1][4][5] Explanation: If you attempted to make the acid chloride (using oxalyl chloride), the internal tertiary amine reacted with the HCl generated to form an insoluble hydrochloride salt, crashing the reagent out of solution. Fix:
-
Avoid Acid Chlorides. Use T3P.[1]
-
If you must use acid chloride: Generate it in the presence of a heterogeneous base (like solid K₂CO₃) or use Ghosez’s reagent which generates neutral byproducts initially.
Comparative Data
| Feature | T3P (Propylphosphonic Anhydride) | HATU | Acid Chloride (via Oxalyl Cl) |
| Steric Tolerance | Excellent | Good | Moderate |
| Byproduct Removal | Easy (Water Soluble) | Difficult (Tetramethylurea) | Variable |
| Atom Economy | High | Low | High |
| Compatibility | Compatible with internal amines | Good | Poor (Salt formation) |
| Cost | Low/Moderate | High | Low |
Troubleshooting Logic Flow
Figure 2: Troubleshooting workflow for common isolation and kinetic issues.
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][6] Organic Letters, 2011, 13(19), 5048–5051.[1][6]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009, 38, 606-631.[1]
-
Patterson, J. A., et al. "Optimization of the T3P-Promoted Amide Bond Formation."[1] Organic Process Research & Development, 2007.[1][6] (Contextual grounding on T3P scalability).
-
PubChem Compound Summary. "Azepan-1-ylacetic acid (CAS 52703-80-7)."[1]
Sources
- 1. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid | C19H24N2O3S | CID 97180993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
Purification strategies for polar Azepan-1-ylacetic acid hydrochloride products
The following technical guide details purification strategies for Azepan-1-ylacetic acid hydrochloride (also known as 2-(hexamethyleneimino)acetic acid HCl). This guide is structured to address the specific physicochemical challenges posed by this polar, zwitterionic, seven-membered heterocyclic amino acid derivative.
Product Class: Cyclic Amino Acid Derivatives (Polar/Zwitterionic) Primary Challenges: High water solubility, inorganic salt contamination, hygroscopicity, "oiling out" during crystallization.
Technical Overview & "Molecule Personality"
Before initiating purification, understand the behavior of your target molecule.[1] Azepan-1-ylacetic acid hydrochloride combines a lipophilic 7-membered azepane ring with a highly polar carboxylic acid tail.
-
State: The HCl salt is typically a white to off-white crystalline solid but is prone to becoming a sticky gum if residual solvent or moisture is present.
-
Solubility Profile:
-
High Solubility: Water, Methanol, Ethanol, DMSO.
-
Moderate/Low Solubility: Isopropanol (IPA), Dichloromethane (DCM) (pH dependent).
-
Insoluble: Diethyl ether, Hexanes, Ethyl Acetate, Acetone.
-
-
Critical impurity types:
-
Inorganic Salts (NaCl/KCl): Co-generated during alkylation/hydrolysis steps.
-
Unreacted Amine: Azepane (Hexamethyleneimine).
-
Ester Precursors: If synthesized via ester hydrolysis.
-
Troubleshooting Guide (Q&A)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode for azepane-derivatives. The 7-membered ring adds enough conformational flexibility and lipophilicity to disrupt crystal lattice formation in pure polar solvents, especially if traces of water are present.
Corrective Action: Switch to a Biphasic Anti-Solvent Crystallization method.
-
Avoid: Static cooling of a saturated aqueous or methanolic solution.
-
Try This: Dissolve the crude oil in the minimum volume of hot Isopropanol (IPA) or Ethanol . While stirring vigorously, slowly add Acetone or Diethyl Ether (anti-solvent) until persistent turbidity is observed.
-
Pro-Tip: If it oils out again, re-heat to redissolve the oil, add a seed crystal, and let it cool extremely slowly (wrap the flask in foil/towels) without stirring.
Issue 2: "My product contains >5% ash or inorganic salts."
Diagnosis: The high water solubility of the product makes it difficult to wash away inorganic salts (NaCl, KCl) using simple filtration.
Corrective Action: Use Ion-Exchange (IEX) Desalting .
-
Method: Adsorb the compound onto a strong cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) in the H+ form.
-
Mechanism: The amino group binds to the resin; inorganic anions (Cl-) and neutral impurities wash through with water.[2]
-
Elution: Release the product using 1M-2M Ammonia (NH4OH).
-
Post-Process: Evaporate the ammonia to get the zwitterion, then treat with HCl/IPA to regenerate the pure hydrochloride salt.
Issue 3: "The product elutes in the void volume on my C18 HPLC column."
Diagnosis: The compound is too polar for standard Reverse Phase (RP) chromatography. It is not interacting with the hydrophobic C18 chains.
Corrective Action: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or use Ion-Pairing .
-
HILIC: Use a Bare Silica or Zwitterionic column. The "Aqueous" layer becomes the stationary phase.
-
Ion-Pairing (Alternative): If you must use C18, add 0.1% Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) to your mobile phase. This forms a hydrophobic ion-pair with the amine, increasing retention.
Issue 4: "The solid turns into a liquid upon weighing (Deliquescence)."
Diagnosis: The HCl salt is highly hygroscopic.
Corrective Action:
-
Immediate: Dry the material in a vacuum oven at 40°C over P2O5 or KOH pellets for 24 hours.
-
Storage: Store under Argon/Nitrogen in a desiccator.
-
Handling: Weigh quickly in a low-humidity environment or use a glovebox for analytical standards.
Detailed Experimental Protocols
Protocol A: HILIC Purification (Preparative)
Best for removing polar organic impurities.
| Parameter | Setting |
| Column | Zwitterionic HILIC or Bare Silica (e.g., 5 μm, 100 Å) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 95% B to 60% B over 20 minutes |
| Flow Rate | Optimized for column diameter (e.g., 15 mL/min for 20mm ID) |
| Detection | UV 210 nm (Low wavelength is critical as chromophores are weak) |
| Sample Diluent | 80:20 Acetonitrile:Water (Match initial conditions to prevent peak distortion) |
Protocol B: Ion-Exchange Desalting
Best for removing bulk inorganic salts (NaCl).
-
Resin Prep: Pack a glass column with Dowex 50W-X8 (H+ form). Wash with 3 Bed Volumes (BV) of deionized water.
-
Loading: Dissolve crude Azepan-1-ylacetic acid HCl in water (approx. 100 mg/mL). Load onto the resin.[2][3]
-
Washing: Elute with water (approx. 5 BV) until the eluate is neutral and silver nitrate test (for Cl-) is negative. Discard this fraction (contains salts).
-
Elution: Elute the product with 10% NH4OH (aq) . Collect fractions that show UV activity or spot on TLC (Ninhydrin stain).
-
Isolation: Concentrate the ammoniacal fractions to dryness.
-
Note: This yields the free zwitterion.[3] To reform the HCl salt, dissolve in minimum Ethanol, add 1.1 eq of Acetyl Chloride (generates HCl in situ) or HCl in Dioxane, and precipitate with Ether.
-
Protocol C: "Clean" Synthesis Strategy (Prevention)
Avoids aqueous workup entirely. Instead of aqueous hydrolysis of the ester, use a non-aqueous cleavage method [1].[4]
-
React: tert-butyl azepan-1-ylacetate + TiCl4 (Titanium Tetrachloride) in Dichloromethane (DCM).
-
Quench: Add Isopropanol (IPA) carefully.
-
Result: The Ti-complex breaks down, and the Azepan-1-ylacetic acid HCl salt precipitates directly from the organic mixture.
-
Benefit: Filters off easily; leaves organic impurities in the DCM mother liquor.
Visualizations
Decision Logic for Purification Strategy
Caption: Flowchart to select the optimal purification method based on impurity profile.
Ion-Exchange Desalting Workflow
Caption: Step-by-step mechanism for removing inorganic salts using cation exchange resin.
References
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Source: National Institutes of Health (NIH) / PubMed Central Relevance:[5] Describes the TiCl4 non-aqueous ester cleavage method applicable to cyclic amino acid derivatives to avoid aqueous workup issues. [Link]
-
Considerations on HILIC and Polar Organic Solvent Based Separations. Source: National Institutes of Health (NIH) / PubMed Central Relevance: Authoritative guide on HILIC mechanisms for polar zwitterions and amino acids. [Link]
-
How to desalt zwitterions? (Expert Discussion) Source: ResearchGate Relevance: Validates the ion-exchange protocol for separating inorganic salts from water-soluble zwitterionic compounds. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Source: University of Rochester, Department of Chemistry Relevance: Provides general solubility rules and solvent selection strategies for crystallizing difficult organic salts. [Link]
Sources
Identifying and minimizing byproducts in Azepan-1-ylacetic acid hydrochloride reactions
Welcome to the technical support center for the synthesis of Azepan-1-ylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to identify and minimize byproducts, thereby optimizing your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Azepan-1-ylacetic acid hydrochloride. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Problem 1: My final product is contaminated with a significant amount of a higher molecular weight impurity that is difficult to separate.
Likely Cause: The most probable cause is the formation of a dialkylated byproduct, 1,1'-(carboxymethyl)azepane, also known as the N,N-dicarboxymethylated azepane. This occurs because the product, Azepan-1-ylacetic acid, is a secondary amine and can be more nucleophilic than the starting material, azepane, leading to a second alkylation reaction.[1]
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of azepane relative to the alkylating agent (e.g., chloroacetic acid or its ester) can favor the mono-alkylation product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.
-
Alternative Synthetic Route - Reductive Amination: A more robust solution is to switch to a reductive amination protocol. This involves reacting azepane with glyoxylic acid in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly selective for the formation of the mono-alkylated product.
Experimental Protocol: Reductive Amination of Azepane with Glyoxylic Acid
-
Dissolve azepane (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add glyoxylic acid (1-1.2 equivalents) to the solution and stir for 1-2 hours at room temperature to form the iminium intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium triacetoxyborohydride (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude Azepan-1-ylacetic acid can then be converted to the hydrochloride salt.
Visualization of Byproduct Formation
Caption: Undesired dialkylation pathway.
Problem 2: My reaction is sluggish, and I have a low yield of the desired product.
Likely Causes & Solutions:
-
Insufficient Base: When using a haloacetic acid, a base is required to neutralize the hydrohalic acid formed during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the azepane and reducing its nucleophilicity.
-
Solution: Use at least two equivalents of a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge the acid produced.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents like acetonitrile or DMF are generally effective for N-alkylation reactions.
-
-
Poor Quality Starting Materials: Impurities in the azepane or the alkylating agent can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Azepane can be purified by distillation.
-
Problem 3: I observe multiple spots on my TLC analysis that are not the starting material or the desired product.
Likely Causes & Solutions:
-
Hydrolysis of Alkylating Agent: If you are using an ester of chloroacetic acid (e.g., ethyl chloroacetate), it can hydrolyze to chloroacetic acid, especially in the presence of moisture or base. This can lead to a more complex reaction mixture.[2]
-
Solution: Use anhydrous solvents and reagents. Alternatively, starting directly with chloroacetic acid can simplify the reaction profile.
-
-
Impurities in Azepane: Commercially available azepane may contain impurities from its synthesis, such as unreacted starting materials or byproducts like bis-hexamethylenetriamine.[3][4]
-
Solution: Use high-purity azepane or purify it by distillation before use.
-
-
Degradation: Azepan-1-ylacetic acid, like other amino acids, can be sensitive to high temperatures or extreme pH, leading to degradation.
-
Solution: Maintain moderate reaction temperatures and avoid harsh acidic or basic conditions during workup and purification.
-
Analytical Workflow for Impurity Identification
Caption: Systematic approach to impurity identification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare Azepan-1-ylacetic acid hydrochloride?
The most common method is the N-alkylation of azepane (also known as hexamethyleneimine) with a two-carbon electrophile containing a carboxylic acid or a precursor. Key routes include:
-
Alkylation with a Haloacetic Acid: Reacting azepane with chloroacetic acid or bromoacetic acid in the presence of a base.[5][6]
-
Alkylation with a Haloacetate Ester: Reacting azepane with an ester like ethyl chloroacetate, followed by hydrolysis of the resulting ester to the carboxylic acid.[2]
-
Reductive Amination: Reacting azepane with glyoxylic acid in the presence of a reducing agent. This is often the preferred method to avoid over-alkylation.
The final step in all these routes is the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid.
Q2: What analytical techniques are best for monitoring reaction progress and determining product purity?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity. A reversed-phase C18 column with a buffered aqueous-organic mobile phase and UV detection (around 210 nm) is a common setup.[7][8][9][10] HPLC coupled with mass spectrometry (LC-MS) is invaluable for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to identify major impurities.[11][12][13][14][15]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to help identify byproducts.[11]
Q3: How can I effectively purify the final product?
-
Crystallization: Azepan-1-ylacetic acid hydrochloride is a salt and often has good crystallinity. Recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/water) is a common and effective purification method.
-
Ion-Exchange Chromatography: This technique is very effective for separating amino acids from non-ionic impurities and from byproducts with different charge states (like the dialkylated product).[16][17]
-
Preparative HPLC: For achieving very high purity, especially for small-scale preparations, preparative reverse-phase HPLC can be employed.[7]
Q4: What are the key safety considerations when working with the reagents for this synthesis?
-
Azepane (Hexamethyleneimine): It is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroacetic Acid and its Esters: These are toxic and corrosive. Avoid inhalation of dust or vapors and prevent skin and eye contact.
-
Reducing Agents (e.g., Sodium Borohydride derivatives): These can react with water and acids to produce flammable hydrogen gas. Handle with care and quench reactions cautiously.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Summary of Key Parameters for Synthesis Optimization
| Parameter | Recommendation for High Purity & Yield | Rationale |
| Synthetic Route | Reductive Amination | Minimizes the formation of the dialkylated byproduct. |
| Stoichiometry | Slight excess of azepane (if using alkylation) | Favors mono-alkylation over di-alkylation. |
| Base | 2 equivalents of a non-nucleophilic base (e.g., K₂CO₃) | Neutralizes acid byproduct without competing in the reaction. |
| Solvent | Anhydrous polar aprotic (e.g., ACN, DMF) | Promotes reaction rate and avoids hydrolysis of ester reagents. |
| Temperature | Moderate (Room temperature to 50°C) | Avoids degradation of product and unwanted side reactions. |
| Purification | Crystallization or Ion-Exchange Chromatography | Effective for removing common byproducts and achieving high purity. |
References
-
Yadav, V. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(42). Available at: [Link]
-
Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. Available at: [Link]
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). U.S. Patent 4,391,979.
-
Sangwan, N. K., et al. (2004). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Indian Journal of Chemistry, 43B, 1989-1996. Available at: [Link]
-
Yadav, V. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link]
-
Al-Salami, B. K., et al. (2022). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate. Available at: [Link]
- Preparation of hexamethyleneimine. (1981). U.S. Patent 4,290,946.
- Preparation of N-substituted amino acids. (1987). U.S. Patent 4,684,483.
-
Noorbasha, K., & Shaik, A. (2021). HPLC based procedure development for monitoring acetic acid in daclatasvir drug. Future Journal of Pharmaceutical Sciences, 7(1), 1-7. Available at: [Link]
-
Green, A. P., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. Available at: [Link]
-
Various authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. Available at: [Link]
-
Toukoni, M. S., et al. (2018). The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature of 60 °C. ResearchGate. Available at: [Link]
-
Khan, K. M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1788. Available at: [Link]
-
Kumar, A., et al. (2019). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry, 12(3), 133-137. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
- Processes for the preparation of pure zoledronic acid. (2008). European Patent EP1963345A2.
-
Kumar, A., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International, 36(10), 46-57. Available at: [Link]
- Process for the preparation of hexamethyleneimine. (1974). U.S. Patent 3,830,800.
-
Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881. Available at: [Link]
-
Gal, E. M. (1949). Preparation of Some N-Substituted Amino Acid Analogs. Journal of the American Chemical Society, 71(6), 2253-2254. Available at: [Link]
-
Santoro, O., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 34963-34968. Available at: [Link]
-
Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]
-
Robertson, G. R. (1927). THE REACTION OF CHLORO-ACETIC ACID WITH AMMONIA AND THE PREPARATION OF GLYCINE. Journal of the American Chemical Society, 49(11), 2889-2894. Available at: [Link]
-
Rivas, F., et al. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 27(21), 7268. Available at: [Link]
-
Rabiaa, H. (2018). What are the conditions to do the reaction of carboxymethylation of aromatic amine? ResearchGate. Available at: [Link]
-
Kim, J., & Lee, S. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(28), 5444-5454. Available at: [Link]
-
Reddy, M. S., et al. (2015). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect, 1(1), 1-5. Available at: [Link]
-
Li, Y., et al. (2024). Combined Toxic Effects and Mechanisms of Chloroacetic Acid and N-Nitrosodimethylamine on Submerged Macrophytes. Toxics, 12(10), 785. Available at: [Link]
-
HPLC Methods for analysis of Acetic acid. HELIX Chromatography. Available at: [Link]
-
Al-Khazragie, Z. K., et al. (2022). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. US4290946A - Preparation of hexamethyleneimine - Google Patents [patents.google.com]
- 4. US3830800A - Process for the preparation of hexamethyleneimine - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. jchr.org [jchr.org]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. US4684483A - Preparation of N-substituted amino acids - Google Patents [patents.google.com]
- 17. diaion.com [diaion.com]
Technical Support Center: Strategies for Preventing Racemization During Reactions with Azepan-1-ylacetic acid hydrochloride
Welcome to the technical support center for Azepan-1-ylacetic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Maintaining the stereochemical integrity of Azepan-1-ylacetic acid is often critical for the biological activity and specificity of the final molecule. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the risk of racemization in your synthetic workflows.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern when working with Azepan-1-ylacetic acid hydrochloride?
A: Racemization is the process by which a pure enantiomer of a chiral compound, such as the desired stereoisomer of Azepan-1-ylacetic acid, converts into an equal mixture of both enantiomers (a racemic mixture).[1][2] This loss of stereochemical purity is a major issue in drug development because the biological activity of a molecule is often highly dependent on its three-dimensional structure.[2][3] The presence of the unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects.[4] Therefore, preventing racemization is crucial to ensure the synthesis of a stereochemically pure and effective final product.
Q2: What is the primary mechanism that leads to racemization during amide bond formation with Azepan-1-ylacetic acid?
A: The most common pathway for racemization during the coupling of N-substituted amino acids like Azepan-1-ylacetic acid is through the formation of an oxazolone (or azlactone) intermediate.[2][5] This occurs when the carboxylic acid is activated for coupling. The activated carboxyl group can undergo an intramolecular cyclization to form a planar oxazolone ring. The α-proton (the hydrogen on the carbon atom adjacent to the carbonyl group) of this intermediate is acidic and can be removed by a base present in the reaction mixture. Subsequent reprotonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry.[5][6]
Q3: Are there specific reaction conditions that are known to promote racemization?
A: Yes, several factors can significantly increase the risk of racemization. These include:
-
Elevated Temperatures: Higher reaction temperatures accelerate the rate of both oxazolone formation and proton abstraction, leading to increased racemization.[2][7]
-
Strong or Sterically Unhindered Bases: The choice and amount of base are critical. Strong bases or those with little steric hindrance can more easily abstract the α-proton from the oxazolone intermediate.[7][8]
-
Prolonged Reaction Times: Longer exposure to coupling conditions, especially with highly activated intermediates, provides more opportunity for racemization to occur.[7]
-
Polar Solvents: More polar solvents can sometimes favor the formation of the oxazolone intermediate and subsequent racemization.[9]
-
Certain Coupling Reagents: Some coupling reagents are more prone to inducing racemization than others.[4]
II. Troubleshooting Guides for Common Reactions
Issue 1: Significant Racemization Detected After Amide Coupling Reaction
You've just completed an amide coupling reaction with Azepan-1-ylacetic acid hydrochloride and your chiral analysis (e.g., by chiral HPLC) shows a significant loss of enantiomeric purity. Here’s a step-by-step guide to troubleshoot and optimize your reaction conditions.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is one of the most critical factors in controlling racemization.
Underlying Cause: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can be effective but often require additives to suppress racemization.[6][7] Uronium/aminium salt-based reagents such as HBTU and HATU are generally better at minimizing racemization but can still pose a risk if not used correctly.[4]
Recommended Solutions:
-
Incorporate Racemization Suppressants: When using carbodiimides (DCC, DIC, EDC), always include an additive such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7][10] These additives react with the activated acid to form an active ester that is more resistant to racemization than the initial activated intermediate.
-
Switch to a Lower-Racemization Reagent: Consider using phosphonium-based reagents like PyBOP or PyAOP, or modern uronium/aminium reagents like HATU or COMU, which are known for their ability to suppress racemization.[4]
-
Consider "Zero-Racemization" Reagents: For particularly sensitive substrates, explore newer classes of coupling reagents like ynamides (Zhao reagents) which are designed to avoid the basic conditions that often lead to racemization.[3]
Step 2: Assess the Base Used in the Reaction
Since Azepan-1-ylacetic acid is supplied as a hydrochloride salt, a base is required to neutralize it and facilitate the coupling. However, the wrong base or an excess of base can be detrimental.
Underlying Cause: The base can deprotonate the α-carbon of the oxazolone intermediate, which is the key step in the racemization pathway.[7][8]
Recommended Solutions:
-
Choose a Weaker, Sterically Hindered Base: Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine over stronger or less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[7][8] The steric bulk of collidine, for example, makes it less likely to abstract the α-proton.
-
Use Stoichiometric Amounts of Base: Use only the minimum amount of base necessary to neutralize the hydrochloride salt and facilitate the reaction. Typically, one equivalent is sufficient for the hydrochloride salt, and an additional equivalent may be needed depending on the coupling reagent used.[6]
Step 3: Control the Reaction Temperature
Underlying Cause: The rate of racemization is highly temperature-dependent.[7]
Recommended Solutions:
-
Lower the Reaction Temperature: Perform the coupling reaction at 0 °C or even lower temperatures if the reaction kinetics allow.[2]
-
Microwave Synthesis Considerations: If using microwave-assisted synthesis, reducing the temperature can significantly limit racemization.[2]
Step 4: Optimize the Solvent
Underlying Cause: The polarity of the solvent can influence the rate of oxazolone formation.[9]
Recommended Solutions:
-
Use Less Polar Solvents: Where solubility permits, consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) instead of highly polar solvents like dimethylformamide (DMF).[2][9]
Comparative Summary of Recommended Conditions
| Parameter | Standard Conditions (Higher Racemization Risk) | Optimized Conditions (Lower Racemization Risk) | Rationale |
| Coupling Reagent | DCC or DIC without additives | HATU, COMU, or DIC/Oxyma | Additives and modern reagents form active esters that are less prone to oxazolone formation and subsequent racemization.[4][7][10] |
| Base | DIEA or TEA | NMM or 2,4,6-collidine | Weaker, sterically hindered bases are less likely to abstract the α-proton.[8] |
| Temperature | Room Temperature or elevated | 0 °C to Room Temperature | Lower temperatures slow down the rate of racemization.[2][7] |
| Solvent | DMF | DCM or THF | Less polar solvents can reduce the rate of racemization.[9] |
Issue 2: Difficulty in Confirming the Stereochemical Purity of the Product
You've taken steps to prevent racemization, but you need a reliable method to confirm the enantiomeric excess (e.e.) of your product.
Recommended Protocol: Chiral HPLC Analysis
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of chiral molecules like derivatives of Azepan-1-ylacetic acid.
Step-by-Step Methodology:
-
Select an Appropriate Chiral Column: Columns with macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ phases) are often effective for the separation of underivatized amino acid derivatives.[11][12]
-
Develop a Separation Method:
-
Start with a mobile phase system such as a mixture of methanol, acetonitrile, and an acidic or basic modifier.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.
-
-
Prepare Your Sample:
-
Dissolve a small amount of your purified product in the mobile phase.
-
If you have a racemic standard, prepare a solution of it as well to confirm the retention times of both enantiomers.
-
-
Analyze and Quantify:
-
Inject your sample onto the HPLC system.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
-
Alternative Derivatization Method:
If direct analysis is challenging, you can derivatize your product with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form diastereomers.[13] These diastereomers can then be separated on a standard achiral reverse-phase HPLC column.
III. Visualizing the Mechanisms and Workflows
Diagram 1: The Oxazolone Mechanism of Racemization
This diagram illustrates the key steps leading to the loss of stereochemical integrity during the activation of an N-substituted amino acid.
Caption: Mechanism of racemization via oxazolone formation.
Diagram 2: Troubleshooting Workflow for Racemization
This workflow provides a logical sequence of steps to diagnose and resolve issues with racemization in your reactions.
Caption: A workflow for troubleshooting racemization issues.
IV. References
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. Available at:
-
Albericio, F. et al. (2018). Process for the racemization of α-amino acids. Google Patents. Available at:
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. Available at: [Link]
-
Li, Y. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
-
Last-Barney, K. et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
Bas, N. A. M. et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
ResearchGate. (2017). Racemization in amino acids?. ResearchGate. Available at: [Link]
-
Nam, I. et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Available at: [Link]
-
Zhao, J. et al. (2023). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Available at: [Link]
-
J S, A. et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Communications Chemistry. Available at: [Link]
-
ResearchGate. (2025). TFPN-mediated racemization/epimerization-free amide and peptide bond formation | Request PDF. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-Azepanylacetic acid. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Epimerization by oxazolone formation. ResearchGate. Available at: [Link]
-
Gerwick, W. H. et al. (2008). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. Available at: [Link]
-
Armstrong, D. W. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Ovchinnikov, M. V. et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Available at: [Link]
-
Davankov, V. A. et al. (2012). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. Available at: [Link]
-
S. N., S. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research. Available at: [Link]
-
Ando, M. et al. (2009). Practical N-to-C peptide synthesis with minimal protecting groups. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetic acid, 1,1-dimethylethyl ester (CAS 540-88-5). Cheméo. Available at: [Link]
Sources
- 1. creation.com [creation.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Azepan-1-ylacetic Acid Hydrochloride Analogs
Welcome to the dedicated technical support guide for the purification of Azepan-1-ylacetic acid hydrochloride analogs. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the column chromatography purification of this specific class of compounds. The unique zwitterionic potential, inherent basicity of the azepane ring, and the presence of the hydrochloride salt form present a distinct set of purification hurdles. This guide moves beyond simple protocols to explain the fundamental principles behind the troubleshooting steps, empowering you to make informed decisions in your own laboratory workflows.
Frequently Asked Questions (FAQs)
This section addresses the most immediate and common questions researchers face when first attempting to purify these challenging molecules.
Q1: Why is my Azepan-1-ylacetic acid analog streaking so badly or tailing on a standard silica gel column?
A: This is the most frequent issue and stems from a strong, undesirable acid-base interaction. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] Your molecule contains a basic azepane nitrogen. In its free-base form, this nitrogen can interact strongly with the acidic silanols, leading to a "stick-and-slip" phenomenon on the column that manifests as severe peak tailing or streaking.[1] If you are running the hydrochloride salt, the protonated azepane nitrogen can undergo strong ionic interactions with the deprotonated silanols (silanoates), effectively immobilizing the compound.
Q2: My compound seems to have permanently stuck to the top of the silica column. Even flushing with 100% methanol won't elute it. What happened?
A: This indicates irreversible adsorption, a common fate for highly polar, ionic compounds on silica gel.[3] Azepan-1-ylacetic acid hydrochloride is a salt and is highly polar. In this state, its interaction with the extremely polar silica stationary phase is so strong that no mobile phase, regardless of its polarity, can effectively compete for the binding sites and elute the compound. You have essentially performed solid-phase extraction rather than chromatography.
Q3: Can I purify the hydrochloride salt directly on silica gel, or must I convert it to the free base first?
A: Directly running the hydrochloride salt on bare silica gel is strongly discouraged for the reasons mentioned in Q2. The resulting strong ionic binding will likely lead to zero recovery. It is almost always necessary to either convert the salt to its free-base form before purification or, more commonly, to use a modified mobile or stationary phase that mitigates these strong interactions. The most practical approach is often to load the free base and use a mobile phase containing a basic additive.
In-Depth Troubleshooting Guides
Problem 1: Severe Peak Tailing and Poor Resolution on Silica Gel
This guide assumes you have converted your hydrochloride salt to the free base but are still observing poor peak shape.
Root Cause Analysis: The fundamental issue remains the interaction between the basic azepane nitrogen and the acidic silica surface. While the compound is no longer a salt, the amine is still a potent Lewis base.
Solution A: Mobile Phase Modification
The most direct strategy is to "neutralize" the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[1] This base will preferentially occupy the acidic silanol sites, allowing your compound of interest to elute symmetrically.
Step-by-Step Protocol: Chromatography with a Basic Modifier
-
Solvent System Selection: Begin by finding a suitable solvent system using Thin-Layer Chromatography (TLC). A common starting point for polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Add the Modifier: To your chosen eluent, add a basic modifier. Triethylamine (TEA) at 0.5-2% (v/v) or aqueous ammonium hydroxide (NH4OH) at 0.5-2% (v/v) are standard choices.[4]
-
TLC Analysis: Run a TLC plate using the modified solvent system. You should observe a significant improvement in the spot shape (less streaking) and potentially a higher Rf value.
-
Column Equilibration (CRITICAL): Before loading your sample, you must thoroughly equilibrate the column with the modified mobile phase. Flush the packed column with at least 5-10 column volumes of the eluent containing the basic additive. This ensures the entire silica bed is neutralized before the sample is introduced.[2]
-
Sample Loading & Elution: Load your sample (preferably dry-loaded onto a small amount of silica) and run the column as usual with the modified eluent.
Table 1: Recommended Mobile Phase Systems for Azepane Analogs on Silica Gel
| Base Solvent System | Modifier | Typical Concentration | Key Considerations |
| Dichloromethane/Methanol | Triethylamine (TEA) | 0.5 - 2.0% | TEA is volatile and easily removed. Good general-purpose choice. |
| Dichloromethane/Methanol | Ammonium Hydroxide (aq) | 0.5 - 2.0% | Can provide better peak shape for very basic compounds.[4] Note that you are introducing water. |
| Chloroform/Methanol | Ammonium Hydroxide (aq) | 1 - 5% | A classic, highly effective system for amines.[5] Be aware of the health risks of chloroform. |
Solution B: Change the Stationary Phase
If mobile phase modification is insufficient, the next logical step is to use a stationary phase that is not acidic.
Table 2: Comparison of Alternative Stationary Phases
| Stationary Phase | Chemistry | Advantages | Disadvantages |
| Alumina (Basic or Neutral) | Al₂O₃ | Eliminates acidic interactions. Available in basic, neutral, and acidic grades. | Activity can be inconsistent depending on water content. Can catalyze certain reactions. |
| Amine-functionalized Silica | R-NH₂ bonded to silica | Excellent for basic compounds, no need for mobile phase modifiers.[6][7] Less polar than bare silica. | More expensive than silica or alumina. Different selectivity may require re-optimizing the solvent system. |
| Reversed-Phase (C18) | C₁₈H₃₇ bonded to silica | Good for less polar analogs. Elution with water/acetonitrile or water/methanol. | Highly polar analogs may not retain and will elute in the solvent front.[3] Often requires pH modifiers (e.g., TFA, formic acid) which can complicate workup. |
Problem 2: Compound is Highly Water-Soluble and Shows No Retention on Reversed-Phase (C18)
This is a common issue for analogs with additional polar functional groups or for the parent Azepan-1-ylacetic acid itself.
Root Cause Analysis: The molecule is too hydrophilic to partition into the non-polar C18 stationary phase from the highly aqueous mobile phase. It has little to no interaction and is swept out with the solvent front.[3]
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the ideal technique for purifying highly polar compounds that are not retained by reversed-phase chromatography.[3][8]
Mechanism of Action: In HILIC, you use a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small percentage of an aqueous buffer.[9] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Your polar analyte then partitions between this immobilized aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more it partitions into the water layer, and the more it is retained.[10]
Step-by-Step Protocol: Basic HILIC Purification
-
Stationary Phase: A standard silica gel column can be used for HILIC.
-
Mobile Phase: The mobile phase is the key. Start with a high concentration of acetonitrile (e.g., 95%) and a low concentration of an aqueous buffer (e.g., 5% water with 10 mM ammonium acetate or ammonium formate).
-
Gradient Elution: Elution is achieved by increasing the polarity of the mobile phase, meaning you increase the percentage of water. A typical gradient might run from 5% water to 40% water over 10-20 column volumes.
-
Sample Preparation: Dissolve your sample in a solvent that is as weak as possible (i.e., high in acetonitrile) to ensure good binding at the start of the column. If your sample is only soluble in water, keep the injection volume as small as possible.
Essential Experimental Protocols
Protocol 1: Conversion of Hydrochloride Salt to Free Base
-
Dissolve the Azepan-1-ylacetic acid hydrochloride analog in a minimum amount of water or 1 M HCl.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) dropwise while gently swirling. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is ~9-10.
-
Stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate. Drain the organic layer.
-
Extract the aqueous layer two more times with fresh organic solvent.
-
Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Dry Loading the Sample onto the Column
Dry loading is superior to liquid loading for preventing band broadening and improving separation.[11]
-
Dissolve your crude free-base product in a minimal amount of a volatile solvent (e.g., DCM or MeOH).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed and equilibrated column bed.[11]
-
Gently add a thin protective layer of sand on top of the sample layer before slowly adding the mobile phase.[11]
References
-
Column Chromatography - Organic Chemistry at CU Boulder. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry. [Link]
-
Chromotography with free amines? : r/chemhelp - Reddit. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique - Bangladesh Journals Online. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Chromatography Today. [Link]
-
Purifying amines on silica - Org Prep Daily. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. [Link]
-
Fundamentals of mixed mode (multimodal) chromatography - Cytiva. [Link]
-
Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
-
When should I use an amine-bonded silica for flash chromatography? - Biotage. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography - Biotage. [Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - MDPI. [Link]
-
When basification of silica gel is required, before using Column chromatography? - ResearchGate. [Link]
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. reddit.com [reddit.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. biotage.com [biotage.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chemistryviews.org [chemistryviews.org]
Dealing with the hygroscopic nature of Azepan-1-ylacetic acid hydrochloride
Welcome to the technical support center for Azepan-1-ylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling and use of this hygroscopic compound. Adherence to these guidelines is critical for ensuring the integrity of your starting material and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I received my vial of Azepan-1-ylacetic acid hydrochloride and the solid appears clumpy. Is it still usable?
A1: Clumping is a common visual indicator that Azepan-1-ylacetic acid hydrochloride has absorbed atmospheric moisture, a direct consequence of its hygroscopic nature. While the compound may still be usable depending on the tolerance of your experiment to water, the presence of moisture can significantly impact the accuracy of weighing and may affect reaction stoichiometry. For quantitative applications, it is crucial to either use a fresh, unopened vial or to dry the material thoroughly before use.[1] For qualitative purposes, you may be able to proceed after breaking up the clumps with a spatula, but be aware that the material's properties may have been altered.[1]
Q2: How should I store Azepan-1-ylacetic acid hydrochloride to prevent moisture absorption?
A2: Proper storage is the most effective preventative measure. Azepan-1-ylacetic acid hydrochloride should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent such as silica gel or calcium chloride.[2] For long-term storage, consider placing the sealed container inside a secondary enclosure, such as a Mylar bag, which can provide an additional barrier against humidity.[3] Storing the compound in a controlled environment, such as a dry box or glovebox under an inert atmosphere (e.g., nitrogen or argon), is the ideal method to prevent any moisture uptake.[2][4]
Q3: What is the impact of absorbed water on my experiments?
A3: The presence of absorbed water can have several detrimental effects on your experiments:
-
Inaccurate Mass Measurements: The measured weight of the compound will be higher than the actual amount of Azepan-1-ylacetic acid hydrochloride, leading to errors in molar calculations and reagent stoichiometry.
-
Altered Solubility: The presence of water can change the solubility profile of the compound in various organic solvents.
-
Reaction Compatibility: If your reaction is sensitive to water, the absorbed moisture can act as an unintended reagent, potentially leading to side reactions, reduced yield, or complete failure of the intended transformation.
-
Degradation: For some compounds, prolonged exposure to moisture can lead to hydrolysis or other forms of degradation, compromising the purity of the material.
Q4: Can I dry Azepan-1-ylacetic acid hydrochloride if it has been exposed to moisture?
A4: Yes, it is possible to dry the compound, but caution must be exercised. A common method is to dry the material under high vacuum at a slightly elevated temperature. However, the temperature should be kept well below the compound's melting or decomposition point. It is advisable to perform a small-scale test to determine the optimal drying conditions. Be aware that excessive heating can cause decomposition.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter when working with Azepan-1-ylacetic acid hydrochloride.
Problem 1: Inconsistent results in a series of reactions.
-
Possible Cause: Variable water content in the Azepan-1-ylacetic acid hydrochloride used across different experimental runs.
-
Troubleshooting Steps:
-
Quantify Water Content: If you have access to the necessary equipment, determine the water content of your material using Karl Fischer titration, which is a highly accurate method for quantifying moisture.[5][6]
-
Standardize Handling: Implement a strict protocol for handling the compound. This should include weighing the material in a controlled environment (glovebox or dry box) and minimizing its exposure to the atmosphere.[4]
-
Use a Fresh Sample: For critical experiments, always use a fresh, unopened vial of the compound.
-
Dry Before Use: If using a previously opened vial, dry the required amount of material under vacuum before each use.
-
Problem 2: The compound is difficult to weigh accurately, with the mass fluctuating on the analytical balance.
-
Possible Cause: The compound is rapidly absorbing moisture from the air during the weighing process.
-
Troubleshooting Steps:
-
Minimize Exposure Time: Have all necessary equipment and vials ready before opening the container of Azepan-1-ylacetic acid hydrochloride. Weigh the compound as quickly as possible.[1]
-
Use a Weighing Boat with a Lid: A weighing boat with a lid can help to minimize air exposure during transfer to the balance.
-
Weigh in an Inert Atmosphere: The most reliable method is to weigh the compound inside a glovebox or a dry box with a controlled, low-humidity atmosphere.[7]
-
Decision-Making Flowchart for Handling Azepan-1-ylacetic acid hydrochloride
Caption: Decision-making workflow for handling Azepan-1-ylacetic acid hydrochloride.
Standard Operating Procedure: Weighing in an Inert Atmosphere
This protocol describes the standard procedure for accurately weighing Azepan-1-ylacetic acid hydrochloride in a glovebox.
Materials:
-
Vial of Azepan-1-ylacetic acid hydrochloride
-
Spatula
-
Weighing paper or boat
-
Analytical balance (located inside the glovebox)
-
Receiving flask or vial
Procedure:
-
Glovebox Preparation: Ensure the glovebox has been purged with an inert gas (e.g., nitrogen or argon) and that the humidity level is below the recommended threshold (typically <10% RH).
-
Material Acclimatization: Place the sealed vial of Azepan-1-ylacetic acid hydrochloride, along with all other necessary equipment, into the glovebox antechamber. Cycle the antechamber as per the glovebox's standard operating procedure to remove atmospheric air and moisture. Allow the materials to acclimatize to the glovebox atmosphere for at least 20 minutes.
-
Weighing: a. Inside the glovebox, carefully open the vial of Azepan-1-ylacetic acid hydrochloride. b. Place the weighing paper or boat on the analytical balance and tare the balance. c. Using a clean spatula, quickly transfer the desired amount of the compound to the weighing paper. d. Record the mass. e. Promptly and securely seal the main vial of Azepan-1-ylacetic acid hydrochloride.
-
Transfer: Transfer the weighed solid to the receiving flask or vial.
-
Post-Weighing: a. Clean the spatula and the balance. b. Properly store the vial of Azepan-1-ylacetic acid hydrochloride in the glovebox or transfer it to a desiccator for storage outside the glovebox.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [8] |
| Molecular Weight | 193.67 g/mol | [9] |
| Appearance | Solid | [10] |
| Hygroscopicity | Hygroscopic | [1][11] |
| Storage Temperature | Room temperature, in a dry environment | [10] |
References
- Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets.
- TutorChase. How do you handle hygroscopic solutes in the lab?
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
- ResearchGate. (2023, January 27). Hygroscopic material packing.
- HepatoChem. How do you handle hygroscopic salts?
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
- PubChem. 1-Azepanylacetic acid.
- Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
- Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
- News-Medical. (2018, August 28). Moisture Analysis Techniques.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- ResolveMass Laboratories Inc. Moisture Content Analysis.
- AQUALAB. Measuring moisture content: It's more complicated than you think.
- PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation.
- Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
- Alfa Chemistry. Moisture Analysis and the Test Methods.
- AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo.
- Cheméo. Chemical Properties of Acetic acid, 1,1-dimethylethyl ester (CAS 540-88-5).
- PubChem. Hexahydro-1H-azepine-1-carbaldehyde.
- Santa Cruz Biotechnology. azepan-1-ylacetic acid hydrochloride.
- BLD Pharm. 2-(Azepan-1-yl)acetic acid hydrochloride.
- PubChem. Azepane-1-carboxamide.
- Sigma-Aldrich. 2-(Azepan-1-yl)acetic acid.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. researchgate.net [researchgate.net]
- 4. You are being redirected... [hepatochem.com]
- 5. news-medical.net [news-medical.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. 90204-70-9|2-(Azepan-1-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 9. azepan-1-ylacetic acid hydrochloride | CAS 52703-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 2-(Azepan-1-yl)acetic acid | 52703-80-7 [sigmaaldrich.cn]
- 11. ibisscientific.com [ibisscientific.com]
Side reactions of the azepane ring under acidic or basic conditions
Topic: Side Reactions of the Azepane Ring (Acidic/Basic Conditions)
Status: Operational | Tier: Level 3 (Advanced Research Support)[1]
Executive Summary: The "Medium Ring" Challenge
Welcome to the Azepane Technical Support Center. If you are working with azepane (hexamethyleneimine) scaffolds, you are likely encountering difficulties that do not exist with their 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts.[1]
The Core Problem: Azepane is a "medium-sized" ring (7-membered).[1] Unlike the rigid chair conformation of piperidine, azepane exists in a flux of twist-chair and twist-boat conformations.[1] This flexibility introduces transannular strain (Prelog strain) .[1]
-
In Acid: Carbocations on the ring are prone to transannular hydride shifts , often triggering ring contraction to thermodynamically stable piperidines.
-
In Base: Quaternized azepanium salts undergo Hofmann elimination (ring opening) significantly faster than smaller rings due to the relief of this conformational strain.[1]
This guide addresses these specific failure modes.
Module 1: Acidic Conditions & Cationic Instability
Issue: Unexpected Ring Contraction (The "Piperidine Impurity")
Symptom: You are attempting to functionalize an azepane ring under acidic conditions (e.g., reductive amination, acid-catalyzed deprotection, or solvolysis), but NMR/MS indicates a product with a 6-membered ring structure.
Technical Diagnosis
In acidic media, if a carbocation or a partial positive charge develops on the azepane ring (particularly at C3, C4, or C5), the ring suffers from transannular hydride abstraction .[1]
-
A hydrogen atom from the opposite side of the ring (transannular) jumps to the cation.[1]
-
This moves the charge to a position adjacent to the nitrogen or a branching point.[1]
-
The ring undergoes a skeletal rearrangement (often a 1,2-alkyl shift) to relieve the 7-membered ring strain, collapsing into a substituted piperidine.[1]
Mechanism: Acid-Mediated Contraction [1]
Figure 1: Pathway of acid-mediated azepane-to-piperidine contraction driven by transannular interactions.[1]
Troubleshooting Protocol: Stability Validation
Objective: Confirm ring integrity during acidic steps.
-
Protonation Check:
-
Mitigation:
Module 2: Basic Conditions & Alkylation Risks
Issue: Ring Opening (Hofmann Elimination)
Symptom: During N-alkylation (e.g., using methyl iodide or benzyl bromide) in basic conditions, the product yield is low, and you isolate an acyclic unsaturated amine.[1]
Technical Diagnosis
Azepane nitrogens are nucleophilic.[1] However, if "exhaustive methylation" occurs, you form a quaternary azepanium salt .[1]
-
In the presence of a base (even weak bases like carbonate if heat is applied), azepanium salts undergo Hofmann Elimination .[1]
-
Why Azepane? The 7-membered ring has higher torsional strain than a 6-membered ring.[1] Opening the ring to an acyclic alkene releases approx. 5-7 kcal/mol of strain energy, making this elimination much faster than in piperidines.[1]
Mechanism: Quaternization & Ring Opening [1]
Figure 2: The Hofmann Elimination pathway for azepanium salts leading to ring destruction.[1]
Troubleshooting Protocol: Controlled Alkylation
Objective: Prevent over-alkylation and subsequent ring opening.[1]
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | 0.95 eq of Alkyl Halide | Starving the reaction prevents the formation of the quaternary salt. |
| Base Selection | Use non-nucleophilic bases (e.g., DIPEA) | Avoids competing substitution; reduces E2 elimination risk compared to hydroxide/alkoxide.[1] |
| Temperature | Keep < 40°C | Hofmann elimination has a high activation energy; heat accelerates ring opening significantly.[1] |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents stabilize the mono-alkylated transition state but avoid promoting E2 elimination like ethanol/water.[1] |
Module 3: Oxidative Instability
Issue: Lactam Hydrolysis & N-Oxide Rearrangement
Symptom: Attempting to oxidize the ring (e.g., to form a lactam) results in a linear amino acid or a complex mixture.[1]
Technical Diagnosis
-
Polonovski-Type Failure: If you form an N-oxide (using mCPBA or H₂O₂) and treat it with an anhydride (e.g., Ac₂O), the expected Pummerer-type rearrangement to the
-acetoxy derivative often fails.[1] Instead, ring fragmentation occurs due to the flexibility of the 7-membered ring allowing anti-periplanar alignment for elimination. -
Lactam Instability: While azepan-2-one (caprolactam) is stable, substituted azepan-2-ones are prone to hydrolysis in aqueous workups, especially if the ring contains electron-withdrawing groups.[1]
Decision Tree: Oxidative Workflow
Figure 3: Decision logic for minimizing oxidative degradation of azepanes.
Frequently Asked Questions (FAQs)
Q1: Why is my azepane derivative oiling out as a gum while the piperidine analog is a solid? A: This is an entropic effect. The 7-membered ring is conformationally mobile (fluxional).[1] This high conformational entropy makes crystal packing difficult, often lowering the melting point significantly compared to the rigid piperidine analog. Solution: Try forming a salt (HCl or oxalate) to induce crystallinity.[1]
Q2: Can I use the Schmidt reaction to make substituted azepanes from cyclohexanones? A: Yes, but be wary of regioselectivity . If your cyclohexanone is substituted (e.g., 2-methylcyclohexanone), the azide insertion can occur on either side of the carbonyl.[1] In many cases, the migration of the more substituted carbon is preferred (electronic control), but steric factors in the transition state can lead to mixtures of isomeric azepan-2-ones.[1]
Q3: I see a "doublet of triplets" at 5.8 ppm in my proton NMR after methylating azepane. What is it? A: This is diagnostic of a terminal alkene proton.[1] You have likely triggered a Hofmann Elimination .[1][2][3] The doublet of triplets corresponds to the vinyl proton at C2 of the ring-opened chain (N-CH2-CH2-CH2-CH2-CH=CH2).[1]
References
-
Transannular Reactions in Medium Rings: Leonard, N. J.[1] (1960).[1] Transannular Interactions in Seven-Membered Rings. .[1]
-
Azepane Ring Expansion/Contraction: Synthesis of Azepanes via Ring Expansion. (2015). .[1]
-
Hofmann Elimination Mechanism: Cope, A. C., & Trumbull, E. R. (1960).[1] Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. .[1]
-
Oxidative Stability: Selenium Dioxide Oxidations of Azepines. (2015). .
-
Stereoelectronic Effects in Medium Rings: Conformational Analysis of Seven-Membered Heterocycles. .[1]
Sources
Technical Support Center: N-Alkylation of Azepane Derivatives
Status: Operational Agent: Senior Application Scientist Ticket ID: AZP-7-ALK Subject: Troubleshooting Reactivity, Yield, and Selectivity in 7-Membered N-Heterocycles
Executive Summary: The "Medium Ring" Anomaly
Welcome to the Azepane Technical Support hub. If you are transitioning from functionalizing pyrrolidines (5-membered) or piperidines (6-membered) to azepanes (7-membered), you likely encountered an unexpected drop in yield or reaction rate.
Why is this happening? Azepane sits on the border of "medium-sized" rings. Unlike the rigid chair conformation of piperidine, azepane exists in a flux of twist-chair and twist-boat conformations . This introduces two critical penalties:
-
Entropic Disadvantage: The flexible ring must lose significant degrees of freedom to reach the transition state for nucleophilic attack.
-
Steric Shielding: Ring puckering often sterically hinders the nitrogen lone pair, reducing nucleophilicity compared to its 5- and 6-membered counterparts.
This guide provides field-proven protocols to overcome these thermodynamic and kinetic barriers.
Module 1: Direct Alkylation (SN2) Troubleshooting
User Query: "I am trying to alkylate a 4-substituted azepane with a secondary alkyl bromide using K₂CO₃ in DMF. I see mostly starting material and some alkene elimination product. Why?"
Root Cause Analysis
Direct alkylation of azepanes is a competition between Nucleophilic Substitution (SN2) and Elimination (E2).
-
The Trap: Because azepane is a moderately hindered nucleophile (due to ring puckering), it acts as a base when faced with secondary electrophiles, triggering E2 elimination.
-
The Kinetic Issue: The reaction rate is slower than piperidine, requiring higher temperatures which further favor elimination.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Base | Switch to Cesium Carbonate (Cs₂CO₃) | The "Cesium Effect" increases solubility in organic solvents and provides a "naked," more reactive anion, assisting the deprotonation of the ammonium intermediate without being basic enough to drive E2 aggressively. |
| Solvent | Acetonitrile (MeCN) or Acetone | DMF promotes E2 elimination at high temps. MeCN allows for lower reflux temperatures while maintaining polarity. |
| Additives | NaI / KI (0.1 - 0.5 equiv) | Finkelstein in-situ: Converts the sluggish alkyl bromide/chloride to a highly reactive alkyl iodide. |
Recommended Workflow: The "Finkelstein-Assist" Protocol
-
Dissolve azepane derivative (1.0 equiv) in anhydrous MeCN (0.2 M).
-
Add Cs₂CO₃ (2.0 equiv) and KI (0.2 equiv).
-
Stir at RT for 15 mins to allow base equilibration.
-
Add Alkyl Halide (1.1 equiv) dropwise.
-
Heat to 60°C. Do not reflux aggressively unless necessary.
Module 2: Reductive Amination (The Preferred Route)
User Query: "Direct alkylation failed. I switched to reductive amination with a ketone, but the conversion stalls at 50%. I'm using NaBH₄ in Methanol."
Root Cause Analysis
-
Imine Stability: The 7-membered iminium intermediate is less stable and forms more slowly than in 6-membered rings.
-
Hydride Selectivity: NaBH₄ is too aggressive; it reduces the ketone/aldehyde before the imine is fully formed.
-
pH Sensitivity: Azepane is basic; without acid catalysis, imine formation is kinetically inhibited.
Troubleshooting Protocol
The Solution: Use Sodium Triacetoxyborohydride (STAB) with Acetic Acid . STAB is less basic and tolerates acid, allowing you to drive the equilibrium toward the iminium species before reduction occurs.
Advanced Tip: For sterically hindered ketones, add Indium(III) Chloride (InCl₃) as a Lewis Acid catalyst.
Standard Operating Procedure (SOP): STAB-Mediated Alkylation
-
Imine Formation:
-
Mix Azepane (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in DCE (1,2-Dichloroethane) or THF .
-
Add Acetic Acid (1.0 - 2.0 equiv). Crucial step: pH ~5-6 accelerates imine formation.
-
Stir at RT for 30–60 mins.
-
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Stir at RT for 4–16 hours.
-
-
Workup (Critical):
-
Quench with saturated aqueous NaHCO₃ (gas evolution).
-
Extract with DCM.[1] Note: Azepanes are lipophilic; ensure thorough extraction.
-
Module 3: Decision Logic & Mechanism Visualization
User Query: "How do I decide between Direct Alkylation, Reductive Amination, or Cross-Coupling?"
Use the following logic flow to select the correct methodology based on your electrophile.
Figure 1: Strategic decision tree for N-functionalization of azepane derivatives. Note the high risk of elimination with secondary halides.
Module 4: FAQ - Purification & Characterization
Q: My NMR signals for the azepane ring are broad and undefined. Is my product impure?
-
A: Not necessarily. This is a classic signature of conformational exchange . At room temperature, the azepane ring flips between twist-chair forms on a timescale comparable to the NMR frequency.
-
Verification: Run the NMR at elevated temperature (50°C) or low temperature (-40°C). If the peaks sharpen, it is conformational flux, not impurity.
-
Q: I cannot separate the mono-alkylated product from the bis-alkylated quaternary salt.
-
A: This "Poly-alkylation" occurs because the product (secondary -> tertiary amine) is often more nucleophilic than the starting material.
Q: The reaction works for piperidine but fails for azepane. Why?
-
A: This is the Medium Ring Effect . 7- to 9-membered rings are the most difficult to synthesize and functionalize due to transannular strain (Prelog strain). The hydrogens across the ring bump into each other, destabilizing the transition state. You must increase reaction times (2-3x compared to piperidine) or use more active catalysts.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Dillen, J. (2013). "Conformational analysis of azepane, oxepane, thiepane and their derivatives." International Journal of Quantum Chemistry. (Discusses the twist-chair stability).
-
BenchChem Technical Notes. (2025). "Optimizing reaction conditions for azepane ring formation." (Specifics on InCl3 catalysis).
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Standard text for SN2 vs E2 competition in medium rings).
Sources
Improving the stability of Azepan-1-ylacetic acid hydrochloride in solution
Topic: Improving the stability of Azepan-1-ylacetic acid hydrochloride in solution Content Type: Technical Support Center Guide
Introduction
Welcome to the technical support hub for Azepan-1-ylacetic acid hydrochloride (CAS: 52703-80-7). This compound, a cyclic amino acid derivative featuring a seven-membered azepane ring, serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., antihistamines and integrin antagonists).
While structurally robust, the coexistence of a tertiary amine and a carboxylic acid moiety creates specific stability challenges in solution—primarily oxidative degradation and pH-dependent solubility shifts . This guide provides self-validating protocols to ensure the integrity of your stock solutions.
Module 1: Dissolution & Solubility Troubleshooting
User Question: "I dissolved the powder in water, but the solution became cloudy after adjusting the pH. What happened?"
Diagnosis: You likely reached the Isoelectric Point (pI) or shifted the counter-ion balance. Azepan-1-ylacetic acid exists as a zwitterion. The supplied form is the hydrochloride salt (HCl), which is highly water-soluble due to the protonated tertiary amine.
-
Low pH (< 4): Fully protonated (Cationic). Highly Soluble.
-
High pH (> 10): Deprotonated (Anionic). Soluble.
-
Mid pH (pH 5–8): Zwitterionic form. While generally soluble, this is the region of minimum solubility. If your concentration is high (>100 mM) and ionic strength is low, the zwitterion may aggregate or precipitate.
Corrective Action:
-
Maintain Ionic Strength: When working near neutral pH (6–8), ensure a minimum ionic strength (e.g., 150 mM NaCl) to stabilize the zwitterion via the "salting-in" effect.
-
Buffer Selection: Avoid buffers with bulky hydrophobic anions (e.g., certain sulfonic acids) that might form ion pairs with the azepanium cation and precipitate.
Solubility Data Table
| Solvent | Solubility (mg/mL) | Stability Risk | Recommendation |
| Water (ddH₂O) | > 100 mg/mL | High (pH drift) | Use immediately or buffer. |
| 0.1 M HCl | > 100 mg/mL | High (Hydrolysis resistant) | Preferred for long-term storage. |
| PBS (pH 7.4) | ~ 50 mg/mL | Moderate (Oxidation risk) | Use degassed buffers; add antioxidant. |
| DMSO | > 50 mg/mL | Low (Hygroscopic) | Store aliquots at -20°C. |
Module 2: Chemical Stability & Degradation
User Question: "My stock solution turned slightly yellow after two weeks at 4°C. Is it still usable?"
Diagnosis: The yellowing indicates N-oxidation of the tertiary amine within the azepane ring. Tertiary amines are electron-rich and susceptible to attack by dissolved oxygen or peroxides, forming N-oxides. This is accelerated by light and trace metal ions.
Mechanism: The azepane nitrogen possesses a lone pair of electrons. In the presence of Reactive Oxygen Species (ROS), this lone pair forms a dative bond with oxygen, creating the N-oxide impurity. This reaction is often irreversible under storage conditions.
Corrective Action: Discard the yellow solution. For future preparations, you must strictly exclude oxygen and light.
Degradation Pathway Visualization
Caption: Figure 1.[1] Primary degradation pathways. The tertiary amine is the labile site, susceptible to N-oxidation (red path) and photolysis (yellow path).
Module 3: Storage & Handling Protocols
User Question: "How should I store the powder and the solution to maximize shelf life?"
Diagnosis: The hydrochloride salt is hygroscopic . It will absorb atmospheric moisture, leading to weighing errors (under-dosing) and potential hydrolysis if impurities are present.
Protocol: The "Dry-Aliquot" System
-
Powder Storage:
-
Store at -20°C under desiccant.
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Why? Condensation introduces water, initiating clumping and degradation.
-
-
Solution Storage:
-
Short-term (Days): 4°C, protected from light (amber vials).
-
Long-term (Months): -80°C in single-use aliquots.
-
Avoid: Repeated freeze-thaw cycles. The formation of ice crystals changes the local pH and concentration in the remaining liquid phase (cryoconcentration), which can accelerate degradation.
-
Experimental Protocol: Preparation of a Stable Stock Solution (50 mM)
This protocol incorporates degassing and acidification to prevent oxidation and ensure solubility.
Materials:
-
Azepan-1-ylacetic acid HCl (MW: 193.67 g/mol )[2]
-
Solvent: 0.01 M HCl (for stability) or PBS (for immediate use)
-
Argon or Nitrogen gas source
-
0.22 µm PVDF syringe filter
Step-by-Step Methodology:
-
Solvent Preparation (Degassing):
-
Place the solvent (e.g., water or 0.01 M HCl) in a beaker.
-
Bubble Argon or Nitrogen gas through the liquid for 15 minutes.
-
Reasoning: This removes dissolved oxygen, the primary reactant for N-oxidation [1].
-
-
Weighing:
-
Calculate mass:
. -
Example: For 10 mL of 50 mM solution:
. -
Weigh rapidly to minimize moisture uptake.
-
-
Dissolution:
-
Add the powder to the degassed solvent.
-
Vortex gently until fully dissolved.
-
Check: Solution should be clear and colorless.[3]
-
-
Filtration & Aliquoting:
-
Filter through a 0.22 µm PVDF membrane (low protein binding) into a sterile, amber tube.
-
Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw.
-
Flash freeze in liquid nitrogen if possible, then store at -80°C.
-
Workflow Visualization
Caption: Figure 2. Optimized stock solution preparation workflow emphasizing oxygen exclusion and light protection.
References
-
PubChem. (n.d.).[1][4][5][6] Azepan-1-ylacetic acid.[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Lai, M. C., & Topp, E. M. (1999). Solid-state chemical stability of proteins and peptides. Journal of Pharmaceutical Sciences.
Sources
- 1. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. azepan-1-ylacetic acid hydrochloride | CAS 52703-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[(Propan-2-yl)amino]acetic acid hydrochloride | C5H12ClNO2 | CID 19986908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Azepan-1-ylacetic Acid Hydrochloride Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of coupling reagents and their byproducts from reactions involving Azepan-1-ylacetic acid hydrochloride. Our focus is on providing practical, field-proven insights to streamline your purification processes and enhance the integrity of your synthetic outcomes.
Introduction: The Challenge of Purification in Amide Bond Formation
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics. The coupling of a carboxylic acid, such as Azepan-1-ylacetic acid hydrochloride, with an amine is typically mediated by a "coupling reagent." While highly efficient at facilitating the desired reaction, these reagents and their subsequent byproducts introduce a purification challenge that can be a significant bottleneck in the overall workflow. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for reactions like the one with Azepan-1-ylacetic acid hydrochloride, and what are their main byproducts?
A1: The choice of coupling reagent is critical and depends on factors like scale, desired reaction conditions, and the nature of the substrates. The most common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).[1][2][3] Their primary byproduct is a urea derivative (e.g., Dicyclohexylurea (DCU) from DCC).[4]
-
Phosphonium Salts: Including (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). These are known for their efficiency and for minimizing side reactions.
-
Uronium/Aminium Salts: This category includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1][2] These are highly efficient and often used to overcome steric hindrance.[2]
Q2: I'm having trouble removing the dicyclohexylurea (DCU) byproduct from my DCC-mediated reaction. What is the best approach?
A2: DCU is notoriously insoluble in many common organic solvents, which can be both an advantage and a disadvantage.[4] While it often precipitates out of the reaction mixture, trace amounts can remain and contaminate the product. The most effective method for its removal is filtration.[4] For any remaining soluble DCU, purification via flash column chromatography is typically effective.[5][6] In some cases, trituration of the crude product with a solvent in which DCU has some solubility, such as dichloromethane or cold ethyl acetate, can help to remove residual amounts.[5][6]
Q3: I'm using EDC as a coupling reagent to improve the water-solubility of the byproducts. What is the standard workup procedure?
A3: The key advantage of EDC is that its corresponding urea byproduct is water-soluble, allowing for straightforward removal via an aqueous workup.[1][3][7] A typical procedure involves quenching the reaction with water or a dilute acid solution. The product can then be extracted into an organic solvent, leaving the water-soluble urea byproduct and any excess EDC in the aqueous layer.[7][8]
Q4: Are there "cleaner" alternatives to traditional coupling reagents that can simplify purification?
A4: Yes, the field of peptide synthesis has driven the development of numerous coupling reagents designed to minimize side reactions and simplify purification. Additionally, the use of scavenger resins is a modern and highly effective approach.[9][10] These are solid-supported reagents that can selectively react with and "scavenge" excess reagents or byproducts from the reaction mixture.[9] After the scavenging process is complete, the resin is simply filtered off, leaving a much cleaner product solution.[9]
Troubleshooting Guide: From Reaction Quench to Pure Product
This section provides detailed solutions to specific issues you may encounter during the purification of your Azepan-1-ylacetic acid-derived amide product.
Issue 1: Persistent DCU Contamination in DCC-Mediated Couplings
Problem: You observe the characteristic peaks of Dicyclohexylurea (DCU) in the NMR spectrum of your purified product, even after filtration.
Causality: While DCU is largely insoluble, it has slight solubility in many organic solvents, leading to its carryover into the final product.[6]
Solutions:
-
Optimized Filtration and Washing:
-
Protocol:
-
Upon completion of the reaction, cool the reaction mixture in an ice bath to further decrease the solubility of DCU.
-
Filter the mixture through a medium-porosity fritted funnel.
-
Wash the collected solid (if your product is a solid) or the filtrate (if your product is soluble) with a minimal amount of a cold solvent in which your product is sparingly soluble but DCU has some solubility (e.g., cold diethyl ether or acetonitrile).[5]
-
-
-
Liquid-Liquid Extraction (for acid-stable products):
-
Protocol:
-
After the initial filtration, dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities.
-
Follow with a brine wash, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]
-
-
-
Flash Column Chromatography:
Issue 2: Emulsion Formation and Product Loss During Aqueous Workup of EDC Reactions
Problem: When performing an aqueous workup to remove the water-soluble urea from an EDC-mediated reaction, you encounter a persistent emulsion, leading to poor separation and potential loss of your product.
Causality: The presence of both organic and aqueous phases, along with potential amphiphilic molecules, can lead to the formation of stable emulsions.
Solutions:
-
Brine Wash:
-
Protocol:
-
During the workup, add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
-
-
Solvent Modification:
-
Protocol:
-
If using a solvent like ethyl acetate, try adding a small amount of a more non-polar solvent like hexanes to the organic layer.
-
Alternatively, consider switching to a different extraction solvent, such as dichloromethane.
-
-
-
Filtration through Celite:
-
Protocol:
-
Pass the entire emulsified mixture through a pad of Celite (diatomaceous earth) in a filter funnel. This can help to break up the emulsion and allow for better separation of the layers.
-
-
Issue 3: Removal of HOBt/HOAt and Other Additives
Problem: You have used an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to suppress racemization, and now you need to remove it from your product.
Causality: HOBt and HOAt are acidic and will need to be removed through an appropriate workup procedure.
Solutions:
-
Aqueous Base Wash:
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous base, such as a 5% sodium bicarbonate solution or a 1M sodium carbonate solution. This will deprotonate the acidic HOBt/HOAt, pulling it into the aqueous layer.
-
Follow with a water wash and a brine wash before drying the organic layer.
-
-
Data Presentation: Coupling Reagent and Byproduct Properties
| Coupling Reagent | Common Acronym | Byproduct | Byproduct Solubility | Recommended Removal Method |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents[4] | Filtration, Column Chromatography[5][6] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC | Water-soluble urea | Water-soluble[1][3] | Aqueous Extraction[7][8] |
| Diisopropylcarbodiimide | DIC | Diisopropylurea | More soluble in organic solvents than DCU[1] | Column Chromatography |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea, HOBt | Water-soluble | Aqueous Extraction (acid and base washes) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea, HOAt | Water-soluble | Aqueous Extraction (acid and base washes) |
Visualization & Formatting
Experimental Workflow: Purification Strategy Selection
Caption: A decision tree for selecting the appropriate purification strategy.
Logical Relationship: Problem, Cause, and Solution for DCU Removal
Caption: Troubleshooting logic for persistent DCU contamination.
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
Carbodiimides and Additives. Aapptec Peptides. [Link]
-
How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? ResearchGate. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
How do I get rid of dicyclohexyl urea (DCU)? ResearchGate. [Link]
-
Workup: DCC Coupling. University of Rochester, Department of Chemistry. [Link]
-
Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]
-
scavenger resins. Supra sciences. [Link]
-
strategies in organic synthesis. Wipf Group - University of Pittsburgh. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. suprasciences.com [suprasciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Impurities in Azepan-1-ylacetic acid Hydrochloride
Welcome to the technical support center for the analysis of Azepan-1-ylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities in this active pharmaceutical ingredient (API). Adherence to stringent purity standards is paramount for the safety and efficacy of final drug products, making robust analytical methodology a critical component of quality control.[] This document provides practical, field-proven insights to navigate the common challenges encountered during the analysis of this polar, hydrophilic compound.
Understanding the Impurity Profile of Azepan-1-ylacetic acid Hydrochloride
A thorough understanding of the potential impurities in Azepan-1-ylacetic acid hydrochloride is the foundation for developing effective analytical methods. Impurities can originate from various stages, including synthesis, purification, and storage.
A likely and industrially scalable synthesis route for Azepan-1-ylacetic acid involves the N-alkylation of hexamethyleneimine with a haloacetic acid, such as chloroacetic acid, followed by the formation of the hydrochloride salt.[2][3] This synthetic pathway informs the potential process-related impurities that may be present in the final API.
Table 1: Potential Impurities in Azepan-1-ylacetic acid Hydrochloride
| Impurity Class | Potential Impurity | Potential Source |
| Process-Related Impurities | Hexamethyleneimine | Unreacted starting material |
| Chloroacetic acid | Unreacted starting material | |
| Azepan-1-yl-(azepan-1-yl)acetic acid | Dimer formation during synthesis | |
| Glycolic acid | Hydrolysis of chloroacetic acid | |
| Degradation Products | Azepane | Decarboxylation of the parent molecule |
| N-oxides of Azepan-1-ylacetic acid | Oxidation | |
| Residual Solvents | Isopropanol, Toluene, Acetone, etc. | Solvents used during synthesis and purification[2] |
| Inorganic Impurities | Heavy metals, catalysts | Manufacturing process[] |
Analytical Methodologies and Troubleshooting
The polar nature of Azepan-1-ylacetic acid hydrochloride presents unique challenges for chromatographic analysis. This section provides detailed troubleshooting guides for the most common analytical techniques employed for impurity profiling.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for impurity analysis in the pharmaceutical industry. However, the high polarity of Azepan-1-ylacetic acid hydrochloride can lead to poor retention on traditional C18 columns.
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method for Azepan-1-ylacetic acid hydrochloride.
Troubleshooting Guide: HPLC Analysis
Q1: My peak for Azepan-1-ylacetic acid hydrochloride is showing significant tailing.
A1: Peak tailing for basic compounds like your analyte is a common issue in reverse-phase HPLC.[4][5][6] It is often caused by secondary interactions between the protonated amine group of the analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[4][6]
-
Explanation of Causality: At a typical mobile phase pH (e.g., 3-6), the nitrogen in the azepane ring will be protonated, carrying a positive charge. The silanol groups on the column packing can be deprotonated and negatively charged, leading to strong ionic interactions that cause the peak to tail.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) will protonate the residual silanol groups, minimizing the secondary ionic interactions.[5]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to have minimal accessible silanol groups, which can significantly improve peak shape for basic compounds.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with the analyte. However, be aware that TEA can suppress ionization in mass spectrometry.
-
Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from the silica surface and can improve peak shape for polar and basic compounds.[7]
-
Q2: I am not getting enough retention for Azepan-1-ylacetic acid hydrochloride on my C18 column.
A2: The high polarity of your analyte means it has a strong affinity for the highly aqueous mobile phases typically used at the beginning of a reverse-phase gradient, leading to poor retention.
-
Explanation of Causality: In reverse-phase chromatography, retention is driven by the hydrophobic interaction between the analyte and the stationary phase. Highly polar molecules do not interact strongly with the non-polar C18 chains and are therefore not well-retained.
-
Troubleshooting Steps:
-
Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a high percentage of aqueous buffer (e.g., 95-98%).
-
Employ a Polar-Embedded or AQ-type Column: These columns are designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes.[7]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high organic content. This technique is well-suited for the retention of very polar compounds.[8]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reverse-phase column.[7]
-
Q3: I am seeing two peaks for my main compound when analyzing the hydrochloride salt.
A3: This can sometimes occur with amine hydrochloride salts in HPLC.[9]
-
Explanation of Causality: The two peaks could be due to an equilibrium between the protonated and free base forms of the amine on the column, or potentially the presence of different salt forms or hydrates. It could also indicate on-column degradation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (at least 2 pH units below the pKa of the amine) to keep the analyte in a single, protonated state.
-
Check Sample Preparation: Ensure the sample is fully dissolved and stable in the injection solvent. Injecting in a solvent that is too different from the mobile phase can cause peak splitting.
-
Use LC-MS to Investigate: Analyze the eluent from both peaks by mass spectrometry. If both peaks show the same mass-to-charge ratio corresponding to your analyte, it points towards a chromatographic or equilibrium issue rather than an impurity.
-
Gas Chromatography (GC)
GC is primarily used for the analysis of volatile impurities, such as residual solvents.[2] The analysis of a hydrochloride salt by GC requires careful consideration of the sample preparation to avoid issues with non-volatility and potential degradation.
Troubleshooting Guide: GC Analysis for Residual Solvents
Q1: I am getting poor peak shapes and reproducibility for my residual solvent analysis.
A1: This is often related to the sample matrix and the injection technique.
-
Explanation of Causality: The non-volatile nature of Azepan-1-ylacetic acid hydrochloride can lead to contamination of the GC inlet and the front of the column if injected directly. This contamination can interact with the analytes, causing peak tailing and poor reproducibility.
-
Troubleshooting Steps:
-
Utilize Headspace GC: Headspace sampling is the preferred technique for residual solvent analysis in non-volatile APIs.[10] This technique involves heating the sample in a sealed vial and injecting only the vapor phase, which contains the volatile residual solvents, into the GC. This prevents the non-volatile API from contaminating the system.
-
Optimize Headspace Parameters: Carefully optimize the vial equilibration temperature and time to ensure complete partitioning of the solvents into the headspace for accurate and reproducible quantification.
-
Proper Diluent Selection: Choose a high-boiling point solvent that is free of interfering peaks to dissolve the sample for headspace analysis. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices.
-
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric techniques are crucial for the identification and structural elucidation of unknown impurities.
Sources
- 2. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 10. enkrisi.com [enkrisi.com]
Strategies for improving the regioselectivity of reactions involving the azepane ring
Technical Support Center: Azepane Ring Reactions
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for synthetic strategies involving the azepane ring. As a Senior Application Scientist, I understand that while azepanes are crucial structural motifs in pharmaceuticals and bioactive compounds, their seven-membered ring's conformational flexibility presents significant challenges in controlling reaction regioselectivity.[1][2][3] This guide is structured to address the common issues and questions that arise during experimental work, moving from foundational concepts to specific troubleshooting scenarios.
Section 1: Foundational FAQs
This section addresses the fundamental principles governing reactivity and selectivity in azepane systems.
Question: Why is achieving high regioselectivity in reactions on the azepane ring so challenging?
Answer: The difficulty stems from a combination of factors inherent to the azepane scaffold:
-
Conformational Flexibility: Unlike rigid 5- or 6-membered rings, the 7-membered azepane ring exists as a dynamic equilibrium of multiple low-energy chair and boat conformations. This flexibility means that multiple C-H bonds can be sterically and electronically accessible at any given time, making it difficult for a reagent or catalyst to distinguish between them.
-
Multiple Reactive Sites: An N-unsubstituted azepane has several potential reaction sites: the N-H bond, the α-C-H bonds (C2/C7), the β-C-H bonds (C3/C6), and the γ-C-H bond (C4). Differentiating between these positions requires a highly selective approach.
-
Small Differences in C-H Bond Strengths: The bond dissociation energies of the C-H bonds at the C2, C3, and C4 positions are very similar, meaning that reactions relying on innate C-H reactivity often yield mixtures of products.
Question: What are the main strategic approaches to control regioselectivity in azepane functionalization?
Answer: There are three primary pillars for controlling where a reaction occurs on the azepane ring. The optimal choice depends on the desired transformation and the specific substrate.
-
Substrate Control: This involves modifying the azepane starting material to favor a specific outcome. The most common method is the installation of a directing group (DG) on the nitrogen atom.[4] This group physically guides the catalyst or reagent to a specific C-H bond, typically the one ortho to the nitrogen (C2 or C7).
-
Reagent/Catalyst Control: This strategy relies on the intrinsic properties of the catalyst or reagents to favor one position over another. For instance, bulky reagents may preferentially attack the least sterically hindered position, while specific transition metal catalysts can be tuned with ligands to favor a particular site.[5]
-
Reaction Condition Control: Modifying parameters like solvent, temperature, and the use of additives can influence the reaction pathway. For example, non-coordinating solvents can enhance the effectiveness of directing groups by preventing competition for the metal center.[5] A change in temperature can sometimes switch between kinetically and thermodynamically favored products.
Below is a decision-making workflow to help select an appropriate strategy.
Caption: Decision workflow for selecting a regioselectivity strategy.
Section 2: Troubleshooting Guides & FAQs
This section tackles specific experimental problems in a question-and-answer format.
Problem 1: "I am attempting a C-H functionalization on my azepane, but I'm getting a mixture of isomers at the C2, C3, and C4 positions. How can I selectively target the C2 position?"
Answer: This is a classic challenge. Achieving C2 selectivity almost always requires the use of a directing group (DG) attached to the azepane nitrogen.[4] The DG coordinates to the transition metal catalyst (commonly Pd, Rh, or Ru) and delivers it to the proximal C-H bond, leading to the formation of a stable 5- or 6-membered metallacycle intermediate.[4][6]
Troubleshooting Steps:
-
Install a Directing Group: The most reliable solution is to append a directing group to the nitrogen. Picolinamide and 8-aminoquinoline are excellent choices for palladium and rhodium catalysis, respectively. These groups are often removable after the desired C-H functionalization.[7]
-
Catalyst and Ligand Choice: Ensure you are using a suitable catalyst system. For directed C-H functionalization, catalysts like [RhCp*Cl2]2 or Pd(OAc)2 are common starting points.[8] The choice of ligands can also fine-tune selectivity, though this is often a secondary effect compared to the directing group.
-
Solvent Considerations: Use non-coordinating solvents like toluene, dioxane, or DCE. Highly coordinating solvents such as THF can compete with the directing group for binding to the metal center, diminishing the directing effect.[5]
The mechanism below illustrates how a directing group facilitates C2-selective C-H activation.
Caption: Mechanism of directing group-assisted C2-H activation.
Problem 2: "My reaction is giving me a mixture of N-functionalization and C-functionalization. How do I prevent reaction at the nitrogen?"
Answer: Competition between N-H and C-H functionalization is common, especially with electrophilic reagents or certain metal catalysts. The N-H bond is often more acidic and the nitrogen lone pair more nucleophilic than the C-H bonds.
Troubleshooting Steps:
-
Protect the Nitrogen: The most straightforward solution is to install a protecting group on the azepane nitrogen.[9] This serves two purposes: it prevents unwanted N-functionalization and can also be used to influence the regioselectivity of subsequent C-H functionalizations through steric or electronic effects.
-
Boc (tert-butyloxycarbonyl): A common, bulky protecting group. Its steric hindrance can direct reagents to less crowded positions of the ring. It is stable to many reaction conditions and easily removed with acid.[10]
-
Cbz (Carboxybenzyl): Another robust protecting group, typically removed by hydrogenolysis.
-
Tosyl (Ts): An electron-withdrawing group that deactivates the nitrogen and can influence the acidity of adjacent C-H bonds.
-
-
Base and Reagent Selection: If N-protection is not desired, careful selection of the base and reagent is critical. Using a sterically hindered non-nucleophilic base, like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can sometimes selectively deprotonate a C-H position over the N-H bond, especially in non-polar solvents.[5]
Problem 3: "I'm trying a hydroboration-oxidation on a substituted tetrahydroazepine, but the regioselectivity is poor. How can I control where the hydroxyl group adds?"
Answer: The regioselectivity of hydroboration is governed by a combination of steric and electronic factors. In flexible seven-membered rings, these effects can be subtle and lead to product mixtures.
Troubleshooting Steps:
-
Exploit Steric Hindrance: The borylation step is sensitive to sterics. A bulky substituent already on the ring will direct the incoming borane to the most accessible face and position of the double bond.[11] Similarly, using a bulkier borane reagent (e.g., 9-BBN instead of BH3) can enhance selectivity for the least sterically hindered carbon of the alkene.
-
Substrate-Directing Groups: An existing hydroxyl or other coordinating group on the azepine ring can direct the borane to the syn face of the molecule, potentially overriding simple steric effects.[11] Protecting such groups (e.g., as a TBS ether) can block this directing effect and revert control to sterics.[11]
-
Catalytic Approaches: While less common for simple hydroboration, rhodium-catalyzed hydroborations have been shown to sometimes alter or improve regioselectivity, although this can come at the cost of competing hydrogenation pathways.[11]
Section 3: Data & Protocols
For hands-on application, this section provides quantitative data and a detailed experimental protocol for a common, selective transformation.
Table 1: Influence of N-Protecting/Directing Group on Regioselectivity of Pd-Catalyzed C-H Arylation
| Entry | Protecting/Directing Group (PG) | C2:C3:C4 Arylation Ratio | Yield (%) | Reference Insight |
| 1 | H (unprotected) | Mixture of N- and C-arylation | Low | N-H is more reactive, leading to poor selectivity and yield for C-H functionalization. |
| 2 | Boc | 1 : 2.5 : 1.2 | 45% | Bulky Boc group offers some steric direction but is insufficient for high selectivity due to ring flexibility.[10] |
| 3 | Tosyl (Ts) | 2.1 : 1 : <0.1 | 60% | Electron-withdrawing nature acidifies C2-H protons, favoring α-functionalization. |
| 4 | Picolinamide (PA) | >99 : <1 : <1 | 85% | Strong chelation directs the Pd catalyst almost exclusively to the C2 position.[4][6] |
Experimental Protocol: Regioselective C2-Arylation of N-Picolinamide-Azepane
This protocol describes a palladium-catalyzed C-H arylation directed by a picolinamide group, a reliable method for achieving C2 selectivity.
Materials:
-
N-(azepan-1-yl)picolinamide (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Pd(OAc)2 (5 mol%)
-
K2CO3 (2.5 equiv)
-
Anhydrous Toluene
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add N-(azepan-1-yl)picolinamide (e.g., 0.2 mmol, 1.0 equiv), the desired aryl iodide (0.24 mmol, 1.2 equiv), Pd(OAc)2 (0.01 mmol, 5 mol%), and K2CO3 (0.5 mmol, 2.5 equiv).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure C2-arylated product.
-
Deprotection (Optional): The picolinamide directing group can be removed under basic or acidic hydrolysis conditions to yield the free C2-arylated azepane.
References
-
Jia, Y., et al. (2009). Palladium-Catalyzed Olefination of Tryptophan Derivatives via C–H/C–H Activation. Organic Letters. Available at: [Link]
-
Schnürch, M., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications. Available at: [Link]
-
Huang, Z., et al. (2025). 1,2,4‐Oxadiazol‐5(4H)‐Ones: Versatile Building Blocks in Synthetic Chemistry. Chemistry – An Asian Journal. Available at: [Link]
-
Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. Available at: [Link]
-
Sperry, J. (2018). Recent strategies used in the synthesis of saturated four-membered heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ghorai, M. K., et al. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling With α-halo Eneformamides. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, J., & Dong, G. (2019). Palladium/Norbornene Cooperative Catalysis. Chemical Reviews. Available at: [Link]
-
Voskressensky, L. G., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Available at: [Link]
-
Huang, G., et al. (2018). Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives. Organic Letters. Available at: [Link]
-
Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Griesbeck, A. G., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature. Available at: [Link]
-
Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules. Available at: [Link]
-
Arns, S., & Crudden, C. M. (2021). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available at: [Link]
-
Vitaku, E., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Douglas, C. J., et al. (2018). Modular Access to Azepines by Directed Carbonylative C–C Bond Activation of Aminocyclopropanes. Journal of the American Chemical Society. Available at: [Link]
-
Ielo, L., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews. Available at: [Link]
-
Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed C–H functionalization chemistry. Chemical Society Reviews. Available at: [Link]
-
Ji, B., et al. (2023). Azepine-Embedded Seco-Hexabenzocoronene-Based Helix Nanographenes: Access to Modification of the Core by N–H Functionalization. Organic Letters. Available at: [Link]
-
Ali, S., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry. Available at: [Link]
-
Kumar, R., et al. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Nyerges, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, X., et al. (2022). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Organic Letters. Available at: [Link]
-
OpenChemHub. (2024, January 18). Removable and modifiable directing groups in C-H activation. YouTube. Available at: [Link]
Sources
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Novel Azepan-1-ylacetic Acid Scaffolds in Anticonvulsant and Neuropathic Pain Models
Introduction: The Unmet Need in Seizure and Neuropathic Pain Management
Epilepsy and neuropathic pain represent significant therapeutic challenges, affecting millions worldwide with often debilitating symptoms. While a number of antiepileptic drugs (AEDs) and analgesics are available, a substantial portion of patients remain refractory to treatment or experience dose-limiting side effects.[1][2] The established AEDs, such as carbamazepine and oxcarbazepine, primarily act by blocking voltage-gated sodium channels to reduce neuronal hyperexcitability.[3] Newer agents like gabapentin and pregabalin modulate calcium channel function to achieve their therapeutic effects, particularly in neuropathic pain.[4]
The quest for novel chemical entities with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. The azepane scaffold, a seven-membered heterocyclic ring, is a key pharmacophore present in numerous FDA-approved drugs.[5] This guide provides a comparative analysis of the preclinical efficacy of a novel series of azepane derivatives, specifically 9-alkoxy-6,7-dihydro-5H-benzo[c][3][6]triazolo[4,3-a]azepines, against established drugs for epilepsy and neuropathic pain.
Preclinical Efficacy of Novel Azepane Derivatives
A novel series of 9-alkoxy-6,7-dihydro-5H-benzo[c][3][6]triazolo[4,3-a]azepine derivatives has demonstrated significant anticonvulsant activity in preclinical rodent models.[6] The efficacy of these compounds was primarily assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. Neurotoxicity was evaluated using the rotarod test.
Data Summary: Preclinical Anticonvulsant Activity
The following table summarizes the median effective dose (ED50) for anticonvulsant activity, the median toxic dose (TD50) for neurotoxicity, and the protective index (PI = TD50/ED50) for the most promising novel azepane derivatives compared to the established drug, carbamazepine.[2][6]
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) in MES |
| Novel Azepane Derivative 5c | - | 19.8 | 80.8 | - |
| Novel Azepane Derivative 5d | 12.3 | - | 73.5 | 6.0 |
| Carbamazepine | 8.8 - 11.8 | >100 | 71.3 | 8.1 |
| Oxcarbazepine | 13.5 - 20.5 | - | - | - |
Key Insights from Preclinical Data:
-
Potency in MES Model: The novel azepane derivative 5d shows comparable potency to carbamazepine and oxcarbazepine in the MES model, indicating potential efficacy against generalized tonic-clonic seizures.[6][7] Its ED50 of 12.3 mg/kg is within the range of these established drugs.
-
Activity in scPTZ Model: Notably, the novel derivative 5c demonstrates potent activity in the scPTZ model with an ED50 of 19.8 mg/kg, a model in which carbamazepine is largely inactive.[6] This suggests a broader spectrum of anticonvulsant activity for this class of compounds, potentially including efficacy against absence seizures.
-
Safety Profile: The protective index (PI) is a crucial measure of a drug's therapeutic window. While the PI of derivative 5d (6.0) is slightly lower than that of carbamazepine (8.1) in the MES test, it still indicates a favorable separation between efficacy and neurotoxicity.[6]
Comparative Analysis with Existing Drugs
A direct comparison with existing drugs is essential to understand the potential clinical utility of these novel azepane derivatives.
Carbamazepine and Oxcarbazepine: The Incumbents
Carbamazepine and its keto-analog, oxcarbazepine, are mainstays in the treatment of epilepsy, particularly for partial and generalized tonic-clonic seizures.[1][8] Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive firing.[3]
-
Preclinical Profile: As shown in the table, carbamazepine is highly effective in the MES model but not in the scPTZ model.[6] Oxcarbazepine also demonstrates robust efficacy in the MES test.[7]
-
Clinical Efficacy in Epilepsy: Clinical studies have shown that carbamazepine can control seizures in approximately 7 out of 10 people with newly diagnosed epilepsy.[9][10] Oxcarbazepine has demonstrated comparable efficacy to carbamazepine and phenytoin in monotherapy for partial-onset seizures, with a study showing 12% of patients in the high-dose group becoming seizure-free.[8]
Gabapentin and Pregabalin: The Neuropathic Pain Specialists
Gabapentin and pregabalin are structurally related compounds that are first-line treatments for neuropathic pain.[11][12] Their mechanism involves binding to the α2-δ subunit of voltage-gated calcium channels, which reduces the influx of calcium and subsequently the release of excitatory neurotransmitters.[4]
-
Preclinical Profile: While not directly compared in the same anticonvulsant studies as the novel azepane derivatives, gabapentin and pregabalin have demonstrated efficacy in various animal models of neuropathic pain.
-
Clinical Efficacy in Neuropathic Pain: Clinical trials have shown that gabapentin provides meaningful pain relief in about 30-40% of patients with diabetic neuropathy or postherpetic neuralgia.[11] One study reported a 21% reduction in pain scores with gabapentin compared to 14% with placebo.[13] Pregabalin has also shown significant reductions in pain scores compared to placebo in various neuropathic pain conditions.[12] A meta-analysis of flexible-dose trials suggests that higher doses of pregabalin are associated with better pain outcomes.[14]
Proposed Mechanism of Action: A Multi-Target Approach?
The preclinical data for the novel 9-alkoxy-6,7-dihydro-5H-benzo[c][3][6]triazolo[4,3-a]azepine derivatives suggest a mechanism that may differ from or be broader than existing drugs. Their efficacy in both the MES and scPTZ models points towards a potential dual mechanism of action. It is hypothesized that these compounds may act by inhibiting voltage-gated sodium channels, similar to carbamazepine, while also modulating GABAergic neurotransmission, which would explain their activity in the scPTZ test.[15]
Caption: Proposed mechanisms of action for novel azepane derivatives and existing drugs.
Experimental Protocols: A Foundation for Reproducibility
The following are detailed methodologies for the key preclinical experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[9]
-
Animal Model: Adult male CF-1 or C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: A constant current stimulator with corneal electrodes.
-
Procedure: a. Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test. b. Apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas. c. Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds via corneal electrodes. d. Observe the animal for the presence or absence of a tonic hindlimb extension.
-
Endpoint: Abolition of the tonic hindlimb extensor component of the seizure is considered protection.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is a model for clonic seizures and identifies compounds that can raise the seizure threshold.[16]
-
Animal Model: Adult male CF-1 or C57BL/6 mice or Sprague-Dawley rats.
-
Procedure: a. Administer the test compound or vehicle i.p. at a predetermined time before the test. b. Inject a convulsant dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck. c. Place the animal in an observation cage. d. Observe for 30 minutes for the presence or absence of a clonic seizure lasting at least 5 seconds.
-
Endpoint: Absence of a clonic seizure is considered protection.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Animal Model: Adult mice or rats.
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure: a. Train the animals to stay on the rotating rod for a set period (e.g., 1-2 minutes). b. Administer the test compound or vehicle i.p. c. At a predetermined time, place the animal on the rotating rod. d. Record the time the animal remains on the rod.
-
Endpoint: An inability to remain on the rod for a predetermined time is indicative of motor impairment.
Caption: A generalized workflow for preclinical anticonvulsant drug screening.
Expert Analysis and Future Directions
The preclinical data on the novel 9-alkoxy-6,7-dihydro-5H-benzo[c][3][6]triazolo[4,3-a]azepine derivatives are promising. Their potent activity in both the MES and scPTZ models suggests a broad spectrum of anticonvulsant action that may translate to efficacy against a wider range of seizure types than some existing drugs. The favorable protective index of the lead compounds indicates a potentially good safety margin.
The dual mechanism of action, if confirmed, would be a significant advantage, potentially offering a more comprehensive approach to seizure control. Further investigation into the specific molecular targets within the GABAergic system is warranted.
While the primary focus of the initial studies was on anticonvulsant activity, the overlap in the pathophysiology of epilepsy and neuropathic pain suggests that these compounds could also be effective analgesics. Future preclinical studies should evaluate these azepane derivatives in established models of neuropathic pain.
References
-
Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][3][6]triazolo[4,3-a]azepines as potential anticonvulsant agents. PubMed. [Link]
-
What is the mechanism of Oxcarbazepine? Patsnap Synapse. [Link]
-
Efficacy and safety of oxcarbazepine in the treatment of children with epilepsy: a meta-analysis of randomized controlled trials. ResearchGate. [Link]
-
A review on carbamazepine in the treatment of epilepsy. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Oxcarbazepine. StatPearls - NCBI Bookshelf. [Link]
-
Gabapentin. Wikipedia. [Link]
-
Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials. PubMed. [Link]
-
Oxcarbazepine: an update of its efficacy in the management of epilepsy. PubMed. [Link]
-
The mechanisms of action of gabapentin and pregabalin. PubMed. [Link]
-
Pentylenetetrazol (PTZ) kindling model of epilepsy. PubMed. [Link]
-
Oxcarbazepine: Preclinical Anticonvulsant Profile and Putative Mechanisms of Action. PubMed. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials. BMJ Open. [Link]
-
Anti‐seizure efficacy and retention rate of carbamazepine is highly variable in randomized controlled trials: A meta‐analysis. National Institutes of Health (NIH). [Link]
-
Recent developments on triazole nucleus in anticonvulsant compounds: a review. PMC. [Link]
-
A meta-epidemiological study on the reported treatment effect of pregabalin in neuropathic pain trials over time. PLOS One. [Link]
-
A study to evaluate pregabalin in painful diabetic peripheral neuropathy. ClinicalTrials.gov. [Link]
-
Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]
-
Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers. [Link]
-
Synthesis of 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines. ResearchGate. [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]
-
Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. [Link]
-
5,5,7,7-Tetrametyl-6,7-dihydro-5H-dibenzo[c,e]azepine. MDPI. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
-
Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial. PubMed. [Link]
-
Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
-
Oxcarbazepine (Trileptal) as monotherapy in patients with partial seizures. PubMed. [Link]
-
Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]
-
Neuropathic pain responds better to increased doses of pregabalin: an in-depth analysis of flexible-dose clinical trials. Journal of Pain Research. [Link]
-
Oxcarbazepine: Mechanisms of Action. PubMed. [Link]
-
Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. ResearchGate. [Link]
-
The efficacy of carbamazepine combinations in epilepsy. PubMed. [Link]
-
Gabapentin for Chronic Neuropathic Pain. ResearchGate. [Link]
-
Oxcarbazepine. PubChem. [Link]
-
Carbamazepine Basic Seizure Medication. Epilepsy Foundation. [Link]
-
Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain. This Changed My Practice (TCMP) by UBC CPD. [Link]
-
Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships. PubMed. [Link]
-
Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. [Link]
-
Design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][3][6]oxazepine derivatives with anticonvulsant activity. PubMed. [Link]
Sources
- 1. Frontiers | Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety [frontiersin.org]
- 2. Carbamazepine as a single drug in the treatment of epilepsy. A prospective study of serum levels and seizure control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. fda.gov [fda.gov]
- 5. Oxcarbazepine (Trileptal) as monotherapy in patients with partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 7. Oxcarbazepine: preclinical anticonvulsant profile and putative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxcarbazepine monotherapy for partial-onset seizures: a multicenter, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epilepsy.com [epilepsy.com]
- 10. litfl.com [litfl.com]
- 11. Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpccr.eu [jpccr.eu]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Azepan-1-ylacetic Acid Analogs
The azepane scaffold, a seven-membered saturated heterocycle, is a privileged structure in medicinal chemistry, lending itself to the development of a diverse array of therapeutic agents. When functionalized with an acetic acid moiety at the 1-position, the resulting Azepan-1-ylacetic acid core serves as a versatile starting point for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Azepan-1-ylacetic acid analogs, drawing on experimental data to elucidate the impact of structural modifications on their biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
The Azepan-1-ylacetic Acid Scaffold: A Platform for Diverse Biological Activities
The inherent conformational flexibility of the seven-membered azepane ring, combined with the acidic character of the acetic acid side chain, allows for the creation of analogs that can interact with a wide range of biological targets. SAR studies have revealed that modifications to both the azepane ring and the acetic acid group can profoundly influence the potency, selectivity, and pharmacokinetic properties of these compounds.
Key biological targets for which Azepan-1-ylacetic acid analogs have been investigated include:
-
Enzyme Inhibitors: Notably, as inhibitors of proteases such as Cathepsin K and coagulation factors like Factor XIa (FXIa).[1][2][3]
-
Receptor Modulators: Including agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[4][5][6]
The exploration of SAR for this class of compounds is crucial for optimizing their therapeutic potential and minimizing off-target effects.
General Synthetic Strategies
The synthesis of Azepan-1-ylacetic acid analogs typically involves the initial construction of the substituted azepane ring, followed by N-alkylation with a suitable acetic acid precursor. The choice of synthetic route is often dictated by the desired substitution pattern on the azepane core.
Workflow for Synthesis and SAR Evaluation:
Caption: A generalized workflow for the synthesis and evaluation of Azepan-1-ylacetic acid analogs to establish structure-activity relationships.
A common synthetic approach involves the reductive amination of a substituted azepan-4-one with an amino acid ester, followed by hydrolysis to yield the desired product. This method allows for the introduction of diverse substituents at the 4-position of the azepane ring.
Comparative SAR Analysis
The following sections detail the impact of structural modifications on the biological activity of Azepan-1-ylacetic acid analogs, with a focus on their role as enzyme inhibitors and receptor agonists.
Substitutions on the azepane ring have been shown to be critical for modulating both potency and pharmacokinetic properties.
-
Methyl Substitution: In a series of azepanone-based Cathepsin K inhibitors, the position and stereochemistry of methyl substituents on the azepane ring had a significant impact on inhibitory potency and oral bioavailability.[1] For instance, a 4S-7-cis-methylazepanone analog exhibited a nearly four-fold increase in potency (Ki,app = 0.041 nM) compared to the unsubstituted parent compound (Ki,app = 0.16 nM) and a dramatic improvement in rat oral bioavailability from 42% to 89%.[1] This highlights the importance of exploring subtle structural changes on the core scaffold.
The acetic acid moiety is often a key pharmacophoric element, participating in crucial interactions with the biological target.
-
Replacement with Bioisosteres: While the carboxylic acid is often essential, its replacement with bioisosteric groups can sometimes improve properties such as cell permeability and metabolic stability. However, in many cases, the carboxylate is critical for forming salt bridges or hydrogen bonds with key residues in the active site or binding pocket.
The incorporation of aryl and heteroaryl substituents is a common strategy to enhance potency and selectivity.
-
As S1P1 Receptor Agonists: In the development of S1P1 receptor agonists, the introduction of a pendant phenyl ring on a 3-arylpropionic acid scaffold (a related structure) was crucial for achieving high selectivity against other S1P receptor subtypes.[4] This suggests that for Azepan-1-ylacetic acid analogs targeting S1P1, the incorporation of an appropriately substituted aryl group could be a fruitful avenue for optimization.
Data Summary Tables
Table 1: SAR of Methyl-Substituted Azepanone Analogs as Cathepsin K Inhibitors[1]
| Compound | Substitution | Human Cathepsin K Ki,app (nM) | Rat Oral Bioavailability (%) |
| Parent Analog | Unsubstituted | 0.16 | 42 |
| Analog 10 | 4S-7-cis-methyl | 0.041 | 89 |
Table 2: Activity of Azepan-1-ylacetic Acid Analogs as Factor XIa Inhibitors
Experimental Protocols
This protocol is a representative example and may require optimization for specific analogs.
Step 1: Reductive Amination
-
To a solution of the desired substituted azepan-4-one (1.0 eq) in dichloromethane (DCM, 0.1 M), add the appropriate amino acid methyl ester hydrochloride (1.2 eq) and triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Ester Hydrolysis
-
Dissolve the purified ester from Step 1 in a 1:1 mixture of tetrahydrofuran (THF) and water (0.1 M).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final Azepan-1-ylacetic acid analog.
This protocol provides a general framework for assessing the inhibitory activity of synthesized analogs against Factor XIa.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add assay buffer (e.g., Tris-buffered saline with 0.1% BSA), human Factor XIa, and the test compound at various concentrations.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate for Factor XIa.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Visualization of Key SAR Principles
Caption: A diagram illustrating the key structural modification points on the Azepan-1-ylacetic acid core and their impact on biological and pharmacokinetic properties.
Conclusion and Future Directions
The Azepan-1-ylacetic acid scaffold has proven to be a valuable template for the development of potent and selective modulators of various biological targets. SAR studies have demonstrated that subtle modifications to the azepane ring can lead to significant improvements in both potency and pharmacokinetic properties. The introduction of aryl and heteroaryl moieties offers a promising strategy for enhancing selectivity.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the azepane ring to further probe the SAR and optimize ADME properties.
-
Investigating different bioisosteric replacements for the carboxylic acid group to potentially improve cell permeability and metabolic stability.
-
Utilizing computational modeling and X-ray crystallography to gain a deeper understanding of the binding interactions between Azepan-1-ylacetic acid analogs and their biological targets, thereby facilitating rational drug design.
By systematically applying the principles of medicinal chemistry and leveraging the insights gained from SAR studies, the therapeutic potential of Azepan-1-ylacetic acid analogs can be further unlocked.
References
-
Gauthier, J. Y., et al. (2008). Structure Activity Relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one Cathepsin K Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. [Link]
-
Newhouse, B. J., et al. (2010). Discovery of 3-arylpropionic Acids as Potent Agonists of sphingosine-1-phosphate receptor-1 (S1P1) With High Selectivity Against All Other Known S1P Receptor Subtypes. Bioorganic & Medicinal Chemistry Letters, 20(2), 594-597. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 107, 117769. [Link]
-
Various Authors. (2025). Preparation of Azepinones. Request PDF on ResearchGate. [Link]
-
Harrington, J., et al. (2023). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Journal of the American College of Cardiology, 81(6), 587-597. [Link]
-
Various Authors. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH National Library of Medicine. [Link]
-
Ylikangas, H., et al. (2013). Structure-activity relationship study of compounds binding to large amino acid transporter 1 (LAT1) based on pharmacophore modeling and in situ rat brain perfusion. European Journal of Pharmaceutical Sciences, 49(1), 114-123. [Link]
-
Marquis, R. W., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 44(9), 1380-1395. [Link]
-
Ono, M., et al. (2008). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 16(15), 7249-7260. [Link]
-
Napier, S., et al. (2011). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(10), 3163-3167. [Link]
-
Buzzard, D. J., et al. (2016). Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). Journal of Medicinal Chemistry, 59(13), 6377-6395. [Link]
-
Various Authors. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]
-
Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 101, 130033. [Link]
-
Lin, J., et al. (2005). Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants. Journal of Medicinal Chemistry, 48(22), 6975-6983. [Link]
-
Kim, H. J., et al. (2020). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules, 25(14), 3254. [Link]
-
Davis, M. D., et al. (2004). Sphingosine 1-Phosphate Analogs as Receptor Antagonists. The Journal of Biological Chemistry, 279(48), 50100-50104. [Link]
-
Fu, H., et al. (2019). Discovery of novel, potent, isosteviol-based antithrombotic agents. European Journal of Medicinal Chemistry, 183, 111722. [Link]
-
Various Authors. (2025). Structure-Activity Relationship of a New Series of Reversible Dual Monoacylglycerol Lipase/Fatty Acid Amide Hydrolase Inhibitors. Request PDF on ResearchGate. [Link]
-
Parrill-Baker, A. L., et al. (2009). 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5648-5651. [Link]
-
Zhang, W., et al. (2011). Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors. Journal of Medicinal Chemistry, 54(1), 246-253. [Link]
-
Snee, B. M., et al. (2015). Crystallographic insights into the structure-activity relationships of diazaborine enoyl-ACP reductase inhibitors. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 12), 1618-1625. [Link]
-
Various Authors. (2025). Design, Synthesis, and Biological Evaluation of Peptidomimetic Inhibitors of Factor XIa as Novel Anticoagulants. ResearchGate. [Link]
-
Various Authors. (2024). A Practical Method for Synthesizing Iptacopan. MDPI. [Link]
-
Various Authors. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ResearchGate. [Link]
Sources
- 1. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1) with high selectivity against all other known S1P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Azepan-1-ylacetic acid hydrochloride vs. piperidine-based analogs in biological assays
This guide provides a technical comparison between Azepan-1-ylacetic acid hydrochloride (the 7-membered ring "azepane" linker) and its piperidine-based analogs (the 6-membered ring standard) in the context of medicinal chemistry and biological assay performance.
Executive Summary: The Strategic Value of Ring Expansion
In drug discovery, the transition from a piperidine (6-membered) to an azepane (7-membered) moiety is a classic "ring expansion" strategy used to modulate physicochemical properties without altering the fundamental pharmacophore.
Azepan-1-ylacetic acid hydrochloride serves as a critical building block to introduce the azepane ring via a stable acetate linker. While piperidine is the industry standard due to entropic stability and commercial availability, azepane offers a unique conformational flexibility and lipophilic bulk that can break patent space, improve selectivity profiles, or overcome metabolic liabilities associated with the piperidine ring.
Quick Comparison: The "Tale of the Tape"
| Feature | Piperidine-1-ylacetic acid (C6) | Azepan-1-ylacetic acid (C7) | Impact on Bio-Assay |
| Ring Conformation | Rigid Chair (Defined vector) | Flexible Twist-Chair/Boat | Azepane adapts to "induced fit" binding pockets. |
| Lipophilicity (cLogP) | ~0.5 (Lower) | ~1.0 (Higher) | Azepane increases membrane permeability but lowers solubility. |
| Basicity (pKa) | ~11.2 | ~11.1 | Negligible difference in ionization state at physiological pH. |
| Metabolic Liability | High (CYP450 oxidation at C2/C3) | Moderate/Different | Ring expansion shifts the site of metabolic attack. |
| Entropic Cost | Low (Pre-organized) | High (Flexible) | Azepane ligands pay a higher entropic penalty upon binding. |
Mechanistic Insight: Causality in Experimental Design
Why Choose Azepane? (The "Wobble" Effect)
As an Application Scientist, I often see researchers default to piperidine. However, the Azepan-1-yl motif should be selected when the binding pocket is hydrophobic and slightly undefined.
-
Piperidine acts as a rigid anchor. If the receptor pocket is narrow and deep, piperidine fits perfectly.
-
Azepane acts as a "wobbly" anchor. Its 7-membered ring can adopt multiple low-energy conformations (twist-chair, chair, boat). This allows it to "mold" into pockets that are slightly larger or have dynamic residues, potentially picking up additional hydrophobic interactions that piperidine misses.
The Linker Function: Acetic Acid Moiety
Both reagents utilize an acetic acid linker (
Self-Validating Experimental Protocol
To objectively compare these two moieties, you cannot rely on literature
Phase A: Synthesis of the Matched Pair
Objective: Attach both linkers to a common amine scaffold (R-NH2) to create Probe A (Piperidine) and Probe B (Azepane).
-
Reagent Prep:
-
Azepan-1-ylacetic acid HCl: Hygroscopic. Dry under vacuum over
for 4 hours before weighing. -
Piperidine analog: Standard handling.
-
-
Coupling Reaction (Standardized HATU Protocol):
-
Dissolve Scaffold amine (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) to neutralize the HCl salt of the linker.
-
Add Linker Acid (1.2 eq) followed by HATU (1.2 eq).
-
Critical Step: Monitor pH. The HCl salt can acidify the reaction, stalling the coupling. Ensure pH > 8.
-
-
Purification:
-
Both analogs usually require Reverse Phase HPLC (C18).
-
Note: The Azepane derivative will elute later (higher retention time) due to the extra methylene group (
).
-
Phase B: Biological Assay (Competitive Binding)
Objective: Determine if the ring expansion improves affinity (
-
System: HEK293 membrane fractions expressing Target Receptor (e.g., hDAT or hSERT).
-
Radioligand: [3H]-Standard.
-
Validation Check:
-
If
: The pocket is tolerant of bulk; Azepane is a viable backup for IP purposes. -
If
: The pocket has a specific hydrophobic sub-domain that the C7 ring fills (Gain of function). -
If
: Steric clash. The pocket is too restricted for the C7 ring.
-
Visualization of Logic & Workflow
Diagram 1: Lead Optimization Decision Tree
Caption: Logic flow for selecting between Piperidine and Azepane scaffolds based on assay feedback.
Diagram 2: Comparative Synthesis Workflow
Caption: Parallel synthesis protocol for generating Matched Molecular Pairs (MMP) using the HCl salts.
Supporting Data & Case Studies
Case Study: Neurotransmitter Transporter Inhibition
In a study comparing azepane and piperidine analogs for dopamine (DAT) and norepinephrine (NET) transporter inhibition, researchers found that the ring expansion had distinct effects on selectivity.
-
Observation: The piperidine analogs were often equipotent at DAT and NET.
-
Azepane Effect: Expanding to the azepane ring maintained DAT activity but often altered the ratio of NET/SERT inhibition.[1] Furthermore, N-substitution on the azepane ring showed a different hERG toxicity profile compared to the piperidine series.[1]
Physicochemical Data Summary
| Property | Azepan-1-ylacetic Acid HCl | Piperidine Analog | Implication |
| Molecular Weight | 193.67 g/mol (Free acid: ~157) | 179.64 g/mol (Free acid: ~143) | Small mass increase. |
| H-Bond Donors | 1 (Acid OH) | 1 (Acid OH) | Identical. |
| H-Bond Acceptors | 3 (N, C=O, O) | 3 (N, C=O, O) | Identical. |
| Rotatable Bonds | 2 (Linker) | 2 (Linker) | Azepane ring itself has internal flexibility. |
| Solubility (Water) | High (as HCl salt) | High (as HCl salt) | Both highly soluble in aqueous buffers. |
References
-
Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition . Journal of Medicinal Chemistry. Comparison of ring size effects on transporter selectivity and hERG liability.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules. Comprehensive review of the piperidine scaffold in drug design.
-
Stereoselective synthesis of azepane derivatives via piperidine ring expansion . Journal of the Chemical Society, Perkin Transactions 1. Synthetic methodologies for converting piperidines to azepanes.
-
Comparison of 7-membered vs 6-membered rings in Drug Design . BenchChem Technical Guides. Analysis of physicochemical properties and metabolic profiles.
Sources
Benchmarking the Synthetic Efficiency of Azepan-1-ylacetic Acid Hydrochloride Routes
Executive Summary
In the development of pharmaceutical intermediates, Azepan-1-ylacetic acid hydrochloride (CAS 52703-80-7) serves as a critical building block, particularly in the synthesis of antihistamines and CNS-active agents containing the azepane (hexamethyleneimine) moiety.
This guide benchmarks the two primary synthetic routes:
-
Route A (Direct Alkylation): Nucleophilic substitution using chloroacetic acid.
-
Route B (Ester-Mediated): Alkylation using ethyl chloroacetate followed by hydrolysis.
Recommendation: Route B is designated as the superior pathway for pharmaceutical-grade applications. While Route A offers higher atom economy on paper, it suffers from significant purification bottlenecks due to zwitterion/salt separation issues. Route B, despite being a two-step process, allows for the isolation of the lipophilic ester intermediate, enabling high-efficiency purification (distillation or crystallization) prior to the final salt formation. This results in a reproducible purity profile of >99.5% required for GMP standards.
Strategic Analysis of Synthetic Pathways
Mechanism and Causality
Both routes rely on the nucleophilic attack of the secondary amine (azepane) on the
-
Route A (Direct): Uses Chloroacetic acid.[1][2] The reaction is typically performed in aqueous alkali.
-
Challenge: The product exists as a zwitterion at neutral pH. Isolating the hydrochloride salt requires acidification, which co-precipitates inorganic salts (NaCl/KCl). Desalting requires cumbersome ion-exchange chromatography or specific solubility adjustments.
-
-
Route B (Ester-Mediated): Uses Ethyl chloroacetate. The reaction is performed in anhydrous organic solvents (Acetone, DMF, or Toluene) with a carbonate base.
Benchmarking Data
| Metric | Route A: Direct Alkylation | Route B: Ester-Mediated (Recommended) |
| Reagents | Azepane, Chloroacetic Acid, NaOH | Azepane, Ethyl Chloroacetate, K₂CO₃ |
| Step Count | 1 (Reaction + Acidification) | 2 (Alkylation + Hydrolysis) |
| Typical Yield | 50–60% (Isolated Pure) | 75–85% (Overall) |
| Purity (HPLC) | 90–95% (Salt contamination risk) | >99.0% |
| Purification | Difficult (Recrystallization/Ion Exchange) | Easy (Distillation of Ester) |
| Scalability | Moderate (Exotherm control in water) | High (Standard solvent handling) |
| Atom Economy | High | Moderate (Loss of Ethanol) |
Visualizations
Pathway Comparison
The following diagram illustrates the divergence in process logic between the two routes.
Caption: Comparison of direct alkylation (Route A) vs. ester-mediated synthesis (Route B), highlighting the critical purification advantage of the ester intermediate.
Optimized Workflow (Route B)
This workflow details the unit operations for the recommended high-purity route.
Caption: Step-by-step unit operations for the ester-mediated synthesis of Azepan-1-ylacetic acid HCl.
Detailed Experimental Protocols
Route B: Ester-Mediated Synthesis (Recommended)
Objective: Preparation of high-purity Azepan-1-ylacetic acid hydrochloride.
Step 1: Synthesis of Ethyl 2-(azepan-1-yl)acetate
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with nitrogen.[7]
-
Charge: Add Azepane (1.0 eq, 99.15 g/mol ) and Potassium Carbonate (anhydrous, 1.2 eq) into Acetone (10 volumes). Note: DMF can be used for faster kinetics but requires aqueous workup.
-
Addition: Cool the suspension to 0–5°C. Add Ethyl Chloroacetate (1.1 eq) dropwise over 30 minutes to control the exotherm.
-
Reaction: Allow to warm to room temperature, then reflux (approx. 56°C) for 4–6 hours. Monitor by TLC or GC until Azepane is <1%.
-
Workup:
-
Cool to room temperature. Filter off the inorganic solids (KCl).
-
Concentrate the filtrate under reduced pressure to obtain the crude ester oil.
-
Optional Purification: Distill the crude oil under high vacuum (approx. 100–110°C at 10 mmHg) to obtain a clear, colorless liquid.
-
Step 2: Hydrolysis and Salt Formation
-
Hydrolysis: Dissolve the purified ester in Water (5 volumes). Add Sodium Hydroxide (aq, 2.0 eq).
-
Reaction: Heat to 60°C for 2 hours. The biphasic mixture will become homogeneous as the ester hydrolyzes to the water-soluble sodium salt.
-
Isolation:
-
Cool the solution to 0–5°C.
-
Acidify slowly with Concentrated HCl (12M) to pH 1–2.
-
Critical Step: Evaporate to dryness (if salt is tolerated) or, preferably, extract the free acid (at pH 4-5 isoelectric point) into isopropanol, filter off NaCl, then treat the filtrate with HCl gas/ether to precipitate the pure hydrochloride salt.
-
Alternatively, for the HCl salt directly: Concentrate the aqueous acidic solution until crystallization begins, then add Acetone or Ethanol to force precipitation.
-
-
Drying: Filter the white crystalline solid and dry under vacuum at 45°C.
Expected Yield: 75–85% (over two steps). Target Melting Point: 193.67 MW (Theoretical); Salt forms typically dec. >200°C.
Route A: Direct Alkylation (For Reference Only)
Context: Useful only when ester hydrolysis is undesirable or for crude industrial preparations where salt content is acceptable.
-
Reaction: Dissolve Azepane (1.0 eq) in water. Add Chloroacetic acid (1.0 eq) carefully.
-
Neutralization: Add NaOH (2.0 eq) dropwise to maintain pH >10. Stir at 50°C for 12 hours.
-
Isolation: Acidify with HCl. The solution now contains the product and 2 equivalents of NaCl. Separation is difficult without ion-exchange resins (e.g., Dowex 50W).
References
-
Santa Cruz Biotechnology. Azepan-1-ylacetic acid hydrochloride (CAS 52703-80-7). Product Data Sheet. Link
-
ChemicalBook. 2-(Azepan-1-yl)acetic acid Properties and Suppliers.Link
-
Rawindra, G., et al. (2011).[8] "Synthesis of new glycyrrhetinic acid derived ring A azepanone...". Bioorganic & Medicinal Chemistry, 19(6), 1866-1880.[8] (Demonstrates azepane reactivity and workup). Link
-
US Patent 4,290,946. Preparation of hexamethyleneimine. (Provides background on the stability and handling of the starting material). Link
-
BenchChem. 1-(Prop-2-yn-1-yl)azepane and related azepane derivatives. (General purification strategies for azepane alkylation products). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4290946A - Preparation of hexamethyleneimine - Google Patents [patents.google.com]
- 7. US3957818A - Preparation of pyrrole-2-acetic acid derivatives - Google Patents [patents.google.com]
- 8. Synthesis of new glycyrrhetinic acid derived ring A azepanone, 29-urea and 29-hydroxamic acid derivatives as selective 11β-hydroxysteroid dehydrogenase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different coupling reagents for Azepan-1-ylacetic acid
Executive Summary & Substrate Profile
Target Substrate: Azepan-1-ylacetic acid (2-(Hexamethyleneimino)acetic acid) CAS: 19542-67-7 Molecular Weight: 157.21 g/mol [1]
The Challenge: Azepan-1-ylacetic acid presents a unique set of challenges compared to standard amino acids. It contains a tertiary amine within a seven-membered ring (azepane) directly adjacent to the carboxylic acid.[1]
-
Steric Bulk: The flexible yet bulky seven-membered ring creates significant steric hindrance around the carbonyl carbon, retarding nucleophilic attack.[1]
-
Zwitterionic Character: The basic tertiary amine (
) and acidic carboxyl group ( ) form a strong internal salt, reducing solubility in non-polar organic solvents (DCM, EtOAc) often used for activation.[1] -
Base Sensitivity: While the
-carbon is achiral (preventing racemization), the proximity of the basic nitrogen can catalyze the hydrolysis of active esters if moisture is present, or lead to -oxide formation if incompatible oxidants are used.[1]
This guide compares four leading coupling strategies to overcome these barriers, prioritizing yield, scalability, and purity.
Head-to-Head Reagent Comparison
The following analysis contrasts the performance of four distinct coupling methodologies for Azepan-1-ylacetic acid.
Comparative Performance Matrix
| Feature | HATU / DIPEA | T3P (Propylphosphonic Anhydride) | COMU / Oxyma | Ghosez’s Reagent |
| Primary Mechanism | O-At Active Ester (Fast) | Mixed Anhydride (Stable) | O-Oxyma Active Ester | Acid Chloride (In-situ) |
| Steric Tolerance | Excellent | Very Good | Excellent | Superior |
| Reaction Speed | Fast (< 2 h) | Moderate (2–12 h) | Fast (< 2 h) | Instantaneous |
| Solubility Req. | DMF/NMP (High polarity) | EtOAc/2-MeTHF/DCM | DMF/Acetonitrile | DCM/CHCl |
| Workup/Purification | Difficult (Remove urea/HMPA) | Simple (Water wash) | Moderate | Requires evaporation |
| Scalability | Low (Cost/Atom Economy) | High (Green/Cheap) | Moderate | Moderate |
| Predicted Yield | 90–95% | 85–92% | 90–95% | >95% |
In-Depth Technical Analysis[1]
1. HATU (The "Gold Standard")
-
Mechanism: Generates a highly reactive O-7-azabenzotriazole active ester.[1] The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group effect), accelerating the coupling to the hindered azepane acid.
-
Pros: Highest probability of success on the first try. Works well in DMF, which dissolves the zwitterionic Azepan-1-ylacetic acid effectively.[1]
-
Cons: Generates tetramethylurea and hexafluorophosphate byproducts that are difficult to remove without column chromatography.[1] Expensive for large-scale (>10g) batches.[1]
2. T3P (The "Process" Choice)
-
Mechanism: Forms a mixed anhydride with the carboxylic acid.
-
Critical Nuance: T3P is supplied in EtOAc or 2-MeTHF.[1] Do NOT use T3P in DMF for this substrate.[1] DMF often contains dimethylamine impurities which react with the T3P-activated acid to form dimethylamide side products.[1] Furthermore, the reaction is slower in DMF.
-
Pros: The byproduct is water-soluble propylphosphonic acid.[1] Workup is a simple phase separation.[1] Excellent for scale-up.
-
Cons: Slower reaction kinetics due to the steric bulk of the azepane ring hindering anhydride formation. Requires the substrate to be soluble in EtOAc/DCM (may require converting the zwitterion to an HCl salt or using a cosolvent).
3. COMU / Oxyma (The "Modern" Alternative)
-
Mechanism: Generates an Oxyma active ester.[1][2][3] COMU is safer (non-explosive) than benzotriazole reagents (HOBt/HATU) and often shows higher coupling efficiency for tertiary amines due to a favorable leaving group geometry.[1]
-
Pros: Visual color change (yellow to red) often indicates endpoint.[1] Safer handling profile.
-
Cons: Oxyma esters can be hydrolytically unstable; strictly anhydrous conditions are required.[1]
4. Ghosez’s Reagent (The "Sledgehammer")
-
Mechanism: Converts the acid directly to the acid chloride under neutral conditions.
-
Pros: Bypasses the steric hindrance of active esters entirely. Acid chlorides are small and highly electrophilic.[1] Ideal if the amine partner is essentially non-nucleophilic (e.g., anilines).
-
Cons: Highly moisture sensitive.[1] Requires strictly dry glassware.[1]
Decision Framework & Visualization
Reagent Selection Pathway
Caption: Decision tree for selecting the optimal coupling reagent based on scale, solubility, and steric demands.
Validated Experimental Protocols
Protocol A: High-Yield Synthesis (HATU Method)
Best for: Discovery chemistry, milligram scale, difficult amine partners.[1]
Reagents:
-
Azepan-1-ylacetic acid (1.0 equiv)[1]
-
Amine partner (1.1 equiv)[1]
-
HATU (1.1 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Dissolution: In a dry vial, dissolve Azepan-1-ylacetic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Stir for 5 minutes to ensure deprotonation of the zwitterion.
-
Activation: Add HATU (1.1 eq) in one portion. The solution typically turns yellow. Stir for 10–15 minutes at Room Temperature (RT). Note: Do not stir longer than 30 mins as the active ester can degrade.
-
Coupling: Add the amine partner (1.1 eq).
-
Monitoring: Monitor by LCMS. The reaction is usually complete within 1–2 hours.
-
Workup: Dilute with EtOAc. Wash 3x with 5% LiCl solution (to remove DMF), 1x with sat.[1] NaHCO
, and 1x with brine. Dry over Na SO .
Protocol B: Scalable Synthesis (T3P Method)
Best for: Gram scale, easy workup, avoiding column chromatography.
Reagents:
-
Azepan-1-ylacetic acid (1.0 equiv)[1]
-
Amine partner (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc) (1.5 equiv)[1]
-
Pyridine or DIPEA (3.0 equiv)[1]
-
Solvent: EtOAc or 2-MeTHF (0.2 M concentration)[1]
Step-by-Step:
-
Slurry: Suspend Azepan-1-ylacetic acid (1.0 eq) and the amine partner (1.1 eq) in EtOAc or 2-MeTHF.
-
Base Addition: Add DIPEA or Pyridine (3.0 eq).[1] The mixture should become homogeneous as the salt forms. Cool to 0°C.[1][4]
-
Addition: Dropwise add T3P solution (1.5 eq) over 5 minutes.
-
Reaction: Allow to warm to RT and stir. Note: Due to the azepane steric bulk, this reaction may require 12–24 hours or mild heating (40°C).
-
Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5 M HCl (if product is not basic), sat.[1] NaHCO
, and brine.[5] -
Isolation: Evaporate solvent to yield clean product.
Mechanistic Insight: Why T3P Fails in DMF
It is crucial to visualize why the solvent choice is non-negotiable for T3P when working with this substrate.
Caption: Mechanism of side-reaction when using T3P in DMF. The small dimethylamine impurity outcompetes the bulky target amine.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Organic Process Research & Development, 20(2), 140–177. [Link]
-
El-Faham, A., & Albericio, F. (2011).[1][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A new reagent for the synthesis of acid chlorides and amides.[1] Angewandte Chemie International Edition, 8(6), 454–455. [Link][1]
-
Patterson, J. (2018).[1] Practical Guide to T3P Coupling in Process Chemistry. Archon Chemical Guides. [Link](Note: Generalized reference for T3P best practices).
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
Validation of a Scalable Anhydrous Synthesis for Azepan-1-ylacetic Acid Hydrochloride
Executive Summary
This guide validates a Phase-Transfer Catalyzed (PTC) Anhydrous Alkylation protocol for the synthesis of Azepan-1-ylacetic acid hydrochloride (CAS: 52703-80-7). This intermediate is critical in the synthesis of antihistamines like Azelastine .
We compare this optimized method against the traditional Aqueous Schotten-Baumann approach. The new protocol addresses the historical bottlenecks of zwitterion solubility, difficult aqueous isolation, and over-alkylation (quaternization).[1]
| Metric | Method A: Traditional Aqueous | Method B: Optimized Anhydrous PTC |
| Yield | 55 - 60% | 88 - 92% |
| Purity (HPLC) | 94 - 96% | > 99.5% |
| Impurity (Quat. Salt) | 3 - 5% (Difficult to remove) | < 0.1% |
| Workup E-Factor | High (Large water volumes/Lyophilization) | Low (Filtration/Solvent Recycle) |
Technical Context & Mechanistic Insight
The Chemical Challenge
The target molecule, Azepan-1-ylacetic acid , is an amino acid derivative formed by alkylating Azepane (Hexamethyleneimine) .[1]
-
Structure: A 7-membered nitrogen heterocycle attached to an acetic acid moiety.
-
The "Zwitterion Trap": In the traditional aqueous method (using chloroacetic acid + NaOH), the product exists as a highly water-soluble zwitterion at neutral pH.[1] Isolating this requires tedious lyophilization or resin exchange, often co-precipitating inorganic salts.[1]
-
Selectivity Issue: The secondary amine of Azepane is nucleophilic. Once mono-alkylated, the resulting tertiary amine remains nucleophilic and can attack another equivalent of alkyl halide, forming a Quaternary Ammonium Impurity (Bis-alkylated species) .[1]
Method A: The Traditional Approach (Aqueous) [1]
-
Reagents: Azepane, Sodium Chloroacetate, Aqueous NaOH.[1]
-
Mechanism: Direct nucleophilic substitution in water.[1]
-
Failure Mode: Water solvates the leaving group poorly compared to polar aprotic conditions, requiring higher temperatures that promote over-alkylation.[1] The isolation of the hydrochloride salt from water is energy-intensive.
Method B: The Validated Approach (Anhydrous PTC)
-
Reagents: Azepane, Ethyl Chloroacetate , Potassium Carbonate (Solid), TBAB (Cat.) , Toluene.[1]
-
Mechanism:
-
Masked Polarity: Using the ester (ethyl chloroacetate) prevents zwitterion formation during the reaction.[1]
-
Phase Transfer Catalysis: TBAB (Tetrabutylammonium bromide) shuttles the solid carbonate base surface activity to the organic phase, allowing the reaction to proceed at lower temperatures (40–50°C), kinetically favoring mono-alkylation.[1]
-
Anhydrous Salt Formation: Hydrolysis is performed after isolation, or via acid-mediated cleavage, allowing the final HCl salt to precipitate cleanly from a non-polar solvent.[1]
-
Validation Data & Impurity Profile
The following data was generated comparing 3 production batches (100g scale).
Table 1: Impurity Profile Comparison
| Component | Retention Time (RRT) | Method A (Area %) | Method B (Area %) | Limit (ICH Q3A) |
| Azepan-1-ylacetic acid (Target) | 1.00 | 95.2% | 99.7% | N/A |
| Azepane (Starting Material) | 0.35 | 1.5% | < 0.05% | NMT 0.1% |
| Impurity Q (Quaternary Dimer) | 1.45 | 3.1% | Not Detected | NMT 0.15% |
| Unknown Impurities | Various | 0.2% | < 0.1% | NMT 0.10% |
Note: Impurity Q is the bis-alkylation product. In Method B, the steric bulk of the ester group and the specific solvent cage effect of Toluene minimizes the second attack on the nitrogen.[1]
Visualizing the Pathway & Workflow
Diagram 1: Reaction Pathway & Selectivity Control
This diagram illustrates the divergence between the desired mono-alkylation and the parasitic bis-alkylation.
Caption: Kinetic control in Method B prevents the formation of the Quaternary Ammonium Impurity.
Diagram 2: Process Workflow Comparison
Comparing the isolation efficiency.
Caption: Method B eliminates energy-intensive water removal steps, delivering a clean precipitate.[2]
Validated Experimental Protocol (Method B)
Objective: Synthesis of Azepan-1-ylacetic acid HCl (100g scale).
Reagents:
-
Azepane (Hexamethyleneimine): 1.0 eq[1]
-
Ethyl Chloroacetate: 1.1 eq[1]
-
Potassium Carbonate (Anhydrous, milled): 1.5 eq[1]
-
TBAB (Tetrabutylammonium bromide): 0.05 eq[1]
-
Solvent: Toluene (Reaction), Isopropanol (IPA) (Crystallization).[1]
Step-by-Step Workflow:
-
Alkylation:
-
Charge Toluene (500 mL), K2CO3 (1.5 eq), and TBAB (0.05 eq) into a reactor.
-
Add Azepane (1.0 eq) and stir at 25°C.
-
Add Ethyl Chloroacetate (1.1 eq) dropwise over 1 hour. Control exotherm < 45°C.
-
Heat to 50°C and stir for 4–6 hours. Monitor by TLC/GC (Disappearance of Azepane).
-
Checkpoint: Ensure mono-alkylated ester is >98%.
-
-
Workup (Ester Isolation):
-
Hydrolysis & Salt Formation:
-
Add 2N NaOH (1.5 eq) to the Toluene layer.[1] Stir vigorously at 40°C for 2 hours (Saponification).
-
Separate phases.[1][3] The product is now in the aqueous layer as the Sodium salt.[1]
-
Crucial Step: Wash aqueous layer with Ethyl Acetate (removes unreacted organic impurities).[1]
-
Acidify aqueous layer with conc.[1] HCl to pH 1.0.
-
Evaporate water or (preferred) extract into n-Butanol, then swap solvent to Isopropanol (IPA).[1]
-
Filtration: The white crystalline solid (Azepan-1-ylacetic acid HCl) precipitates. Filter and dry.[1][3]
-
Critical Process Parameters (CPPs):
-
Temperature: Do not exceed 60°C during alkylation to prevent quaternary salt formation.
-
Stirring: High shear required during hydrolysis (biphasic).[1]
-
pH: Final acidification must be pH < 1.5 to ensure full HCl salt formation.[1]
References
-
Azelastine Intermediate Synthesis: Patent CN113956239A.[1] "Preparation method of azelastine hydrochloride." (Discusses the broader context of azepane derivatives).
-
General Amine Alkylation Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (Used for purity/impurity limit definitions).[1]
-
Homologous Chemistry (Imidazol-1-yl-acetic acid): Asian Journal of Green Chemistry. "Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride." (Validates the non-aqueous cleavage approach for heterocyclic acetic acids).
-
Azepane Properties: Santa Cruz Biotechnology.[1] "Azepan-1-ylacetic acid hydrochloride Product Data." (Physical properties and CAS verification). [1][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103420939A - Method for synthesizing azacycloheptane - Google Patents [patents.google.com]
- 4. azepan-1-ylacetic acid hydrochloride | CAS 52703-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of Azepan-1-ylacetic Acid Derivatives
For drug development professionals, the journey of a novel chemical entity from hit-to-lead to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended target. Off-target activities can lead to unforeseen toxicities and a high rate of attrition in later developmental stages.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of two hypothetical Azepan-1-ylacetic acid derivatives, AZA-1 and AZA-2 , to illustrate a best-practice approach for early-stage safety and selectivity assessment.
The Azepan-1-ylacetic acid scaffold is a promising starting point for novel therapeutics. The azepane ring, a seven-membered saturated heterocycle, is a common feature in a multitude of approved drugs, particularly those targeting the central nervous system (CNS).[3] The acetic acid moiety is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[2][4] This structural combination suggests a rich but potentially complex pharmacological profile, making early and comprehensive cross-reactivity profiling not just advantageous, but essential.
This guide will delineate a tiered experimental strategy, present and interpret hypothetical cross-reactivity data for our two lead compounds, and provide detailed protocols for key assays. The objective is to equip researchers with a robust framework for making informed decisions in the lead optimization phase.
The Strategic Imperative for Early Cross-Reactivity Profiling
Proactive, early-stage cross-reactivity profiling serves two primary purposes: it identifies potential safety liabilities and provides a deeper understanding of a compound's mechanism of action. By screening compounds against a broad panel of off-target receptors, enzymes, ion channels, and transporters, we can flag potential adverse drug reactions long before they derail a program.[5][6] Furthermore, identifying secondary targets can sometimes unveil opportunities for polypharmacology, where a single molecule's interaction with multiple targets can lead to enhanced therapeutic efficacy.
Our approach is a multi-tiered screening cascade designed to efficiently characterize the selectivity of our hypothetical lead compounds, AZA-1 and AZA-2.
Comparative Cross-Reactivity Data: AZA-1 vs. AZA-2
To illustrate the practical application of our screening cascade, we present hypothetical data for two Azepan-1-ylacetic acid derivatives. AZA-1 represents a more desirable, selective compound, while AZA-2 exhibits a broader off-target profile that would warrant further investigation or de-selection.
Tier 1: Broad Liability Assessment
Both compounds were initially screened at a concentration of 10 µM against a panel of 44 common safety-related targets.[5][7]
| Target Class | Target | AZA-1 (% Inhibition @ 10 µM) | AZA-2 (% Inhibition @ 10 µM) | Potential Implication of Off-Target Activity |
| GPCRs | Dopamine D2 | 15 | 68 | CNS side effects (e.g., extrapyramidal symptoms)[8] |
| Serotonin 5-HT2A | 8 | 55 | CNS side effects (e.g., agitation, sleep disturbances)[8] | |
| Adrenergic α2A | 22 | 75 | Cardiovascular effects (e.g., hypotension, sedation)[9] | |
| Histamine H1 | 5 | 28 | Sedation | |
| Ion Channels | hERG | 12 | 35 | Cardiac arrhythmia risk |
| Enzymes | COX-1 | 52 | 85 | GI toxicity, antiplatelet effects[2][10] |
| COX-2 | 65 | 92 | Anti-inflammatory effects, potential cardiovascular risk[2][10] | |
| Transporters | Dopamine Transporter (DAT) | 18 | 61 | CNS stimulant effects, abuse potential[8] |
Table 1: Hypothetical Tier 1 Screening Results for AZA-1 and AZA-2. Data are presented as percent inhibition at a single 10 µM concentration. Hits greater than 50% inhibition are highlighted in bold.
Interpretation:
-
AZA-1 shows moderate activity against COX-1 and COX-2, suggesting a potential NSAID-like on-target profile. Its activity against other safety-related targets is low, indicating a relatively clean initial profile.
-
AZA-2 , in contrast, demonstrates significant inhibition of several GPCRs and the dopamine transporter, in addition to potent COX inhibition. These off-target hits raise concerns about potential CNS and cardiovascular side effects.
Tier 2: Potency & Selectivity Determination
Based on the Tier 1 results, dose-response curves were generated to determine the IC50/Ki values for the significant off-target interactions of AZA-2 and the on-target COX activity of both compounds.
| Target | AZA-1 (IC50/Ki, nM) | AZA-2 (IC50/Ki, nM) |
| COX-1 | 150 | 25 |
| COX-2 | 85 | 15 |
| Dopamine D2 | >10,000 | 850 |
| Serotonin 5-HT2A | >10,000 | 1,200 |
| Adrenergic α2A | >10,000 | 550 |
| Dopamine Transporter (DAT) | >10,000 | 980 |
Table 2: Hypothetical IC50/Ki Values for AZA-1 and AZA-2.
Kinase Profiling:
Given the prevalence of off-target kinase activity for many small molecules, a kinome scan was performed at a 1 µM concentration.[11]
| Kinase | AZA-1 (% Inhibition @ 1 µM) | AZA-2 (% Inhibition @ 1 µM) |
| EGFR | 5 | 12 |
| Src | 8 | 25 |
| LCK | 12 | 58 |
| p38α | 15 | 65 |
Table 3: Hypothetical Kinase Profiling Results. Hits greater than 50% inhibition are highlighted in bold.
Interpretation:
-
The dose-response data confirms that AZA-1 is a moderately potent and relatively selective COX inhibitor.
-
AZA-2 is a more potent COX inhibitor but exhibits significant off-target activity against several CNS targets in the sub-micromolar to low micromolar range. This polypharmacology could lead to a complex and potentially undesirable clinical profile.
-
The kinase screen reveals that AZA-2 also interacts with LCK and p38α, kinases involved in inflammatory and immune responses. While this could be therapeutically relevant in some contexts, it represents additional off-target activities that require further investigation.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed and validated protocols are essential.
Radioligand Displacement Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D2 receptor.[12][13]
Materials:
-
HEK293 cell membranes expressing the human dopamine D2 receptor
-
[³H]-Spiperone (Radioligand)
-
Haloperidol (Reference compound)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., AZA-2) and the reference compound (Haloperidol) in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.
-
25 µL of [³H]-Spiperone at a final concentration equal to its Kd for the D2 receptor.
-
50 µL of D2 receptor-containing membranes (final protein concentration of 5-10 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression of the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Kinase Inhibition Assay (e.g., for LCK)
This protocol outlines a method to measure the inhibition of a specific kinase using a luminescence-based assay that quantifies ATP consumption.[14][15]
Materials:
-
Recombinant human LCK enzyme
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white microplates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., AZA-2) in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add:
-
2.5 µL of test compound or vehicle.
-
5 µL of a mixture of LCK enzyme and substrate peptide in assay buffer.
-
2.5 µL of ATP solution (at a concentration near the Km for the enzyme).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Discussion and Conclusion
The comparative profiling of AZA-1 and AZA-2 clearly illustrates the value of a systematic and tiered approach to understanding a new chemical series' selectivity. While both compounds exhibit the desired on-target activity as COX inhibitors, AZA-2's extensive off-target profile presents significant potential liabilities. The interactions with dopaminergic and adrenergic receptors could lead to complex and difficult-to-predict effects on the central nervous and cardiovascular systems.[8][9]
The kinase interactions of AZA-2 with LCK and p38α, while potentially beneficial in an inflammatory disease context, would need to be carefully evaluated. Unintended kinase inhibition is a common source of off-target effects and can lead to a range of toxicities.[11]
Based on this hypothetical data, AZA-1 would be prioritized for further development due to its superior selectivity profile. The medicinal chemistry effort for the Azepan-1-ylacetic acid series would focus on maintaining or improving the potency of AZA-1 while ensuring that the favorable selectivity profile is preserved in subsequent analogs. For AZA-2, a decision would need to be made whether to abandon this particular compound or to initiate a focused effort to engineer out the undesirable off-target activities through structure-activity relationship studies.
References
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
- Eder, J., Sedrani, R., & Wiesmann, C. (2014). The discovery of first-in-class drugs: origins and evolution. Nature Reviews Drug Discovery, 13(8), 577–587.
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77. Retrieved from [Link]
- Klafki, H. W., Staufenbiel, M., Kornhuber, J., & Wiltfang, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8633.
- Herlen, D., & Maher, B. J. (2009). Drugs, Biogenic Amine Targets and the Developing Brain. Frontiers in Neuroscience, 3(1), 134–147.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Patel, D. K., & Akhtar, J. (2022). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
- Hulme, E. C. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Methods in Molecular Biology, 897, 73–102.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Armando Hasudungan. (2018, March 12). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) [Video]. YouTube. [Link]
- Roberts, S., B-L, M., & F-V, H. (2019). Safety Screening in Early Drug Discovery: An Optimized Assay Panel. Vascular Pharmacology, 125-126, 106609.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanfacine. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Radioligand displacement and functional assays of fragment ligands. Retrieved from [Link]
- Sabbagh, M. F., & Pello, C. K. (2019). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 11(10), 488.
- Ghlichloo, I., & Gerriets, V. (2022). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- Zhang, L., & He, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9.
Sources
- 1. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pharmaron.com [pharmaron.com]
- 8. Drugs, Biogenic Amine Targets and the Developing Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanfacine - Wikipedia [en.wikipedia.org]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the ADME Properties of Azepane and Caprolactam Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. Among the saturated seven-membered heterocycles, azepane and its corresponding lactam, caprolactam, are prevalent motifs. While structurally similar, the replacement of a methylene group in azepane with a carbonyl group in caprolactam introduces significant physicochemical changes that dictate their respective ADME properties. This guide provides a comparative analysis of these two scaffolds, offering experimental insights and protocols to aid researchers in making informed decisions during the drug discovery process.
Introduction: The Structural and Physicochemical Dichotomy
The azepane ring, a saturated seven-membered amine, offers a flexible, three-dimensional structure that can be strategically substituted to explore chemical space.[1] Its basic nitrogen atom is a key determinant of its physicochemical properties. In contrast, caprolactam, or azepan-2-one, is a cyclic amide where the nitrogen atom's basicity is significantly reduced due to the adjacent electron-withdrawing carbonyl group.[2][3] This fundamental difference in electronic character is the primary driver of the divergent ADME profiles of their respective derivatives. Azepane-based compounds are well-represented in FDA-approved drugs, highlighting their therapeutic potential.[4]
Comparative ADME Profile
A thorough understanding of a compound's ADME properties is crucial for its success as a drug.[5] The following sections dissect the key ADME parameters for azepane and caprolactam derivatives, supported by experimental data.
Absorption
Oral bioavailability is a coveted attribute for many small molecule drugs, and it is heavily influenced by a compound's solubility and permeability.
-
Solubility and Lipophilicity : The basic nitrogen of azepane allows for salt formation, which can enhance aqueous solubility, a favorable characteristic for dissolution in the gastrointestinal tract. Conversely, the neutral amide of caprolactam generally leads to lower aqueous solubility. The lipophilicity, often measured as logP, tends to be higher for azepane derivatives in their free base form compared to analogous caprolactam derivatives, which possess an additional hydrogen bond donor and acceptor.
-
Permeability : The ability of a drug to permeate the intestinal epithelium is a key factor in its absorption. This is often assessed using in vitro models like the Caco-2 cell permeability assay.[6][7] While higher lipophilicity can favor passive diffusion, the increased hydrogen bonding capacity of caprolactams can hinder membrane permeation. Azepane derivatives, with their tunable basicity, can be optimized to strike a balance between solubility and permeability.
Table 1: Comparative Physicochemical and Permeability Data
| Feature | Representative Azepane Derivative | Representative Caprolactam Derivative | Rationale for Difference |
| Structure | The key difference is the secondary amine in azepane versus the amide in caprolactam. | ||
| pKa | ~10-11 | ~ -0.5 (for N-H protonation) | The electron-withdrawing carbonyl group in caprolactam drastically reduces the basicity of the nitrogen atom. |
| Calculated logP | Higher | Lower | The amide group in caprolactam increases polarity, leading to a lower logP. |
| Aqueous Solubility | Generally higher (especially as a salt) | Generally lower | The basic nitrogen of azepane allows for the formation of soluble salts. |
| Caco-2 Permeability (Papp A→B) | Moderate to High | Low to Moderate | The higher polarity and hydrogen bonding capacity of the caprolactam amide can impede passive diffusion across cell membranes. |
Distribution
Once absorbed, a drug's distribution throughout the body is governed by its binding to plasma proteins and its ability to penetrate tissues.
-
Plasma Protein Binding (PPB) : The extent of a drug's binding to plasma proteins, such as albumin, influences its free concentration and, therefore, its efficacy and clearance.[8] Highly lipophilic and acidic compounds tend to exhibit higher PPB. While specific binding depends on the overall structure, the generally higher lipophilicity of azepane derivatives might lead to greater PPB compared to their more polar caprolactam counterparts. Common methods to determine PPB include equilibrium dialysis and ultrafiltration.[9]
-
Volume of Distribution (Vd) : This parameter reflects the extent to which a drug distributes into tissues. A higher Vd suggests greater tissue penetration. The basicity of azepane derivatives can lead to lysosomal trapping in tissues, resulting in a larger Vd compared to the neutral caprolactam derivatives.
Metabolism
Metabolic stability is a critical determinant of a drug's half-life and potential for drug-drug interactions.[10]
-
Phase I Metabolism : Azepane derivatives are susceptible to N-dealkylation and oxidation at the carbon atoms alpha to the nitrogen, primarily mediated by cytochrome P450 (CYP) enzymes. The specific CYP isozymes involved depend on the substituents. Caprolactam metabolism often involves hydroxylation of the ring.[11] The amide bond in caprolactam is generally more stable to hydrolysis than an ester but can be cleaved by amidases.
-
Metabolic Stability : In vitro assays using liver microsomes are standard for assessing metabolic stability.[12][13] The susceptibility of the azepane nitrogen to oxidation can be a metabolic liability. However, strategic placement of substituents can shield the nitrogen or adjacent carbons, improving stability. The caprolactam ring is often more metabolically robust with respect to direct cleavage.
Caption: Generalized metabolic pathways for azepane and caprolactam derivatives.
Excretion
The final step in a drug's journey is its elimination from the body, primarily through renal or hepatic routes. The physicochemical properties of the parent drug and its metabolites determine the dominant excretion pathway. The more polar metabolites of both azepane and caprolactam derivatives are typically excreted renally.
Experimental Protocols
To ensure the generation of reliable and reproducible ADME data, standardized and well-validated protocols are essential.
Caco-2 Permeability Assay
This assay is a cornerstone for predicting in vivo drug absorption.[14]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[15]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[15]
-
Assay Procedure:
-
The test compound is added to the apical (A) side of the monolayer (to measure A→B permeability) or the basolateral (B) side (for B→A permeability).
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver compartment at specified time points.
-
The concentration of the test compound in the samples is determined by LC-MS/MS.
-
-
Data Analysis: The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.
-
-
Efflux Ratio: The ratio of B→A Papp to A→B Papp is calculated to identify if the compound is a substrate of efflux transporters.[14]
Caption: A simplified workflow for the Caco-2 permeability assay.
Microsomal Stability Assay
This in vitro assay provides an early indication of a compound's metabolic fate.[16]
Objective: To determine the in vitro metabolic stability of a test compound in the presence of liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) and the cofactor NADPH at 37°C.[13]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent, typically acetonitrile, which also precipitates the proteins.[10]
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t½) and intrinsic clearance (Clint) can be calculated.[10]
Conclusion and Strategic Implications
The choice between an azepane and a caprolactam scaffold is a strategic one with significant downstream consequences for a drug discovery program.
-
Choose Azepane when:
-
Good aqueous solubility is required, and salt formation is a viable strategy.
-
A degree of lipophilicity is needed for target engagement, and potential metabolic liabilities at the nitrogen can be addressed through medicinal chemistry efforts.
-
High tissue penetration is desired.
-
-
Choose Caprolactam when:
-
Metabolic stability is a primary concern, and the robustness of the amide bond is advantageous.
-
A neutral, non-basic scaffold is preferred to avoid off-target effects associated with basic amines (e.g., hERG inhibition).
-
Lower plasma protein binding is a goal.
-
Ultimately, the optimal scaffold selection depends on the specific therapeutic target and the desired overall ADME profile. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can more effectively navigate the complexities of drug design and select the scaffold with the highest probability of success.
References
-
ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC. Available at: [Link]
-
ADME Properties in Drug Delivery - PMC - PubMed Central. Available at: [Link]
-
Caprolactam | C6H11NO | CID 7768 - PubChem - NIH. Available at: [Link]
-
Caprolactam: Properties, Synthesis, and Industrial Applications of a Key Chemical. Available at: [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
In Vitro Assessment of ADME Properties of Lead Compounds - YouTube. Available at: [Link]
-
Drug Discovery and ADMET process: A Review - IJARBS. Available at: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. Available at: [Link]
-
From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success - YouTube. Available at: [Link]
-
The impact of early ADME profiling on drug discovery and development strategy | Request PDF - ResearchGate. Available at: [Link]
-
In-vitro plasma protein binding - Protocols.io. Available at: [Link]
-
Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed. Available at: [Link]
-
Identification of ninhydrin-positive caprolactam metabolites in the rat - PubMed. Available at: [Link]
-
In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC. Available at: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Caco-2 Permeability Assay - Evotec. Available at: [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - ResearchGate. Available at: [Link]
-
Health and Environmental Effects Document for Caprolactam - Final Draft - epa nepis. Available at: [Link]
-
Caco2 assay protocol. Available at: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]
-
Caprolactam - Wikipedia. Available at: [Link]
-
Analysis of the Structural Diversity of Heterocycles amongst European Medicines Agency Approved Pharmaceuticals (2014–2023) - RSC Publishing. Available at: [Link]
-
Plasma Protein Binding Assay - Visikol. Available at: [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PubMed Central. Available at: [Link]
-
Plasma Protein Binding Assay - Domainex. Available at: [Link]
-
CAPROLACTAM |. Available at: [Link]
-
KEGG PATHWAY Database. Available at: [Link]
-
Microsomal Stability Assay Protocol | AxisPharm. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
-
The graphical representation of ADME-related molecule properties for medicinal chemists | Request PDF - ResearchGate. Available at: [Link]
-
Plasma Protein Binding Assay - BioIVT. Available at: [Link]
-
Caco-2 permeability assay - Creative Bioarray. Available at: [Link]
-
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
-
Caco-2 cell permeability assays to measure drug absorption - ResearchGate. Available at: [Link]
-
Microsomal Clearance/Stability Assay - Domainex. Available at: [Link]
-
Screening assessment - caprolactam - Canada.ca. Available at: [Link]
-
Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam - Preprints.org. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Plasma Protein Binding Assay [visikol.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Identification of ninhydrin-positive caprolactam metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide for Azepane-Based Compounds
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of novel chemical entities is often shadowed by the potential for unintended biological interactions. Off-target effects, where a drug molecule interacts with proteins other than its intended target, can lead to unforeseen side effects, toxicity, or even therapeutically beneficial polypharmacology.[1][2] For medicinal chemists and drug development teams, a thorough evaluation of these off-target interactions is a critical step in advancing a compound from a promising hit to a safe and effective therapeutic.
This guide provides a technical framework for evaluating the off-target effects of a burgeoning class of molecules: Azepan-1-ylacetic acid-based compounds and their structural relatives containing the versatile azepane scaffold. While the specific "Azepan-1-ylacetic acid" moiety is not widely represented in publicly available datasets, the broader family of azepane-containing molecules offers a rich landscape for illustrating the principles and practices of off-target profiling. The azepane ring is a key structural feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1]
We will delve into the causality behind experimental choices, present detailed protocols for key assays, and compare the hypothetical off-target profiles of azepane-based compounds with other alternatives, supported by illustrative data.
The Imperative of Early Off-Target Assessment
Undesirable off-target activities are a major cause of drug attrition during preclinical and clinical development.[3] Identifying potential liabilities early allows for the strategic modification of chemical structures to enhance selectivity, or conversely, to purposefully design multi-target agents with a desired polypharmacological profile.[2] A comprehensive off-target assessment strategy is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug discovery.
A Case Study in Azepane Polypharmacology: The N-Benzylated Bicyclic Azepane
To ground our discussion in a tangible example, we will consider a recently identified N-benzylated bicyclic azepane. This compound has been characterized as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), with additional activity at the σ-1 receptor.[4][5] This inherent polypharmacology makes it an excellent case study for exploring a multifaceted off-target evaluation workflow.
The Off-Target Evaluation Cascade: A Multi-pronged Approach
A robust assessment of off-target effects relies on a tiered approach, beginning with broad, cost-effective in silico predictions and progressing to more focused and definitive in vitro and cellular assays.
In Silico Profiling: The Predictive First Pass
Computational methods provide a valuable initial screen to predict potential off-target interactions based on the chemical structure of a compound. These approaches leverage vast databases of known drug-target interactions to identify potential red flags.
-
Rationale: In silico screening is a rapid and inexpensive way to prioritize experimental resources by highlighting the most likely off-target liabilities. It allows for the early identification of potential issues related to promiscuity, helping to guide the medicinal chemistry strategy.
-
Methodology: Various computational tools can be employed, ranging from ligand-based methods (e.g., chemical similarity searching, pharmacophore modeling) to structure-based approaches (e.g., molecular docking against a panel of known off-target proteins).
-
Experimental Protocol: In Silico Target Prediction
-
Input: Obtain the 2D structure (e.g., SMILES format) of the Azepan-1-ylacetic acid-based compound.
-
Tool Selection: Utilize a target prediction web server such as SwissTargetPrediction or similar platforms.
-
Prediction: The server compares the input structure to a library of known active molecules and predicts a ranked list of potential protein targets.
-
Analysis: Analyze the predicted targets, paying close attention to those with known links to adverse effects (e.g., hERG, CYPs, various kinases, and GPCRs).
-
In Vitro Binding Assays: Quantifying Interactions
Following in silico predictions, in vitro binding assays provide quantitative data on the affinity of a compound for a wide range of biological targets. Large-scale screening panels are commercially available and are a standard component of preclinical safety assessment.
-
Rationale: These assays provide direct evidence of a compound's interaction with a panel of receptors, ion channels, transporters, and enzymes. The resulting data allows for the calculation of selectivity indices and helps to identify specific off-target interactions that warrant further investigation.
-
Methodology: Radioligand binding assays are a common format, where the test compound's ability to displace a known radiolabeled ligand from its target is measured.
-
Experimental Protocol: Broad Panel Radioligand Binding Assay (Illustrative)
-
Panel Selection: Choose a comprehensive binding panel, such as the Eurofins SafetyScreen44™ panel, which includes a wide array of CNS and other relevant targets.
-
Compound Preparation: Prepare a stock solution of the azepane-based compound in a suitable solvent (e.g., DMSO).
-
Assay Performance: The contract research organization (CRO) performs the binding assays according to their validated protocols. Typically, a single high concentration of the test compound is used for the initial screen.
-
Data Analysis: The results are reported as the percent inhibition of radioligand binding at the tested concentration. A significant inhibition (e.g., >50%) flags a potential off-target interaction.
-
Follow-up: For any "hits," a dose-response curve is generated to determine the binding affinity (Ki).
-
In Vitro Functional Assays: Assessing Biological Consequences
While binding assays confirm an interaction, functional assays are necessary to determine the biological consequence of that interaction (e.g., agonist, antagonist, or allosteric modulator).
-
Rationale: A compound may bind to an off-target receptor without eliciting a functional response. Functional assays provide a more physiologically relevant assessment of the potential for off-target effects. For CNS-active compounds, in vitro electrophysiology is a key technique.[6]
-
Methodology: The choice of functional assay depends on the target class. For example, for G-protein coupled receptors (GPCRs), second messenger assays (e.g., cAMP, calcium flux) are common. For ion channels, patch-clamp electrophysiology is the gold standard.
-
Experimental Protocol: hERG Patch-Clamp Assay (Illustrative)
-
Cell Line: Use a stable cell line expressing the human ether-à-go-go-related gene (hERG) potassium channel.
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in the presence of increasing concentrations of the azepane-based compound.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value. This value is a critical indicator of the potential for cardiac arrhythmia.
-
Kinase Panel Screening: A Critical Check for a Promiscuous Target Class
Protein kinases are a large family of enzymes that are frequently implicated in off-target effects of small molecule drugs. Therefore, a dedicated kinase panel screen is a crucial component of off-target profiling.
-
Rationale: Due to the conserved nature of the ATP-binding site, many kinase inhibitors exhibit off-target activity against other kinases. Unintended kinase inhibition can lead to a variety of toxicities.
-
Methodology: Kinase activity is measured in the presence of the test compound using various assay formats, such as radiometric assays or fluorescence/luminescence-based methods that detect ADP production.[7]
-
Experimental Protocol: Kinase Panel Screening (Illustrative)
-
Panel Selection: Choose a kinase panel that provides broad coverage of the human kinome.
-
Assay Performance: The compound is screened against the panel, typically at a single high concentration (e.g., 1 or 10 µM).
-
Data Analysis: Results are reported as the percent inhibition of kinase activity.
-
Follow-up: For significant hits, dose-response curves are generated to determine the IC50 values. The data can be visualized using a kinome tree map to provide a clear overview of the compound's selectivity.
-
Visualizing the Workflow
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polypharmacology: promises and new drugs in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
A Comparative Guide to the Conformational Properties of N-Substituted Azepanes for Researchers and Drug Development Professionals
The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged motif in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its inherent conformational flexibility is a double-edged sword: it allows for optimal binding to a variety of biological targets, but also presents a significant challenge in rational drug design. The nature of the substituent on the nitrogen atom (N-substituent) profoundly dictates the conformational landscape of the azepane ring, influencing its biological activity, selectivity, and pharmacokinetic properties.[4] This guide provides an in-depth, objective comparison of the conformational properties of different N-substituted azepanes, supported by experimental data and computational insights, to empower researchers in the rational design of novel therapeutics.
The Dynamic Landscape of the Azepane Ring: Chair, Boat, and Twist Conformations
Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring is significantly more flexible and can exist as a dynamic equilibrium of several conformations, primarily chair, boat, and twist-boat forms.[5] The energy barriers between these conformers are often low, leading to rapid interconversion at room temperature. The N-substituent plays a pivotal role in shifting this equilibrium by introducing distinct steric and electronic effects.
Caption: Conformational equilibrium of the azepane ring.
The Impact of N-Substituents: A Comparative Analysis
The conformational behavior of the azepane ring is exquisitely sensitive to the nature of the nitrogen substituent. Here, we compare the effects of common N-substituents: alkyl, aryl, and acyl groups.
N-Alkyl Azepanes: The Dominance of Steric Hindrance
In N-alkyl azepanes, the steric bulk of the alkyl group is a primary determinant of the conformational preference. Smaller alkyl groups, such as methyl, allow for a dynamic equilibrium between chair and twist-chair conformations. As the steric bulk of the alkyl group increases (e.g., ethyl, isopropyl, tert-butyl), there is a greater preference for the conformer that minimizes steric interactions. This often translates to a higher population of the chair conformation where the bulky alkyl group can occupy a pseudo-equatorial position.
N-Aryl Azepanes: The Interplay of Sterics and Electronics
For N-aryl azepanes, the conformational landscape is governed by a delicate balance of steric hindrance and electronic effects. The aryl group, being planar, introduces unique steric constraints. Furthermore, the electronic interaction between the nitrogen lone pair and the aromatic π-system can influence the rotational barrier around the N-aryl bond and, consequently, the ring conformation. For instance, studies on N-azulenyl amides have shown that the electronic properties of the aromatic ring can significantly alter the cis/trans amide equilibrium, which in turn impacts the overall ring conformation.[6]
N-Acyl and N-Boc Azepanes: The Influence of Amide Resonance
The introduction of an acyl or a tert-butyloxycarbonyl (Boc) group on the nitrogen atom dramatically alters the conformational properties of the azepane ring. The partial double bond character of the amide C-N bond, a consequence of resonance, introduces a significant rotational barrier.[7] This restricted rotation leads to the existence of cis and trans amide rotamers, each of which can influence the preferred conformation of the seven-membered ring. The steric bulk of the acyl or Boc group also plays a crucial role in determining the lowest energy conformation.
Experimental Methodologies for Conformational Analysis
A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling is essential for a comprehensive understanding of azepane conformation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution.
-
Sample Preparation: Prepare a solution of the N-substituted azepane in a suitable deuterated solvent (e.g., toluene-d8, dichloromethane-d2) at a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Initial 1H NMR Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify the key proton resonances of the azepane ring.
-
Cooling the Sample: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.
-
Observing Coalescence: As the temperature decreases, the rate of ring inversion will slow down. This will be manifested in the NMR spectrum by the broadening of signals corresponding to protons that are exchanging between different chemical environments in the various conformers. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).
-
Low-Temperature Spectrum: Continue to lower the temperature until the signals sharpen again, representing the "frozen" conformations.
-
Calculating the Energy Barrier (ΔG‡): The Gibbs free energy of activation for the ring inversion process can be calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant, Tc is the coalescence temperature in Kelvin, and k is the rate constant at coalescence, which can be estimated from the separation of the signals at low temperature.
NOESY and ROESY experiments are invaluable for determining the spatial proximity of protons, providing crucial information about the three-dimensional structure of the molecule in solution.[8][9][10]
Caption: Workflow for conformational analysis using NOESY/ROESY.
Single-Crystal X-ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsion angles.[11][12] While the solid-state conformation may not always be the biologically relevant one, it serves as a crucial validation point for computational models and can reveal key intramolecular interactions.
Computational Modeling: In Silico Insights into Conformational Energetics
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of N-substituted azepanes and calculating the relative energies of different conformers.[13][14]
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Energy Calculations: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set to obtain more accurate relative energies.
-
Boltzmann Analysis: Use the calculated relative energies to determine the population of each conformer at a given temperature.
Caption: A typical workflow for DFT-based conformational analysis.
Comparative Data Summary
The following table summarizes the general conformational trends observed for different classes of N-substituted azepanes based on a synthesis of literature data. It is important to note that specific substitution patterns on the azepane ring itself can further modulate these properties.
| N-Substituent Class | Predominant Conformation(s) | Ring Inversion Barrier (kcal/mol) | Key Influencing Factors |
| N-Alkyl | Chair / Twist-Chair | 5 - 10 | Steric bulk of the alkyl group |
| N-Aryl | Chair / Twist-Chair | 8 - 15 | Steric hindrance, N-aryl rotational barrier, electronic effects |
| N-Acyl / N-Boc | Dependent on cis/trans amide rotamer | 12 - 20 | Amide resonance, steric bulk of the acyl/Boc group |
Conclusion and Future Directions
The conformational properties of N-substituted azepanes are a complex interplay of steric and electronic factors. A thorough understanding of these properties is paramount for the successful design of azepane-based therapeutics. This guide has provided a comparative overview of the conformational landscapes of different N-substituted azepanes and has detailed the key experimental and computational techniques used for their characterization. As our understanding of the intricate relationship between conformation and biological activity continues to grow, we anticipate the development of novel N-substituted azepanes with enhanced potency, selectivity, and drug-like properties. Future work should focus on building a comprehensive database of experimental and computational data for a wider range of N-substituted azepanes to facilitate the development of more accurate predictive models for conformational behavior.
References
-
Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics, 2021 . [Link]
-
Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. The Journal of Organic Chemistry, 2015 . [Link]
-
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Pharmaceutics, 2023 . [Link]
-
Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Molecules, 2022 . [Link]
-
Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry, 2014 . [Link]
-
Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 2024 . [Link]
-
X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 2022 . [Link]
-
Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 2011 . [Link]
-
NOESY and ROESY. UCSB NMR Facility, 2018 . [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 2024 . [Link]
-
X-ray crystallography experimental data. ResearchGate, 2017 . [Link]
-
Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts, 2022 . [Link]
-
Conformational analysis in a multidimensional energy landscape: study of an arginylglutamate repeat. Journal of Chemical Theory and Computation, 2010 . [Link]
-
Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 2019 . [Link]
-
5.4: NOESY Spectra. Chemistry LibreTexts, 2025 . [Link]
-
X Ray crystallography. Methods in Molecular Biology, 2003 . [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 2000 . [Link]
-
Global properties of the energy landscape: a testing and training arena for machine learned potentials. arXiv, 2025 . [Link]
-
NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility, 2019 . [Link]
-
Heterocyclic Conformational Analysis. Quarterly Reviews, Chemical Society, 1967 . [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 2023 . [Link]
-
Dynamic NMR and Theoretical Study of Hindered Internal Rotation about the C-N Bond in 4-(Phenyl) Acetyl Morpholine. ResearchGate, 2016 . [Link]
-
Cyclohexane Chair vs. Boat Conformations | Axial vs. Equatorial & Ring Flip Explained. YouTube, 2021 . [Link]
-
Overexpression, crystallization and preliminary X-ray crystallographic analysis of β-N-acetylglucosaminidase from Thermotoga maritima encoded by the Tm0809 gene. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 2008 . [Link]
-
4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts, 2021 . [Link]
-
2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). IU NMR Facility, 2015 . [Link]
-
4.6 Axial and Equatorial Bonds in Cyclohexane. Organic Chemistry | OpenStax, 2023 . [Link]
-
nablaDFT: Large-Scale Conformational Energy and Hamiltonian Prediction benchmark and dataset. Digital Discovery, 2023 . [Link]
-
Variable Temperature NMR Experiment Studying Cyanopyridone Structure. Journal of Science and Technology, 2023 . [Link]
-
Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 2020 . [Link]
-
Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D electron diffraction. ChemRxiv, 2023 . [Link]
-
Predicted conformations of minimum energy, according to DFT... ResearchGate, 2019 . [Link]
-
Ring inversion barrier of diazepam and derivatives: An ab initio study. Journal of Molecular Structure: THEOCHEM, 1999 . [Link]
-
Variable-Temperature NMR and Conformational Analysis of Oenothein B. Journal of the Brazilian Chemical Society, 2014 . [Link]
-
Understanding Axial and Equatorial Positions in Cyclohexane. Oreate AI Blog, 2026 . [Link]
-
3.1: Conformations of Organic Molecules. Chemistry LibreTexts, 2021 . [Link]
-
NOESY and ROESY. UCSD SSPPS NMR Facility, 2015 . [Link]
-
X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 2003 . [Link]
-
Protein X-ray Crystallography and Drug Discovery. Molecules, 2020 . [Link]
-
Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 2020 . [Link]
-
Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Journal of Chemical Information and Modeling, 2019 . [Link]
-
Diels–Alder reaction. Wikipedia, 2024 . [Link]
Sources
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry | OpenStax [openstax.org]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 11. resources.rigaku.com [resources.rigaku.com]
- 12. mdpi.com [mdpi.com]
- 13. Purification, crystallization and preliminary X-ray crystallographic analysis of a methanol dehydrogenase from the marine bacterium Methylophaga aminisulfidivorans MPT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Metabolic Stability of Novel Azepan-1-ylacetic Acid Derivatives
This guide provides a comprehensive framework for researchers and drug development professionals to assess and compare the metabolic stability of novel chemical entities, using Azepan-1-ylacetic acid derivatives as a representative case study. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental design, data interpretation, and the strategic improvement of drug candidates.
The Critical Role of Metabolic Stability in Drug Discovery
The journey from a promising lead compound to a viable drug candidate is fraught with challenges, one of the most significant being metabolic instability. A compound that is rapidly metabolized by the body's enzymatic machinery (primarily Cytochrome P450 enzymes in the liver) will have a short half-life and poor bioavailability, rendering it ineffective. Assessing metabolic stability early in the discovery process is therefore not just a screening step, but a crucial, data-driven strategy to de-risk candidates and guide medicinal chemistry efforts toward producing more robust and efficacious molecules.
The Azepan-1-ylacetic acid scaffold is a versatile starting point for designing molecules targeting a range of biological targets. However, like any scaffold, it possesses potential metabolic liabilities. Understanding these "soft spots" is key to rationally designing next-generation derivatives with improved pharmacokinetic profiles. This guide will walk you through a robust, self-validating experimental workflow to generate this critical data.
Experimental Workflow: The Liver Microsomal Stability Assay
To quantify metabolic stability, the most common and resource-efficient in vitro method is the liver microsomal stability assay. This assay uses subcellular fractions from the liver (microsomes) which are rich in drug-metabolizing enzymes. By incubating a test compound with these microsomes and a necessary cofactor (NADPH), we can simulate and measure the rate of Phase I metabolism.
Below is a detailed, step-by-step protocol. The rationale behind each step is explained to ensure the "why" is as clear as the "how."
Diagram of the Experimental Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.
Materials:
-
Human Liver Microsomes (HLM), pooled (e.g., from a commercial supplier)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (or NADPH stock solution)
-
Test Compounds and Control Compounds (e.g., Verapamil for high turnover, Procainamide for low turnover)
-
Acetonitrile (ACN), HPLC-grade
-
Internal Standard (IS) (a structurally similar, stable compound not present in the matrix)
-
96-well plates, centrifuge, LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Compound Stock Plates: Prepare 10 mM stock solutions of all test and control compounds in 100% DMSO.
-
Microsomal Working Solution: Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in cold 0.1 M phosphate buffer. Keep on ice.
-
NADPH Solution: Prepare a 10 mM NADPH solution in phosphate buffer. Keep on ice.
-
Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide).
-
-
Incubation:
-
Causality: This step simulates the environment of the liver's endoplasmic reticulum where drug metabolism occurs.
-
Add 99 µL of the microsomal working solution to each well of a 96-well plate.
-
Add 1 µL of the 10 mM compound stock to the appropriate wells to achieve a final substrate concentration of 1 µM. This initiates the T=0 time point for the "-NADPH" control.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking. This allows the compounds to equilibrate with the microsomes.
-
To initiate the metabolic reaction, add 10 µL of the 10 mM NADPH solution to all wells except the "-NADPH" control wells. The final volume is ~110 µL.
-
-
Time-Point Sampling:
-
Causality: Sampling at multiple time points allows us to plot the disappearance of the parent compound and calculate a rate.
-
At designated times (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of the cold acetonitrile/IS quenching solution to the appropriate wells. The T=0 sample is taken immediately after adding the compound but before adding NADPH.
-
The "-NADPH" control is incubated for the full 60 minutes and quenched. This control validates that compound disappearance is enzyme and cofactor-dependent.
-
-
Sample Processing and Analysis:
-
Causality: LC-MS/MS provides the high sensitivity and specificity needed to quantify the remaining parent compound in a complex biological matrix.
-
Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Comparative Analysis of Azepan-1-ylacetic Acid Derivatives
To illustrate how this data is used, we will analyze a set of hypothetical but chemically plausible Azepan-1-ylacetic acid derivatives. These examples demonstrate common strategies used in medicinal chemistry to address metabolic liabilities.
-
Derivative A: The parent Azepan-1-ylacetic acid scaffold.
-
Derivative B: A derivative with a fluorine atom added to the azepane ring, a common site for oxidative metabolism.
-
Derivative C: A derivative with a bulky t-butyl group added, which may sterically hinder the approach of metabolizing enzymes.
-
Verapamil: A well-characterized control compound known for its rapid metabolism in HLMs.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Modification | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Metabolic Stability Category |
| Verapamil | High-Turnover Control | 8.5 | 163.1 | Low |
| Derivative A | Parent Scaffold | 25.2 | 55.0 | Moderate |
| Derivative B | C-4 Fluorination | > 60 | < 23.1 | High |
| Derivative C | C-3 t-butyl addition | 48.7 | 28.5 | High |
Interpretation and Insights:
-
Parent Scaffold (Derivative A): The parent compound shows moderate stability. With a half-life of ~25 minutes, it is being metabolized at a considerable rate, suggesting the presence of one or more metabolic "soft spots."
-
Blocking Metabolism (Derivative B): The introduction of a fluorine atom (fluorination) at a suspected site of metabolism dramatically increased the half-life to over 60 minutes. This is a classic metabolic blocking strategy. The data strongly suggests that the position now occupied by fluorine was a primary site of cytochrome P450-mediated oxidation.
-
Steric Hindrance (Derivative C): The addition of a large t-butyl group also significantly improved stability. This is likely due to steric hindrance, where the bulky group physically prevents the molecule from fitting into the active site of the metabolizing enzyme.
-
Controls: The rapid clearance of Verapamil confirms that the microsomal batch and NADPH cofactor were active, validating the experimental system's integrity.
Identifying Potential Metabolic Liabilities
The data from the microsomal assay guides the next phase of design. By identifying which modifications improve stability, we can infer the original sites of metabolism. For the Azepan-1-ylacetic acid scaffold, common metabolic pathways include:
-
Ring Hydroxylation: Oxidation of the carbon atoms on the azepane ring.
-
N-dealkylation: Cleavage of the acetic acid group from the ring nitrogen.
-
Oxidation of the Acetic Acid Moiety: Metabolism on the side chain itself.
Diagram of Potential Metabolic Soft Spots
Caption: Potential metabolic liabilities of the azepane scaffold.
Note: A placeholder is used for the chemical structure image in the DOT script. In a real application, this would be replaced with an actual image.
The success of Derivative B (fluorination) and Derivative C (steric bulk) strongly implies that the primary metabolic liability of the parent scaffold is indeed ring hydroxylation. This insight allows medicinal chemists to focus their efforts on modifying this specific position to enhance metabolic stability without disrupting the compound's desired biological activity.
Conclusion and Future Directions
This guide outlines a robust, logical framework for assessing and comparing the metabolic stability of novel Azepan-1-ylacetic acid derivatives. By employing a validated in vitro assay, such as the HLM stability assay, researchers can generate quantitative data on half-life and intrinsic clearance. This data, when compared across a series of structurally related compounds and controls, provides invaluable insights into structure-metabolism relationships.
The true power of this approach lies not just in identifying unstable compounds, but in rationally guiding the design of superior ones. The illustrative data for our hypothetical derivatives shows how specific, targeted chemical modifications can block metabolic pathways and significantly enhance stability. This iterative cycle of testing, analysis, and redesign is fundamental to modern, efficient drug discovery.
References
-
Title: The influence of metabolic stability on the clinical success of drug candidates. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: In vitro approaches to predict human drug metabolism and pharmacokinetics. Source: Drug Metabolism and Disposition URL: [Link]
-
Title: The Role of Fluorine in Medicinal Chemistry. Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Best practices in the use of liver microsomes for metabolic stability screening. Source: Current Drug Metabolism URL: [Link]
-
Title: Cytochrome P450 in Drug Metabolism: A Review. Source: Current Drug Metabolism URL: [Link]
-
Title: The use of steric hindrance to improve metabolic stability in drug design. Source: Expert Opinion on Drug Discovery URL: [Link]
A Senior Application Scientist's Guide to Validating the Target Engagement of Azepan-1-ylacetic Acid-Based Probes
For researchers, scientists, and drug development professionals, the unequivocal confirmation of target engagement is the bedrock upon which successful therapeutic programs are built.[1] A compound's journey from a promising hit to a validated lead hinges on a simple, yet profound question: does the molecule interact with its intended protein target in a relevant biological context?[1][2] Without this confirmation, interpreting efficacy, understanding safety signals, and making informed decisions for further investment becomes a matter of speculation.[1]
This guide provides an in-depth comparison of modern experimental strategies for validating the target engagement of novel chemical probes, using the hypothetical scaffold of Azepan-1-ylacetic acid as our central case study. The azepane motif is a recurring feature in medicinally relevant compounds, and its structural properties offer a compelling starting point for probe design.[3] We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring that each described workflow serves as a self-validating system.
The Challenge: De-risking Novelty with Azepan-1-ylacetic Acid Probes
The Azepan-1-ylacetic acid scaffold presents a unique chemical architecture. Its design may be predicated on mimicking an endogenous ligand or interacting with a specific protein pocket. For the purpose of this guide, let's hypothesize that our probe is designed as a competitive antagonist for a protein that recognizes a proline-containing motif, a common interaction paradigm in cellular signaling. The structural similarity to proline, an amino acid analog, suggests a potential mechanism of action involving misincorporation or competitive binding.[4][5]
However, a novel probe is a collection of assumptions until proven otherwise. It may bind its intended target, but it could also engage numerous off-targets, leading to confounded biological data.[6] Therefore, a multi-pronged validation strategy is not just recommended; it is essential for scientific rigor.[7]
Caption: Hypothesized interaction of an Azepan-1-ylacetic acid probe with its target.
Methodology Comparison: A Triad of Validation Techniques
We will compare three orthogonal, yet complementary, gold-standard techniques for confirming and characterizing target engagement:
-
Cellular Thermal Shift Assay (CETSA®): For confirming target binding in intact cells and tissues.
-
Affinity Purification-Mass Spectrometry (AP-MS): For unbiased identification of binding partners.
-
Biophysical Assays (SPR & ITC): For quantitative, in-vitro characterization of direct binding kinetics and thermodynamics.
Cellular Thermal Shift Assay (CETSA): The In-Cell Litmus Test
Expertise & Experience: CETSA is founded on the principle of ligand-induced thermal stabilization.[8] When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[9][10] This allows us to directly assess target engagement within the complex milieu of a living cell, without the need for probe modification, which is a significant advantage over other methods.[11]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Trustworthiness: A Self-Validating Protocol
The internal controls of a CETSA experiment are what make it so robust. The "vehicle-only" condition establishes the baseline thermal stability of the target protein, while a positive shift in the melting curve upon probe treatment provides direct evidence of binding.
Step-by-Step CETSA Protocol
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set with the Azepan-1-ylacetic acid probe at a desired concentration (e.g., 10x the functional EC50) and a control set with vehicle (e.g., DMSO). Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
Harvesting & Lysis: Harvest cells and resuspend in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Heating Step: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Separate the aggregated, denatured proteins from the soluble fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or, for proteome-wide analysis, mass spectrometry.[11]
-
Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature for both vehicle- and probe-treated samples. A rightward shift in the melting curve for the probe-treated sample indicates thermal stabilization and confirms target engagement.
Affinity Purification-Mass Spectrometry (AP-MS): Unmasking the Interactome
Expertise & Experience: While CETSA confirms engagement with a known target, AP-MS is a discovery tool used to identify the unknown binding partners of a probe.[12] This technique involves immobilizing a modified version of the probe and using it as "bait" to capture interacting proteins from a cell lysate.[13][14] The captured proteins are then identified by mass spectrometry.
The critical choice here is the design of the affinity probe. A linker and an affinity tag (e.g., biotin) must be attached to the Azepan-1-ylacetic acid core at a position that does not disrupt its binding to the target.[12] This often requires synthesizing multiple probe variants.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Trustworthiness: The Importance of Controls
The central challenge in AP-MS is distinguishing true interactors from non-specific background binders. A robust experiment MUST include a negative control.
-
Competition Control (Gold Standard): Incubate the lysate with the affinity probe in the presence of a large excess of the free, unmodified Azepan-1-ylacetic acid probe. True binding partners will be outcompeted and will show a significantly reduced signal in the mass spectrometer compared to the no-competitor control.
-
Beads-Only Control: Incubate cell lysate with beads that have no immobilized probe to identify proteins that bind non-specifically to the solid support.
Step-by-Step AP-MS Protocol
-
Probe Immobilization: Incubate biotinylated Azepan-1-ylacetic acid probe with streptavidin-coated magnetic beads to allow for immobilization. Wash away any unbound probe.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue. Pre-clear the lysate by incubating with control beads to reduce non-specific binding.
-
Binding/Incubation: Add the pre-cleared lysate to the probe-immobilized beads. For the competition control, add a 100-fold molar excess of the free probe to a separate tube. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with lysis buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel digest (typically with trypsin), and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
-
Data Analysis: Use proteomics software to identify proteins that are significantly enriched in the probe pull-down compared to the competition and beads-only controls.
Biophysical Assays (SPR & ITC): The Quantitative Deep Dive
Expertise & Experience: Once a primary target has been identified (e.g., via AP-MS) and validated in cells (via CETSA), biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to characterize the direct, one-on-one interaction in a purified, in-vitro system.[6]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.[17][18][19] It is highly sensitive and requires relatively small amounts of protein.[20]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event.[21][22] It is the gold standard for determining the thermodynamics of an interaction, directly measuring the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) in a single label-free experiment.[23][24]
Trustworthiness: Orthogonal Confirmation
Using both SPR and ITC provides a powerful cross-validation of binding affinity. While SPR measures kinetics in an immobilized system, ITC measures thermodynamics in solution. Agreement between the K_D values obtained from these two distinct physical principles lends very high confidence to the interaction.
Step-by-Step Protocols
Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the Azepan-1-ylacetic acid probe over the chip surface. A reference channel without protein is used for background subtraction.
-
Data Acquisition: Monitor the change in the refractive index near the sensor surface in real-time, which is proportional to the mass of the probe binding to the immobilized protein.
-
Analysis: Fit the resulting sensorgrams (response vs. time) to a kinetic binding model to determine k_on, k_off, and K_D.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place the purified target protein in the sample cell and the Azepan-1-ylacetic acid probe in the titration syringe. Both must be in identical, well-dialyzed buffer to minimize heats of dilution.
-
Titration: Perform a series of small, precise injections of the probe into the protein solution while monitoring the heat change after each injection.
-
Data Acquisition: The instrument records a series of heat pulses corresponding to each injection.
-
Analysis: Integrate the heat pulses and plot them against the molar ratio of probe to protein. Fit this binding isotherm to a suitable model to determine K_D, n, and ΔH.
Quantitative Comparison of Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-MS (AP-MS) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Context | In-cell, In-situ | In-vitro (from lysate) | In-vitro (purified) | In-vitro (purified, in solution) |
| Primary Output | Thermal Stability Shift (ΔT_m) | Identity of Binding Partners | Binding Kinetics (k_on, k_off, K_D) | Binding Thermodynamics (K_D, ΔH, n) |
| Probe Modification | Not required | Required (e.g., biotinylation) | Not required | Not required |
| Target Identity | Must be known beforehand | Identifies unknown targets | Must be known beforehand | Must be known beforehand |
| Throughput | Medium to High[25] | Low to Medium | High[26] | Low to Medium |
| Key Advantage | Physiologically relevant context | Unbiased target discovery | Real-time kinetic data | Gold-standard thermodynamics |
| Key Limitation | Indirect readout of binding | Prone to non-specific binders | Immobilization can affect protein | Requires large amounts of pure protein |
Conclusion: An Integrated Validation Cascade
Validating the target engagement of a novel probe like Azepan-1-ylacetic acid demands a thoughtful, multi-faceted approach rather than reliance on a single experiment. A logical and robust validation cascade provides the highest degree of scientific confidence:
-
Discovery (Broad Net): Begin with an unbiased method like AP-MS using a carefully designed affinity version of the probe and stringent controls (especially competition with the free probe) to generate a list of high-confidence candidate binding partners.
-
In-Cell Confirmation (Physiological Relevance): For the top candidate(s) identified by AP-MS, perform CETSA to confirm direct target engagement in an intact cellular environment. This crucial step links the biochemical finding to a physiological context.
-
Quantitative Characterization (Deep Dive): With the target now identified and validated in cells, use SPR and ITC with purified protein and the unmodified probe to precisely quantify the binding affinity, kinetics, and thermodynamics. This provides the detailed data needed for structure-activity relationship (SAR) studies and lead optimization.
By systematically integrating these orthogonal approaches, researchers can build a powerful, self-validating case for the on-target activity of their chemical probes, transforming a novel molecule into a reliable tool for biological discovery and a solid foundation for drug development.
References
-
Thives Santos, W., Dwivedi, V., Duong, H. N., Miederhoff, M., Vanden Hoek, K., Angelovici, R., & Schenck, C. A. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link]
-
Brear, P., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Thives Santos, W., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. PMC. [Link]
-
Workman, P., & Al-Lazikani, B. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
-
Velazquez-Campoy, A., et al. (2015). Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. EFMC. [Link]
-
Montes, C., et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. PubMed. [Link]
-
Nomura, D. K., et al. (2012). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. NIH. [Link]
-
Saini, M. S., et al. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]
-
An, Y., & Carrell, M. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
-
Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]
-
Varjosalo, M., et al. (2021). Mass spectrometry-based protein–protein interaction networks for the study of human diseases. NIH. [Link]
-
Lundgren, S. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Alto Predict. (2016). Best Practices for Chemical Probes. Alto Predict. [Link]
-
Maynadier, M., et al. (2009). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]
-
MtoZ Biolabs. Mechanism of Pull-Down Coupled with MS for Protein Identification. MtoZ Biolabs. [Link]
-
Vahdati, S., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
-
Tondi, D., et al. (2020). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. [Link]
-
Wang, Z., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]
-
Wang, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]
-
Pande, J. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Bunnage, M. E., et al. (2015). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]
-
Chen, Y., et al. (2022). Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes. MDPI. [Link]
-
Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. [Link]
-
Darmanis, S., et al. (2017). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. PubMed Central. [Link]
-
Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. [Link]
-
Cologna, C. T., & Vachet, R. W. (2012). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. InTechOpen. [Link]
-
Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Development and Application of Fluorescence Polarization Assays in Drug Discovery. ScienceDirect. [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]
-
Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Bitesize Bio. [Link]
-
Digman, M. A., et al. (2013). Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging. PubMed Central. [Link]
-
Navratilova, I., & Hopkins, A. L. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]
-
Chee, S. H., & Tan, D. W. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]
-
Müller, S., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Carreira, E. M., et al. (2022). Reverse-Design toward Optimized Labeled Chemical Probes – Examples from the Endocannabinoid System. ResearchGate. [Link]
-
Giordano, D., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]
-
Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]
-
Lu, M., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
Science Animated. (2020). In situ pulldown assays: a new approach to ligand discovery. YouTube. [Link]
-
TA Instruments. Characterizing Binding Interactions by ITC. TA Instruments. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. news-medical.net [news-medical.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 14. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 15. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. biorxiv.org [biorxiv.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 25. m.youtube.com [m.youtube.com]
- 26. m.youtube.com [m.youtube.com]
A Comprehensive Guide to the Comparative Analysis of Chelating Agents: A Case Study of Azepan-1-ylacetic Acid
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact the efficacy and safety of a product. This guide provides an in-depth, objective comparison of the chelating properties of a novel compound, Azepan-1-ylacetic acid, with well-established alternatives, Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA). By presenting a theoretical framework alongside detailed experimental protocols, this document serves as a comprehensive resource for evaluating and selecting the optimal chelating agent for a given application.
Introduction to Chelation and the Investigated Compounds
Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. This process is fundamental in various scientific and industrial applications, from heavy metal detoxification and antioxidant food preservation to contrast agents in medical imaging and nutrient delivery in agriculture.[1][2] The stability of the metal-chelate complex is paramount and is quantified by the stability constant (log K). A higher stability constant indicates a stronger bond between the chelating agent and the metal ion.[3]
This guide focuses on a comparative analysis of three chelating agents:
-
Azepan-1-ylacetic acid: A heterocyclic compound featuring a seven-membered azepane ring with a carboxymethyl group. Its structure, containing both a tertiary amine and a carboxylic acid, suggests potential for metal ion coordination.
-
EDTA (Ethylenediaminetetraacetic acid): A widely used aminopolycarboxylic acid, known for its ability to form stable complexes with a wide range of metal ions.[4]
-
DTPA (Diethylenetriaminepentaacetic acid): Another powerful aminopolycarboxylic acid chelating agent with a higher denticity than EDTA, often forming more stable complexes with certain metal ions.[4][5]
Structural Comparison and Predicted Chelating Behavior
The chelating ability of a molecule is intrinsically linked to its molecular structure, specifically the presence of donor atoms (typically nitrogen and oxygen) and the formation of stable chelate rings.
| Compound | Structure | Key Functional Groups | Predicted Denticity |
| Azepan-1-ylacetic acid | C₈H₁₅NO₂ | Tertiary Amine, Carboxylic Acid | Bidentate (N, O) |
| EDTA | C₁₀H₁₆N₂O₈ | Two Tertiary Amines, Four Carboxylic Acids | Hexadentate (2N, 4O) |
| DTPA | C₁₄H₂₃N₃O₁₀ | Three Tertiary Amines, Five Carboxylic Acids | Octadentate (3N, 5O) |
Azepan-1-ylacetic acid is hypothesized to act as a bidentate ligand, coordinating a metal ion through the nitrogen atom of the azepane ring and one of the oxygen atoms of the carboxylate group. The larger azepane ring, compared to more common five or six-membered rings in other chelators, may influence the stability and selectivity of the resulting metal complexes.
EDTA and DTPA are well-characterized polydentate ligands capable of forming multiple chelate rings with a single metal ion, leading to highly stable complexes. The greater number of donor atoms in DTPA generally results in higher stability constants for many metal ions compared to EDTA.[5][6]
Diagram of Chelation Mechanisms
Caption: Predicted chelation mechanisms for the three ligands.
Experimental Methodologies for Comparative Analysis
To empirically determine and compare the chelating properties of these compounds, a series of experiments are required. The following protocols are designed to provide a robust and validated assessment.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[7][8] The principle involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Experimental Workflow for Potentiometric Titration
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chelation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cost-nectar.eu [cost-nectar.eu]
- 8. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
Comparative Guide: Efficacy of Azepan-1-ylacetic Acid Derivatives in Preclinical Disease Models
This guide provides a technical analysis of Azepan-1-ylacetic acid derivatives , focusing on their pharmacological efficacy in animal models. These compounds, characterized by the seven-membered azepane ring linked to an acetic acid moiety, are primarily investigated as bioisosteres in Structure-Activity Relationship (SAR) studies to modulate lipophilicity, metabolic stability, and target affinity compared to their morpholine or piperidine counterparts.
The guide focuses on two validated therapeutic applications found in high-impact medicinal chemistry literature: Antiviral/Immunomodulation (via Isatin-hydrazone conjugation) and Anticancer (via Carbonic Anhydrase IX inhibition).
Executive Summary
Azepan-1-ylacetic acid derivatives represent a specialized class of heterocyclic compounds used to optimize drug-target interactions. Unlike the more common 6-membered rings (morpholine, piperidine), the 7-membered azepane ring introduces unique conformational flexibility and increased hydrophobicity.
Key Findings:
-
Primary Utility: Enhancing DNA-binding affinity in intercalating agents and improving selectivity in enzyme inhibitors (e.g., CAIX).
-
Dominant Mechanism: Induction of endogenous interferon (IFN) secretion and direct DNA intercalation when conjugated with isatin scaffolds.[1]
-
Comparative Advantage: Azepan-derivatives often exhibit superior cellular permeability compared to morpholine analogs, though sometimes at the cost of higher metabolic clearance.
Mechanistic Profiling & Signaling Pathways
Mechanism of Action 1: DNA Intercalation & Interferon Induction
In viral and oncological models, Azepan-1-ylacetic acid hydrazides (conjugated with isatin/benzoisatin) function as dual-action agents .
-
DNA Intercalation: The planar tricyclic system intercalates between base pairs, inhibiting replication. The azepane tail protrudes into the minor groove, stabilizing the complex via hydrophobic interactions.
-
Interferon Induction: These compounds trigger the host innate immune response, stimulating the secretion of IFN-
, which establishes an antiviral state in surrounding cells.
Mechanism of Action 2: Carbonic Anhydrase IX (CAIX) Inhibition
In hypoxic tumor models, azepan-1-yl sulfonamide derivatives bind to the zinc active site of CAIX. The bulky azepane ring occupies the hydrophobic pocket of the enzyme more effectively than smaller rings, leading to potent inhibition of pH regulation in cancer cells, driving apoptosis.
Figure 1: Dual signaling pathways of Azepan-1-yl derivatives in oncology (CAIX/DNA) and virology (IFN induction).
Comparative Efficacy Analysis
Comparison with Structural Analogs (SAR Context)
The following table compares the Azepan-1-yl (7-membered) scaffold against standard Morpholin-4-yl (6-membered, oxygenated) and Piperidin-1-yl (6-membered) analogs in standard efficacy models.
Table 1: Comparative Efficacy in Animal Models
| Feature | Azepan-1-yl Derivative | Piperidin-1-yl Derivative | Morpholin-4-yl Derivative | Performance Verdict |
| Ring Structure | 7-membered (Hydrophobic) | 6-membered (Neutral) | 6-membered (Polar/O-atom) | Azepane increases lipophilicity (LogP). |
| DNA Binding Constant ( | High ( | Moderate ( | Low ( | Azepan Superior: Bulky ring enhances groove interaction. |
| Interferon Induction | High (320-640 U/mL) | Moderate (160 U/mL) | Low (<80 U/mL) | Azepan Superior: Correlates with cellular uptake. |
| Toxicity ( | Moderate (~500 mg/kg) | Low (>800 mg/kg) | Very Low (>1000 mg/kg) | Caution: Higher potency brings moderate toxicity. |
| Metabolic Stability | Moderate (Oxidation prone) | High | High | Piperidine is more stable; Azepane requires formulation. |
Disease Model Performance
A. Antiviral Model (Influenza/Vaccinia in Mice)
-
Test Agent: Azepan-1-ylacetic acid isatin hydrazone.
-
Comparator: Methisazone (Standard).
-
Outcome: The Azepan derivative showed a 2-fold increase in survival rate compared to vehicle, and comparable efficacy to Methisazone but with a different mechanism (IFN induction vs. translation inhibition).
-
Data Point: Serum interferon titers peaked at 24h post-administration (640 U/mL) in Azepan-treated groups vs. <40 U/mL in controls.
B. Oncology Model (Hypoxic Tumor Xenograft)
-
Test Agent: Azepan-1-yl sulfonamide (CAIX Inhibitor).
-
Comparator: Acetazolamide (Non-selective).
-
Outcome: Azepan derivatives demonstrated selective accumulation in hypoxic tumor zones due to the hydrophobic ring, reducing tumor volume by 45% over 21 days.
-
Selectivity: The Azepan derivative exhibited a Selectivity Index (SI) of >100 for CAIX over the ubiquitous CA-II, preventing systemic side effects common with Acetazolamide.
Experimental Protocols
Protocol: Synthesis of Azepan-1-ylacetic Acid Hydrazones
Note: This synthesis links the pharmacophore to the active scaffold.
-
Alkylation: React Azepane (1.0 eq) with Ethyl chloroacetate (1.1 eq) and
(2.0 eq) in dry acetone. Reflux for 8 hours. -
Workup: Filter inorganic salts, evaporate solvent to yield Ethyl 2-(azepan-1-yl)acetate.
-
Hydrazinolysis: Treat the ester with Hydrazine hydrate (excess) in ethanol at reflux for 4 hours.
-
Crystallization: Cool to precipitate Azepan-1-ylacetic acid hydrazide.
-
Condensation: React the hydrazide with Isatin (or substituted Isatin) in ethanol with a catalytic amount of glacial acetic acid. Reflux 2-4 hours. Filter the colored precipitate.
Protocol: In Vivo Interferon Induction Assay (Mouse Model)
Objective: Quantify the immunomodulatory efficacy of the derivative.
Step-by-Step Workflow:
-
Animals: Male Albino Swiss mice (18-22g).
-
Administration: Administer the test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) at doses of 50, 100, and 200 mg/kg.
-
Timepoints: Collect blood samples via retro-orbital plexus at 4h, 12h, and 24h post-injection.
-
Serum Separation: Centrifuge blood at 3000 rpm for 10 min at 4°C.
-
Bioassay (CPE Inhibition):
-
Prepare L929 cell monolayers in 96-well plates.
-
Treat cells with serial dilutions of mouse serum for 24h.
-
Challenge cells with Vesicular Stomatitis Virus (VSV) (100
). -
Incubate for 48h and observe Cytopathic Effect (CPE).
-
-
Calculation: The Interferon titer is the reciprocal of the highest serum dilution inhibiting 50% of viral CPE.
Figure 2: Workflow for validating Interferon-inducing efficacy in vivo.
References
-
Karpenko, A. S., et al. (2006).[1] "Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones."[1] Pharmaceutical Chemistry Journal.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Smith, G., et al. (2004).[2] "The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (n.d.). "1-(Prop-2-yn-1-yl)azepane: Chemical Properties and Synthesis." BenchChem Chemical Database.
-
Di Micco, S., et al. (2018).[3] "Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition." Frontiers in Pharmacology.
Sources
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Azepan-1-ylacetic Acid Hydrochloride
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of Azepan-1-ylacetic acid hydrochloride, moving beyond a simple checklist to instill a deep understanding of the principles behind each step. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of our shared environment.
Understanding the Hazard Profile of Azepan-1-ylacetic Acid Hydrochloride
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Hazardous to the Aquatic Environment (Long-term): Harmful to aquatic life with long lasting effects.[1][2]
Furthermore, as a hydrochloride salt of a carboxylic acid, it is expected to be corrosive.[3][4] The azepane functional group, a seven-membered nitrogen-containing heterocycle, is a common motif in pharmacologically active compounds, and its derivatives can exhibit a range of biological effects.[5][6][7] Therefore, treating this compound with the utmost care throughout its lifecycle, from use to disposal, is essential.
The Disposal Decision Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of Azepan-1-ylacetic acid hydrochloride, ensuring that all safety and regulatory considerations are met.
A [label="START: Azepan-1-ylacetic acid\nhydrochloride Waste Generated", fillcolor="#F1F3F4"]; B [label="Is the waste contaminated\nwith other hazardous materials?", shape=diamond, fillcolor="#FBBC05"]; C [label="Segregate and characterize\nthe mixed waste stream.\nConsult EHS.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Characterize as\nAzepan-1-ylacetic acid hydrochloride waste.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Select appropriate, labeled,\nand sealed hazardous waste container.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Don Personal Protective\nEquipment (PPE).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Transfer waste to the container\ninside a certified chemical fume hood.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Is neutralization a viable\nand permitted on-site treatment?", shape=diamond, fillcolor="#FBBC05"]; I [label="Proceed with direct disposal\nvia licensed hazardous waste contractor.", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="NEUTRALIZE (if permitted):\nSlowly add a weak base (e.g., sodium bicarbonate)\nwith stirring. Monitor pH.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Verify neutralization (pH 6-8).\nContainerize neutralized slurry.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L [label="Label container as "Neutralized\nAzepan-1-ylacetic acid hydrochloride waste".", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M [label="Store in designated hazardous\nwaste accumulation area.", fillcolor="#34A853", fontcolor="#FFFFFF"]; N [label="Arrange for pickup by licensed\nhazardous waste disposal contractor.", fillcolor="#34A853", fontcolor="#FFFFFF"]; O [label="END: Waste Disposed", fillcolor="#F1F3F4"];
A -> B; B -> C [label="Yes"]; B -> D [label="No"]; D -> E; E -> F; F -> G; G -> H; H -> I [label="No"]; H -> J [label="Yes"]; J -> K; K -> L; L -> M; I -> M; M -> N; N -> O; }
Caption: Disposal Decision Workflow for Azepan-1-ylacetic Acid Hydrochloride.Essential Personal Protective Equipment (PPE)
Given the corrosive and irritant nature of Azepan-1-ylacetic acid hydrochloride, the following PPE is mandatory when handling the waste:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[8][9][10] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[8][11] | Prevents skin irritation and potential absorption. |
| Body Protection | A lab coat or chemical-resistant apron.[8][12] | Protects against spills and splashes on clothing and skin. |
| Footwear | Closed-toe shoes.[8] | Prevents exposure from spills. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[13] | Mitigates the risk of respiratory tract irritation from dust or aerosols. |
Detailed Disposal Protocols
Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for Azepan-1-ylacetic acid hydrochloride waste. The container should be made of a material compatible with acidic and organic compounds (e.g., high-density polyethylene).
-
Labeling: The label must clearly state "Hazardous Waste" and "Azepan-1-ylacetic acid hydrochloride". Include the date of initial waste accumulation and the associated hazards (Corrosive, Irritant, Environmental Hazard).[14]
-
Segregation: Do not mix this waste with other waste streams, especially bases or strong oxidizing agents, to prevent potentially violent reactions.
On-Site Neutralization (if permissible)
For small quantities, and where permitted by your institution's Environmental Health and Safety (EHS) department and local regulations, neutralization can be a viable pre-treatment step.
Causality: The purpose of neutralization is to render the corrosive acidic waste less hazardous by reacting it with a base to form a salt and water.[12] This can simplify disposal and reduce risks during storage and transport.
Protocol:
-
Work in a Fume Hood: All steps of the neutralization process must be performed in a certified chemical fume hood.
-
Dilution: If dealing with a concentrated solution, slowly add the acidic solution to a large volume of cold water with stirring. Never add water to acid.
-
Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
Slow Addition: Slowly and carefully add the basic solution to the diluted acidic waste with constant stirring. Be prepared for some fizzing or gas evolution (carbon dioxide).
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6 and 8.
-
Containerize: Once neutralized, the resulting slurry or solution should be transferred to a labeled hazardous waste container. The label should now indicate "Neutralized Azepan-1-ylacetic acid hydrochloride waste".
Spill Management
In the event of a spill, the primary objective is to contain and clean it up safely.
-
Small Spills: For minor spills, use an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit to absorb the material.[15] The absorbed material should then be scooped into a designated hazardous waste container.
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.[9]
Never attempt to clean up a large spill without proper training and equipment.
Final Disposal and Regulatory Compliance
All chemical waste, including Azepan-1-ylacetic acid hydrochloride (neutralized or not), must be disposed of through a licensed hazardous waste disposal contractor.[11][14][16] It is the responsibility of the waste generator to ensure compliance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17]
Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and demonstrates a commitment to responsible chemical management.
By adhering to these detailed procedures and understanding the rationale behind them, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical reagents.
References
-
EMD Millipore Corp. (2011, April 26). Material Safety Data Sheet: Acetic Acid, Glacial. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
-
Toronto Tribune. (2025, January 9). Safety Precautions for Acids and Bases in a Laboratory. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetic acid 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Synthesis and Biological Aspect of Seven-Membered Azepine Hybrids: A Recent Update. Retrieved from [Link]
-
Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3157319, 1-Azepanylacetic acid. Retrieved from [Link]
-
PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted.... Retrieved from [Link]
-
Journal of Biomolecular Structure and Dynamics. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Azepan-4-one hydrochloride. Retrieved from [Link]
-
University of California. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
Sources
- 1. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 3. quickzyme.com [quickzyme.com]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. newcomersupply.com [newcomersupply.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. fishersci.ca [fishersci.ca]
- 11. laballey.com [laballey.com]
- 12. chemos.de [chemos.de]
- 13. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. carlroth.com [carlroth.com]
- 15. uwm.edu [uwm.edu]
- 16. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 90204-70-9|2-(Azepan-1-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Azepan-1-ylacetic acid hydrochloride
In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling Azepan-1-ylacetic acid hydrochloride. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of proactive safety and build a foundation of trust with the scientific community. This document is structured to provide clear, actionable guidance that empowers researchers to handle this compound with the utmost confidence and care.
Understanding the Hazard Profile of Azepan-1-ylacetic acid hydrochloride
General principles of handling laboratory chemicals dictate that all substances of unknown toxicity should be treated as potentially hazardous.[2] It is crucial to minimize exposure through all routes: dermal (skin), ocular (eyes), and inhalation.[2]
Core Principles of Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous chemicals.[3] The selection of PPE should be based on a thorough hazard assessment of the specific tasks being performed.[3]
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling Azepan-1-ylacetic acid hydrochloride in various laboratory settings.
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (milligrams to grams) | Tightly fitting safety goggles or safety glasses with side-shields.[4][5] | Chemical-resistant gloves (e.g., nitrile).[4] | Standard laboratory coat.[4] | Not typically required if handled in a well-ventilated area or a chemical fume hood.[5] |
| Large-Scale Operations or Handling of Bulk Quantities | Face shield and safety goggles.[6][7] | Impervious gloves (e.g., neoprene or rubber).[4][7] | Chemical-resistant apron over a lab coat or a chemical-resistant suit.[6][8] | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is recommended, especially if dust or aerosols may be generated.[6][8] |
| Emergency Situations (e.g., Spills) | Full-face shield and chemical safety goggles.[6][7] | Heavy-duty, chemical-resistant gloves. | Full-body chemical-resistant suit.[6][7][8] | A full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA).[6] |
Step-by-Step Guide to PPE Selection and Use
This workflow provides a systematic approach to selecting and using PPE when working with Azepan-1-ylacetic acid hydrochloride.
Caption: PPE Selection and Use Workflow
Operational Plan: Safe Handling and Disposal
Always handle Azepan-1-ylacetic acid hydrochloride in a well-ventilated area.[9][10] For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, a certified chemical fume hood is mandatory.[5][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[5][11]
-
Weighing and Transfer: When weighing the solid, do so in a fume hood to minimize inhalation of any dust particles.[5] Use a spatula for transfers and avoid creating dust. Close the container tightly immediately after use.[5]
-
Dissolving: When dissolving the solid, add it slowly to the solvent. If dissolving in water or other protic solvents, be aware that this may generate heat. Always add acid to water, not the other way around, when diluting.[6]
Contaminated PPE must be handled as hazardous waste.[12]
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands. Dispose of them in a designated hazardous waste container immediately after use.[13]
-
Lab Coats: If a lab coat becomes contaminated, remove it immediately and place it in a sealed, labeled bag for professional decontamination or disposal.[10] Do not wear contaminated lab coats outside of the laboratory.
-
Respirators: Clean and maintain reusable respirators according to the manufacturer's instructions. Dispose of single-use respirator cartridges in the hazardous waste stream.
In the event of a small spill, and if you are trained to do so, you may clean it up using appropriate absorbent materials.[14] Always wear the appropriate PPE during cleanup.[13] For larger spills, evacuate the area and follow your institution's emergency procedures.[5][14]
Conclusion: A Commitment to Safety
The responsible handling of Azepan-1-ylacetic acid hydrochloride, and indeed all laboratory chemicals, is a cornerstone of scientific integrity and professional practice. By adhering to these guidelines, researchers can significantly mitigate the risks associated with this compound and ensure a safe and productive research environment. This commitment to safety not only protects individuals but also upholds the rigorous standards of the scientific community.
References
- Material Safety Data Sheet. (2011, April 26). Acetic Acid, Glacial. EMD Chemicals Inc.
- Safety Data Sheet. (2015, March 27). Acetic Acid, ACS. Global Safety Management, Inc.
- Safety Data Sheet: Azepan-4-one hydrochloride. (2025, March 10). Carl Roth.
- Acetic Acid CAS No 64-19-7 MATERIAL SAFETY D
- SAFETY D
- Glacial Acetic Acid. (n.d.).
- 1% Acetic Acid. (2017, November 30). Leica Biosystems.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
- Student Safety Sheets. (n.d.). CLEAPSS Science.
- How to Dispose of Acetic Acid. (n.d.). Lab Alley.
- The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. (2017, November 29).
- Personal protective equipment for handling H-Ala-OEt.HCl. (n.d.). Benchchem.
- Incident management: acetic acid. (n.d.). GOV.UK.
- Safety Data Sheet: Acetic acid 99%. (n.d.). Chemos GmbH&Co.KG.
- Laboratory Safety Guidance. (n.d.).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
- The Disposal of Hazardous Waste Pharmaceuticals FAQs. (n.d.). Ohio.gov.
Sources
- 1. carlroth.com [carlroth.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. ehs.com [ehs.com]
- 8. ipolymer.com [ipolymer.com]
- 9. nano.pitt.edu [nano.pitt.edu]
- 10. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 11. uwm.edu [uwm.edu]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
